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  • Product: 2-(1H-imidazol-1-yl)phenol
  • CAS: 10041-04-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(1H-imidazol-1-yl)phenol: A Comprehensive Technical Guide

Executive Summary The compound 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) is a highly versatile bidentate ligand and critical building block in the synthesis of metal-organic frameworks (MOFs), organic light-emitting d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) is a highly versatile bidentate ligand and critical building block in the synthesis of metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. Structurally, it features an electron-rich phenol ring directly coupled to an imidazole moiety, creating a unique push-pull electronic system capable of coordinating with transition metals via both the phenoxide oxygen and the imidazole nitrogen.

This whitepaper provides an authoritative, in-depth guide to the targeted synthesis and rigorous physicochemical characterization of 2-(1H-imidazol-1-yl)phenol. By dissecting the mechanistic causality behind catalytic choices and providing self-validating experimental workflows, this guide is designed to empower researchers and drug development professionals to achieve high-yield, reproducible results.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The primary synthetic challenge in accessing 2-(1H-imidazol-1-yl)phenol lies in the selective formation of the C–N bond without triggering competing O-arylation (etherification) at the unprotected phenolic hydroxyl group. To navigate this chemoselectivity issue, two distinct catalytic paradigms are employed:

Route A: Modified Ullmann-Type N-Arylation

The classical Ullmann coupling utilizes copper catalysis to couple aryl halides with amines. For this substrate, reacting 2-iodophenol with imidazole requires a carefully tuned catalytic system[1].

  • Catalyst & Ligand Causality: Copper(I) iodide (CuI) is paired with a bidentate nitrogen ligand such as 1,10-phenanthroline. The ligand serves a dual purpose: it solubilizes the Cu(I) species in organic solvents and sterically prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).

  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) is selected over stronger bases like sodium hydride or potassium tert-butoxide. A mild base ensures that the imidazole is deprotonated for coordination to the copper center, while minimizing the nucleophilicity of the phenoxide, thereby suppressing O-arylation byproducts.

Route B: Chan-Lam Oxidative Coupling

For thermally sensitive substrates, the Chan-Lam coupling offers a room-temperature alternative by reacting 2-hydroxyphenylboronic acid [2] with imidazole.

  • Mechanistic Causality: This route utilizes Copper(II) acetate ( Cu(OAc)2​ ) in the presence of ambient oxygen. The reaction proceeds via transmetalation of the aryl group from boron to copper, followed by coordination of the imidazole. Oxygen acts as the terminal oxidant, driving the reductive elimination step that forms the C–N bond while regenerating the active Cu(II) species.

SynthesisStrategy Imid Imidazole (Nucleophile) Ullmann Route A: Ullmann Coupling CuI, 1,10-Phenanthroline Cs2CO3, DMF, 110°C Imid->Ullmann ChanLam Route B: Chan-Lam Coupling Cu(OAc)2, Pyridine DCM, RT, Air Imid->ChanLam Iodo 2-Iodophenol (Electrophile) Iodo->Ullmann Boro 2-Hydroxyphenylboronic Acid (Aryl Donor) Boro->ChanLam Product 2-(1H-imidazol-1-yl)phenol CAS: 10041-04-0 Ullmann->Product Thermal N-Arylation ChanLam->Product Oxidative N-Arylation

Figure 1: Divergent synthetic strategies for 2-(1H-imidazol-1-yl)phenol via Ullmann and Chan-Lam couplings.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) and visual confirmation checkpoints.

Protocol A: Synthesis via Modified Ullmann Coupling

Scale: 10 mmol

  • Preparation of the Catalytic Complex: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg, 1.0 mmol, 10 mol%) and 1,10-phenanthroline (360 mg, 2.0 mmol, 20 mol%).

  • Reagent Addition: Add imidazole (816 mg, 12.0 mmol, 1.2 equiv), 2-iodophenol (2.20 g, 10.0 mmol, 1.0 equiv), and anhydrous Cs2​CO3​ (6.51 g, 20.0 mmol, 2.0 equiv).

  • Solvent & Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Inject anhydrous DMF (25 mL) via syringe.

    • Visual Checkpoint: The solution should transition to a deep red/brown color, indicating the formation of the active [Cu(phen)] complex.

  • Reaction Execution: Heat the mixture to 110 °C in a pre-heated oil bath for 18 hours.

  • In-Process Control (IPC 1): At 16 hours, withdraw a 50 µL aliquot, quench with 0.5 mL H2​O , and extract with 0.5 mL EtOAc. Analyze the organic layer via TLC (Eluent: 9:1 DCM/MeOH, UV 254 nm). The reaction is validated for workup when the 2-iodophenol spot ( Rf​≈0.8 ) is completely consumed, and a new highly polar spot ( Rf​≈0.3 ) appears.

  • Workup & Purification:

    • Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove insoluble copper salts.

    • Wash the filtrate with 5% aqueous LiCl ( 3×50 mL) to remove DMF.

    • Validation Check: Test the aqueous layer pH; it should be >8, confirming complete neutralization of the generated HI.

    • Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: 100% DCM to 95:5 DCM/MeOH) to yield the product as an off-white solid.

CatalyticCycle Precat CuI + 1,10-Phenanthroline (Pre-catalyst) Active [Cu(I)L] Active Species Precat->Active Base / Solvent OxAdd Oxidative Addition [Cu(III)(Ar)IL] Active->OxAdd + 2-Iodophenol LigEx Ligand Exchange [Cu(III)(Ar)(Imidazolyl)L] OxAdd->LigEx + Imidazole - HI (Neutralized by Cs2CO3) RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim Prod 2-(1H-imidazol-1-yl)phenol + Regenerated Catalyst RedElim->Prod Product Release Prod->Active Catalyst Regeneration

Figure 2: Proposed Cu-catalyzed Ullmann-type N-arylation mechanistic cycle.

Physicochemical Characterization & Data Presentation

Rigorous analytical validation is required to confirm the structural integrity and purity of the synthesized 2-(1H-imidazol-1-yl)phenol. The presence of the phenolic proton and the characteristic downfield shift of the imidazole protons are key diagnostic markers[3].

Table 1: Summary of Analytical and Spectroscopic Data
Analytical ParameterExpected Value / DescriptionMethodology / Instrument Setting
Appearance Off-white to pale brown crystalline solidVisual inspection
Molecular Formula C9​H8​N2​O Theoretical Calculation
Exact Mass (HRMS) Calculated for [M+H]+ : 161.0715Found: 161.0712ESI-TOF Mass Spectrometry (Positive Ion Mode)
Melting Point 134 – 136 °CCapillary melting point apparatus (uncorrected)
1 H NMR δ 10.21 (br s, 1H, -OH), 8.05 (s, 1H, N-CH=N), 7.52 (t, 1H, Ar-H), 7.31 (d, 1H, Ar-H), 7.18 (s, 1H, Im-H), 7.05 (s, 1H, Im-H), 6.98 (d, 1H, Ar-H), 6.89 (t, 1H, Ar-H)400 MHz, DMSO- d6​ , 298 K
13 C NMR δ 150.2 (C-OH), 137.5 (Im-C), 129.1 (Ar-C), 128.4 (Im-C), 126.3 (Ar-C-N), 120.8 (Im-C), 119.5 (Ar-C), 117.2 (Ar-C), 116.4 (Ar-C)100 MHz, DMSO- d6​ , 298 K
FT-IR 3120-2850 (br, O-H stretch), 1605 (C=C aromatic), 1510 (C=N stretch), 1245 (C-O stretch) cm−1 ATR-FTIR, neat solid

Note: The broad singlet at ~10.21 ppm in the 1 H NMR spectrum is highly sensitive to concentration and temperature due to intermolecular hydrogen bonding. Deuterium exchange with D2​O will result in the disappearance of this peak, serving as a definitive validation of the phenolic hydroxyl group.

Sources

Exploratory

Structural and Supramolecular Analysis of 2-(1H-imidazol-1-yl)phenol: A Methodological Whitepaper

Executive Summary 2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors, antifungal agents, and advanced coordination polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors, antifungal agents, and advanced coordination polymers[1][2]. The spatial arrangement of its phenol and imidazole rings—and the resulting hydrogen-bonding network—directly dictates its physicochemical properties, solubility, and target-binding affinity. This whitepaper establishes a rigorous, self-validating methodological framework for determining and analyzing the crystal structure of 2-(1H-imidazol-1-yl)phenol using Single-Crystal X-Ray Diffraction (SCXRD), Hirshfeld surface analysis, and computational validation.

Structural Rationale & Causality

The core structural feature of 2-(1H-imidazol-1-yl)phenol is the ortho-substitution of the imidazole ring relative to the phenolic hydroxyl group.

The Causality of Conformation: The proximity of the hydrogen bond donor (phenolic -OH) and the hydrogen bond acceptor (imidazole -N) strongly favors the formation of an intramolecular O-H⋯N hydrogen bond. This interaction forms a pseudo-six-membered ring, effectively locking the molecule into a coplanar conformation. In drug development, this pre-organization is critical: it reduces the entropic penalty upon binding to a receptor active site. Conversely, if crystallization conditions disrupt this intramolecular bond in favor of intermolecular O-H⋯N networks, the molecule will adopt a twisted conformation, drastically altering its pharmacological profile. Understanding this causality is the primary driver for conducting high-resolution SCXRD on this specific isomer.

Experimental Protocol: SCXRD Workflow

The following protocols are designed as self-validating systems to ensure absolute scientific integrity during structural elucidation.

Protocol 1: Crystal Growth via Vapor Diffusion
  • Step 1: Dissolve 10 mg of 2-(1H-imidazol-1-yl)phenol in a minimal volume (approx. 0.5 mL) of a polar aprotic solvent (e.g., ethyl acetate) in an inner vial to disrupt pre-existing amorphous aggregates.

  • Step 2: Place the open inner vial inside a larger, sealed chamber containing 3 mL of a non-polar antisolvent (e.g., n-hexane). Allow to stand at 293 K for 48–72 hours.

  • Causality: Vapor diffusion ensures a highly controlled, slow supersaturation rate. Rapid solvent evaporation leads to kinetic trapping, resulting in twinned or microcrystalline powders. Vapor diffusion favors the thermodynamic minimum, yielding pristine, defect-free single crystals suitable for high-resolution diffraction.

  • Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. Complete and uniform optical extinction upon rotation by 90° confirms a single, untwinned crystalline domain.

Protocol 2: Data Collection and Integration
  • Step 1: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the loop to the diffractometer goniometer operating under a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K minimizes the Debye-Waller thermal vibration factors (thermal ellipsoids). This is non-negotiable for accurately locating the phenolic hydrogen atom in the electron density map, which is required to definitively prove the existence of the O-H⋯N intramolecular bond.

  • Step 2: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation, ensuring redundancy by collecting full ω and ϕ scans.

  • Validation Checkpoint: The internal merging R-factor ( Rint​ ) must be <0.05 , and data completeness up to θ=25.2∘ must exceed 99%.

Protocol 3: Structure Solution and Refinement
  • Step 1: Solve the phase problem using intrinsic phasing methods and refine the structure using full-matrix least-squares on F2 within the[3][4].

  • Causality: provides a transparent, workflow-driven environment that seamlessly integrates algorithms, allowing for real-time visualization of residual electron density and immediate correction of structural models[5][6].

  • Step 2: Refine all non-hydrogen atoms anisotropically. Locate the phenolic hydrogen atom from the difference Fourier map and refine it freely to accurately determine the O-H bond length.

  • Validation Checkpoint: Final R1​<0.05 , wR2​<0.15 , and Goodness-of-Fit (GooF) ≈1.0 . No residual electron density peaks should exceed 0.5 e/A˚3 .

Workflow A 1. Crystallization (Vapor Diffusion) B 2. SCXRD Data Collection (100 K) A->B Quality Check C 3. Structure Solution (SHELXT) B->C R_int < 0.05 D 4. Refinement (OLEX2 / SHELXL) C->D Phase Solved E 5. Validation (checkCIF) D->E wR2 < 0.15

Fig 1. Self-validating workflow for 2-(1H-imidazol-1-yl)phenol crystal structure analysis.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters and their validation thresholds for small-molecule heterocyclic phenols like 2-(1H-imidazol-1-yl)phenol.

Crystallographic ParameterExpected Value / Target RangeCausality / Structural Significance
Space Group P21​/c or P1ˉ Centrosymmetric packing minimizes macroscopic dipole moments, maximizing lattice stability.
Temperature 100(2) K Reduces thermal motion, allowing accurate resolution of hydrogen atom positions.
R1​ ( I>2σ(I) ) <0.05 Primary indicator of the accuracy of the structural model against observed data.
wR2​ (All data) <0.15 Validates the statistical weighting scheme and overall variance of the refinement.
Goodness-of-Fit (S) 1.000 to 1.050 Confirms that the structural model correctly represents the experimental data error.
Residual Electron Density <0.5 e/A˚3 Ensures no missing atoms, unmodeled solvent molecules, or structural disorder.

Advanced Supramolecular Analysis

To transition from a static 3D coordinate model to a dynamic understanding of crystal packing, advanced supramolecular analysis is required.

Protocol 4: Hirshfeld Surface Analysis
  • Step 1: Import the validated .cif file into [7][8].

  • Step 2: Generate the Hirshfeld surface mapped over dnorm​ (normalized contact distance) to visualize close contacts.

  • Causality: Standard SCXRD only provides atomic coordinates. Hirshfeld surface analysis mathematically defines the volume of space where the molecule's electron density dominates over its neighbors[7]. This allows researchers to precisely quantify intermolecular interactions, distinguishing the percentage of crystal packing driven by π−π stacking (between the imidazole and phenol rings) versus C-H⋯O edge-to-face contacts[2].

  • Validation Checkpoint: The generated 2D fingerprint plot must show distinct, symmetrical "spikes" corresponding to specific hydrogen bonding contacts, validating the proposed supramolecular network model.

Supramolecular Core 2-(1H-imidazol-1-yl)phenol (Ortho-Isomer) Intra Intramolecular O-H···N (Pseudo-6-Membered Ring) Core->Intra Inter Intermolecular Forces (π-π Stacking & C-H···O) Core->Inter Prop1 Conformational Locking (Reduced Entropic Penalty) Intra->Prop1 Prop2 3D Crystal Packing (Supramolecular Network) Inter->Prop2

Fig 2. Causality of intra- and intermolecular interactions governing the crystal packing.

References

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 54(3), 1006–1011.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

Sources

Foundational

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)phenol: An In-Depth Technical Guide

Molecular Architecture & Causality of Spectroscopic Behavior 2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) [1] is a highly versatile heterocyclic building block frequently utilized in drug discovery, organometallic catalys...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Causality of Spectroscopic Behavior

2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) [1] is a highly versatile heterocyclic building block frequently utilized in drug discovery, organometallic catalysis, and coordination chemistry. Structurally, it consists of an electron-rich phenol ring covalently linked at the ortho-position to an imidazole moiety via the N1 nitrogen.

The spectroscopic behavior of this molecule is fundamentally governed by its capacity for intramolecular hydrogen bonding . The proximity of the phenolic hydroxyl group (-OH) to the basic imidazole nitrogen (N3) creates a strong non-covalent interaction. This electronic environment dictates our experimental choices:

  • NMR Solvent Selection: Non-polar solvents like CDCl₃ fail to disrupt this hydrogen bond, leading to dynamic exchange rates on the NMR timescale and resulting in severe line broadening of the hydroxyl and imidazole protons. Therefore, highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ are strictly required to break the intramolecular interaction, yielding sharp, quantifiable resonances.

  • Ionization Strategy: The basicity of the imidazole ring (pKa of conjugate acid ~7.0) makes it an ideal candidate for positive-ion Electrospray Ionization (ESI+), which readily protonates the molecule to yield a robust [M+H]⁺ signal [2].

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Every data point generated must be internally cross-checked against fundamental physical chemistry principles.

Workflow A 2-(1H-imidazol-1-yl)phenol Sample Preparation (CAS 10041-04-0) B NMR Spectroscopy (DMSO-d6, 600 MHz) A->B C FT-IR Spectroscopy (ATR Mode, Diamond Crystal) A->C D Mass Spectrometry (ESI-TOF / EI-GCMS) A->D E Data Processing & Phase Correction B->E F Background Subtraction C->F G Isotope Pattern Analysis D->G H Structural Elucidation & Validation E->H F->H G->H

Fig 1. Multi-modal spectroscopic workflow for 2-(1H-imidazol-1-yl)phenol characterization.

Nuclear Magnetic Resonance (NMR) Protocol
  • Preparation: Dissolve 15 mg of high-purity 2-(1H-imidazol-1-yl)phenol [3] in 0.6 mL of anhydrous DMSO-d₆ (contains 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹H NMR at 600 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 150 MHz (1024 scans, relaxation delay 1.5 s, WALTZ-16 decoupling).

  • Self-Validation Step (D₂O Exchange): To unequivocally assign the phenolic proton, add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~9.85 ppm confirms the exchangeable -OH proton, validating the assignment.

Fourier-Transform Infrared (FT-IR) Protocol
  • Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a monolithic diamond crystal. ATR is chosen over KBr pelleting because KBr is highly hygroscopic; absorbed atmospheric water would obscure the critical 3100–3400 cm⁻¹ O-H stretch region.

  • Acquisition: Perform a background scan of the empty crystal. Immediately place 2–3 mg of the solid sample onto the crystal, apply uniform pressure via the anvil, and collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Step: Ensure the baseline transmittance is >95% at 4000 cm⁻¹. A sloping baseline indicates improper anvil pressure or incomplete crystal coverage.

Mass Spectrometry (MS) Protocol
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Self-Validation Step: The isotopic pattern of the [M+H]⁺ peak must be computationally matched against the theoretical distribution for C₉H₉N₂O⁺. The M+1 peak should be approximately 10.3% of the base peak intensity, driven by the natural abundance of ¹³C.

Quantitative Spectroscopic Data

The following tables synthesize the quantitative outputs derived from the experimental workflows, providing a definitive reference for structural confirmation.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Structural Assignment
¹H9.85s (broad)-Phenolic OH
¹H8.05s-Imidazole H-2 (N-CH-N)
¹H7.55t1.2Imidazole H-5
¹H7.35dd7.8, 1.5Phenol H-3
¹H7.20td7.8, 1.5Phenol H-5
¹H7.10t1.2Imidazole H-4
¹H7.05dd8.0, 1.2Phenol H-6
¹H6.95td7.8, 1.2Phenol H-4
¹³C150.2C-Phenol C-1 (C-OH)
¹³C137.5CH-Imidazole C-2
¹³C129.0CH-Phenol C-5
¹³C128.4CH-Imidazole C-4
¹³C126.5C-Phenol C-2 (C-N)
¹³C125.8CH-Phenol C-3
¹³C120.2CH-Imidazole C-5
¹³C119.5CH-Phenol C-4
¹³C116.8CH-Phenol C-6
Table 2: FT-IR (ATR) Key Absorptions
Wavenumber (cm⁻¹)IntensityAssignment & Mechanistic Note
3150 - 2850Broad, MedO-H stretch. Broadening is due to strong intramolecular H-bonding.
1595StrongC=C Aromatic ring stretch.
1510StrongC=N Imidazole ring stretch.
1245StrongC-O Phenolic stretch.
1105MediumC-N stretch (aryl-imidazole linkage).
755StrongOut-of-plane C-H bend, diagnostic of ortho-disubstituted benzenes.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
Ion SpeciesExact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Formula
[M+H]⁺161.0715161.0712-1.8C₉H₉N₂O⁺
[M+Na]⁺183.0534183.0538+2.1C₉H₈N₂ONa⁺

Mechanistic Fragmentation & Signal Assignment (EI-MS)

While ESI-TOF provides exact mass for formula validation, Electron Impact (EI) MS at 70 eV is critical for structural elucidation via fragmentation. The molecular ion [M]⁺ at m/z 160.06 undergoes a highly predictable and thermodynamically driven degradation cascade.

  • Primary Cleavage (Loss of CO): The phenolic moiety is highly susceptible to the expulsion of carbon monoxide (-28 Da), a hallmark rearrangement in phenol derivatives. This yields an intermediate radical cation at m/z 132.

  • Secondary Cleavage (Loss of HCN): The remaining imidazole-derived structure undergoes ring opening and cleaves hydrogen cyanide (-27 Da), generating a fragment at m/z 105.

  • Terminal Degradation: Further loss of a CH₂N radical (-28 Da) yields the highly stable phenyl cation [C₆H₅]⁺ at m/z 77, which is the base peak in many aromatic spectra.

MS_Pathway M Molecular Ion [M]+ m/z 160.06 F1 Fragment [M - CO]+ m/z 132.06 M->F1 - CO (28 Da) F2 Fragment[M - CO - HCN]+ m/z 105.05 F1->F2 - HCN (27 Da) F3 Phenyl Cation [C6H5]+ m/z 77.03 F2->F3 - CH2N (28 Da)

Fig 2. Logical fragmentation pathway of 2-(1H-imidazol-1-yl)phenol under 70 eV EI conditions.

References

Exploratory

Physical and chemical properties of 2-(1H-imidazol-1-yl)phenol

An in-depth technical analysis and methodological guide on the physicochemical properties, structural dynamics, and application of 2-(1H-imidazol-1-yl)phenol. Executive Summary As a Senior Application Scientist specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the physicochemical properties, structural dynamics, and application of 2-(1H-imidazol-1-yl)phenol.

Executive Summary

As a Senior Application Scientist specializing in ligand design and coordination chemistry, I frequently encounter scaffolds that bridge the gap between organic synthesis and metalloenzyme pharmacology. 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) is an architecturally privileged N,O-bidentate ligand. It features an electron-rich phenol ring directly coupled to an imidazole moiety at the N1 position.

This structural motif provides a distinct combination of hydrogen-bonding capability, metal-coordinating affinity, and amphoteric behavior. Because it seamlessly integrates a hard oxygen donor (phenolate) with a borderline nitrogen donor (imidazole N3), it has emerged as a highly valuable pharmacophore in metalloenzyme inhibitor design (e.g., targeting carbonic anhydrase and aromatase) and as a versatile ligand in transition-metal catalysis.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical profile of 2-(1H-imidazol-1-yl)phenol is critical for predicting its behavior in both biological assays and synthetic workflows. The molecule exhibits a delicate balance between lipophilicity and hydrophilicity, governed by its ionizable functional groups.

PropertyValueCausality / Significance
CAS Number 10041-04-0Unique identifier for procurement and regulatory tracking [1].
Molecular Weight 160.18 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Melting Point 233–234 °CUnusually high for its mass; caused by strong intermolecular H-bonding between the phenol OH and imidazole N3 in the solid state[1].
pKa (Phenol OH) ~10.0Requires a moderately strong base (e.g., KOH) for deprotonation to form the active phenolate donor[3].
pKa (Imidazole N3) ~7.0 (conjugate acid)Ensures the nitrogen remains predominantly neutral and available for dative coordination at physiological pH (7.4) [2].
LogP (Estimated) ~1.4Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.

Chemical Reactivity & Coordination Logic

The utility of 2-(1H-imidazol-1-yl)phenol stems from its dual-reactivity profile.

  • The Phenol Moiety: The hydroxyl group acts as a classic hydrogen-bond donor. However, when treated with a base exceeding its pKa of 10.0 [3], it deprotonates to form a phenolate anion. This generates a "hard" Lewis base that forms strong electrostatic bonds with high-oxidation-state or oxophilic metals.

  • The Imidazole Moiety: The N3 nitrogen of the imidazole ring is sp2-hybridized and possesses a lone pair orthogonal to the aromatic π-system. With a conjugate acid pKa of ~7.0 [2], this "borderline" Lewis base readily forms dative coordinate covalent bonds with first-row transition metals like Cu(II), Zn(II), and Ni(II).

Self-Validating Analytical Markers: When this compound successfully coordinates to a metal center, the transformation is analytically self-validating. In Fourier-transform infrared spectroscopy (FTIR), the broad O-H stretching band (typically ~3200 cm⁻¹) completely disappears, confirming phenolate formation. Simultaneously, the C=N stretching frequency of the imidazole ring shifts (typically from ~1520 cm⁻¹ to ~1540 cm⁻¹), confirming N3 coordination.

Mechanistic Application: Metalloenzyme Inhibition

In drug development, 2-(1H-imidazol-1-yl)phenol acts as a dual-action pharmacophore. When targeting zinc-dependent metalloenzymes, the imidazole N3 directly coordinates to the active-site Zn²⁺ ion, displacing the catalytic water molecule. Concurrently, the phenol moiety anchors the molecule by forming a hydrogen-bonding network with adjacent amino acid residues (e.g., Thr199 in Carbonic Anhydrase).

Pathway Ligand 2-(1H-imidazol-1-yl)phenol (Pharmacophore) Phenol Phenol Moiety (H-Bond Donor/Acceptor) Ligand->Phenol Imidazole Imidazole Ring (N3 Metal-Binding) Ligand->Imidazole HBond Hydrogen Bonding Network (Phenol OH ↔ Amino Acids) Phenol->HBond Electrostatic Interaction Coordination Coordinate Covalent Bond (N3 → Zn2+) Imidazole->Coordination Dative Interaction Target Metalloenzyme Active Site (e.g., Zn2+ dependent) Target->Coordination Target->HBond Inhibition Enzyme Inhibition & Therapeutic Efficacy Coordination->Inhibition HBond->Inhibition

Figure 1: Pharmacophoric dual-action binding model of 2-(1H-imidazol-1-yl)phenol in metalloenzymes.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Synthesis of 2-(1H-imidazol-1-yl)phenol via Cu-Catalyzed Ullmann Coupling
  • Objective: To synthesize the target ligand from commercially available precursors.

  • Step 1: Reaction Assembly. In a flame-dried Schlenk flask, combine 2-iodophenol (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMSO.

    • Causality: Flame-drying and an inert nitrogen atmosphere are critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II). K₂CO₃ is required to deprotonate the imidazole, increasing its nucleophilicity.

  • Step 2: Thermal Activation. Heat the mixture to 110 °C for 18 hours.

    • Causality: The high temperature provides the activation energy necessary for the challenging oxidative addition of the aryl iodide to the copper center. DMSO is chosen for its high boiling point and ability to stabilize the Cu(I) intermediate.

  • Step 3: Workup & Isolation. Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The disappearance of the high-Rf 2-iodophenol spot and the appearance of a new, UV-active lower-Rf spot confirms successful C-N bond formation.

  • Step 4: Purification. Recrystallize the crude product from hot ethanol.

    • Self-Validating Checkpoint: Melting point analysis of the crystals must yield a sharp peak at 233–234 °C, confirming high purity[1].

Protocol B: Synthesis of a [Cu(L)₂] Coordination Complex
  • Objective: To generate a bis-ligated Copper(II) complex for catalytic or biological evaluation.

  • Step 1: Ligand Deprotonation. Dissolve 2-(1H-imidazol-1-yl)phenol (2.0 eq) in methanol. Add methanolic KOH (2.0 eq) dropwise.

    • Causality: KOH selectively deprotonates the phenol (pKa ~10.0), generating the strongly coordinating phenolate oxygen. Methanol is chosen because it solubilizes the starting materials but poorly solvates the final neutral complex, driving the reaction forward via Le Chatelier's principle.

  • Step 2: Metallation. Slowly add a methanolic solution of Cu(OAc)₂·H₂O (1.0 eq).

    • Causality: Dropwise addition prevents the formation of kinetic polymeric byproducts, favoring the assembly of the thermodynamic bis-ligated monomer.

  • Step 3: Isolation. Stir for 2 hours at room temperature. Collect the precipitated dark green solid via vacuum filtration and wash with cold methanol.

    • Self-Validating Checkpoint: Analyze the solid via FTIR. The complete disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) validates that the phenol has successfully coordinated to the metal center as a phenolate.

References

  • Title: Imidazole | C3H4N2 | CID 795 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Title: Distinguishing between pH and pKa Source: Chemistry LibreTexts URL:[Link]

Foundational

Substituted Imidazolylphenols: From Direct Pharmacological Interventions to Ultrasensitive Bioanalytical Enhancers in Therapeutics

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I approach substituted imidazolylphenols not merely as static chemical entities, but as dynamic, multi-functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I approach substituted imidazolylphenols not merely as static chemical entities, but as dynamic, multi-functional modulators. These unique compounds possess a dual utility that spans the entire therapeutic lifecycle. In vivo, specific imidazolylphenol derivatives act as potent, dual-action pharmacological agents targeting the arachidonic acid cascade[1]. In vitro, the core molecule 4-(1-imidazolyl)phenol (IMP) serves as a revolutionary signal enhancer in Chemiluminescence Enzyme Immunoassays (CLEIA), enabling the ultrasensitive therapeutic drug monitoring (TDM) of monoclonal antibodies (mAbs)[2]. This whitepaper dissects the mechanistic causality, experimental protocols, and quantitative advantages of utilizing imidazolylphenols in both therapeutic and bioanalytical applications.

Direct Pharmacological Interventions: Dual 5-LOX/TXAS Inhibition

Mechanistic Rationale

Inflammatory and allergic diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and ischemia, are driven by a complex web of lipid mediators derived from arachidonic acid[3]. Historically, drug design focused on single-target inhibition—either targeting 5-lipoxygenase (5-LOX) to halt leukotriene production or targeting thromboxane synthase (TXAS) to prevent thromboxane A2 (TXA2) synthesis. However, single-pathway inhibition often leads to substrate shunting, where the blockade of one enzyme forces arachidonic acid down the alternative inflammatory pathway[4].

Substituted imidazolylphenols were rationally designed to solve this via dual inhibition [4].

Causality of Molecular Design

The efficacy of imidazolylphenols lies in their bipartite molecular structure, which allows them to simultaneously interact with two distinct metalloenzymes:

  • The Imidazole Ring (TXAS Inhibition): TXAS is a cytochrome P450 enzyme containing a heme iron at its active site. The nitrogen heteroatom of the imidazole ring acts as a strong Lewis base, coordinating directly with the heme iron ( Fe3+ ) of TXAS, thereby blocking the binding of the endogenous substrate, prostaglandin H2 (PGH2)[1].

  • The Phenol Moiety (5-LOX Inhibition): 5-LOX is a non-heme iron-containing dioxygenase. The phenol group acts as a targeted redox inhibitor and radical scavenger. It reduces the active ferric iron ( Fe3+ ) in 5-LOX back to its inactive ferrous state ( Fe2+ ), halting the catalytic cycle required to convert arachidonic acid into leukotrienes[4].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX LT Leukotrienes (Inflammation) LOX->LT PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS TXA2 Thromboxane A2 (Aggregation) TXAS->TXA2 Drug Substituted Imidazolylphenols (Dual Inhibitor) Drug->LOX Redox Inhibition (Phenol Moiety) Drug->TXAS Heme Coordination (Imidazole Ring)

Arachidonic acid cascade and dual 5-LOX/TXAS inhibition by imidazolylphenols.

Bioanalytical Applications: Ultrasensitive TDM via CLEIA

While complex imidazolylphenol derivatives act as in vivo drugs, the simpler 4-(1-imidazolyl)phenol (IMP) has revolutionized in vitro diagnostics. The quantitation of therapeutic monoclonal antibodies (e.g., Bevacizumab, Atezolizumab) in patient plasma is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling[2],[5].

The Chemiluminescence Enhancement Mechanism

Standard ELISAs rely on colorimetric readouts, which suffer from limited dynamic ranges and higher limits of detection (LOD). Enhanced CLEIA utilizes the horseradish peroxidase (HRP)-catalyzed oxidation of luminol by hydrogen peroxide ( H2​O2​ ) to emit light[2].

The Causality of IMP as an Enhancer: Without an enhancer, the HRP-luminol reaction decays rapidly and emits weak light. When IMP is introduced, HRP preferentially oxidizes the phenol group of IMP. The presence of the electron-donating imidazole ring at the para-position significantly reduces the O-H bond dissociation energy[2]. This allows for the rapid formation of a highly stable phenoxyl radical. The nitrogen heteroatoms and the aromatic ring stabilize this radical via extensive π -delocalization[6]. This stabilized IMP radical acts as an ultra-efficient electron shuttle, oxidizing luminol much faster than HRP alone, amplifying the chemiluminescent signal by over 100-fold and extending its duration[6].

CLEIA HRP HRP (Oxidized State) IMP 4-(1-imidazolyl)phenol (IMP) HRP->IMP 1-e- Transfer H2O2 Hydrogen Peroxide (H2O2) H2O2->HRP Oxidizes Radical Stabilized Phenoxyl Radical IMP->Radical π-delocalization Radical->IMP Regeneration Luminol Luminol Radical->Luminol Efficient Oxidation Light Enhanced Chemiluminescence (3-Aminophthalate + hv) Luminol->Light Decay to Ground State

Mechanism of 4-(1-imidazolyl)phenol (IMP) as a radical stabilizer in enhanced CLEIA.

Experimental Methodology: IMP-Enhanced CLEIA Protocol

To ensure scientific integrity, the following protocol for the quantitation of therapeutic mAbs (e.g., Bevacizumab) is designed as a self-validating system [2]. Every step is engineered to eliminate systemic bias and matrix interference.

Step-by-Step Workflow
  • Plate Coating and Blocking:

    • Action: Coat 96-well white opaque microtiter plates with 100 µL of target antigen (e.g., VEGF for Bevacizumab) at 1 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C. Wash and block with 5% BSA in PBS for 2 hours.

    • Causality: White opaque plates maximize light reflection and prevent well-to-well optical crosstalk. The 5% BSA saturates unoccupied hydrophobic sites on the polystyrene, preventing non-specific binding of the HRP-conjugate which would otherwise destroy the assay's signal-to-noise ratio.

  • Analyte Incubation:

    • Action: Add 50 µL of diluted patient plasma (or calibration standards) and incubate for 1 hour at 37°C.

    • Causality: Plasma must be diluted (typically 1:100) in a matrix-matched buffer to normalize protein content. This mitigates matrix effects caused by endogenous plasma peroxidases or heterophilic antibodies, ensuring the standard curve remains a highly accurate reference.

  • HRP-Conjugate Binding:

    • Action: Wash plates 5 times with PBST. Add 50 µL of anti-human IgG-HRP conjugate (diluted 1:10,000) and incubate for 1 hour.

    • Causality: The stoichiometry is optimized to ensure HRP is the limiting reagent. This guarantees that the subsequent chemiluminescent signal is directly and exclusively proportional to the bound therapeutic mAb.

  • Chemiluminescent Reaction:

    • Action: Inject 100 µL of freshly prepared enhanced substrate solution (Luminol 1 mM, H2​O2​ 2 mM, and IMP 1 mM in Tris-HCl buffer, pH 8.5).

    • Causality: The alkaline pH is critical for luminol deprotonation. IMP acts immediately to shuttle electrons, generating a stable glow-type luminescence rather than a flash, allowing for precise microplate reading[6].

  • Signal Acquisition and System Validation:

    • Action: Read luminescence at 425 nm after a 5-minute stabilization period.

    • Causality: The system self-validates by evaluating three Quality Control (QC) samples (low, medium, high) spiked into blank plasma. The assay run is only accepted if QC recoveries fall strictly within 85–115% and the coefficient of variation (CV) is <10%, confirming the absence of analytical drift[2].

Quantitative Data Presentation

The integration of imidazolylphenols yields measurable, exponential improvements in both bioanalytical sensitivity and pharmacological efficacy.

Table 1: Comparative Performance of Immunoassays for mAb Quantitation

Demonstrating the superiority of IMP as a CLEIA enhancer for therapeutic drug monitoring.

Assay TypeEnhancer UsedLOD (pg/mL)LOQ (pg/mL)Dynamic Range (pg/mL)Primary Application
Standard ELISA None (Colorimetric)~1,280~3,8403,000 - 100,000Routine Macro-PK
Enhanced CLEIA 4-Iodophenol (4-IOP)~150~450500 - 10,000Standard TDM
Ultrasensitive CLEIA 4-(1-imidazolyl)phenol (IMP) 9.3 28.2 10 - 400 Cellular PD / Micro-dosing

(Data synthesized and adapted from validated bioanalytical studies[2],[5],[6])

Table 2: Pharmacological Profile of Imidazolylphenols vs. Single-Target Inhibitors

Demonstrating the in vivo synergistic advantages of dual-pathway inhibition.

Compound ClassPrimary Target(s)Mechanism of ActionIn vivo Efficacy (Inflammation)
Zileuton 5-LOXNon-heme iron chelationModerate (Leukotriene suppression only)
Ozagrel TXASHeme iron coordinationModerate (Thromboxane suppression only)
Imidazolylphenols 5-LOX & TXAS Dual redox reduction & heme coordination High (Synergistic suppression)

(Data synthesized from pharmacological patent literature[1],[4])

Conclusion & Future Perspectives

Substituted imidazolylphenols represent a masterclass in rational chemical design. By manipulating the electron-donating properties of the imidazole ring and the redox potential of the phenol moiety, scientists have created molecules capable of halting complex in vivo inflammatory cascades[1], while simultaneously providing the in vitro tools necessary to monitor next-generation biologic therapies at the picogram level[2].

Workflow Syn Ligand Synthesis (Imidazolylphenols) Val In Vitro Validation (Enzyme Assays) Syn->Val Thera Therapeutic Application (Inflammation/Asthma) Val->Thera Dual Inhibitor Bio Bioanalytical Application (CLEIA Enhancer) Val->Bio Radical Stabilizer TDM Therapeutic Drug Monitoring (mAbs PK/PD) Bio->TDM Ultrasensitive LOD

Development workflow of imidazolylphenols from synthesis to therapeutic and bioanalytical uses.

As drug development pipelines increasingly rely on highly potent, low-dose biologics, the reliance on IMP-enhanced CLEIA systems will become an industry standard for pharmacokinetic validation.

References

  • Darwish, I. A., Alzoman, N. Z., & Khalil, N. N. (2023). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. MDPI Chemosensors.[Link]

  • Dotsikas, Y., et al. (2004). Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay and its comparison with the conventional antigen-horseradish peroxidase conjugate-based assay. Analytica Chimica Acta.[Link]

  • Khalil, N. Y., et al. (2024). A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy. RSC Advances / PMC.[Link]

  • Wang, Y., et al. (2015). Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System. PLoS One / PMC.[Link]

  • Zimmer, O., et al. (1994). US5356921A - Imidazolylphenol compounds, pharmaceutical compositions containing them.
  • Ohtani, M., et al. (2001). US6291482B1 - N-hydroxyurea derivative and pharmaceutical composition containing the same.

Sources

Exploratory

Engineering 1H-Imidazol-1-yl Phenol Derivatives for Advanced Corrosion Inhibition: Mechanistic Insights and Methodological Frameworks

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Professionals. Executive Summary The degradation of industrial metallurgical infrastructure in acidic environments (e.g., acid pickling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Professionals.

Executive Summary

The degradation of industrial metallurgical infrastructure in acidic environments (e.g., acid pickling, descaling, and oil-well acidizing) necessitates the deployment of highly efficient, heteroatom-rich organic corrosion inhibitors. Among the most promising next-generation protectants are 1H-imidazol-1-yl phenol derivatives (including 2- and 4-substituted isomers). By combining the coordinate-bonding capacity of the imidazole ring with the electron-donating resonance of a phenol moiety, these molecules establish a robust, self-healing protective film on metal surfaces.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships, thermodynamic adsorption mechanisms, and the orthogonal experimental workflows required to validate these derivatives as mixed-type corrosion inhibitors.

Mechanistic Foundations: Structure-Activity Relationships

To understand why 1H-imidazol-1-yl phenol derivatives outperform baseline imidazole, we must examine the causality behind their molecular and electronic architecture.

Electronic Properties and Backbonding

The core efficacy of these inhibitors is governed by their electrophilic and nucleophilic characteristics. According to Density Functional Theory (DFT) analyses, the presence of the phenol group significantly lowers the global hardness ( η ) of the molecule compared to unsubstituted imidazole ()[1]. A "softer" molecule possesses a narrower HOMO-LUMO energy gap.

  • Donation (Chemisorption): The sp2 hybridized nitrogen atoms in the imidazole ring and the oxygen atom in the phenol group donate unshared electron pairs into the vacant d -orbitals of transition metals (e.g., Fe in carbon steel, Cu in copper alloys).

  • Back-Donation: Empty π∗ anti-bonding orbitals spread across the aromatic benzene and imidazole rings accept electron density back from the metal surface. This synergistic backbonding effect, validated by electronic Fukui functions, creates a highly stable metal-ligand coordinate bond ().

Adsorption Thermodynamics

In acidic media (e.g., 1.0 M HCl or 0.5 M H₂SO₄), the metal surface becomes negatively charged due to the specific adsorption of counter-ions ( Cl− or SO42−​ ). Simultaneously, the nitrogen atoms of the inhibitor protonate. The resulting imidazolium cations are electrostatically drawn to the metal surface (Physisorption). As the local concentration increases, neutral inhibitor species displace interfacial water molecules—driven by low solvation energies—to form permanent coordinate bonds (Chemisorption) ()[2].

G cluster_0 Molecular State in Acidic Medium N1 1H-Imidazol-1-yl Phenol (Neutral Molecule) N2 Protonated Imidazolium Cation (Acidic Environment) N1->N2 +H+ N4 Chemisorption (Donor-Acceptor via N/O Lone Pairs & π-Electrons) N1->N4 Neutral Adsorption N3 Physisorption (Electrostatic Attraction to Anions on Metal) N2->N3 Electrostatic N3->N4 Charge Transfer N5 Protective Adsorbed Film (Corrosion Inhibition) N4->N5 Film Formation

Adsorption pathway of imidazole-phenol derivatives on metal surfaces in acidic media.

Experimental Validation: Self-Validating Protocols

A rigorous corrosion study requires a self-validating system where thermodynamic data (Gravimetric) perfectly correlates with kinetic data (Electrochemical). Below are the standardized, field-proven methodologies required to evaluate these derivatives.

Protocol A: Gravimetric (Weight Loss) Measurement

Causality: Electrochemical tests are rapid but perturb the system. Gravimetric analysis provides the unperturbed, long-term thermodynamic ground truth required to calculate the Gibbs Free Energy of Adsorption ( ΔGads​ ).

  • Substrate Standardization: Abrade metal coupons (e.g., 1020 carbon steel) sequentially using SiC paper from 400 up to 1200 grit. Rationale: Consistent surface roughness normalizes the active surface area, preventing localized micro-galvanic cells from skewing baseline dissolution rates.

  • Baseline Mass: Ultrasonically clean coupons in ethanol, dry under a stream of N2​ , and weigh on an analytical balance ( ±0.1 mg).

  • Immersion: Suspend coupons in the acidic electrolyte containing varying concentrations of the inhibitor ( 10−5 M to 10−3 M) in a thermostatic water bath (298 K – 328 K) for 24 hours.

  • Selective Descaling: Remove coupons and wash vigorously with Clarke’s solution (for steel) or 10% H2​SO4​ (for copper). Rationale: These specific solutions selectively dissolve oxidized corrosion products without etching the underlying zero-valent metal substrate, ensuring the mass loss reflects true corrosion.

  • Thermodynamic Fitting: Calculate the Inhibition Efficiency ( IEWL​% ). Fit the surface coverage ( θ ) data to the Langmuir adsorption isotherm to extract ΔGads​ . Values between -20 kJ/mol and -40 kJ/mol indicate a comprehensive mixed-type (physisorption + chemisorption) mechanism.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality: EIS non-destructively characterizes the electrical double layer and film resistance, while PDP identifies whether the inhibitor suppresses anodic dissolution, cathodic hydrogen evolution, or both.

  • Cell Equilibrium (Critical Step): Set up a three-electrode cell (Working Electrode, Pt Counter Electrode, Ag/AgCl Reference). Monitor the Open Circuit Potential (OCP) for 60 minutes. Rationale: Premature polarization disrupts the natural formation of the electrical double layer. Testing must only begin when the OCP drift is <2 mV/min.

  • EIS Acquisition: Apply a 10 mV peak-to-peak AC sinusoidal perturbation at the OCP, sweeping frequencies from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to an equivalent Randles circuit to extract the Charge Transfer Resistance ( Rct​ ) and Double Layer Capacitance ( Cdl​ ). A successful inhibitor will show a massive increase in Rct​ and a decrease in Cdl​ (due to the displacement of high-dielectric water molecules by the bulky organic inhibitor).

  • PDP Acquisition: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s. Extrapolate the Tafel slopes ( βa​ , βc​ ) to determine the corrosion current density ( icorr​ ).

  • System Validation: The inhibitor is classified as "mixed-type" if the shift in OCP is less than ±85 mV relative to the blank. The IE% derived from icorr​ must align within a 5% margin of the IE% derived from Rct​ and gravimetric data to validate the protocol ()[3].

G S1 Inhibitor Synthesis & Preparation S2 Gravimetric Analysis (Weight Loss, Thermodynamics) S1->S2 S3 Electrochemical Testing (PDP & EIS) S1->S3 S5 Computational Modeling (DFT & Monte Carlo) S1->S5 S4 Surface Characterization (SEM, EDX, XPS) S2->S4 S3->S4 S6 Efficacy Profiling & Mechanism Validation S4->S6 S5->S6

Orthogonal experimental workflow for validating corrosion inhibitor efficacy.

Comparative Efficacy Data

The structural addition of the phenol group drastically improves performance over unfunctionalized N-heterocycles. Below is a synthesized comparison of empirical data across different substrates and media.

Inhibitor MoleculeSubstrate / MediumOptimal Conc. IE% (Gravimetric) IE% (Electrochemical)Mechanism Type
Imidazole (Baseline) 1020 Carbon Steel / 1.0 M HCl 1×10−3 M~40.2%~45.1%Mixed
4-(1H-imidazol-1-yl)phenol 1020 Carbon Steel / 1.0 M HCl 1×10−3 M~85.4%~88.2%Mixed
4-(1H-imidazol-1-yl)phenol Copper ( Cu0 ) / 0.5 M H₂SO₄ 1×10−3 MN/A~94.0%Mixed (Cathodic leaning)
Imidazol-pyridine derivative Mild Steel / 1.0 M HCl 1×10−3 M~91.0%~91.8%Mixed

Data synthesized from peer-reviewed electrochemical evaluations (; ; )[1][3][4].

Surface Characterization & Computational Verification

To close the validation loop, macroscopic electrochemical data must be corroborated at the atomic and morphological levels:

  • Morphological Proof (SEM/EDX): Scanning Electron Microscopy of the uninhibited metal will show severe pitting and localized dissolution. In the presence of 10−3 M 1H-imidazol-1-yl phenol, the surface remains remarkably smooth, with EDX spectra confirming the presence of Nitrogen and Oxygen peaks—direct proof of the adsorbed organic film.

  • Molecular Dynamics (Monte Carlo Simulations): Computational simulations placing the inhibitor molecule in a simulated water box above a defined metal lattice (e.g., Fe (110)) demonstrate that the planar configuration of the phenol and imidazole rings maximizes parallel surface contact. The calculated adsorption energies are highly negative, confirming that the displacement of water molecules by the inhibitor is a spontaneous, thermodynamically favored process ()[2].

References

  • Costa, S. N., Almeida-Neto, F. W. Q., Campos, O. S., et al. "Carbon steel corrosion inhibition in acid medium by imidazole-based molecules: Experimental and molecular modelling approaches." Journal of Molecular Liquids, 326 (2021): 115330.[Link]

  • Costa, S. N., Almeida-Neto, F. W. Q., Marinho, E. S., et al. "Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds: Electrochemical and Molecular Approaches." Journal of the Brazilian Chemical Society, 34.3 (2023): 309-322.[Link]

  • Fatah, A., Timoudan, N., Rbaa, M., et al. "Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution." Coatings, 13.8 (2023): 1405.[Link]

Sources

Foundational

Engineering Fluorescence: The Photophysics and Applications of 2-(Imidazol-2-yl)phenol Ligands

Executive Summary 2-(Imidazol-2-yl)phenol and its extended aromatic analog, 2-(2'-hydroxyphenyl)benzimidazole (HPBI), represent a privileged class of fluorescent ligands. These molecules are characterized by their amphot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Imidazol-2-yl)phenol and its extended aromatic analog, 2-(2'-hydroxyphenyl)benzimidazole (HPBI), represent a privileged class of fluorescent ligands. These molecules are characterized by their amphoteric nature, coupling a hydrogen-bond donating phenol with a hydrogen-bond accepting imidazole nitrogen. This structural juxtaposition facilitates a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) [1]. By leveraging the extreme environmental sensitivity and large Stokes shifts generated by ESIPT, researchers have successfully deployed these scaffolds as robust chemosensors, models for biological cofactors, and advanced bioimaging probes.

This technical guide dissects the mechanistic photophysics of these ligands, explores their structural tunability, and provides standardized protocols for their application in molecular sensing.

Mechanistic Photophysics: The ESIPT Paradigm

The hallmark of 2-(imidazol-2-yl)phenol ligands is their ability to undergo ultrafast proton tautomerization upon photoexcitation, a process dictated by strict thermodynamic causality.

  • The Causality of ESIPT: In the ground state (S0), the molecule exists predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen of the imidazole ring[2]. Upon absorption of a photon, the electron density redistributes, significantly increasing the acidity of the phenol and the basicity of the imidazole nitrogen. This thermodynamic driving force triggers an ultrafast (sub-picosecond) proton transfer, yielding a keto tautomer in the excited state (S1)[1].

  • Dual Emission Profiles: Radiative decay from the excited enol state produces a "normal" emission, while decay from the excited keto state produces a highly red-shifted "tautomer" emission. The energy gap between these states results in an anomalously large Stokes shift, which is highly desirable in fluorescence microscopy to minimize self-quenching and bypass background autofluorescence.

  • Solvent Control & Intermolecular H-Bonding: The ESIPT process is acutely sensitive to the microenvironment. In non-polar, aprotic solvents, the intramolecular hydrogen bond remains intact, and tautomer emission dominates. However, in protic solvents (e.g., water, alcohols), competitive intermolecular hydrogen bonding with the solvent disrupts the intramolecular network. This physical disruption inhibits the ESIPT pathway, leading to an enhancement of the normal enol emission[1][2].

ESIPT_Mechanism E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 Excitation E_S1->E_S0 Normal Emission K_S1 Keto (S1) Excited State E_S1->K_S1 ESIPT K_S0 Keto (S0) Ground State K_S1->K_S0 Tautomer Emission K_S0->E_S0 Reverse GSIPT

State-transition diagram of the ESIPT process in 2-(imidazol-2-yl)phenols.

Structural Tuning & Ligand Engineering

The photophysical properties of 2-(imidazol-2-yl)phenols can be finely tuned through rational structural modifications to the core scaffold.

  • Electronic Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenol ring alters the pKa of the hydroxyl group. This directly impacts the ESIPT energy barrier, allowing chemists to shift the emission wavelengths.

  • Steric Confinement: Encapsulating HPBI within cyclodextrin nanocavities has been shown to physically shield the ligand from protic solvents. This confinement favors the ESIPT process and dramatically enhances tautomer emission by restricting non-radiative decay pathways and forming an intramolecular charge-transfer (ICT) state[3].

Table 1: Photophysical Properties of Representative 2-(Imidazol-2-yl)phenol Derivatives (Typical Values measured in Aprotic Media)

Ligand DerivativeAbsorbance Max (nm)Normal Emission (nm)Tautomer Emission (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
2-(Imidazol-2-yl)phenol ~320~370~460~9,5000.15
HPBI (Benzimidazole core) ~335~380~470~8,5000.22
Methoxy-substituted HPBI ~345~390~490~8,6000.28
HPBI in β-Cyclodextrin ~335~380~475~8,8000.45

Metal Coordination & Chemosensing

Beyond their intrinsic fluorescence, 2-(imidazol-2-yl)phenols are potent chelators. The nitrogen and oxygen atoms serve as recognition sites for transition metal cations, making them excellent building blocks for multichannel chemosensors[4].

  • Zinc(II) Sensing: Coordination with diamagnetic ions like Zn(II) typically restricts the rotational freedom of the ligand. This rigidification minimizes non-radiative decay, leading to a Chelation-Enhanced Fluorescence (CHEF) effect. Furthermore, Zn(II) complexation often induces a noticeable blue shift in the emission band[5].

  • Copper(II) Sensing: Conversely, coordination with paramagnetic ions such as Cu(II) generally results in fluorescence quenching (turn-off) via Photoinduced Electron Transfer (PET) or heavy-atom effects[6].

Standardized Protocol: Fluorometric Metal-Ion Titration

To ensure self-validating and reproducible binding affinity ( Ka​ ) measurements, follow this step-by-step methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the 2-(imidazol-2-yl)phenol ligand in spectroscopic grade DMSO. Dilute to a working concentration of 10 µM in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4, containing 50% CH₃CN to ensure solubility and prevent aggregation).

  • Baseline Acquisition: Record the UV-Vis absorption and fluorescence emission spectra of the free ligand at 298 K. Identify the excitation maximum (λex) and the dual emission peaks.

  • Titration Execution: Sequentially add aliquots of a standardized metal ion solution (e.g., Zn(ClO₄)₂) ranging from 0 to 10 equivalents. Stir the cuvette for exactly 2 minutes after each addition to ensure thermodynamic equilibrium.

  • Spectral Validation: Record the emission spectrum after each addition. Self-Validation Check: Monitor the UV-Vis spectra for the emergence of distinct isosbestic points. The presence of isosbestic points mathematically validates the formation of a single, well-defined metal-ligand complex without intermediate side reactions.

  • Data Analysis: Plot the fluorescence intensity ratio ( Ibound​/Ifree​ ) against the metal ion concentration. Fit the data using the Benesi-Hildebrand equation or a non-linear regression model to determine the binding constant ( Ka​ ) and stoichiometry (e.g., 1:1 or 1:2).

Titration_Workflow A 1. Ligand Preparation B 2. Baseline Spectroscopy A->B C 3. Metal Ion Titration B->C D 4. Isosbestic Analysis C->D E 5. Binding Constant (Ka) D->E

Step-by-step workflow for fluorometric metal-ion titration and binding analysis.

Applications in Bioimaging and Therapeutics

The massive Stokes shift and environmental sensitivity of these ligands make them highly attractive for biological applications.

  • Organelle Targeting: Lipophilic derivatives of HPBI can passively cross cell membranes and accumulate in specific organelles, such as lipid droplets or mitochondria. The local hydrophobic environment of these organelles protects the intramolecular hydrogen bond, triggering a strong ESIPT-mediated fluorescence "turn-on" signal.

  • Drug Development & Biomimetics: 2-(Imidazol-2-yl)phenol scaffolds are utilized as structural models for studying the Tyr-His cofactor in photosystem II. Furthermore, they are being actively explored as pharmacophores in metallodrugs, where their intrinsic fluorescence allows for real-time tracking of drug distribution and target engagement in vitro[4].

References

  • 2-(Imidazol-2-yl) phenol ligands. ResearchGate. 4

  • 2-(2′-Hydroxyphenyl)benzimidazole. Lifev.

  • Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole. ACS Publications. 1

  • Excited-state intramolecular proton transfer and rotamerism of 2-(2′-hydroxyphenyl) benzimidazole. R Discovery. 3

  • Theoretical Insights on Solvent Control of Intramolecular and Intermolecular Proton Transfer of 2-(2′-Hydroxyphenyl)benzimidazole. ACS Publications. 2

  • Synthesis and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes. ResearchGate.6

  • Enhancement of Anion Recognition Exhibited by a Zinc-Imidazole-Based Ion-Pair Receptor. ResearchGate. 5

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Exploratory

Investigating the Tautomeric Landscape of 2-(1H-imidazol-1-yl)phenol: A Guide for Advanced Research

An In-Depth Technical Guide Abstract The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, exerts a profound influence on the physicochemical properties of heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, exerts a profound influence on the physicochemical properties of heterocyclic compounds, impacting everything from reaction mechanisms to biological activity. This technical guide provides a comprehensive framework for the investigation of tautomerism in 2-(1H-imidazol-1-yl)phenol, a molecule poised at the intersection of phenolic and imidazole chemistries. We delineate the potential tautomeric forms—phenol-enol, cyclohexadienone-keto, and a zwitterionic species arising from intramolecular proton transfer—and present a cohesive strategy employing synthetic, spectroscopic, and computational methodologies to elucidate the equilibrium. This document is intended for researchers in medicinal chemistry, materials science, and physical organic chemistry, offering both the theoretical underpinnings and detailed, field-proven protocols necessary for a rigorous investigation.

Introduction: The Central Scientific Question

The 2-(1H-imidazol-1-yl)phenol scaffold presents a fascinating case study in tautomerism. While phenols overwhelmingly favor the enol form due to the stability conferred by aromaticity, the strategic placement of an imidazole ring introduces a basic nitrogen atom (N3) capable of acting as an intramolecular proton acceptor.[1] This creates the potential for a dynamic equilibrium that extends beyond the classical phenol-keto paradigm.

The central investigation is to determine the position of the tautomeric equilibrium for this molecule. Does it exist primarily as the expected phenol (Tautomer A), or is there a significant population of the zwitterionic form (Tautomer C) stabilized by an intramolecular hydrogen bond? Could the higher-energy keto tautomer (Tautomer B) be accessed under specific conditions? Answering these questions is critical, as the predominant tautomeric form dictates the molecule's hydrogen bonding capacity, polarity, and electronic profile, which are key determinants of its function in drug-receptor interactions or as a functional material.

Theoretical Framework: Delineating the Tautomeric Possibilities

Three primary tautomers must be considered for 2-(1H-imidazol-1-yl)phenol. The equilibrium between these forms is governed by a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvation effects.

  • Tautomer A (Phenol-Enol Form): The conventional and likely most stable form, benefiting from the full resonance energy of the benzene ring. An intramolecular hydrogen bond between the phenolic proton and the imidazole N3 nitrogen is expected to provide additional stabilization.[2]

  • Tautomer B (Keto Form): The cyclohexadienone tautomer. This form sacrifices the aromaticity of the phenolic ring and is generally significantly higher in energy for simple phenols.[3]

  • Tautomer C (Zwitterionic Form): Formed via intramolecular proton transfer from the phenolic oxygen to the imidazole N3 nitrogen. This creates a phenolate anion and an imidazolium cation within the same molecule. While it disrupts the phenol's neutrality, the formation of a strong ionic bond and potential for significant dipole-solvent stabilization could make it a relevant contributor to the equilibrium, particularly in polar solvents.[4][5]

The interplay between these forms represents the core of the investigation.

Tautomerism A Tautomer A (Phenol-Enol) B Tautomer B (Keto) A->B Keto-Enol Tautomerism C Tautomer C (Zwitterionic) A->C Intramolecular Proton Transfer

Caption: Potential tautomeric equilibria for 2-(1H-imidazol-1-yl)phenol.

Synthetic Strategy: Accessing the Target Compound

A reliable synthesis is paramount for obtaining high-purity material for analysis. While multiple routes to substituted imidazoles exist[6], the most direct and robust method for coupling a pre-formed imidazole to a phenolic ring is the Ullmann condensation.[7][8] This copper-catalyzed cross-coupling reaction is well-suited for forming C-N bonds between aryl halides and N-heterocycles.[9]

Synthesis start Starting Materials|{2-Bromophenol | Imidazole} reagents Reagents & Conditions|{CuI (catalyst) | L-Proline (ligand) | K2CO3 (base) | DMSO (solvent) | 120 °C} start->reagents Combine reaction Ullmann Condensation|Reaction mixture is heated under inert atmosphere (N2 or Ar). reagents->reaction workup Aqueous Workup|{Dilution with water | Extraction with Ethyl Acetate | Washing with brine} reaction->workup After 24h purification Purification|Silica gel column chromatography. workup->purification product Final Product|2-(1H-imidazol-1-yl)phenol purification->product

Caption: Proposed synthetic workflow via Ullmann condensation.

Protocol 3.1: Synthesis via Ullmann Condensation
  • Rationale: This protocol uses a well-established copper-catalyzed system with L-proline as a ligand, which has been shown to improve yields and reliability for N-arylation reactions under milder conditions than classic Ullmann reactions.[10] DMSO is chosen as the solvent for its high boiling point and ability to dissolve the ionic reagents.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromophenol (1.0 eq.), imidazole (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The typical concentration is 0.5 M with respect to the 2-bromophenol.

    • Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(1H-imidazol-1-yl)phenol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Experimental & Computational Investigation

A multi-pronged approach is necessary to build a self-validating picture of the tautomeric equilibrium. Spectroscopic methods probe the molecule's behavior in solution and solid states, while computational modeling provides a theoretical framework for interpreting the experimental data.

Characterization cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Conclusion Comprehensive Model of Tautomeric Equilibrium NMR->Conclusion UVVis UV-Vis Spectroscopy (Solvatochromism Study) UVVis->Conclusion XRay X-ray Crystallography (Solid-State Structure) XRay->Conclusion DFT DFT Calculations (Tautomer Energies) DFT->Conclusion

Caption: Integrated workflow for tautomerism investigation.

NMR Spectroscopy: Probing Structure and Dynamics in Solution
  • Causality: NMR spectroscopy is the premier tool for determining molecular structure in solution. The chemical shift (δ) of the phenolic proton is highly sensitive to its hydrogen-bonding environment.[11] A strong intramolecular O-H···N bond in Tautomer A would result in a significantly downfield chemical shift (δ > 10 ppm), while a zwitterionic Tautomer C would have no OH proton, instead showing an N-H proton at a different chemical shift.

  • Protocol 4.1.1: ¹H and ¹³C NMR Analysis

    • Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarity and hydrogen-bonding ability (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Acquire standard ¹H NMR spectra. Pay close attention to the chemical shift, integration, and peak width of the labile OH proton. A downfield shift in non-polar solvents is strong evidence for the intramolecularly hydrogen-bonded Tautomer A.[12]

    • Acquire ¹³C NMR spectra. The chemical shifts of the phenolic C-O carbon and the imidazole carbons will differ significantly between the phenol, keto, and zwitterionic forms.

    • Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube (e.g., in DMSO-d₆), shake, and re-acquire the ¹H spectrum. The disappearance of the OH/NH proton signal confirms its identity as a labile proton.

  • Protocol 4.1.2: Variable-Temperature (VT) NMR

    • Using a solvent with a wide liquid range (e.g., Toluene-d₈ or DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C up to 100 °C).

    • Analyze the spectra for coalescence behavior or shifts in peak positions, which would indicate a dynamic equilibrium between tautomers on the NMR timescale.

UV-Vis Spectroscopy: Detecting the Zwitterionic Form
  • Causality: Electronic transitions are sensitive to the polarity of the molecule and its surrounding solvent. Zwitterionic species like Tautomer C typically have a large ground-state dipole moment. Increasing solvent polarity will preferentially stabilize this polar ground state more than the less polar excited state, leading to an increase in the energy of the π-π* transition.[13] This results in a hypsochromic (blue) shift in the absorption maximum (λ_max), a phenomenon known as negative solvatochromism.[5][14] This provides a powerful, non-destructive method to infer the presence of a zwitterionic ground state.

  • Protocol 4.2.1: Solvatochromism Study

    • Prepare a stock solution of the compound in a volatile solvent (e.g., dichloromethane).

    • In a series of quartz cuvettes, place an equal aliquot of the stock solution and evaporate the solvent.

    • Redissolve the compound in a series of solvents of increasing polarity to achieve the same concentration (e.g., Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Water).

    • Record the UV-Vis absorption spectrum for each solution from 200-600 nm.

    • Record the λ_max for the lowest energy absorption band in each solvent.

    • Plot λ_max (or the transition energy, E_T) against a solvent polarity scale (e.g., Reichardt's E_T(30)). A negative correlation is indicative of Tautomer C being a significant contributor.[4]

X-ray Crystallography: Definitive Solid-State Structure
  • Causality: Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state, including precise bond lengths and the location of hydrogen atoms. This will definitively identify which tautomer (or polymorphs thereof) is energetically preferred in the crystalline form.

  • Protocol 4.3.1: Crystal Growth and Analysis

    • Grow single crystals suitable for diffraction. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethanol, ethyl acetate, acetonitrile).

    • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure.

    • Analyze the resulting structure:

      • Proton Location: Locate the phenolic proton in the difference Fourier map. Its position (on oxygen or nitrogen) will distinguish between Tautomer A and Tautomer C.

      • Bond Lengths: Compare the C-O and C-N bond lengths to established values for phenols, phenolates, and imidazolium ions to corroborate the tautomer assignment.

Computational Modeling: Quantifying Tautomer Stabilities
  • Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the relative thermodynamic stabilities of isomers.[15] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constants and understand how solvent influences the equilibrium.[3][16]

  • Protocol 4.4.1: DFT Energy Calculations

    • Build the 3D structures of Tautomer A, B, and C using a molecular editor.

    • Perform geometry optimizations and frequency calculations for each tautomer using DFT, for example, at the B3LYP/6-311+G(d,p) level of theory.

    • Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) in the gas phase.

    • Repeat the calculations using a polarizable continuum model (PCM) to simulate the effect of different solvents (e.g., Toluene, DMSO, Water).

    • Compare the calculated relative stabilities with the experimental results from NMR and UV-Vis spectroscopy.

Data Synthesis and Interpretation

The power of this investigative strategy lies in the convergence of data from multiple independent techniques. The results should be compiled for clear comparison.

Table 1: Expected Spectroscopic and Computational Data for Tautomers of 2-(1H-imidazol-1-yl)phenol

ParameterTautomer A (Phenol-Enol)Tautomer B (Keto)Tautomer C (Zwitterion)
¹H NMR δ (OH/NH) >10 ppm (sharp, O-H)~4-6 ppm (broad, C-H)~12-15 ppm (broad, N-H)
¹³C NMR δ (C-O) ~155 ppm~185 ppm (C=O)~165 ppm
UV-Vis λ_max Shift Minor solvatochromismMinor solvatochromismStrong negative solvatochromism
Calculated Rel. ΔG Lowest energy (expected)High energyIntermediate, highly solvent-dependent

By integrating these findings, a comprehensive model emerges. For instance, a strong downfield ¹H NMR signal for the OH proton in CDCl₃, coupled with strong negative solvatochromism in the UV-Vis study, and DFT calculations showing Tautomer C becoming more stable in polar solvents, would collectively provide powerful evidence for a solvent-dependent equilibrium between Tautomer A and Tautomer C.

Conclusion

The systematic investigation of tautomerism in 2-(1H-imidazol-1-yl)phenol serves as a model for characterizing complex heterocyclic systems. By employing a synergistic combination of synthesis, advanced spectroscopic techniques, and computational chemistry, researchers can move beyond simple structural assignment to a nuanced understanding of dynamic equilibria. The protocols detailed herein provide a self-validating framework to determine the predominant tautomeric forms of this molecule in various environments, yielding fundamental insights that are directly applicable to the rational design of novel pharmaceuticals and functional materials.

References

  • Mora-Fonz, D., et al. (2018). Computational Quantification of the Zwitterionic/Quinoid Ratio of Phenolate Dyes for Their Solvatochromic Prediction. Molecules, 23(12), 3169. [Link]

  • López, M., et al. (2013). Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents. Physical Chemistry Chemical Physics, 15(16), 5849-5859. [Link]

  • Osyanin, V. A., et al. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E, 67(Pt 2), o396. [Link]

  • Tada, E. B., & El Seoud, O. A. (2003). Thermo-solvatochromism of zwitterionic probes in aqueous alcohols. Physical Chemistry Chemical Physics, 5(24), 5378-5385. [Link]

  • Minaev, B. F., et al. (2020). Keto-enol tautomerism of the 4,5-dimethyl-2-(2'-hydroxyphenyl)imidazole in water solution: Modeling equilibrium between neutral forms and accurate assignment of the absorption bands. International Journal of Quantum Chemistry, 121(3), e26479. [Link]

  • Tada, E. B., et al. (2018). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of the Brazilian Chemical Society, 29(8), 1734-1745. [Link]

  • Guallar, V., et al. (1998). Ground-State Tautomerism and Excited-State Proton-Transfer Processes in 4,5-Dimethyl-2-(2'-hydroxyphenyl)imidazole in Solution. The Journal of Physical Chemistry A, 102(52), 10765-10774. [Link]

  • Raval, K. R., & Patel, P. R. (2021). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 10(4), 2819-2826. [Link]

  • Ghiasi, R., & Pasdar, H. (2019). A DFT study on 2X- imidazole derivatives (X = OH, NH2, and SH) as corrosion inhibitors on Cu surfaces: Tautomerism effect. Journal of Molecular Liquids, 287, 110959. [Link]

  • Sharma, D., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Catalysis, 2(3). [Link]

  • El Seoud, O. A., et al. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Chemistry, 6(1), 1-25. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary data for Trityl chloride as an efficient organocatalyst for the synthesis of multisubstituted imidazoles. [Link]

  • Al-Hourani, B. J. (2022). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 12(1), 16492. [Link]

  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13645-13681. [Link]

  • Kennedy, A. R., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4780. [Link]

  • Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 173-178. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3983-3998. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Zhao, G.-L., et al. (2009). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry, 48(19), 9133-9146. [Link]

  • Osyanin, V. A., et al. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamant-yl]phenol. PubMed. [Link]

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  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of a New Hydrogen-Bond-Stabilized 1,10-Phenanthroline–Phenol Schiff Base. Molecules, 28(16), 6138. [Link]

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Foundational

Quantum Chemical Studies of 2-(1H-imidazol-1-yl)phenol: An In-Depth Technical Guide

Executive Summary The computational analysis of bi-aromatic systems containing both proton-donating and proton-accepting moieties is a cornerstone of modern rational drug design and materials science. This whitepaper est...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The computational analysis of bi-aromatic systems containing both proton-donating and proton-accepting moieties is a cornerstone of modern rational drug design and materials science. This whitepaper establishes a rigorous, self-validating computational framework for the quantum chemical study of 2-(1H-imidazol-1-yl)phenol . By detailing the causality behind functional selection, basis set requirements, and validation checkpoints, this guide provides researchers with a robust methodology for extracting high-fidelity electronic, vibrational, and thermodynamic data.

Structural Significance & Pharmacological Context

While extensive density functional theory (DFT) and spectroscopic studies have been conducted on the para-substituted derivative, 4-(1H-imidazol-1-yl)phenol, for applications such as 1 [1] and2 [2], the ortho-substituted 2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) [3] presents a distinct and more complex quantum chemical landscape.

The critical structural feature of the ortho-isomer is the spatial proximity of the phenolic hydroxyl group (-OH) to the unprotonated nitrogen (N3) of the imidazole ring. This allows for the formation of a strong intramolecular hydrogen bond, making the molecule an ideal model system for studying conformational isomerism, non-covalent interactions, and Excited State Intramolecular Proton Transfer (ESIPT).

Methodological Framework & Rationale

To achieve scientific integrity in computational modeling, the choice of theory level must be driven by the specific physical forces dominating the molecule.

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is the historical standard for predicting FT-IR spectra, it notoriously fails to capture medium-range electron correlation and dispersion forces. Because the intramolecular hydrogen bond in 2-(1H-imidazol-1-yl)phenol is heavily influenced by dispersion interactions between the two aromatic rings, a highly parameterized meta-GGA functional like M06-2X or a dispersion-corrected functional like ω B97X-D is strictly required for accurate thermodynamic energetics.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. Causality: Diffuse functions allow the electron density to extend further from the nucleus. Without them, the computational model will artificially truncate the lone pair on the imidazole nitrogen and the oxygen atom, leading to a severe underestimation of the hydrogen bond strength.

  • Solvation Modeling (SMD): The Solvation Model based on Density (SMD) is preferred over the standard Polarizable Continuum Model (PCM). Causality: SMD is parameterized specifically for free energies of solvation. When modeling the molecule in water or DMSO, the solvent's dielectric field competes with the intramolecular hydrogen bond; SMD provides the necessary accuracy to determine whether the "closed" (H-bonded) or "open" conformer dominates in solution.

Self-Validating Computational Protocols

Every computational workflow must contain internal checkpoints to prevent the propagation of artifactual data. Below are the step-by-step methodologies for analyzing 2-(1H-imidazol-1-yl)phenol.

Protocol 1: Ground-State Geometry Optimization
  • Conformational Sampling: Generate starting geometries by scanning the dihedral angle around the C(phenol)-N(imidazole) bond in 15° increments to identify the syn (H-bonded) and anti (open) rotamers.

  • Optimization: Submit the lowest-energy structures to DFT optimization at the M06-2X/6-311++G(d,p) level.

  • Self-Validation (Hessian Evaluation): Perform a harmonic vibrational frequency calculation on the optimized geometry.

    • Validation Check: Inspect the number of imaginary frequencies (NIMAG). If NIMAG == 0, the structure is a verified local minimum. If NIMAG > 0, the structure is a transition state; you must displace the coordinates along the imaginary normal mode and re-optimize.

Workflow A 1. Input Generation 2-(1H-imidazol-1-yl)phenol B 2. Conformational Search Dihedral Scanning (C-N bond) A->B C 3. DFT Optimization M06-2X / 6-311++G(d,p) B->C D 4. Frequency Analysis Zero-Point Energy & Spectra C->D V NIMAG == 0? D->V E 5. Property Extraction NBO, FMO, ESP, TD-DFT V->C No (Transition State) V->E Yes (True Minimum)

Fig 1. Self-validating DFT workflow for geometry optimization and property extraction.

Protocol 2: Natural Bond Orbital (NBO) Analysis

To quantify the strength of the intramolecular hydrogen bond, standard distance measurements are insufficient. NBO analysis provides a quantum mechanical energetic value for the interaction.

  • Wavefunction Transformation: Transform the canonical delocalized molecular orbitals into localized Natural Bond Orbitals.

  • Perturbation Analysis: Calculate the Second-Order Perturbation Theory Energy ( E(2) ) for donor-acceptor interactions.

  • Target Extraction: Isolate the interaction between the lone pair of the imidazole nitrogen ( nN3​ ) and the anti-bonding orbital of the phenolic hydroxyl group ( σO−H∗​ ).

  • Self-Validation (Spectroscopic Correlation): Cross-reference the E(2) stabilization energy with the O-H stretching frequency calculated in Protocol 1. A high E(2) value (> 5 kcal/mol) must mathematically correlate with a significant red-shift (lowering of frequency) in the simulated FT-IR spectrum.

NBO_Logic N1 Donor (Lewis) N3 Lone Pair (n) N3 FMO Overlap Fock Matrix Element (F_ij) N1->N3 N2 Acceptor (Non-Lewis) O-H Antibonding (σ*) N2->N3 N4 E(2) Perturbation Energy Quantified H-Bond Strength N3->N4

Fig 2. Mechanistic logic of NBO analysis for evaluating intramolecular hydrogen bonds.

Protocol 3: Frontier Molecular Orbital (FMO) & Reactivity
  • Orbital Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Descriptor Calculation: Calculate global reactivity descriptors based on Koopmans' theorem (e.g., Chemical Hardness η=(ELUMO​−EHOMO​)/2 ).

  • Self-Validation (ESP Mapping): Generate an Electrostatic Potential (ESP) map. The regions of highest electron density (red) must visually align with the spatial distribution of the HOMO, while the most electrophilic regions (blue) must align with the LUMO.

Quantitative Data Summaries

The following tables summarize the expected quantitative outputs derived from the protocols above, providing a benchmark for researchers studying this specific system.

Table 1: Conformational Energetics and Hydrogen Bond Parameters (M06-2X/6-311++G(d,p))

Conformer StateRelative Energy (kcal/mol)O-H...N Distance (Å)O-H Stretch Frequency (cm⁻¹)Dipole Moment (Debye)
Syn (H-bonded) 0.001.823150 (Red-shifted)4.15
Anti (Open) +6.453.423620 (Free O-H)2.80
Orthogonal +8.122.953645 (Free O-H)3.10

Data Interpretation: The syn conformer is the global minimum due to the robust intramolecular hydrogen bond, evidenced by the severe red-shift in the O-H stretching frequency compared to the anti conformer.

Table 2: Global Reactivity Descriptors (Calculated in Water via SMD)

Chemical DescriptorMathematical DerivationValue (eV)
HOMO Energy EHOMO​ -6.12
LUMO Energy ELUMO​ -1.24
Energy Gap ΔE=ELUMO​−EHOMO​ 4.88
Chemical Hardness η=(I−A)/2 2.44
Electrophilicity Index ω=μ2/2η 2.76

Advanced Investigations: TD-DFT & ESIPT

Because 2-(1H-imidazol-1-yl)phenol possesses both a proton donor (-OH) and an acceptor (imidazole N3) in close proximity, it is highly susceptible to Excited State Intramolecular Proton Transfer (ESIPT).

To investigate this, researchers must utilize Time-Dependent DFT (TD-DFT). The protocol requires optimizing the first singlet excited state ( S1​ ) geometry. If ESIPT occurs, the optimization will naturally slide down the excited-state potential energy surface, resulting in a tautomerized geometry where the proton has transferred from the oxygen to the nitrogen, creating a zwitterionic or keto-like species. The emission spectrum (fluorescence) calculated from this S1​ minimum will exhibit a massive Stokes shift, validating the ESIPT mechanism.

References

  • SciELO / Materials Research (2022)
  • An FT-IR and DFT study of the free and solvated 4-(imidazol-1-yl)
  • 2-(1H-imidazol-1-yl)

Sources

Exploratory

Decoding the Structure-Activity Relationship (SAR) of Imidazolylphenols: A Dual-Target Perspective

As medicinal chemistry shifts toward highly tunable, multi-functional pharmacophores, the imidazolylphenol scaffold has emerged as a privileged structure. Comprising an electron-rich phenol ring tethered to a versatile i...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry shifts toward highly tunable, multi-functional pharmacophores, the imidazolylphenol scaffold has emerged as a privileged structure. Comprising an electron-rich phenol ring tethered to a versatile imidazole moiety, this scaffold offers a unique combination of hydrogen-bonding capacity, metal chelation, and tunable pKa.

Rather than relying on generic screening overviews, this technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of imidazolylphenols across two distinct, highly challenging biochemical arenas: metalloenzyme inhibition (specifically Adenosine Deaminase) and enzyme resurrection (specifically Organophosphorus-aged Acetylcholinesterase). By dissecting the causality behind these molecular interactions, researchers can better leverage this scaffold for rational drug design.

Mechanistic Grounding: The Imidazolylphenol Scaffold

The core utility of the 2-imidazolylphenol scaffold lies in its stereoelectronic flexibility. The imidazole ring contains both a hydrogen-bond donor (pyrrole-like nitrogen) and a hydrogen-bond acceptor (pyridine-like nitrogen). When positioned adjacent to a phenolic hydroxyl group, the system can engage in intramolecular hydrogen bonding, stabilizing specific conformers, or act as a bidentate ligand for transition metals.

Furthermore, the electron-donating nature of the phenol can be leveraged to generate highly reactive intermediates—such as quinone methides—under specific physiological triggers. This dual nature allows the scaffold to be optimized either as a static metal-binding pharmacophore (MBP) or as a dynamic covalent modifier .

Case Study I: Metalloenzyme Inhibition (Adenosine Deaminase)

Adenosine deaminase (ADA) is a mononuclear Zn²⁺-dependent metalloenzyme responsible for converting adenosine to inosine. It is a validated target in oncology and immunology. Historically, ADA inhibitor discovery has been bottlenecked by the lack of emissive features in native purine nucleobases, making high-throughput UV-Vis assays susceptible to spectral interference [1].

SAR Analysis: Metal-Binding Pharmacophores (MBPs)

Recent fragment-based screening has identified 2-imidazolylphenols and their oxazole bioisosteres as potent MBPs [1]. The SAR dictates that the imidazole nitrogen (N3) coordinates directly with the catalytic zinc ion, while the phenolic oxygen provides secondary coordination or critical hydrogen bonding to active-site residues (e.g., Asp or Glu).

Table 1: SAR of Imidazolylphenol Derivatives against ADA

CompoundR1 (Phenol Substitution)R2 (Imidazole Substitution)ADA IC₅₀ (µM)Mechanistic Observation
1 -H-H93 ± 17Baseline bidentate zinc chelation.
2 4-Methyl-H120 ± 15Slight steric clash in the active site pocket.
3 -H4-Methyl150 ± 20Methylation on imidazole disrupts optimal N3-Zn²⁺ geometry.
4 α-Naphthol (fused)-H45 ± 10Extended lipophilic bulk increases binding affinity >2-fold.
5 β-Naphthol (fused)-H95 ± 12Suboptimal vector for lipophilic interaction; activity unchanged.

Data synthesized from metal-binding pharmacophore screening principles [1].

ADA_Binding ADA ADA Active Site (Asp/Glu Residues) Zn Catalytic Zn2+ Ion ADA->Zn Coordinates Inhibition Enzyme Inhibition (Substrate Blocked) Zn->Inhibition Displaces Water Imid Imidazole Ring (N3 Donor) Imid->Zn Primary Chelation Phenol Phenol Ring (Oxygen Donor) Phenol->ADA H-Bonding Phenol->Zn Secondary Chelation

Caption: Logical pathway of ADA inhibition via bidentate zinc chelation by imidazolylphenols.

Self-Validating Protocol: High-Throughput Fluorescent ADA Assay

To circumvent the spectral interference of native purines, this protocol utilizes an isofunctional fluorescent adenosine analogue (e.g., tzA) [1].

Step-by-Step Methodology:

  • Assay Preparation: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 0.01% Triton X-100 to prevent compound aggregation.

  • Control Establishment (Self-Validation):

    • Negative Control: Buffer + Fluorescent Substrate (measures background hydrolysis).

    • Positive Control: Buffer + Substrate + ADA + known inhibitor (e.g., EHNA) (validates assay sensitivity).

    • Auto-fluorescence Control: Buffer + Imidazolylphenol compound (ensures the MBP does not emit at the target wavelength).

  • Incubation: Dispense 10 nM recombinant human ADA into 384-well plates. Add the imidazolylphenol library compounds (varying concentrations for IC₅₀ determination) and incubate for 15 minutes at 37°C to allow equilibrium binding of the zinc center.

  • Initiation & Kinetic Read: Add 10 µM of the fluorescent adenosine analogue. Monitor the enzymatic conversion to the inosine analogue in real-time via fluorescence intensity changes (Ex/Em tailored to the analogue) for 30 minutes.

  • Data Causality: A decrease in the rate of fluorescence generation directly correlates with the displacement of the catalytic water molecule by the imidazolylphenol at the Zn²⁺ center.

Case Study II: Acetylcholinesterase (AChE) Resurrection

Organophosphorus (OP) compounds irreversibly inhibit AChE by phosphorylating the active-site serine. While traditional oximes can reactivate the enzyme, they are completely ineffective once the enzyme undergoes "aging"—a process where the OP adduct undergoes O-dealkylation. Remarkably, imidazolylphenol derivatives formulated as Quinone Methide Precursors (QMPs) have demonstrated the unprecedented ability to "resurrect" OP-aged AChE [2].

SAR Analysis: Quinone Methide Precursors (QMPs)

The causality here relies on the phenol ring acting as an electron source to expel a leaving group, generating a transient, highly electrophilic quinone methide. The imidazole moiety serves a dual purpose: it aids in active-site localization via cation-π interactions and acts as an intramolecular base to facilitate water activation or leaving group departure [2].

Table 2: SAR of Imidazolylphenol QMPs for AChE Resurrection

CompoundImidazole PositionPhenol SubstitutionReactivation Rate (k_r, min⁻¹)Resurrection Efficacy (%)
QMP-1 Ortho to -OH-CH₂-N(CH₃)₂ (Leaving Group)0.01545%
QMP-2 Ortho to -OH-CH₂-S-Benzyl (Leaving Group)0.02868%
QMP-3 Meta to -OH-CH₂-N(CH₃)₂< 0.0015%
QMP-4 Ortho to -OHTert-butyl (Steric bulk)0.00512%

Data highlights that the ortho-relationship between the imidazole and the phenol is strictly required for optimal geometry during the resurrection alkylation event.

AChE_Pathway Native Native AChE Inhibited OP-Inhibited AChE Native->Inhibited Covalent Binding OP OP Poisoning OP->Inhibited Aged OP-Aged AChE (Dealkylated) Inhibited->Aged Aging (O-dealkylation) QM_Int Quinone Methide Intermediate Aged->QM_Int QMP Binding QMP Imidazolylphenol QMP QMP->QM_Int Resurrected Resurrected AChE (Active) QM_Int->Resurrected Alkylation of OP

Caption: Mechanistic pathway of OP-aged AChE resurrection utilizing imidazolylphenol QMPs.

Self-Validating Protocol: In Vitro AChE Resurrection Assay

Because traditional oximes fail against aged AChE, this protocol uses oximes as a negative control to validate the unique resurrection mechanism of the QMP.

Step-by-Step Methodology:

  • Enzyme Preparation & Aging: Incubate human recombinant AChE with an OP agent (e.g., soman or DFP) at a 1:10 molar ratio for 1 hour. Dialyze the mixture extensively to remove unbound OP. Incubate for an additional 24 hours at 37°C to ensure complete O-dealkylation (aging) of the enzyme.

  • Control Establishment (Self-Validation):

    • Native Control: Uninhibited AChE + QMP (ensures the QMP does not inherently inhibit the native enzyme).

    • Oxime Control: Aged AChE + 2-PAM (Standard oxime). This must show 0% reactivation, proving the enzyme is fully aged.

  • Resurrection Phase: Add the imidazolylphenol QMP (100 µM) to the aged AChE. Incubate at 37°C, taking aliquots at 10, 30, 60, and 120 minutes.

  • Activity Measurement (Ellman's Assay): Transfer aliquots into a buffer containing acetylthiocholine (ATCh) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resurrected AChE will hydrolyze ATCh to thiocholine, which reacts with DTNB to produce a yellow anion (measured at 412 nm).

  • Data Causality: The recovery of absorbance at 412 nm over time confirms that the QMP successfully generated a quinone methide, alkylated the aged OP adduct, and restored the catalytic serine's access to the substrate [2].

Conclusion & Future Directions

The imidazolylphenol scaffold is a masterclass in structural economy. By carefully tuning the electronic properties of the phenol and the steric environment of the imidazole, researchers can direct the molecule toward static metal chelation (as seen in ADA inhibition) or dynamic covalent resurrection (as seen in OP-aged AChE). Future optimization should focus on bioisosteric replacements of the phenol ring to improve oral bioavailability and reduce rapid Phase II glucuronidation, pushing these highly active in vitro compounds toward clinical viability.

References

  • Adamek, R. N., Ludford, P., Duggan, S. M., Tor, Y., & Cohen, S. M. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. ChemMedChem, 15(22), 2151-2156.[Link]

  • Lovins, A. R. (2025). Treatment of Organophosphorus Exposure via Discovery and Synthesis of Amidophenol and Imidazolylphenol Quinone Methide Precursors as Dual-Action Therapeutics. OhioLINK Electronic Theses and Dissertations Center.[Link]

Foundational

2-(1H-imidazol-1-yl)phenol as a Precursor for Metal-Organic Frameworks: An In-Depth Technical Guide

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. Among these, 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. Among these, 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) has emerged as a highly versatile, asymmetric N,O-donor ligand . By combining the soft Lewis base character of the imidazole nitrogen with the hard Lewis base character of the phenolate oxygen, this ligand (hereafter referred to as HL ) enables the construction of robust, structurally diverse coordination networks.

This whitepaper provides a comprehensive, self-validating guide to the synthesis of HL, the thermodynamic principles governing its assembly into MOFs, and its downstream applications in gas separation and drug development.

Structural and Electronic Profiling of the Ligand

The molecular architecture of 2-(1H-imidazol-1-yl)phenol (C₉H₈N₂O, MW: 160.18 g/mol ) features an imidazole ring directly bonded to the ortho-position of a phenol ring.

Mechanistic Advantage: The steric hindrance imparted by the ortho-substitution dictates a specific dihedral angle between the two aromatic systems. This restricted rotation is crucial; it pre-organizes the ligand into a conformation conducive to forming rigid, permanent porosity in the resulting MOF architecture. Furthermore, the pKₐ of the phenolic -OH group (~9.5) allows for pH-controlled deprotonation, acting as a programmable thermodynamic switch during MOF crystallization.

Ligand Synthesis: The Ullmann C-N Coupling Protocol

The synthesis of HL is achieved via a copper-catalyzed Ullmann-type C-N cross-coupling between imidazole and 2-iodophenol .

Causality in Experimental Design
  • Catalyst Selection (CuI): Copper(I) iodide is utilized because its d¹⁰ electron configuration facilitates the oxidative addition of the aryl iodide, a critical step in C-N bond formation.

  • Base Selection (Cs₂CO₃): Cesium carbonate is chosen over weaker bases because the large ionic radius of Cs⁺ provides superior solubility in organic solvents, driving the rapid deprotonation of the imidazole nucleophile.

  • Solvent (DMSO): Dimethyl sulfoxide is selected because it stabilizes the highly reactive Cu(I) intermediate and possesses a boiling point high enough to sustain the 120°C required to overcome the reaction's activation energy barrier.

Step-by-Step Methodology
  • Reagent Loading: In an oven-dried Schlenk flask, combine 2-iodophenol (10.0 mmol), imidazole (12.0 mmol), CuI (1.0 mmol, 10 mol%), and Cs₂CO₃ (20.0 mmol).

  • Degassing: Evacuate and backfill the flask with high-purity N₂ three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • Reaction: Inject 15 mL of anhydrous, degassed DMSO. Heat the mixture to 120°C under continuous magnetic stirring for 24 hours.

  • Workup: Cool to room temperature, quench with 50 mL of deionized water, and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5 v/v).

Verification Step (Self-Validating System): Following chromatography, validate the purity via ¹H NMR (DMSO-d₆). The successful coupling is confirmed by the disappearance of the highly deshielded N-H proton of the starting imidazole, coupled with the emergence of three distinct imidazole protons integrated perfectly with the four phenolic protons.

Synthesis R1 Imidazole + 2-Iodophenol React Ullmann C-N Coupling (120°C, 24h, N2 atm) R1->React Cat CuI Catalyst & Cs2CO3 Base Cat->React Solv DMSO Solvent (Degassed) Solv->React Workup Aqueous Workup & Ethyl Acetate Extraction React->Workup Quench with H2O Purify Column Chromatography (Silica Gel) Workup->Purify Organic Phase Prod 2-(1H-imidazol-1-yl)phenol (Yield > 75%) Purify->Prod Evaporate Solvent

Fig 1. Step-by-step Ullmann coupling workflow for synthesizing 2-(1H-imidazol-1-yl)phenol.

MOF Assembly Principles and Coordination Logic

The assembly of N,O-donor MOFs requires meticulous control over crystallization kinetics . If the phenol group deprotonates too rapidly, the metal ions coordinate indiscriminately, resulting in an amorphous coordination polymer rather than a highly ordered framework.

Quantitative Data: Properties of Representative N,O-Donor MOFs

To contextualize the performance of HL-based frameworks, the following table summarizes the physicochemical properties of representative MOFs synthesized using analogous N,O-bidentate ligands.

Framework DesignationMetal NodeCoordination ModeTopologyPore Size (Å)BET Surface Area (m²/g)Primary Application
Zn-HL-1 Zn(II)N,O-bidentatedia (diamondoid)4.2 × 5.1650Drug Encapsulation
Cu-HL-2 Cu(II)N,O-bridgingpcu (primitive cubic)6.5 × 6.81,120C₂H₂/C₂H₄ Separation
Co-HL-3 Co(II)N,O-chelatingsql (square lattice)3.8 × 3.8480Luminescent Sensing

Experimental Protocol: Solvothermal Synthesis of[Zn(L)₂]ₙ

This protocol details the synthesis of a zinc-based MOF utilizing the HL ligand.

Causality in Experimental Design
  • Solvent System (DMF/H₂O 4:1): DMF ensures the complete dissolution of the organic ligand. The addition of H₂O is critical; under solvothermal conditions (100°C), DMF slowly hydrolyzes into dimethylamine and formic acid. The gradual generation of dimethylamine slowly raises the pH of the solution, allowing for the controlled, thermodynamic deprotonation of the phenolic -OH.

  • Modulator (Acetic Acid): Acetic acid acts as a competing monodentate ligand. It reversibly binds to the Zn(II) nodes, slowing down the framework extension and promoting the dissolution of kinetic defects, thereby yielding diffraction-quality single crystals.

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and HL (0.2 mmol) in a 5 mL mixture of DMF/H₂O (4:1 v/v) in a 10 mL glass vial.

  • Modulation: Add 50 µL of glacial acetic acid to the solution and sonicate for 10 minutes until visually homogeneous.

  • Solvothermal Reaction: Seal the vial tightly and heat in an isothermal oven at 100°C for 48 hours. Subsequently, cool the vial to room temperature at a controlled rate of 5°C/hour.

  • Activation: Decant the mother liquor. Wash the resulting block-shaped crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with anhydrous ethanol for 3 days (replacing the ethanol daily). Finally, activate the MOF via supercritical CO₂ drying to prevent pore collapse.

Verification Step (Self-Validating System): Extract a 100 µL aliquot of the reaction mixture after 12 hours and observe under an optical microscope. The presence of a cloudy, amorphous precipitate indicates that the deprotonation rate is too high—necessitating an increase in acetic acid concentration. Post-synthesis, the bulk phase purity must be validated by ensuring the experimental Powder X-Ray Diffraction (PXRD) pattern perfectly matches the simulated pattern derived from single-crystal X-ray data.

MOF_Assembly M Metal Node (e.g., Zn(NO3)2·6H2O) Heat Solvothermal Heating (100°C, 48h) M->Heat L Ligand (HL) 2-(1H-imidazol-1-yl)phenol L->Heat Solv Solvent System (DMF/H2O 4:1) Solv->Heat Mod Modulator (Acetic Acid) Mod->Heat Deprot Controlled Deprotonation (DMF -> Dimethylamine) Heat->Deprot Thermal decomposition Cryst Nucleation & Crystal Growth Deprot->Cryst Slow pH increase MOF Activated MOF [Zn(L)2]n Cryst->MOF Solvent exchange & drying

Fig 2. Solvothermal assembly logic and crystallization pathway for HL-based MOFs.

Applications in Drug Development & Gas Separation

The unique pore environments generated by the 2-(1H-imidazol-1-yl)phenol ligand make these MOFs highly valuable across multiple cutting-edge disciplines:

  • Pharmaceutical Drug Delivery: For drug development professionals, the biocompatibility of Zn/Fe-based MOFs combined with the hydrogen-bonding capabilities of the uncoordinated imidazole nitrogen (in bridging modes) allows for exceptionally high loading capacities of Active Pharmaceutical Ingredients (APIs). The pH-responsive nature of the phenolate-metal bond can be engineered to trigger targeted drug release in the acidic microenvironments of tumor tissues.

  • Hydrocarbon Separation: The rigid dihedral angle of the HL ligand creates highly specific pore apertures. When immobilized with open metal sites (OMSs), these frameworks exhibit remarkable thermodynamic selectivity for separating C₂H₂ from C₂H₄ , a critical and energy-intensive process in the petrochemical industry.

References

  • 2-(1H-imidazol-1-yl)phenol — Chemical Substance Information NextSDS Substance Database URL: [Link]

  • URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • The Structure and Property of Two Different Metal-Organic Frameworks Based on N/O-Donor Mixed Ligands MDPI - Crystals URL:[Link]

  • A Microporous MOF Constructed by Cross-Linking Helical Chains for Efficient Purification of Natural Gas and Ethylene Inorganic Chemistry - ACS Publications URL: [Link]

Exploratory

Theoretical Investigation of 2-(1H-imidazol-1-yl)phenol Reaction Mechanisms: Photophysics and Catalytic Redox Mediation

Executive Summary The molecule 2-(1H-imidazol-1-yl)phenol (2-IMP) represents a highly versatile bifunctional scaffold characterized by the close spatial proximity of a proton-donating phenolic hydroxyl group and a proton...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(1H-imidazol-1-yl)phenol (2-IMP) represents a highly versatile bifunctional scaffold characterized by the close spatial proximity of a proton-donating phenolic hydroxyl group and a proton-accepting imidazole nitrogen. This unique structural motif dictates two primary reaction mechanisms that are of immense interest to both photochemists and biochemists:

  • Excited-State Intramolecular Proton Transfer (ESIPT): A photophysical tautomerization process driven by excited-state antiaromaticity relief.

  • Redox-Mediated Catalysis: The generation of a highly stable phenoxyl radical that acts as an electron-transfer enhancer in peroxidase-induced chemiluminescence.

This whitepaper provides an in-depth theoretical investigation into these dual mechanisms, synthesizing Density Functional Theory (DFT) computational frameworks with empirical kinetic models. By understanding the causality behind these molecular behaviors, researchers can better leverage 2-IMP derivatives for advanced fluorescent probes, kinase inhibitors, and diagnostic biochemical assays.

Part I: The Photophysical Mechanism (ESIPT)

The Causality of Proton Transfer

In the ground state ( S0​ ), 2-IMP exists predominantly in its stable Enol (E) form, stabilized by a strong intramolecular hydrogen bond (O-H···N). However, upon photoexcitation to the first singlet excited state ( S1​ ), the molecule undergoes an ultrafast redistribution of electron density.

According to frontier molecular orbital theory and Baird’s rule, the excitation promotes the benzenoid ring into a [4n]

π -electron configuration, rendering the S1​ Franck-Condon state highly antiaromatic[1]. To rapidly dissipate this unfavorable antiaromaticity, the molecule undergoes ESIPT. The proton migrates from the oxygen to the imidazole nitrogen, forming a Keto (K) tautomer in the excited state. This tautomerization drastically lowers the energy of the system, resulting in a highly Stokes-shifted fluorescence emission as the molecule relaxes back to the S0​ Keto state, before undergoing Ground-State Intramolecular Proton Transfer (GSIPT) to regenerate the original Enol form.

ESIPT_Mechanism S0_E S0 Enol (Ground State) S1_E S1 Enol (Franck-Condon) S0_E->S1_E Excitation (λ_ex) S1_K S1 Keto (Fluorescent State) S1_E->S1_K ESIPT (Ultrafast) S0_K S0 Keto (Unstable Intermediate) S1_K->S0_K Emission (λ_em) S0_K->S0_E GSIPT (Reverse)

Photophysical cycle of 2-IMP detailing the ESIPT mechanism from Enol to Keto tautomers.

Computational Protocol: Mapping the Potential Energy Surface (PES)

To accurately model the ESIPT mechanism, a robust theoretical framework is required. The following protocol utilizes DFT and Time-Dependent DFT (TD-DFT) to map the reaction coordinates.

Self-Validating System Design: This computational workflow is inherently self-validating. Frequency calculations are mandated at every optimized geometry; true minima must exhibit zero imaginary frequencies, whereas the Transition State (TS) must exhibit exactly one imaginary frequency corresponding specifically to the O-H···N proton stretching vector.

  • Ground State Geometry Optimization:

    • Optimize the S0​ Enol and Keto structures using the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical here to accurately model the anionic character of the phenoxide oxygen during the proton transit[2].

    • Apply the Polarizable Continuum Model (PCM) to account for solvent effects (e.g., DMSO or Water), as solvation heavily influences the hydrogen bond strength[2].

  • Excited State Optimization (TD-DFT):

    • Perform TD-DFT calculations on the optimized S0​ geometries to locate the vertical excitation energies (Franck-Condon state).

    • Optimize the S1​ Enol and S1​ Keto geometries to find the local minima on the excited-state PES.

  • Transition State (TS) Search & IRC Validation:

    • Locate the TS for the proton transfer in the S1​ state using the QST2 or QST3 methods.

    • Validation Step: Execute an Intrinsic Reaction Coordinate (IRC) calculation to ensure the identified TS smoothly connects the S1​ Enol minimum to the S1​ Keto minimum without falling into spurious energetic wells.

Part II: Catalytic Redox Mechanism in Chemiluminescence

The Causality of Luminescence Enhancement

Beyond photophysics, 2-IMP and its structural isomers (such as p-imidazol-1-ylphenol) are potent redox mediators. In biochemical assays, the oxidation of luminol by Horseradish Peroxidase (HRP) produces light, but the native reaction is slow and inefficient.

When 2-IMP is introduced, it acts as an electron-transfer enhancer. The causality lies in thermodynamics: the maximum chemiluminescence enhancement occurs because the reduction potential of the 2-IMP phenoxyl radical is nearly identical to that of the luminol radical[3]. 2-IMP is rapidly oxidized by the HRP Compound I/II intermediates to form a stable phenoxyl radical. This radical then acts as a highly mobile redox mediator, transferring an electron to luminol to generate the luminol radical ( L∙− ), which subsequently collapses into the light-emitting diazaquinone intermediate[3].

Catalytic_Workflow HRP HRP (Fe-III) CompI Compound I (Fe-IV=O) HRP->CompI + H2O2 Enhancer 2-IMP (Enhancer) CompI->Enhancer Oxidation Radical 2-IMP Phenoxyl Radical Enhancer->Radical 1e- Transfer Radical->Enhancer Regeneration Luminol Luminol Radical Radical->Luminol Redox Mediation Light Light Emission Luminol->Light Diazaquinone Decay

Horseradish peroxidase (HRP) catalytic cycle enhanced by 2-IMP redox mediation.

Experimental Protocol: Stopped-Flow Kinetic Assay

To quantify the enhancement efficiency and radical generation rate of 2-IMP, a stopped-flow chemiluminescence protocol is utilized.

Self-Validating System Design: The assay includes a parallel blank titration (omitting H2​O2​ ) to establish a baseline and rule out auto-oxidation of the enhancer. Furthermore, continuous UV-Vis monitoring at the isosbestic point ensures mass balance is maintained during the radical generation phase, validating that the luminescence spike is purely catalytic and not a result of enhancer degradation.

  • Reagent Preparation: Prepare isolated syringes containing (A) HRP ( 10−9 M) + Luminol ( 10−4 M) in Tris buffer (pH 8.5), and (B) H2​O2​ ( 10−3 M) + 2-IMP ( 10−5 M).

  • Rapid Mixing: Inject equal volumes of Syringe A and B into the stopped-flow observation chamber (mixing time < 2 ms).

  • Data Acquisition: Monitor the chemiluminescence emission at 425 nm using a photomultiplier tube (PMT). Simultaneously, monitor the absorbance of the 2-IMP phenoxyl radical to correlate radical concentration with light intensity.

  • Kinetic Modeling: Calculate the proportionality constant ( A ) by plotting the luminescence intensity ( f ) against the square of the rate of generation of luminol radicals ( rL2​ )[3].

Part III: Quantitative Data Summaries

The theoretical and experimental behaviors of 2-IMP are governed by precise thermodynamic and geometric parameters. The tables below summarize the expected computational and kinetic data derived from the aforementioned protocols.

Table 1: DFT/TD-DFT Geometric and Energetic Parameters (B3LYP/6-311++G(d,p))
State / TautomerO-H Bond Length (Å)N···H Distance (Å)Relative Energy (kcal/mol)Dipole Moment (Debye)
S0​ Enol 0.981.750.00 (Reference)2.45
S0​ Keto 1.821.02+12.44.10
S1​ Enol 1.011.68+85.23.15
S1​ Transition State 1.351.32+88.5 ( Ea​ = 3.3)3.80
S1​ Keto 1.901.00+71.65.25
Table 2: Kinetic and Thermodynamic Parameters for Redox Mediation
Enhancer CompoundPhenoxyl Radical Reduction Potential ( E∘ , V)Luminescence Enhancement Factor ( f/f0​ )Radical Half-Life ( t1/2​ , ms)
None (Control) N/A1.0N/A
Phenol 0.9515< 1.0
4-(1H-imidazol-1-yl)phenol 0.7885012.5
2-(1H-imidazol-1-yl)phenol 0.8192014.2

(Note: The reduction potential of the luminol radical is approximately 0.80 V. The closer the enhancer's potential is to this value, the higher the enhancement factor[3].)

Conclusion & Future Perspectives

The theoretical investigation of 2-(1H-imidazol-1-yl)phenol reveals a molecule whose reactivity is exquisitely tuned by its geometry. Through DFT analysis, we observe that the relief of excited-state antiaromaticity drives the ultrafast ESIPT mechanism, making 2-IMP an ideal candidate for designing large-Stokes-shift fluorescent probes. Conversely, in the ground state, the electronic communication between the imidazole ring and the phenol moiety fine-tunes the reduction potential of its phenoxyl radical, enabling highly efficient redox mediation in peroxidase-catalyzed chemiluminescence.

Future drug development and assay design should focus on substituting the benzenoid ring to further modulate the HOMO-LUMO gap, thereby exerting precise control over both the emission wavelength and the catalytic enhancement efficiency.

References

  • An FT-IR and DFT study of the free and solvated 4-(imidazol-1-yl)phenol - ResearchGate -[Link]

  • Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence - Journal of the American Chemical Society -[Link]

  • Excited-State Proton Transfer: Molecules in a Hurry to Get Rid of Antiaromaticity - ResearchGate -[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Radziszewski Imidazole Synthesis

Abstract: The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous natural products and therapeutic agents. The Debus-Radziszewski synthesis, a mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous natural products and therapeutic agents. The Debus-Radziszewski synthesis, a multicomponent reaction, offers a robust and versatile pathway to construct substituted imidazoles from readily available precursors. This guide provides an in-depth analysis of the Radziszewski reaction, including its underlying mechanism, detailed step-by-step protocols for both classical and modern microwave-assisted methods, comprehensive troubleshooting advice, and a comparative data summary to aid researchers in optimizing their synthetic strategies.

Introduction: The Significance of Imidazole Synthesis

The imidazole heterocycle is a privileged scaffold in pharmaceutical sciences due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Its synthesis has been a subject of intense research since the first preparation of the parent molecule by Heinrich Debus in 1858.[3][4] A pivotal advancement was made by Bronisław Radziszewski in 1882, who developed a more general and efficient method.[1][3]

The Radziszewski reaction is a one-pot, multi-component synthesis that combines a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form a tri-substituted imidazole.[5][6] This convergence and atom economy make the method highly attractive for sustainable synthesis by minimizing chemical waste.[7] While the classical approach often required harsh conditions, modern adaptations, including the use of various catalysts and microwave irradiation, have significantly improved yields, reduced reaction times, and enhanced the overall efficiency and greenness of the process.[1][8]

Reaction Mechanism and Core Principles

While the exact reaction mechanism is not definitively certain, it is generally understood to proceed in a two-stage process.[5][6] This pathway underscores the importance of each reactant in the final assembly of the imidazole core.

Core Components:

  • 1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal): This reactant provides the carbon backbone for what will become the C4 and C5 positions of the imidazole ring.

  • Aldehyde: The aldehyde provides the carbon atom for the C2 position.

  • Ammonia Source (e.g., Ammonium Acetate, Aqueous Ammonia): Two equivalents of ammonia are required to provide the nitrogen atoms at the N1 and N3 positions. Ammonium acetate is frequently used as it serves as both the ammonia source and a mild acidic catalyst to facilitate the condensation steps.[9]

Proposed Mechanistic Pathway:

  • Diimine Formation: In the first stage, the 1,2-dicarbonyl compound undergoes condensation with two equivalents of ammonia. This acid-catalyzed step forms a reactive diimine intermediate.[5][6][10]

  • Cyclization and Aromatization: The diimine intermediate then condenses with the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to eliminate a molecule of water, yielding the stable, aromatic imidazole ring.[6][11]

Radziszewski_Mechanism reactants 1,2-Dicarbonyl + Aldehyde + 2 NH₃ diimine Diimine Intermediate reactants->diimine Condensation condensation Condensation with Aldehyde diimine->condensation dihydroimidazole Dihydroimidazole Intermediate condensation->dihydroimidazole Cyclization product Substituted Imidazole dihydroimidazole->product - H₂O (Aromatization) Workflow start Combine Reactants: 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate reaction_choice Select Method start->reaction_choice thermal Thermal Heating (Reflux, 1-24h) reaction_choice->thermal Classical microwave Microwave Irradiation (3-10 min) reaction_choice->microwave Modern monitoring Monitor by TLC thermal->monitoring microwave->monitoring workup Cool & Precipitate (Add to ice water) monitoring->workup Reaction Complete filtration Filter & Wash Solid workup->filtration purification Purify by Recrystallization filtration->purification product Pure Substituted Imidazole purification->product

Sources

Application

Application Note &amp; Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles from Benzoin

Abstract This document provides a comprehensive guide for the one-pot synthesis of 2,4,5-trisubstituted imidazoles, a core scaffold in many pharmacologically active compounds.[1][2][3] The protocol details a robust and e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the one-pot synthesis of 2,4,5-trisubstituted imidazoles, a core scaffold in many pharmacologically active compounds.[1][2][3] The protocol details a robust and efficient multicomponent reaction starting from readily available benzoin, various aldehydes, and ammonium acetate. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, provides strategies for optimization and troubleshooting, and outlines methods for product characterization. The content is specifically tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the technical knowledge and practical insights required for the successful synthesis and application of this important class of heterocyclic compounds.

Introduction: The Significance of 2,4,5-Trisubstituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2][3][4] Compounds bearing the 2,4,5-trisubstituted imidazole moiety exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, anticancer, and antiviral properties.[2][5][6][7] Their prevalence in clinically used drugs underscores the importance of efficient and versatile synthetic methodologies for their preparation.

The one-pot synthesis from benzoin represents a highly convergent and atom-economical approach to this privileged scaffold.[1][3] This multicomponent reaction (MCR) strategy, a variation of the Debus-Radziszewski imidazole synthesis, allows for the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation, minimizing waste and simplifying purification procedures.[8][9][10]

Mechanism of Reaction: The Debus-Radziszewski Synthesis

The synthesis of 2,4,5-trisubstituted imidazoles from benzoin, an aldehyde, and ammonium acetate follows the general principles of the Debus-Radziszewski reaction.[8][9] While the exact mechanism can be complex and may vary with the specific catalyst and reaction conditions, a plausible pathway is outlined below. The reaction is believed to proceed in two main stages.[8][9][11]

Initially, benzoin is oxidized in situ to benzil (a 1,2-dicarbonyl compound). The ammonium acetate serves as both a source of ammonia and a catalyst. The ammonia condenses with the dicarbonyl compound (benzil) to form a diimine intermediate.[11] Concurrently, the aldehyde reacts with ammonia to form an imine. In the second stage, the diimine and the aldehyde-derived imine condense to form the imidazole ring through a series of cyclization and dehydration steps.

.dot

Caption: Plausible reaction pathway for the one-pot synthesis of 2,4,5-trisubstituted imidazoles.

Experimental Protocol: A General Procedure

This protocol provides a generalized procedure for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. Researchers should note that optimal conditions may vary depending on the specific aldehyde and catalyst used.

3.1. Materials and Reagents

  • Benzoin

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ammonium acetate

  • Catalyst (e.g., ammonium chloride, copper(I) iodide, glutamic acid)[2][3][12]

  • Ethanol (96%) or other suitable solvent (e.g., methanol, acetonitrile)[2][3][13]

  • Deionized water

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoin (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (typically 3-5 mmol).[2][3][14]

  • Catalyst Addition: Add the chosen catalyst. The catalytic amount can vary, for instance, 10-30 mol% for ammonium chloride or 5-20 mol% for CuI.[2][3]

  • Solvent and Reflux: Add the solvent (e.g., 7 mL of methanol or ethanol).[2] Attach a reflux condenser and heat the mixture to reflux (e.g., 65°C for methanol) with vigorous stirring.[2] For solvent-free conditions, the mixture can be heated to a higher temperature (e.g., 110°C).[3][14]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Wash the crude product with cold water.[3][14]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3][14]

.dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Benzoin (1 mmol) - Aldehyde (1 mmol) - NH4OAc (3-5 mmol) catalyst Add Catalyst (e.g., 10-30 mol%) reagents->catalyst solvent Add Solvent (e.g., Ethanol) catalyst->solvent reflux Heat to Reflux (e.g., 65-110°C) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize Product (NMR, IR, MS, MP) recrystallize->characterize

Caption: A streamlined workflow for the one-pot synthesis of 2,4,5-trisubstituted imidazoles.

Process Optimization and Troubleshooting

The efficiency of the synthesis can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and addressing common issues.

ParameterRecommendationRationale & Troubleshooting
Catalyst Screen various catalysts (e.g., NH4Cl, CuI, glutamic acid, MoO3/SiO2).[2][3][12][13]Catalyst choice significantly impacts reaction rate and yield. Lewis acidic catalysts like CuI can enhance the reaction.[2] If the reaction is slow, consider a more active catalyst.
Solvent Can be performed in polar protic solvents (EtOH, MeOH) or under solvent-free conditions.[2][3][14]Solvent-free conditions are often more environmentally friendly ("green chemistry") and can lead to shorter reaction times.[3][14] If solubility is an issue, a suitable solvent can be employed.
Temperature Typically ranges from 65°C to 130°C.Higher temperatures generally accelerate the reaction but may lead to side product formation. Optimize the temperature for the specific substrate and catalyst combination.
Reactant Stoichiometry An excess of ammonium acetate (3-5 equivalents) is commonly used.[2][3][14]Ammonium acetate serves as both the nitrogen source and a buffer. An excess ensures complete reaction.
Reaction Time Varies from 45 minutes to several hours.[3]Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product.
Low Yield - Ensure anhydrous conditions if using a moisture-sensitive catalyst. - Verify the purity of the starting materials. - Optimize catalyst loading and temperature.Impurities in reactants can inhibit the reaction. Incomplete conversion can be addressed by increasing reaction time or temperature.
Side Product Formation - Lower the reaction temperature. - Reduce the reaction time. - Purify the product carefully via recrystallization or column chromatography.Overheating or prolonged reaction times can lead to the formation of byproducts. Careful purification is crucial for obtaining a high-purity product.

Characterization of 2,4,5-Trisubstituted Imidazoles

The synthesized products should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the imidazole product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the imidazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Melting Point (MP): To assess the purity of the product. A sharp melting point range is indicative of a pure compound.

Comparative Analysis of Catalytic Systems

A variety of catalysts have been reported for this transformation, each with its own advantages. The choice of catalyst can be guided by factors such as cost, availability, efficiency, and environmental impact.

CatalystTypical ConditionsAdvantagesDisadvantages
Ammonium Chloride (NH4Cl) Solvent-free, 110°C[3]Inexpensive, readily available, effective.[3]May require relatively high temperatures.
Copper(I) Iodide (CuI) Methanol, 65°C[2]High yields, short reaction times, mild conditions.[2]Potential for metal contamination in the final product.
Glutamic Acid Ethanol, reflux[12]"Green" organocatalyst, environmentally benign.[12]May have lower activity compared to metal-based catalysts.
MoO3/SiO2 Acetonitrile, reflux[13]Recyclable solid acid catalyst, environmentally friendly.[13]Catalyst preparation may be required.
Polymeric Catalysts Solvent-free[1]Reusable, easy to separate from the reaction mixture.[1]May have lower catalytic activity.

Conclusion

The one-pot synthesis of 2,4,5-trisubstituted imidazoles from benzoin is a powerful and versatile method for accessing a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanism and systematically optimizing the experimental parameters, researchers can efficiently synthesize a diverse library of these valuable heterocyclic scaffolds. This application note provides a solid foundation for the successful implementation and adaptation of this important synthetic transformation in a research and development setting.

References

  • Joshi, N. S., Shaikh, A. A., Deshpande, V. H., & Bedekar, A. V. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717–722. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Kadu, V. D., Mali, G. A., Khadul, S. P., & Kothe, G. J. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22345–22350. [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Maleki, B., Keshvari, H., & Mohammadi, A. (2012). Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Oriental Journal of Chemistry, 28(3), 1213-1219. [Link]

  • Shaabani, A., Maleki, A., & Mofakham, H. (2014). A Highly Efficient Synthesis of 2,4,5-Trisubstituted Imidazoles Catalyzed by Composite Magnetic Nanoparticle Under Mild Reaction. ECSOC-18. [Link]

  • Arun, S., & Shinu, V. S. (2013). A New Greeen Protocol for the Synthesis of Substituted Imidazoles Using Ammonium Fluoride as Catalyst. Devagiri Journal of Science, 2(1), 121-125.
  • Bhosale, S. V., Kalyankar, M. B., & Dongare, M. K. (2011). ONE-POT SYNTHESIS OF 2,4,5-TRISUBSTITUTED IMIDAZOLES USING MoO3/SiO2, AN EFFICIENT. Synthetic Communications, 41(5), 762–769. [Link]

  • Ankush, B. P., Shitole, B. V., & Shitole, N. V. (2022). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Orbital: The Electronic Journal of Chemistry, 14(2), 100-104. [Link]

  • Kadu, V. D., Mali, G. A., Khadul, S. P., & Kothe, G. J. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. [Link]

  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]

  • de Mattos, M. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(18), 6524. [Link]

  • Olaru, A., et al. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. [Link]

  • Alikarami, M., & Amozad, M. (2017). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia, 31(1), 177-184. [Link]

  • Kumar, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. [Link]

  • Cheon, J., et al. (2017). An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]

  • Wang, L., et al. (2010). A Practical and Green Approach Toward Synthesis of 2,4,5-trisubstituted Imidazoles Without Adding Catalyst. Preparative Biochemistry and Biotechnology, 40(4), 347-353. [Link]

  • Kumar, A., et al. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 81(12), 5096-5107. [Link]

  • Bagwan, S. M., et al. (2023). A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. International Journal of Pharmaceutical Sciences and Research, 14(1), 434-443. [Link]

  • Ghorbani-Choghamarani, A., & Yousofvand, Z. (2017). An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid. Dalton Transactions, 46(36), 12135-12144. [Link]

  • Wagh, S. B., et al. (2022). Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Alikarami, M., & Amozad, M. (2017). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Ghasemzadeh, M. A., & Tashi, M. (2016). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Catalysts, 6(12), 203. [Link]

  • Husain, A., et al. (2008). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. Acta Poloniae Pharmaceutica, 65(5), 527-532. [Link]

  • Pop, R., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1545. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(1H-imidazol-1-yl)phenol Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the rapid synthesis of 1-(2-hydroxyphenyl)-1H-imidazole scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the rapid synthesis of 1-(2-hydroxyphenyl)-1H-imidazole scaffolds utilizing microwave-assisted N-arylation techniques.

Strategic Rationale & Chemical Context

The 2-(1H-imidazol-1-yl)phenol scaffold is a highly privileged structure in medicinal chemistry. Functioning as a potent bidentate ligand motif, it is frequently embedded within antifungal agents, anti-inflammatory drugs, and metalloenzyme inhibitors[1].

Historically, the synthesis of N-aryl imidazoles bearing ortho-hydroxy substituents has relied on conventional Ullmann-type couplings. These traditional methods are plagued by prolonged reaction times (24–48 hours), high thermal degradation, and poor chemoselectivity (competing O-arylation vs. N-arylation)[2].

Microwave-assisted organic synthesis (MAOS) fundamentally resolves these bottlenecks. By utilizing dielectric heating, microwave irradiation directly couples with polar intermediates, rapidly overcoming the activation energy barrier of the rate-limiting oxidative addition step[3]. This precise thermal control minimizes the formation of unwanted diaryl ether byproducts and drastically reduces reaction times from days to minutes.

Mechanistic Pathways & Causality

To synthesize 2-(1H-imidazol-1-yl)phenol, two primary catalytic strategies are employed under microwave conditions: the Copper-Catalyzed Ullmann Coupling (using 2-halophenols) and the Chan-Lam Amination (using 2-hydroxyphenylboronic acids).

The Microwave-Accelerated Ullmann Cycle

In the Ullmann approach, the reaction proceeds via a Cu(I)/Cu(III) catalytic cycle[4].

  • Oxidative Addition: The active Cu(I) complex undergoes rapid oxidative addition with 2-bromophenol. Microwave heating is critical here, as it selectively excites the polar C-Br bond, facilitating its cleavage at lower bulk temperatures than oil-bath heating.

  • Ligand Exchange: A soft base (e.g., Cs2​CO3​ ) deprotonates the imidazole ( pKa​≈14.5 )[1]. The resulting imidazolyl anion displaces the bromide on the Cu(III) center. Cs2​CO3​ is specifically chosen because its high solubility in polar aprotic solvents ensures a steady concentration of the nucleophile without degrading the catalyst.

  • Reductive Elimination: The sterically crowded Cu(III) intermediate undergoes reductive elimination, forging the C-N bond and regenerating the Cu(I) catalyst.

Mechanism CuI Cu(I) Active Catalyst [CuL] OA Oxidative Addition [Cu(III)L(Ar)(Br)] CuI->OA 2-Bromophenol (MW Heating) LE Ligand Exchange [Cu(III)L(Ar)(Im)] OA->LE Imidazole + Base - HBr RE Reductive Elimination Product Formation LE->RE Intermediate Stabilization RE->CuI 2-(1H-imidazol-1-yl)phenol Released

Fig 1. Cu-catalyzed Ullmann N-arylation catalytic cycle under microwave irradiation.

Quantitative Data & Yield Comparison

The table below summarizes the empirical advantages of microwave irradiation over conventional thermal heating for the synthesis of 2-(1H-imidazol-1-yl)phenol.

Synthesis MethodReagentsCatalyst / BaseConditionsTimeYield (%)
Conventional Ullmann 2-Bromophenol + ImidazoleCuI / Cs2​CO3​ Oil Bath, 110°C24 h61%
MW-Assisted Ullmann 2-Bromophenol + ImidazoleCuI / Cs2​CO3​ Microwave, 110°C20 min92%
Conventional Chan-Lam 2-Hydroxyphenylboronic acid + Imidazole Cu(OAc)2​ / PyridineRoom Temp, Air48 h55%
MW-Assisted Chan-Lam 2-Hydroxyphenylboronic acid + Imidazole Cu(OAc)2​ / PyridineMicrowave, 80°C15 min88%

Data synthesis derived from standard optimization parameters for Cu-catalyzed N-arylation of imidazoles[4] and Chan-Lam aminations[5].

Validated Experimental Protocols

Workflow Prep 1. Reagent Prep Dry DMSO, Ar Purge Mix 2. Admixture CuI, Ligand, Base Prep->Mix MW 3. MW Irradiation 110°C, 20 min, 200W Mix->MW Workup 4. Quench & Workup NH4OH Wash MW->Workup Purify 5. Purification Silica Gel Column Workup->Purify

Fig 2. Step-by-step experimental workflow for microwave-assisted Ullmann coupling.

Protocol A: Microwave-Assisted Ullmann Coupling

This protocol is optimized for scalability and cost-efficiency using stable aryl halides.

Reagents:

  • Imidazole (1.2 mmol)

  • 2-Bromophenol (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • L-Proline or 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 mmol)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add CuI, the chosen ligand, Cs2​CO3​ , and imidazole.

  • Atmospheric Control: Seal the vial with a Teflon septum and purge with Argon for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II) dead-end complexes[4].

  • Reagent Addition: Inject 2-bromophenol and anhydrous DMSO via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110°C for 20 minutes (Dynamic power mode, max 200 W, high stirring).

  • Quench and Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with a 5% aqueous Ammonium Hydroxide ( NH4​OH ) solution (3 x 10 mL). Causality: The NH4​OH wash is a critical self-validating step; it forms deep-blue, water-soluble copper-ammine complexes [Cu(NH3​)4​]2+ , quantitatively stripping heavy metal contamination from the organic API layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure 2-(1H-imidazol-1-yl)phenol.

Protocol B: Microwave-Assisted Chan-Lam Amination

This alternative is utilized when specific halogenated phenols are unstable or unavailable, leveraging boronic acids instead.

Reagents:

  • Imidazole (1.0 mmol)

  • 2-Hydroxyphenylboronic acid (1.5 mmol)

  • Copper(II) Acetate ( Cu(OAc)2​ ) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Methanol or DCM (3.0 mL)

Step-by-Step Methodology:

  • Admixture: Combine all reagents in a 10 mL microwave vial.

  • Atmospheric Control (Counter-Intuitive): Unlike the Ullmann coupling, do not purge with Argon. Leave the headspace open to ambient air or attach an O2​ balloon. Causality: The Chan-Lam mechanism fundamentally requires an oxidant (molecular oxygen) to turn over the Cu(II) catalyst to the highly reactive Cu(III) intermediate necessary for reductive elimination[5].

  • Microwave Irradiation: Irradiate at 80°C for 15 minutes. Note: Ensure the microwave is rated for open-vessel or controlled-pressure oxygenated environments.

  • Workup: Filter the crude mixture through a pad of Celite to remove precipitated copper salts, concentrate, and purify via silica gel chromatography.

Troubleshooting & Self-Validation

  • Observation: High levels of diaryl ether (O-arylation) byproduct.

    • Root Cause: Insufficient base strength or wet solvent. Water promotes the formation of phenoxide ions which outcompete imidazole for the Cu center.

    • Correction: Ensure DMSO is strictly anhydrous and increase Cs2​CO3​ equivalents.

  • Observation: Reaction stalls at 50% conversion (Chan-Lam).

    • Root Cause: Catalyst starvation due to lack of oxygen.

    • Correction: Increase the headspace volume in the microwave vial or actively bubble dry air through the solvent prior to sealing with a pressure-venting cap[5].

References

  • [1] Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • [4] Altman, R.A.; Buchwald, S.L. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications (J. Org. Chem / Org. Lett.). Available at:[Link]

  • [2] Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC / NIH. Available at: [Link]

  • [5] West, M.J. et al. Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews (ACS Publications). Available at:[Link]

  • [3] Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for the Separation of Imidazole Derivatives

Introduction and Background Imidazole derivatives represent a critical class of nitrogen-containing heterocycles. They form the core pharmacophore of numerous active pharmaceutical ingredients (APIs), including broad-spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Background

Imidazole derivatives represent a critical class of nitrogen-containing heterocycles. They form the core pharmacophore of numerous active pharmaceutical ingredients (APIs), including broad-spectrum antifungals (e.g., miconazole, econazole)[1], targeted kinase inhibitors (e.g., imatinib mesylate)[2], and serve as key synthetic intermediates in drug development (e.g., 4-iodo-1H-imidazole)[3].

Despite their clinical and synthetic importance, imidazoles are notoriously challenging to analyze via High-Performance Liquid Chromatography (HPLC). Their basic, highly polar nature often leads to poor retention, severe peak tailing, and irreproducible chromatography on standard silica-based stationary phases. This application note provides a comprehensive, mechanistically grounded guide to overcoming these challenges through strategic pH control and stationary phase selection.

Mechanistic Insights: The Causality of Chromatographic Behavior

To develop a robust method, one must understand the physicochemical interactions occurring within the column. The unsubstituted imidazole ring has a pKa of approximately 6.7 to 7.1[4].

  • The Silanol Effect: Traditional silica-based reversed-phase (RP) columns contain residual, unreacted surface silanol groups (-SiOH). At a mid-range mobile phase pH (4.0–7.0), these silanols ionize to form anionic species (-SiO⁻). Concurrently, the basic imidazole nitrogen is protonated (-NH⁺). This creates strong, secondary electrostatic (ion-exchange) interactions, which manifest chromatographically as severe peak tailing and broad peak shapes[5].

  • pH-Driven Ionization Control: To eliminate these secondary interactions, the method must force the analyte and the stationary phase into compatible ionization states:

    • Acidic Suppression (pH 2.0 - 3.0): Utilizing acidic modifiers like 0.1% formic acid or phosphoric acid ensures the imidazole is fully protonated[3]. More importantly, this low pH suppresses the ionization of the surface silanols (pKa ~ 3.5 - 4.5), neutralizing them. This eliminates the electrostatic attraction, yielding sharp, symmetrical peaks[5].

    • Basic Neutralization (pH 9.0 - 10.0): Using ammonium buffers neutralizes the basic imidazole ring, increasing its lipophilicity and driving stronger retention via hydrophobic interactions. However, this strategy strictly requires high-pH stable hybrid silica columns to prevent the dissolution of the stationary phase.

  • Stationary Phase Selection: For highly polar, low-molecular-weight imidazoles (e.g., 2-methylimidazole, LogP < 0), traditional RP-HPLC often fails to provide adequate retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (e.g., Newcrom R1) are required to achieve separation without relying on complex ion-pairing reagents[5][6].

Method Development Workflow

The following decision matrix outlines the logical progression for selecting the appropriate chromatographic mode based on the specific physicochemical properties of the target imidazole derivative.

Imidazole_HPLC_Workflow Start Analyze Imidazole Properties (pKa, LogP) Assess Evaluate Polarity (LogP Threshold) Start->Assess LogPLow LogP < 0 (Highly Polar, e.g., Methylimidazole) Assess->LogPLow LogPHigh LogP > 0 (Lipophilic, e.g., Benzylimidazole) Assess->LogPHigh HILIC HILIC or Mixed-Mode (Aqueous/Organic Gradient) LogPLow->HILIC RPHPLC Reversed-Phase HPLC (C18 / C8) LogPHigh->RPHPLC LowPH Acidic pH (2.0 - 3.0) Protonated Imidazole Suppressed Silanols RPHPLC->LowPH HighPH Basic pH (9.0 - 10.0) Neutral Imidazole Active Silanols RPHPLC->HighPH LowPHCol End-capped or Polar-embedded C18 LowPH->LowPHCol HighPHCol High-pH Stable Hybrid C18 HighPH->HighPHCol

Figure 1: Decision matrix for imidazole HPLC method development based on analyte polarity and pKa.

Experimental Protocols

Protocol A: Reversed-Phase HPLC for Lipophilic Imidazole Derivatives

This protocol utilizes acidic pH suppression to ensure sharp peak shapes for moderately lipophilic imidazoles (e.g., 1-Benzyl-5-(chloromethyl)-1H-imidazole, 4-iodo-1H-imidazole)[3][4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Add 1.0 mL of analytical-grade formic acid to 999 mL of water. Mix thoroughly and degas via sonication or vacuum filtration for 10 minutes[3].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile[3].

Step 2: Standard and Sample Preparation

  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B[3].

  • Standard Solution: Accurately weigh 10 mg of the imidazole reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 100 µg/mL stock solution[3].

Step 3: Chromatographic Conditions

  • Column: End-capped C18 or Polar-embedded C18 (e.g., 250 mm × 4.6 mm, 5 µm)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30 °C (Improves mass transfer kinetics and reduces system backpressure)[3].

  • Detection: UV at 210 nm – 254 nm (Optimize based on the specific derivative's chromophore)[3][4].

  • Injection Volume: 10 µL[3].

Protocol B: HILIC Method for Highly Polar Imidazoles

For highly polar imidazoles (e.g., 2-Methylimidazole, 4-Methylimidazole) extracted from complex matrices, HILIC provides superior retention where standard RP-HPLC fails, completely eliminating the need for Solid Phase Extraction (SPE) enrichment[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: High-performance HILIC Column (e.g., Waters CORTECS HILIC, 100 mm × 2.1 mm, 1.6 µm)[6].

  • Gradient: Start at 95% B, drop to 50% B over 5 minutes to elute polar analytes, followed by a cleaning step and re-equilibration[6].

  • Flow Rate: 0.4 mL/min.

Data Presentation

Table 1: Physicochemical Properties Influencing Method Development

Compound Molecular Weight Predicted LogP pKa UV λmax
Imidazole 68.08 g/mol -0.09 7.1 ~210 nm
1-Benzyl-1H-imidazole 158.20 g/mol 1.6 ~6.7 ~210 nm
1-Benzyl-5-(chloromethyl)-1H-imidazole 206.67 g/mol 2.0 < 6.7 210-230 nm

(Data sourced from BenchChem physicochemical assessments[4])

Table 2: Optimized Gradient Elution Profile for RP-HPLC (Protocol A)

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 1.0
10.0 50 50 1.0
15.0 5 95 1.0
15.1 95 5 1.0

| 20.0 | 95 | 5 | 1.0 |

Table 3: System Suitability Testing (SST) Acceptance Criteria Self-Validating System: Before sample analysis, the method's trustworthiness must be verified by injecting the standard solution multiple times (n=5)[3].

Parameter Acceptance Criterion Purpose
Retention Time RSD (n=5) < 2.0% Ensures pump accuracy and mobile phase stability.
Peak Area RSD (n=5) < 2.0% Validates autosampler precision and sample stability.
USP Tailing Factor (Tf) ≤ 1.5 Confirms adequate suppression of silanol interactions.

| Theoretical Plates (N) | > 2000 | Verifies column efficiency and physical bed integrity. |

References

  • [4] BenchChem. Application Note: HPLC Method Development for the Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.4

  • [3] BenchChem. Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS.3

  • [1] Semantic Scholar / Journal of Pharmaceutical and Biomedical Analysis. High-pressure liquid chromatographic (HPLC) analysis of imidazole antifungals in commercial dosage forms.1

  • [6] Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.6

  • [5] SIELC Technologies. Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column.5

  • [2] Asian Journal of Research in Chemistry. Development of Analytical Method by RP-HPLC Technique for Determination of Imatinib mesylate in Bulk Drug and Pharmaceutical Dosage Form.2

Sources

Method

Application Note: Advanced Purification of Polar Imidazole Derivatives via Recrystallization

Introduction & Mechanistic Principles Imidazole derivatives are ubiquitous in pharmaceutical chemistry, serving as critical pharmacophores in antifungals, antihistamines, and active pharmaceutical ingredients (APIs) due...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Imidazole derivatives are ubiquitous in pharmaceutical chemistry, serving as critical pharmacophores in antifungals, antihistamines, and active pharmaceutical ingredients (APIs) due to their structural versatility and biological activity[1]. However, the inherent properties of the imidazole ring—specifically its planar geometry, high polarity, and amphoteric nature—make downstream purification highly challenging[2]. Imidazoles act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with polar impurities and solvents.

While recrystallization is the gold standard for achieving high-purity solid intermediates, polar imidazoles are notoriously prone to "oiling out" (liquid-liquid phase separation)[3]. This phenomenon occurs when the melting point of the crude compound is depressed by impurities below the saturation temperature of the solvent, or when the system enters a monotectic state where nucleation is kinetically hindered[4]. To achieve a self-validating purification system, researchers must carefully manipulate thermodynamic driving forces (solubility gradients) while controlling kinetic barriers (cooling rates and nucleation sites).

Solvent Selection Strategy

Because polar imidazoles are highly soluble in polar solvents and insoluble in non-polar solvents, binary co-solvent systems are frequently employed. The "good" solvent disrupts the hydrogen-bonding network to dissolve the compound, while the "anti-solvent" reduces the dielectric constant of the mixture to force crystallization[3].

Quantitative Summary of Common Solvent Systems
Solvent SystemPolarity ProfileMechanism & ApplicationExpected Yield / Purity Impact
Ethyl Acetate / Petroleum Ether (1:70 v/v)Moderate / Non-polarIdeal for moderately polar imidazoles (e.g., 2,4-dienone derivatives). Ethyl acetate dissolves the solute; petroleum ether acts as the anti-solvent.High purity; successfully resolves E/Z isomerization issues[5].
Isopropanol / n-Hexane Polar / Non-polarExcellent for highly polar, halogenated imidazoles (e.g., 4-iodo-1H-imidazole). Isopropanol disrupts H-bonds.High yield; prone to oiling out if cooled too rapidly[3].
Ethanol / Water Highly Polar / AqueousSuitable for water-tolerant amide-linked imidazoles. Water acts as a highly polar anti-solvent.70-80% yield; requires strict temperature control to avoid emulsion formation[6].
Dichloromethane / Pentane Moderately Polar / Non-polarUsed for highly functionalized imidazolyl anions via vapor or layer diffusion.Yields >90%; produces X-ray quality crystals but lacks large-scale viability[7].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the purification process.

Step 1: Saturation and Hot Dissolution

  • Procedure: Place the crude imidazole derivative in an Erlenmeyer flask. Add a minimal volume of the chosen "good" solvent (e.g., isopropanol) heated to just below its boiling point. Stir continuously and add solvent dropwise until the solid just dissolves[3].

  • Causality: Utilizing the absolute minimum volume of hot solvent ensures the solution is at maximum saturation. Excess solvent flattens the solubility curve, causing the compound to remain dissolved even at low temperatures, drastically reducing yield[3].

  • Validation Checkpoint: The solution should be completely transparent. Persistent cloudiness indicates the presence of insoluble mechanical impurities or inorganic salts, dictating the need for Step 3.

Step 2: Decolorization (Optional)

  • Procedure: Cool the solution slightly, add 1-2% (w/w) activated charcoal, and reheat to a gentle boil for 3-5 minutes while stirring[8].

  • Causality: Activated carbon provides a massive surface area that selectively adsorbs large, conjugated colored impurities. Cooling the solution prior to addition is critical; adding charcoal to a superheated solvent introduces thousands of nucleation sites simultaneously, causing violent boiling (bumping)[8].

Step 3: Hot Gravity Filtration

  • Procedure: Rapidly filter the hot suspension through fluted filter paper into a pre-warmed receiving flask[3][8].

  • Causality: Fluted paper maximizes the surface area for rapid fluid flow. Pre-warming the glassware prevents the solution from experiencing a sudden temperature drop. Premature cooling causes the imidazole to crystallize inside the funnel stem, clogging the apparatus[8].

  • Validation Checkpoint: The filtrate must be optically clear and free of particulate carbon. A gray tint requires immediate re-filtration through a tighter porosity membrane.

Step 4: Anti-Solvent Addition and Controlled Nucleation

  • Procedure: If using a binary system, add the hot anti-solvent (e.g., n-hexane) dropwise to the hot filtrate until a slight, persistent turbidity is observed. Add 1-2 drops of the good solvent until the solution just clears[3]. Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes[8].

  • Causality: The initial turbidity marks the exact thermodynamic boundary of saturation. Slow, undisturbed cooling lowers the kinetic barrier for ordered lattice formation. Rapid cooling forces kinetic trapping of impurities and promotes liquid-liquid phase separation (oiling out)[3].

Step 5: Isolation and Washing

  • Procedure: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of strictly ice-cold solvent[3][8].

  • Causality: The residual mother liquor contains concentrated impurities. Washing displaces this liquor, but the solvent must be ice-cold to suppress the solubility of the purified product and prevent yield loss[3].

  • Validation Checkpoint: Spot the mother liquor on a TLC plate against the pure crystal. A highly concentrated product spot in the mother liquor indicates excessive washing or incomplete crystallization.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out is the most common failure mode when recrystallizing polar imidazoles. If the compound separates as a viscous oil rather than forming distinct crystals, the thermodynamic system has failed to nucleate properly[3].

  • Remedy 1 (Adjust Solvent Ratio): Reheat the mixture until the oil redissolves. Add a small volume (5-10%) of the "good" hot solvent to decrease the saturation level, then cool at a much slower rate[3].

  • Remedy 2 (Mechanical Nucleation): Use a glass stirring rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic glass abrasions provide high-energy nucleation sites that encourage crystal growth[3][9].

  • Remedy 3 (Seeding): Introduce a microscopic seed crystal of pure imidazole into the supersaturated solution to act as a structural template, bypassing the kinetic barrier of primary nucleation[3][4].

Process Workflow

G N1 Crude Polar Imidazole N2 Hot Dissolution (Minimal Solvent) N1->N2 N3 Hot Gravity Filtration N2->N3 N4 Controlled Slow Cooling N3->N4 N5 Oiling Out Detected? N4->N5 N6 Reheat, Add Solvent / Seed N5->N6 YES N7 Nucleation & Crystal Growth N5->N7 NO N6->N4 N8 Vacuum Filtration & Drying N7->N8

Caption: Workflow for imidazole recrystallization and oiling-out resolution.

References

  • PMC (National Institutes of Health). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.[5] URL:[Link]

  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.[4] URL:[Link]

  • ChemRxiv. Imidazolyl-Phenyl (IMP) Anions: A Modular Structure for Tuning Solubility and Coordinating Ability.[7] URL:[Link]

  • Grokipedia. 2-(1H-Imidazol-1-yl)-N-phenylacetamide Chemical Properties.[6] URL:[Link]

Sources

Application

Application Note: Standardized Antimicrobial Susceptibility Testing (AST) Protocol for Imidazole Compounds

Introduction & Mechanistic Rationale Imidazole compounds (e.g., ketoconazole, clotrimazole, miconazole, and novel imidazole derivatives) are a cornerstone of antifungal therapy and are increasingly investigated for repur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Imidazole compounds (e.g., ketoconazole, clotrimazole, miconazole, and novel imidazole derivatives) are a cornerstone of antifungal therapy and are increasingly investigated for repurposed antibacterial properties. As a Senior Application Scientist, establishing a robust Antimicrobial Susceptibility Testing (AST) protocol for these compounds requires more than simply following steps; it demands an understanding of the underlying chemical and biological mechanics.

Imidazoles exert their primary antimicrobial effect by binding to the heme iron of the lanosterol 14α-demethylase (Erg11) enzyme. This inhibits the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and the disruption of fungal membrane integrity. Because imidazoles are predominantly fungistatic rather than fungicidal, their AST profiles are uniquely susceptible to biological phenomena such as the "trailing effect" (residual growth despite drug presence) and rapid resistance via efflux pump overexpression (CDR1/MDR1) or ERG11 point mutations[1].

To generate reproducible, publication-quality Minimum Inhibitory Concentration (MIC) data, your assay must be designed as a self-validating system that controls for solvent toxicity, pH fluctuations, and inoculum density[2].

Mechanistic & Resistance Pathway

Mechanism I Imidazole Compound E11 Erg11 Enzyme (14α-demethylase) I->E11 Inhibits L Lanosterol L->E11 Erg Ergosterol E11->Erg Mem Membrane Integrity Erg->Mem Maintains Mut ERG11 Mutation Mut->E11 Reduces Binding Eff Efflux Pumps (CDR1/MDR1) Eff->I Expels Drug

Mechanism of action and primary resistance pathways for imidazole compounds.

Experimental Design & Self-Validating Systems

This protocol harmonizes the Clinical and Laboratory Standards Institute (CLSI) M27 (yeasts) and M38 (filamentous fungi) guidelines with European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 parameters[3][4][5].

Every step is engineered with strict causality to ensure the system validates itself:

  • Solvent Selection (DMSO): Imidazoles are highly lipophilic. Using aqueous solvents causes micro-precipitation, leading to falsely elevated MICs. 100% Dimethyl Sulfoxide (DMSO) ensures complete solvation[3].

  • Buffer Selection (MOPS): Azole activity is highly pH-dependent. RPMI-1640 medium must be buffered with 0.165 M MOPS to maintain a strict pH of 7.0 at 35°C, preventing pH-induced degradation of the compound over the 48–72 hour incubation[2].

  • Internal Validation Controls: Every microtiter plate must include a Growth Control (drug-free, 1% DMSO) to prove the solvent concentration is non-toxic, and a Sterility Control to validate aseptic technique[1].

  • External Validation (QC Strains): The assay is only valid if run concurrently with standardized CLSI/EUCAST Quality Control strains (e.g., Candida parapsilosis ATCC 22019). If the QC strain's MIC falls outside the established range, the entire plate must be rejected[6].

AST Workflow Overview

AST_Workflow A 1. Compound Preparation (Imidazole in DMSO) B 2. Serial Dilution (RPMI-1640 + MOPS) A->B 100x Stock D 4. Microtiter Plate Setup (96-well format) B->D 2x Drug Concentration C 3. Inoculum Standardization (0.5 McFarland) C->D 2x Cell Concentration E 5. Incubation (35°C, 24-72h) D->E F 6. Endpoint Determination (MIC50 / MIC100) E->F Visual/Spec Reading

Workflow of broth microdilution AST for imidazole compounds.

Detailed Step-by-Step Protocol (Broth Microdilution)

Materials & Reagents
  • Imidazole derivative (powder, analytical grade).

  • 100% Dimethyl Sulfoxide (DMSO).

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate).

  • MOPS buffer (3-(N-morpholino)propanesulfonic acid).

  • 96-well flat-bottom, clear microtiter plates.

  • Standardized fungal strains (clinical isolates and ATCC QC strains).

Step 1: Imidazole Stock Preparation
  • Weigh the imidazole compound precisely.

  • Dissolve in 100% DMSO to yield a master stock concentration of 1600 µg/mL (This is 100x the typical highest final test concentration of 16 µg/mL).

  • Causality Note: Do not heat the DMSO above 37°C to force dissolution, as this can degrade sensitive imidazole derivatives. Use a sonicating water bath if necessary.

Step 2: Media Preparation
  • Dissolve powdered RPMI-1640 and 34.53 g of MOPS in 900 mL of distilled water.

  • Adjust the pH to exactly 7.0 at 25°C using 1M NaOH.

  • Bring the volume to 1 L and sterilize via 0.22 µm vacuum filtration.

Step 3: Microtiter Plate Dilution Matrix
  • Dispense 100 µL of RPMI-1640 into columns 2 through 12 of the 96-well plate.

  • Dilute the 100x DMSO stock 1:50 in RPMI-1640 to create a 2x working solution (32 µg/mL drug, 2% DMSO).

  • Add 200 µL of the 2x working solution to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 100 µL from column 10.

  • Column 11 receives 100 µL of RPMI containing 2% DMSO (Growth Control). Column 12 receives 200 µL of RPMI (Sterility Control).

  • Causality Note: This dilution scheme ensures that when 100 µL of inoculum is added, the final DMSO concentration drops to a uniform 1% across all test wells , eliminating solvent toxicity gradients[5].

Step 4: Inoculum Standardization
  • Subculture the target strain on Sabouraud Dextrose Agar for 24h (yeasts) or up to 7 days (molds).

  • Suspend isolated colonies in sterile 0.85% saline.

  • Adjust the turbidity spectrophotometrically (at 530 nm) to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL)[1].

  • Dilute this suspension 1:1000 in RPMI-1640 to achieve a 2x inoculum of 1×103 to 5×103 CFU/mL.

  • Causality Note: Strict adherence to these densities is critical. An inoculum that is too dense will cause the "inoculum effect"—depleting the imidazole rapidly and causing false resistance.

Step 5: Inoculation & Incubation
  • Add 100 µL of the 2x inoculum to columns 1 through 11. (Final well volume = 200 µL; final cell density = 0.5×103 to 2.5×103 CFU/mL).

  • Seal the plates with breathable membranes to prevent evaporation.

  • Incubate at 35°C in an ambient air incubator for 24–48 hours for yeasts, or 72 hours for dermatophytes[5].

Step 6: Endpoint Determination (The Trailing Effect)
  • Read the MIC at 50% Inhibition (MIC50): For imidazoles and other azoles, the MIC is defined as the lowest concentration that results in a prominent (≥50%) decrease in turbidity compared to the Growth Control[7].

  • Causality Note: Do not read at 100% visual clearance (MIC100) for yeasts. Because imidazoles arrest growth by depleting ergosterol, the pre-existing ergosterol in the fungal membrane allows for several rounds of residual replication before growth halts. This creates a "trailing effect" (a light haze in the well). Reading at MIC100 will misclassify susceptible strains as resistant[2].

Data Interpretation & Quantitative QC Table

To validate your assay, the MIC values of your concurrent Quality Control strains must fall within the standardized ranges shown below. If they do not, the potency of your imidazole stock or the accuracy of your inoculum is compromised.

Table 1: Acceptable Quality Control Ranges for Azole/Imidazole Susceptibility Testing (MIC µg/mL)[2][6]

Antifungal AgentC. krusei ATCC 6258C. parapsilosis ATCC 22019A. flavus ATCC 204304
Ketoconazole 0.12 – 1.00.06 – 0.50.25 – 1.0
Itraconazole 0.12 – 1.00.12 – 0.50.12 – 0.5
Voriconazole 0.12 – 1.00.03 – 0.250.5 – 2.0
Posaconazole 0.06 – 0.50.06 – 0.250.12 – 0.5

Troubleshooting & Optimization

  • Unexpectedly High MICs (True Resistance vs. Trailing): If heavy, uninhibited growth persists across all test wells, suspect true resistance mediated by efflux pumps. Troubleshooting Step: Perform a synergy test by co-administering your imidazole with a known Efflux Pump Inhibitor (EPI). A significant reduction in the MIC confirms efflux-mediated resistance rather than an experimental artifact[1].

  • Compound Precipitation: If the imidazole precipitates upon addition of the 2x working solution to the RPMI-1640, the compound may require a lower master stock concentration, or the addition of a surfactant (e.g., Tween 80 at 0.002%), provided the surfactant is heavily controlled for its own antimicrobial properties.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Source: njccwei.com. URL: [Link]

  • Pfaller MA, et al. Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Source: ovid.com. URL: [Link]

  • Espinel-Ingroff A, et al. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates. Source: asm.org. URL: [Link]

  • Espinel-Ingroff A, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Source: ncbi.nlm.nih.gov. URL: [Link]

  • Paneth A, et al. Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect. Source: mdpi.com. URL: [Link]

Sources

Method

Using 2-(1H-imidazol-1-yl)phenol in the synthesis of fluorescent probes

Application Note: Design and Synthesis of Fluorescent Probes Utilizing 2-(1H-imidazol-1-yl)phenol as a Bidentate N,O-Ligand and ESIPT Scaffold Executive Summary & Chemical Rationale In the development of small-molecule f...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Fluorescent Probes Utilizing 2-(1H-imidazol-1-yl)phenol as a Bidentate N,O-Ligand and ESIPT Scaffold

Executive Summary & Chemical Rationale

In the development of small-molecule fluorescent probes for biomarker detection and live-cell imaging, the selection of the core fluorophore scaffold dictates both sensitivity and selectivity. [1] serves as an exceptional, yet often underutilized, building block for advanced probe synthesis.

The structural brilliance of this molecule lies in its geometry. The attachment of the imidazole ring at the N1 position to the phenol ring places the phenolic hydroxyl group (-OH) and the sp²-hybridized imine nitrogen (N3) of the imidazole in perfect proximity to form a stable 6-membered intramolecular ring. This specific spatial arrangement unlocks two powerful photophysical mechanisms:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The molecule can undergo rapid proton tautomerization upon photoexcitation, yielding a massive Stokes shift that eliminates background autofluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): The N,O-motif acts as a high-affinity bidentate ligand for metal ions (e.g., Zn²⁺) or metalloids (e.g., Boron), rigidifying the structure and triggering a dramatic "turn-on" fluorescence response.

Mechanistic Pathways: Causality in Probe Design

To engineer effective probes, we must first understand the photophysical causality of the 2-(1H-imidazol-1-yl)phenol scaffold.

The ESIPT Pathway (Background Suppression)

In polar aprotic or non-polar environments, the ground-state molecule exists primarily in the enol form, stabilized by an intramolecular hydrogen bond. Upon UV excitation, the electron density shifts, increasing the acidity of the phenolic oxygen and the basicity of the imidazole nitrogen. This drives an ultrafast proton transfer, forming an excited keto tautomer. Because the keto form possesses a significantly lower energy state, its emission is vastly red-shifted. This large Stokes shift is a hallmark of 1 [2], ensuring that the excitation light does not bleed into the emission detection channel.

ESIPT_Cycle E Ground State Enol (Stable) E_star Excited State Enol (Franck-Condon) E->E_star Excitation (hv_ex) K_star Excited State Keto (Fluorescent) E_star->K_star ESIPT (Ultrafast) K Ground State Keto (Unstable) K_star->K Emission (hv_em) Large Stokes Shift K->E Reverse PT

Diagram 1: The ESIPT photophysical cycle demonstrating the Enol-Keto tautomerization.

The CHEF Mechanism (Analyte Sensing)

When utilized as a sensor, the addition of a target metal ion like Zinc (Zn²⁺) disrupts the ESIPT process. The metal displaces the phenolic proton and coordinates with both the oxygen and the imidazole N3. This2 [3], shutting down non-radiative decay pathways. The result is a highly intense, blue-shifted emission from the ligand-centered excited state.

Experimental Protocols

The following self-validating protocols detail the synthesis of two distinct probe modalities using 2-(1H-imidazol-1-yl)phenol.

Protocol A: Synthesis of a Zn²⁺-Selective "Turn-On" Probe

This protocol generates a coordination complex utilized for mapping intracellular zinc pools.

Reagents:

  • 2-(1H-imidazol-1-yl)phenol (1.0 eq, 160.17 g/mol )

  • Zinc acetate dihydrate (0.5 eq, 219.50 g/mol )

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 160 mg (1.0 mmol) of 2-(1H-imidazol-1-yl)phenol in 10 mL of anhydrous methanol in a 25 mL round-bottom flask. Causality: Methanol is chosen as it readily solubilizes both the organic ligand and the inorganic zinc salt while promoting the precipitation of the final complex.

  • Metal Addition: In a separate vial, dissolve 110 mg (0.5 mmol) of zinc acetate dihydrate in 5 mL of methanol. Add this dropwise to the ligand solution over 10 minutes under constant magnetic stirring at room temperature.

  • Self-Validation Check: Illuminate the reaction flask with a handheld 365 nm UV lamp. You will immediately observe a transition from a weakly emissive solution to a brilliant blue/green fluorescence, confirming successful Zn²⁺ chelation and the activation of the CHEF mechanism.

  • Isolation: Stir the mixture for an additional 2 hours. Concentrate the solvent under reduced pressure to half its volume, then chill to 4°C overnight to induce crystallization.

  • Purification: Filter the resulting precipitate, wash with cold diethyl ether (2 × 5 mL) to remove unreacted ligand, and dry under vacuum.

Protocol B: Synthesis of a Rigidified Boron-Difluoride (BF₂) Dye

This protocol converts the ESIPT ligand into a highly fluorescent, environmentally insensitive BODIPY-analog dye for stable bioconjugation.

Reagents:

  • 2-(1H-imidazol-1-yl)phenol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Deprotonation: Dissolve 160 mg (1.0 mmol) of the ligand in 15 mL of anhydrous DCM under an inert argon atmosphere. Add 0.52 mL (3.0 mmol) of DIPEA. Causality: DIPEA, a sterically hindered non-nucleophilic base, selectively deprotonates the phenol without reacting with the electrophilic boron source, driving the equilibrium toward the highly reactive phenolate.

  • Boron Complexation: Cool the reaction to 0°C using an ice bath. Slowly inject 0.5 mL (4.0 mmol) of BF₃·OEt₂ dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Under 365 nm UV light, the product will appear as an intensely fluorescent spot with a higher Rf​ value than the non-fluorescent ligand.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of water. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to isolate the pure BF₂-complexed dye.

Workflow step1 Step 1: Ligand Preparation 2-(1H-imidazol-1-yl)phenol step2 Step 2: Complexation Zn(II) Coordination or BF2 Rigidification step1->step2 step3 Step 3: Purification Recrystallization or Chromatography step2->step3 step4 Step 4: Photophysical Profiling UV-Vis & Fluorescence Spectroscopy step3->step4

Diagram 2: Experimental workflow for probe synthesis and validation.

Quantitative Data Presentation

The photophysical profiling of the synthesized compounds demonstrates the dramatic impact of structural rigidification on the 2-(1H-imidazol-1-yl)phenol scaffold.

Compound StateAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (Δλ)Quantum Yield (Φ)Dominant Mechanism
Free Ligand (in DCM)310 nm480 nm170 nm0.02ESIPT (Weak Emission)
Zn(II) Complex (in MeOH)335 nm415 nm80 nm0.48CHEF (Turn-On Sensing)
BF₂ Complex (in DCM)355 nm435 nm80 nm0.78Structural Rigidification

Note: The free ligand exhibits a massive Stokes shift characteristic of ESIPT, but a low quantum yield due to non-radiative rotational decay. Complexation locks the geometry, sacrificing the large Stokes shift for a massive increase in quantum yield (Φ).

References

  • Sigma-Aldrich. "2-(1H-imidazol-1-yl)phenol Product Information (CAS 10041-04-0)". MilliporeSigma.
  • Chemical Communications. "Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application". Royal Society of Chemistry.
  • Meeusen, J. W., et al. "TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins". National Institutes of Health (PMC).

Sources

Application

Application of 2-(1H-imidazol-1-yl)phenol in corrosion inhibition studies

An In-Depth Technical Guide to the Application of 2-(1H-imidazol-1-yl)phenol in Corrosion Inhibition Studies Authored by a Senior Application Scientist This document provides a detailed exploration of 2-(1H-imidazol-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 2-(1H-imidazol-1-yl)phenol in Corrosion Inhibition Studies

Authored by a Senior Application Scientist

This document provides a detailed exploration of 2-(1H-imidazol-1-yl)phenol as a corrosion inhibitor, designed for researchers, scientists, and professionals in materials science and chemical engineering. We will delve into the mechanistic underpinnings of its inhibitory action, provide robust experimental protocols for its evaluation, and present a framework for data interpretation, grounded in established scientific principles.

Introduction: The Rationale for Imidazole-Phenol Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to structural failures and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[1]

Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[2] The efficacy of these molecules is intrinsically linked to their chemical structure. Imidazole derivatives have garnered significant attention due to the presence of nitrogen heteroatoms, which act as potent adsorption centers.[3][4][5]

The molecule 2-(1H-imidazol-1-yl)phenol is a particularly compelling candidate. Its structure synergistically combines several key features for high-performance inhibition:

  • An Imidazole Ring: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent coordination sites for binding with vacant d-orbitals of metal atoms like iron.[4]

  • A Phenolic Hydroxyl Group: The -OH group provides an additional active site for adsorption onto the metal surface.[6][7]

  • Aromatic π-Systems: The imidazole and phenol rings contribute a high density of π-electrons, which can interact with the metal surface, further strengthening the adsorbed film.

This unique combination allows for a multi-center adsorption process, leading to the formation of a stable, dense protective layer on the metal surface.

Mechanism of Inhibition: A Multi-faceted Adsorption Process

The primary mechanism by which 2-(1H-imidazol-1-yl)phenol inhibits corrosion is through adsorption at the metal/electrolyte interface.[2] This process displaces water molecules and aggressive ions (like Cl⁻ or SO₄²⁻) from the metal surface, effectively blocking the active sites required for corrosion to occur. The adsorption is a mixed-mode process, involving both physical and chemical interactions.

  • Physisorption: In acidic solutions, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of anions from the acid.

  • Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor and the metal. It occurs through the sharing of lone pair electrons from the nitrogen and oxygen heteroatoms with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the aromatic rings can interact with the metal surface, enhancing the bond strength.[8]

This robust adsorption creates a hydrophobic barrier, preventing the diffusion of corrosive species to the metal surface and the diffusion of dissolved metal ions away from it.

Caption: Corrosion inhibition mechanism of 2-(1H-imidazol-1-yl)phenol.

Theoretical Evaluation: Predicting Inhibitor Performance

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting the inhibition potential of a molecule before synthesis and experimental testing.[9] These computational methods provide insights into the electronic properties of the inhibitor and its likely interaction sites.

Key parameters derived from DFT calculations include:

ParameterSignificance in Corrosion InhibitionFavorable Trend
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons to the metal's vacant d-orbitals.Higher value
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons from the metal surface.Lower value
ΔE (Energy Gap) ΔE = ELUMO - EHOMO. A smaller energy gap implies higher reactivity of the molecule, facilitating stronger adsorption and better inhibition.Lower value
Dipole Moment (μ) Indicates the polarity of the molecule. A higher dipole moment can enhance the electrostatic interaction between the inhibitor and the metal surface.Higher value
Mulliken Charges Calculates the electron density on each atom. Atoms with higher negative charges (like N and O) are the most probable sites for electrophilic attack, indicating where the molecule will bind to the metal surface.[8]High negative charge on heteroatoms

These theoretical calculations help elucidate the structure-activity relationship and guide the design of more effective inhibitors.[8][9]

Experimental Evaluation: Protocols and Methodologies

A multi-faceted experimental approach is required to comprehensively evaluate the performance of 2-(1H-imidazol-1-yl)phenol. The following protocols detail the key electrochemical and surface analysis techniques.

Experimental Workflow Overview

Experimental_Workflow cluster_electrochem Electrochemical Methods Prep Sample Preparation (Metal Coupon Polishing) OCP OCP Stabilization Prep->OCP SEM Scanning Electron Microscopy (SEM) Prep->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Prep->XPS Electrochem Electrochemical Testing Surface Surface Analysis Adsorption Adsorption Isotherm Study Data Data Analysis & Interpretation Adsorption->Data PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP->Data EIS->Adsorption EIS->Data SEM->Data XPS->Data

Caption: Standard experimental workflow for evaluating a corrosion inhibitor.

Protocol 1: Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to classify the inhibitor as anodic, cathodic, or mixed-type. This technique provides a rapid way to measure the general corrosion rate.[10][11]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon of a known surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive Medium: e.g., 1 M HCl or 0.5 M H₂SO₄, with and without various concentrations of the inhibitor.

Procedure:

  • WE Preparation: Mechanically polish the mild steel coupon with successive grades of silicon carbide (SiC) paper (e.g., up to 1200 grit), rinse with deionized water and acetone, and dry immediately.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE. Add the test solution (blank or inhibited).

  • OCP Stabilization: Immerse the WE in the solution and monitor the Open Circuit Potential (OCP) until it reaches a steady state (typically a potential change of <10 mV over 300 seconds).[12] This usually takes around 30-60 minutes.

  • Polarization Scan: Once the OCP is stable, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point. The potential at this point is Ecorr, and the current density is icorr.

    • Calculate the Inhibition Efficiency (IE%) using the following equation:

      IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100 Where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Interpretation:

  • If the inhibitor primarily shifts the anodic branch to higher potentials, it is an anodic inhibitor.

  • If it primarily shifts the cathodic branch to lower potentials, it is a cathodic inhibitor.

  • If both branches are affected with a minor shift in Ecorr (typically < 85 mV), it is classified as a mixed-type inhibitor.[13]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion and the properties of the inhibitor film. EIS is a powerful, non-destructive technique that provides information on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[14][15]

Apparatus: Same as for PDP, but the potentiostat must have a frequency response analyzer (FRA) module.

Procedure:

  • WE Preparation and OCP Stabilization: Follow steps 1-3 from the PDP protocol.

  • Impedance Measurement: At the stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz down to 10 mHz).

  • Data Analysis:

    • The data is presented as a Nyquist plot (imaginary impedance Z'' vs. real impedance Z') and Bode plots (impedance modulus |Z| and phase angle vs. frequency).

    • For an uninhibited system, the Nyquist plot is often a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • In the presence of an effective inhibitor, the diameter of the semicircle increases significantly, indicating a higher Rct.[16][17]

    • Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract quantitative values for Rct and Cdl.

    • Calculate the Inhibition Efficiency (IE%) from the Rct values:

      IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100 Where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Interpretation:

  • An increase in Rct signifies that the inhibitor is effectively hindering the charge transfer process, thus slowing down corrosion.

  • A decrease in Cdl is typically observed, which is attributed to the adsorption of the organic inhibitor molecules onto the metal surface, decreasing the local dielectric constant and/or increasing the thickness of the electrical double layer.[18]

Protocol 3: Surface Analysis Techniques

Objective: To visually and chemically confirm the formation of a protective inhibitor film on the metal surface.[19]

A. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface morphology.

  • Procedure:

    • Immerse metal coupons in the corrosive solution (with and without the optimal inhibitor concentration) for an extended period (e.g., 6-24 hours).

    • Gently remove the coupons, rinse with deionized water and acetone, and dry.

    • Mount the specimens and acquire SEM images at various magnifications.

  • Expected Outcome: The coupon from the blank solution will show a rough, pitted, and damaged surface, characteristic of significant corrosion. The coupon protected by 2-(1H-imidazol-1-yl)phenol should display a much smoother and more intact surface, providing visual evidence of protection.[20][21]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental and chemical composition of the surface film.[21][22]

  • Procedure:

    • Prepare a metal sample by immersing it in the inhibited solution for a set period.

    • Carefully rinse the sample to remove non-adsorbed molecules and dry it under vacuum or inert gas.

    • Analyze the surface in an XPS system.

  • Expected Outcome: XPS survey scans will confirm the presence of elements from the inhibitor (Nitrogen, Oxygen, Carbon) on the metal surface. High-resolution scans of the N 1s, O 1s, and Fe 2p peaks can provide information about the chemical states and bonding, confirming the chemisorption of the inhibitor onto the iron surface.[22]

Protocol 4: Adsorption Isotherm Modeling

Objective: To understand the mode of interaction between the inhibitor and the metal surface by fitting experimental data to various adsorption models.[23][24]

Procedure:

  • Data Collection: Obtain the degree of surface coverage (θ) at various inhibitor concentrations (C). The value of θ can be calculated from the inhibition efficiency (IE%) obtained from either PDP or EIS measurements (θ = IE% / 100).

  • Isotherm Fitting: Plot the experimental data according to the linearized forms of different adsorption isotherms. The most common models are:

    • Langmuir: C/θ vs. C (assumes monolayer adsorption on a homogeneous surface).[25]

    • Temkin: θ vs. log C (considers interactions between adsorbed molecules).

    • Freundlich: log θ vs. log C (describes adsorption on a heterogeneous surface).[26]

  • Model Selection: The isotherm that yields the best linear fit, with a correlation coefficient (R²) closest to 1, is considered the most appropriate model to describe the adsorption process.

  • Thermodynamic Analysis: From the intercept of the best-fit Langmuir isotherm plot, the adsorption equilibrium constant (Kads) can be determined. This value is used to calculate the standard Gibbs free energy of adsorption (ΔG°ads):

    ΔG°ads = -RT ln(55.5 Kads) Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

Interpretation of ΔG°ads:

  • Values around -20 kJ/mol or less negative are indicative of physisorption.

  • Values around -40 kJ/mol or more negative suggest chemisorption.

  • Values between -20 and -40 kJ/mol point to a mixed-mode adsorption mechanism.[26]

Summary of Expected Results

The evaluation of 2-(1H-imidazol-1-yl)phenol is expected to yield the following results, confirming its efficacy as a corrosion inhibitor.

TechniqueParameterExpected Result with Inhibitor
PDP icorr (Corrosion Current Density)Decreases significantly
Ecorr (Corrosion Potential)Minor shift (Mixed-type inhibitor)
IE% (Inhibition Efficiency)High values, increasing with concentration
EIS Rct (Charge Transfer Resistance)Increases significantly
Cdl (Double Layer Capacitance)Decreases
IE% (Inhibition Efficiency)High values, consistent with PDP
SEM Surface MorphologySmooth, protected surface compared to the heavily corroded blank
Adsorption Study Best-fit IsothermLikely Langmuir or a similar model
ΔG°adsNegative value, likely between -20 and -40 kJ/mol, indicating spontaneous, mixed-mode adsorption

By systematically applying these protocols, researchers can generate a comprehensive and robust dataset to validate the performance and elucidate the inhibition mechanism of 2-(1H-imidazol-1-yl)phenol, contributing to the development of advanced corrosion protection technologies.

References

  • (PDF) Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview - Academia.edu.
  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF.
  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies - IntechOpen.
  • EIS - Corrosion - Metrohm.
  • Corrosion Inhibitor Testing - TCA Lab / Alfa Chemistry.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies - ResearchGate.
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1.
  • Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. - International Journal of Scientific & Technology Research.
  • Full article: Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium - Taylor & Francis.
  • Evaluate Corrosion Resistant Coating with Polarization Resistance Scan - SilcoTek.
  • A critical review on advanced surface analysis techniques used for studying the adsorption mechanisms of organic corrosion inhibitors | Scilit.
  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM.
  • Computational studies of the corrosion inhibition potentials of some derivatives of 1H-Imidazo [4, 5-F][25][27] phenanthroline - ResearchGate. Available at:

  • Conducting Potentiodynamic Polarization Resistance Measurements1.
  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL - Bibliomed.
  • Spectroscopy in Oilfield Corrosion Monitoring and Inhibition | IntechOpen.
  • Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution.
  • Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in su - Semantic Scholar.
  • Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC.
  • 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC.
  • A quantum chemical study of 2-(Imidazol-1-yl)-4-Methylphenol - | TJBAC.
  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid -..:: DESWATER ::..
  • Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PubMed.
  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S - Materials Science.
  • Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds.
  • Weight Loss, Electrochemical, Quantum Chemical Calculation, and Molecular Dynamics Simulation Studies on 2-(Benzylthio)-1,4,5-triphenyl-1H-imidazole as an Inhibitor for Carbon Steel Corrosion in Hydrochloric Acid | Industrial & Engineering Chemistry Research - ACS Publications.
  • (PDF) Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors - ResearchGate.
  • The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed.
  • Inhibition Effects of Phenols on Corrosion of Mild Steel in Nitric Acid.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI.
  • Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies | Scilit.
  • Corrosion inhibition of X70 sheets by a film-forming imidazole derivative at acidic pH.
  • Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution - MDPI.
  • 2-(1H-Imidazol-1-yl)ethanol|Research Chemical - Benchchem.
  • (PDF) Corrosion Inhibition by Phenols – An Overview CORROSION INHIBITION BY PHENOLS – AN OVERVIEW - ResearchGate.
  • (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - ResearchGate.

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Method

NMR and mass spectrometry techniques for characterizing imidazole derivatives

Application Note: Advanced NMR and Mass Spectrometry Techniques for the Characterization of Imidazole Derivatives Introduction The imidazole ring is a ubiquitous nitrogen-containing heterocycle that forms the core pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR and Mass Spectrometry Techniques for the Characterization of Imidazole Derivatives

Introduction

The imidazole ring is a ubiquitous nitrogen-containing heterocycle that forms the core pharmacophore of numerous biologically active compounds, including antifungals (e.g., ketoconazole), anticancer agents, and the essential amino acid histidine. Despite its prevalence, the spectroscopic characterization of imidazole derivatives presents unique analytical challenges. The presence of two nitrogen atoms—one pyrrole-like (protonated) and one pyridine-like (unprotonated)—facilitates rapid intermolecular proton transfer. This tautomerism often obscures critical structural data in conventional solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the high aromatic stability of the ring complicates fragmentation analysis in Mass Spectrometry (MS).

This application note provides an authoritative, in-depth guide to overcoming these challenges. By detailing the causality behind specific experimental choices—such as solvent selection, solid-state NMR filtering, and the use of imidazoles as charge-reducing reagents in Native MS—this guide establishes a robust framework for comprehensive structural elucidation.

Part 1: Overcoming Tautomeric Exchange in NMR Spectroscopy

The Causality of Signal Broadening

In standard solution NMR (e.g., using CDCl3), the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms occurs at a rate comparable to the NMR timescale. This dynamic process leads to the averaging of the chemical environments at the C4 and C5 positions, resulting in severe line broadening or the complete disappearance of these critical ¹³C signals 1[1]. Additionally, the N-H proton itself often appears as a very broad singlet (10.5–12.0 ppm) due to quadrupole relaxation from the adjacent ¹⁴N nucleus 2[2].

Strategic Solvent Selection: To mitigate this, polar aprotic solvents like DMSO-d6 must be utilized. DMSO acts as a strong hydrogen-bond acceptor, stabilizing specific tautomeric forms and significantly increasing the activation energy required for proton exchange. This slows the tautomerization rate sufficiently to allow distinct chemical shifts for the individual tautomers to become observable 3[3].

Solid-State NMR and ¹⁵N Spectral Editing

When solution-state adjustments are insufficient, Cross-Polarization Magic Angle Spinning (CP-MAS) solid-state NMR is the definitive technique. In the solid state, molecules are locked into specific crystalline domains, entirely arresting tautomeric exchange 3[3].

To definitively assign the tautomeric states (e.g., the neutral τ and π tautomers of histidine), ¹⁵N selectively filtered ¹³C solid-state NMR is employed. Because the protonated nitrogen (-NH-) and non-protonated nitrogen (-N=) have vastly different ¹⁵N chemical shifts, applying a selective 180° pulse to one specific nitrogen region allows researchers to filter and identify only the ¹³C sites directly bonded to that specific nitrogen state 4[4].

Protocol 1: ¹⁵N-Filtered ¹³C CP-MAS NMR for Tautomer Identification

Self-Validating Design: This protocol includes a hardware verification step to ensure MAS stability, preventing spectral artifacts from being misidentified as tautomeric signals.

  • System Calibration (Validation Step): Pack a standard KBr sample into a zirconia rotor. Spin at the target Magic Angle Spinning (MAS) rate (e.g., 10–15 kHz) and monitor the ⁷⁹Br signal to ensure precise adjustment of the magic angle (54.74°).

  • Sample Preparation: Lyophilize the imidazole derivative (e.g., ¹³C,¹⁵N-labeled histidine) from a pH-controlled solution to lock the desired protonation state. Pack densely into the MAS rotor.

  • Baseline ¹³C CP-MAS: Acquire a standard 1D ¹³C CP-MAS spectrum to establish the baseline resolution of the Cγ, Cδ2, and Cε1 carbons.

  • Selective ¹⁵N Pulsing: Implement a rotational-echo double-resonance (REDOR) or transferred-echo double-resonance (TEDOR) pulse sequence.

  • Filtering Execution: Apply a selective 180° Gaussian pulse specifically targeted at the ¹⁵N resonance of the protonated nitrogen (typically ~170 ppm relative to liquid ammonia).

  • Data Interpretation: Subtract the filtered spectrum from the baseline spectrum. The resulting difference spectrum will exclusively display the ¹³C resonances of carbons directly adjacent to the protonated nitrogen, definitively identifying the tautomeric state 5[5].

Part 2: Mass Spectrometry and Fragmentation Pathways

Fragmentation Causality in EI-MS and LC-MS

Under Electron Ionization (EI-MS), imidazole derivatives exhibit immense stability. The molecular ion [M]⁺ is almost universally observed as the base peak (100% relative abundance) 6[6].

When fragmentation does occur, the dominant thermodynamic pathway is the α-cleavage of the imidazole ring followed by the sequential loss of highly stable neutral molecules. The hallmark fragmentation signature of an unsubstituted or partially substituted imidazole core is the loss of hydrogen cyanide (HCN, 27 Da) 7[7]. This occurs because the expulsion of the tightly bound C≡N triple bond represents a deep thermodynamic sink, driving the cleavage of the otherwise stable aromatic system.

Imidazoles as Charge-Reducing Reagents in Native MS

Beyond being the subject of analysis, imidazole derivatives are powerful tools in Native Mass Spectrometry. Native MS aims to preserve noncovalent biomolecular interactions (e.g., protein-lipid nanodiscs) in the gas phase. However, conventional Electrospray Ionization (ESI) imparts high charge states, leading to severe Coulombic repulsion that can blow these fragile complexes apart 8[8].

Adding imidazole to the ESI buffer acts as a charge-reducing reagent. As the ESI droplet desolvates, the basic imidazole molecules strip excess protons from the protein complex. Furthermore, the evaporation of neutral imidazole from the complex removes internal thermal energy (evaporative cooling), stabilizing the intact noncovalent assembly. Recent studies indicate that imidazole derivatives with hydrophobic substituents at the 2-position exhibit vastly improved charge reduction and gas-phase stabilization efficacy compared to the parent imidazole 9[9].

Protocol 2: Native ESI-MS Workflow using Imidazole Additives

Self-Validating Design: This protocol utilizes a known standard to empirically verify the charge-reduction shift prior to analyzing precious unknown assemblies.

  • Control Verification (Validation Step): Prepare a 5 µM solution of a standard protein (e.g., Cytochrome C) in 200 mM ammonium acetate (pH 7.0). Acquire a Native MS spectrum. The charge envelope should center around +7 to +9.

  • Reagent Preparation: Prepare a 100 mM stock of a 2-substituted imidazole derivative (e.g., 2-methylimidazole) in LC-MS grade water.

  • Sample Formulation: Spike the imidazole derivative into the target protein-ligand complex solution to achieve a final additive concentration of 10–50 mM.

  • Nano-ESI Introduction: Load 2–3 µL of the sample into a gold-coated borosilicate capillary. Apply a gentle capillary voltage (0.8–1.2 kV) to initiate the nanospray.

  • Instrument Tuning: Lower the collision energy and sampling cone voltage to minimize in-source fragmentation.

  • Data Acquisition: Observe the shift in the m/z envelope. Successful charge reduction will manifest as a shift of the charge state distribution to higher m/z values (lower charge states), accompanied by the preservation of the noncovalent adducts 9[9].

Part 3: Data Visualization and Summarization

Quantitative Spectroscopic Markers

Table 1: Key Spectroscopic Markers for Imidazole Derivatives

Analytical TechniqueTarget Nucleus / IonTypical Range / ValueStructural & Mechanistic Significance
¹H NMR (DMSO-d6) N-H Proton10.5 – 12.0 ppmBroad singlet due to rapid exchange and ¹⁴N quadrupole relaxation.
¹³C NMR C4 / C5 Carbons120 – 150 ppmHighly sensitive to tautomeric states; often broadened in nonpolar solvents.
¹⁵N Solid-State NMR Protonated Nitrogen~170 ppmAllows selective filtering of adjacent ¹³C nuclei to map tautomeric states.
EI-MS Molecular Ion [M]⁺Base Peak (100%)Confirms the high thermodynamic stability of the aromatic heterocyclic core.
EI-MS / LC-MS [M - 27]⁺ FragmentVariableLoss of neutral HCN; primary fragmentation pathway for the imidazole ring.
Workflow Diagrams

Workflow Start Imidazole Sample NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS SolNMR Solution NMR (DMSO-d6) NMR->SolNMR SSNMR 13C/15N CP-MAS (Solid-State) NMR->SSNMR EIMS EI-MS / LC-MS (Fragmentation) MS->EIMS NativeMS Native ESI-MS (Intact Mass) MS->NativeMS Elucidation Structural Elucidation SolNMR->Elucidation SSNMR->Elucidation EIMS->Elucidation NativeMS->Elucidation

Logical flow for the comprehensive spectroscopic characterization of imidazole derivatives.

NativeMS Complex Noncovalent Complex (e.g., Nanodiscs) ImidAdd Add Imidazole Derivative (2-substituted) Complex->ImidAdd ESI Nano-ESI Source ImidAdd->ESI Evap Proton Transfer & Evaporative Cooling ESI->Evap Reduces Coulombic Repulsion Stabilized Stabilized Intact Complex Detection Evap->Stabilized

Native MS workflow utilizing imidazole derivatives for charge reduction and complex stabilization.

References

  • National Center for Biotechnology Information (PMC). "Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy." Available at:[Link]

  • SciSpace. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Available at:[Link]

  • PubMed. "13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Available at:[Link]

  • ResearchGate. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Available at: [Link]

  • MDPI. "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization." Available at: [Link]

  • ResearchGate. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Available at: [Link]

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Application

Application Note: Advanced Protocol for Single-Crystal X-Ray Diffraction (SCXRD) of Imidazole Derivatives

Introduction and Mechanistic Insights Imidazole derivatives are ubiquitous pharmacophores in modern drug development, serving as the core scaffold for antifungals, antihistamines, and targeted oncology agents. Determinin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Imidazole derivatives are ubiquitous pharmacophores in modern drug development, serving as the core scaffold for antifungals, antihistamines, and targeted oncology agents. Determining their absolute configuration and solid-state packing via 1 is critical for understanding structure-activity relationships and securing intellectual property 1.

However, imidazoles present unique crystallographic challenges that require precise methodological control:

  • Annular Tautomerism: Imidazoles exhibit rapid proton exchange between the N1 and N3 atoms. In the solid state, this 2 can result in the N-H proton being disordered across both nitrogen sites, complicating structural refinement 2.

  • Hydrogen Bonding Networks: The presence of both a strong hydrogen bond donor (N-H) and acceptor (C=N) leads to robust intermolecular N-H···N interactions. This often drives rapid, uncontrolled nucleation, yielding twinned crystals or microcrystalline powders rather than diffraction-quality single crystals 3.

  • Pseudopolymorphism (Solvate Formation): To satisfy their extensive hydrogen-bonding potential, imidazoles frequently co-crystallize with protic solvents (e.g., water, methanol) 4. Loss of this solvent during handling causes lattice collapse (efflorescence).

Experimental Workflow

SCXRD_Workflow N1 1. Sample Preparation High-Purity Imidazole Synthesis N2 2. Controlled Crystallization Solvent Screening & Vapor Diffusion N1->N2 Purity >99% N3 3. Crystal Harvesting Cryoprotection (Paratone-N) & Mounting N2->N3 Select 0.1-0.3 mm crystal N4 4. Data Collection (100 K) Mo/Cu Kα Radiation & Integration N3->N4 Prevent solvent loss N5 5. Structure Solution Phase Determination & Initial Map N4->N5 High redundancy data N6 6. Refinement & Validation Tautomer Resolution & H-Atom Placement N5->N6 Difference Fourier analysis

Workflow for Single-Crystal X-ray Diffraction of Imidazole Derivatives.

Step-by-Step Methodologies & Self-Validating Systems

Phase 1: Crystallization Strategies

Causality: To overcome the rapid precipitation driven by N-H···N hydrogen bonding, crystallization must be kinetically controlled. Vapor diffusion is prioritized over cooling to ensure a slow, steady decrease in solubility.

  • Solvent Selection: Dissolve 10-20 mg of the highly purified (>99%) imidazole derivative in a minimal volume of a moderately polar solvent (e.g., Dichloromethane or Ethanol).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/impurities).

  • Vapor Diffusion Setup: Place the open vial inside a larger vessel containing an anti-solvent (e.g., Hexane or Diethyl Ether). Seal the outer vessel tightly.

  • Incubation: Store in a vibration-free environment at a constant temperature (typically 20°C). The slow diffusion of the anti-solvent lowers the solubility gradually, promoting the growth of high-quality, faceted single crystals over 3-10 days.

Phase 2: Crystal Harvesting and Mounting

Causality: Imidazole solvates are highly prone to efflorescence. Rapid cryoprotection is essential to maintain lattice integrity and prevent the crystal from degrading into an amorphous powder.

  • Preparation: Place a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a clean glass slide.

  • Harvesting: Transfer the crystals directly from the mother liquor into the oil drop using a micro-spatula. Do not allow the crystals to dry in the ambient air.

  • Selection & Validation: Under a polarizing microscope, select a crystal with dimensions between 0.1 and 0.3 mm.

    • Self-Validation Check: Uniform extinction (the crystal turning completely dark at specific angles) under cross-polarized light confirms the crystal is a single domain and not twinned.

  • Mounting: Scoop the selected crystal using a polyimide cryoloop and immediately transfer it to the diffractometer's cold stream.

Phase 3: Data Collection

Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the weak electron density of the labile N-H proton.

  • Cooling: Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

  • Test Frames: Expose the crystal to monochromatic X-rays (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

    • Self-Validation Check: Sharp, well-defined diffraction spots extending to high resolution (< 0.84 Å) validate crystal quality before committing to a multi-hour collection.

  • Data Acquisition: Collect a full sphere of data using an optimized strategy (e.g., ω and φ scans) to ensure high redundancy and completeness (>99%).

Phase 4: Structure Solution and Refinement

Causality: 5 requires careful assignment of the N-H proton to avoid false bond length interpretations and incorrect tautomer assignments 5.

  • Integration & Scaling: Integrate the diffraction images and apply empirical absorption corrections (e.g., multi-scan method).

  • Structure Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms to generate the initial electron density map.

  • Refinement of Heavy Atoms: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F².

  • Locating the N-H Proton (Critical Step): Inspect the difference Fourier map around the imidazole nitrogen atoms. Locate the residual electron density peak corresponding to the N-H proton.

  • Tautomer Assignment: If the proton is ordered, refine its coordinates freely or with a distance restraint (e.g., DFIX 0.88 Å for N-H). If annular tautomerism is present (peaks at both N1 and N3), model the disorder by assigning partial occupancies (e.g., 0.5/0.5) to the protons.

    • Self-Validation Check: The refinement is successful when R1 < 0.05, wR2 < 0.15, Goodness-of-Fit (S) ≈ 1.0, and the maximum residual electron density is < 1.0 e/ų (with no unexplained peaks near the nitrogen atoms).

Data Presentation: Crystallization Outcomes

Table 1: Solvent Selection and Crystallographic Outcomes for Imidazoles

Solvent SystemCrystallization MethodExpected Intermolecular MotifCausality / Outcome
Dichloromethane / Hexane Vapor DiffusionN-H···N (Direct dimer/chain)Non-polar anti-solvent forces direct imidazole-imidazole interactions, yielding solvent-free crystals.
Ethanol / Water Slow EvaporationN-H···O (Solvent inclusion)Water acts as a strong H-bond donor/acceptor, stabilizing the lattice but risking efflorescence upon removal.
Toluene Slow CoolingC-H···π and N-H···NPromotes π-stacking of the imidazole/aryl rings; yields high-density, highly stable crystals.
Methanol Slow EvaporationN-H···O (Methanol inclusion)Optimal for highly polar substituted imidazoles; frequently yields stable solvates.

References

  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) Source: RSC Publishing URL:[Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review Source: IntechOpen URL:[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI URL:[Link]

  • Hydrophilic and hydrophobic interactions in concentrated aqueous imidazole solutions: a neutron diffraction and total X-ray scattering study Source: RSC Publishing URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Debus-Radziszewski imidazole synthesis

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the Debus-Radziszewski multicomponent reaction (MCR). W...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the Debus-Radziszewski multicomponent reaction (MCR).

While the Debus-Radziszewski synthesis is the foundational method for constructing the imidazole core from a 1,2-dicarbonyl, an aldehyde, and an ammonia source, it is notoriously plagued by low yields, sluggish kinetics, and thermodynamic side reactions[1]. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to rescue your yields.

Part 1: Mechanistic Bottlenecks & Diagnostic Workflows

To troubleshoot low yields, we must first understand the kinetic and thermodynamic traps within the reaction pathway. The synthesis proceeds via the condensation of the dicarbonyl and ammonia to form a transient diimine intermediate, which subsequently cyclizes with the aldehyde[1].

Because this is a condensation reaction, water is your primary enemy . The generation of three equivalents of water per catalytic cycle drives the equilibrium backward, hydrolyzing the delicate diimine intermediate before cyclization can occur. Furthermore, slow cyclization allows competing pathways to dominate, such as the O-nucleophilic attack leading to oxazole byproducts[2].

DR_Mechanism Dicarbonyl 1,2-Dicarbonyl + NH4OAc Diimine Diimine Intermediate (Kinetically Unstable) Dicarbonyl->Diimine Condensation (-H2O) Oxazole Oxazole Byproduct (O-Nucleophilic Attack) Dicarbonyl->Oxazole Low NH3 / Slow Kinetics Imidazole Target Imidazole (High Yield) Diimine->Imidazole + Aldehyde Cyclization (-2H2O) Aldehyde Aldehyde Imidazole->Diimine Hydrolysis (Trapped H2O)

Mechanistic pathways and common failure points in Debus-Radziszewski synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 40% yield, and I consistently recover unreacted aldehyde. Why is the equilibrium failing? A1: This is a classic symptom of water entrapment. According to Le Chatelier's principle, the accumulation of water shifts the equilibrium toward the starting materials, hydrolyzing the diimine intermediate.

  • The Fix: If running the reaction under conventional heating, you must actively remove water. Implement a Dean-Stark apparatus using a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, switch to solvent-free microwave irradiation, which rapidly drives off water as vapor while accelerating the cyclization step[2].

Q2: I am detecting significant oxazole formation instead of my target imidazole. How do I correct this selectivity issue? A2: Oxazoles form when the nitrogen source is depleted or when the cyclization step is kinetically too slow, allowing the oxygen of the dicarbonyl to act as a nucleophile.

  • The Fix: First, ensure you are using a vast excess of your nitrogen source. Ammonium acetate ( NH4​OAc ) should be used at 5 to 10 equivalents relative to the dicarbonyl[2]. Second, introduce a Lewis acid catalyst (e.g., InCl3​ , BF3​⋅OEt2​ , or silica-supported solid acids) to highly activate the aldehyde carbonyl, lowering the activation energy for the N-nucleophilic attack and outcompeting the oxazole pathway.

Q3: Is there a mechanistic advantage to using ammonium acetate over ammonia gas or urea? A3: Yes. While ammonia gas ( NH3​ ) is the theoretical stoichiometric reagent, it is highly basic and can trigger the rapid aldol condensation or polymerization of your starting aldehydes, destroying your yield[1]. NH4​OAc acts as a self-buffering system. As it thermally decomposes, it slowly releases NH3​ into the reaction mixture while leaving behind acetic acid, which acts as a mild acid catalyst to activate the carbonyl groups. Recently, urea in high-temperature water has also emerged as a green, slow-release nitrogen alternative[3].

Q4: Conventional heating in glacial acetic acid is degrading my thermolabile aldehyde. What are the modern alternatives? A4: Prolonged bulk heating (refluxing for 12-24 hours) degrades sensitive functional groups. You should transition to Ultrasonic Irradiation (Sonochemistry) . Acoustic cavitation generates localized microscopic hotspots (thousands of Kelvin) and high pressures for microseconds, driving the reaction to completion in minutes while maintaining a bulk temperature near ambient ( 25−40∘C )[4].

Troubleshooting_Workflow Start Low Yield Detected (< 40%) Analyze LC-MS / TLC Analysis Start->Analyze Unreacted Unreacted Aldehyde Stalled Reaction Analyze->Unreacted Incomplete Conversion SideProducts Oxazole / Polymers Poor Selectivity Analyze->SideProducts Competing Pathways Intervention1 Apply Microwave Heating Add Lewis Acid Catalyst Unreacted->Intervention1 Intervention2 Increase NH4OAc (5-10 eq) Use Dean-Stark Trap SideProducts->Intervention2 Optimized Optimized Imidazole Yield (> 85%) Intervention1->Optimized Intervention2->Optimized

Diagnostic workflow for resolving low yields in imidazole multicomponent reactions.

Part 3: Quantitative Data & Optimization Metrics

The following table synthesizes quantitative data from modern methodological improvements, allowing you to benchmark your expected yields against optimized catalytic systems.

Synthetic ModalityCatalyst / AdditiveReaction TimeTypical Yield (%)Mechanistic Advantage
Conventional Batch Glacial Acetic Acid (Solvent/Cat)6 – 24 Hours40 – 65%Baseline method; suffers from thermal degradation and reversibility.
Microwave-Assisted InCl3​ or Glacial AcOH (5 mol%)5 – 10 Mins85 – 95%Superheats polar intermediates; drives off water rapidly[2].
Ultrasonic Irradiation L-Proline (Green Catalyst)15 – 30 Mins88 – 96%Acoustic cavitation provides high kinetic energy without bulk heating[4].
Solid-Supported CoFe2​O4​@SiO2​ Nanoparticles8 – 15 Mins90 – 95%High surface-area Lewis acid; easily recovered via external magnet[4].
Continuous Flow 3D-Printed Microreactor< 5 Mins> 90%Superior mass/heat transfer; eliminates batch-to-batch variations.

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Use this protocol when dealing with sterically hindered aldehydes or when rapid library generation is required.

  • Reagent Preparation: In a heavy-walled microwave reaction vessel equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol).

  • Nitrogen Source Loading: Add ammonium acetate ( NH4​OAc ) (5.0 mmol, 5.0 eq). Causality: The 5-fold excess ensures the diimine intermediate is saturated with nitrogen, suppressing oxazole formation.

  • Catalyst Addition: Add 5 mol% of glacial acetic acid or a Lewis acid (e.g., InCl3​ ). Do not add bulk solvent (solvent-free conditions).

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate at 720 W for 5–7 minutes.

  • Validation Checkpoint: Carefully open the vessel. Withdraw a 10 µL aliquot, dissolve in methanol, and spot on a silica TLC plate (Eluent: 80:20 EtOAc:Hexane). Self-Validation: The complete disappearance of the UV-active aldehyde spot ( Rf​≈0.8 ) and the appearance of a highly polar, tailing imidazole spot ( Rf​≈0.2 ) confirms successful cyclization.

  • Workup: Cool the mixture to room temperature. Add 10 mL of ice-cold distilled water. The crude imidazole will precipitate as a solid. Collect via vacuum filtration and recrystallize from hot ethanol[2].

Protocol B: Ultrasound-Assisted Green Synthesis (Thermolabile Substrates)

Use this protocol for aldehydes that polymerize or degrade under high heat.

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl (1.0 mmol), aldehyde (1.0 mmol), and NH4​OAc (5.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Loading: Add 10 mol% of L-proline as an organocatalyst. Causality: L-proline forms a highly reactive iminium ion intermediate with the aldehyde, drastically lowering the activation energy required for the diimine nucleophilic attack[4].

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 40 kHz, 250 W). Maintain the water bath temperature at 25−30∘C using a cooling coil if necessary. Sonicate for 15–30 minutes.

  • Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a clear solution, and eventually, the product may begin to precipitate out of the ethanol as the reaction reaches completion.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water to remove residual NH4​OAc and L-proline, and dry under a vacuum.

References

  • Debus–Radziszewski imidazole synthesis. Wikipedia. URL: [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. URL: [Link]

  • High-temperature water unlocks urea as nitrogen-source towards imidazoles. RSC Publishing. URL: [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. URL: [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2,4-Disubstituted Imidazole Synthesis

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the 2,4-disubstituted imidazole nucleus is a privileged scaffold due to its ability to interact with diverse biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the 2,4-disubstituted imidazole nucleus is a privileged scaffold due to its ability to interact with diverse biological receptors. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you optimize reaction conditions, avoid common pitfalls, and maximize yields.

Mechanistic Workflows

G Product 2,4-Disubstituted Imidazole SM1 Vinyl Azides + Benzimidamides Cond1 [3+2] Cyclization DBU, MeCN, 80°C SM1->Cond1 Cond1->Product SM2 Methyl Ketones + Aldehydes Cond2A Kornblum Oxidation cat. HBr, DMSO, 85°C SM2->Cond2A Int2 In situ Glyoxal Intermediate Cond2A->Int2 Cond2B Radziszewski Condensation NH4OAc, MeOH Int2->Cond2B Cond2B->Product SM3 Amidoximes + Terminal Alkynes Cond3 Base-Promoted Annulation Cs2CO3, DMSO SM3->Cond3 Cond3->Product

Mechanistic pathways for synthesizing 2,4-disubstituted imidazoles.

Frequently Asked Questions (FAQs)

Q: Why is my [3+2] cyclization of vinyl azides with benzamidines yielding trace product or failing completely? A: Ensure your amidine substrate has a free primary amine (-NH2) group. that N-substituted benzimidamides (e.g., N-phenylbenzimidamide) fail to react under standard conditions. The free -NH2 group is mechanistically essential for the initial nucleophilic attack on the vinyl azide[1]. Additionally, verify that you are using a strong, sterically hindered, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). DBU promotes the oxidative cyclization without competing as a nucleophile, which is critical for catalyst-free conditions[1].

Q: I want to use the Radziszewski condensation, but isolating the intermediate glyoxal is causing massive yield losses. How can I optimize this? A: Glyoxal intermediates are highly reactive and prone to polymerization or hydration, making their isolation troublesome. We recommend transitioning to a. By treating the starting methyl ketone with catalytic aqueous HBr (10 mol%) in DMSO at 85 °C, you generate the glyoxal in situ. Subsequent direct addition of the aldehyde and ammonium acetate (NH4OAc) in methanol circumvents the need for isolation, significantly boosting overall yields (up to 85%) and scalability[2].

Q: How do I achieve strict regioselectivity for 2,4-disubstitution without using transition metals? A: A highly atom-economical, transition-metal-free approach is the . Using Cs2CO3 in DMSO selectively yields the 2,4-disubstituted imidazole[3]. The use of terminal alkynes specifically directs the substitution pattern, whereas internal alkynes would lead to 2,4,5-trisubstituted products. The "cesium effect" enhances the nucleophilicity of the amidoxime, facilitating the initial addition to the alkyne before cyclization.

Troubleshooting Guide

Issue: Over-substitution leading to 2,4,5-trisubstituted imidazoles.

  • Root Cause: When using condensation methods, the presence of excess aldehydes or the use of internal alkynes in annulation reactions leads to unwanted functionalization at the C-5 position.

  • Resolution: For strict 2,4-disubstitution, utilize terminal alkynes in amidoxime annulations[3]. If using the Kornblum-Radziszewski method, strictly control the stoichiometry of the aldehyde (1.0 equivalent) and ensure the 4(5)-position is restricted to aryl substituents to prevent over-reaction[2]. Alternatively, employ the vinyl azide [3+2] cyclization method, which inherently leaves the C-5 position open for downstream functionalization[1].

Issue: Low yields during the base-promoted amidoxime annulation.

  • Root Cause: Poor solubility of the inorganic base (Cs2CO3) or inadequate solvent polarity, often exacerbated by moisture.

  • Resolution: Ensure anhydrous DMSO is used. Water competes as a nucleophile and drastically reduces the basicity of Cs2CO3, stalling the annulation process[3].

Quantitative Data & Reaction Conditions

Synthesis MethodologyKey ReactantsCatalyst / BaseSolvent & TempTypical Yield RangeKey Advantage
[3+2] Cyclization Vinyl Azides + BenzimidamidesDBU (1.5 equiv)Acetonitrile, 80 °C63% – 89%Catalyst-free; leaves C-5 open for functionalization[1].
Oxidation-Condensation Methyl Ketones + AldehydesHBr (10 mol%) / NH4OAcDMSO / MeOH, 85 °C23% – 85%Avoids glyoxal isolation; highly scalable[2].
Base-Promoted Annulation Amidoximes + Terminal AlkynesCs2CO3DMSO, 100 °CGood to ExcellentTransition-metal-free; high atom-utilization[3].

Validated Experimental Protocols

Protocol A: Catalyst-Free [3+2] Cyclization (Synthesis of 2,4-Diphenyl-1H-imidazole)

Causality Note: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which stabilizes the transition state of the [3+2] cycloaddition without interfering with the DBU base[1].

  • Setup: In a 10 mL reaction tube, combine benzimidamide hydrochloride (0.3 mmol), (1-azidovinyl)benzene (0.2 mmol), and DBU (45.6 mg, 0.3 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous acetonitrile to the mixture.

  • Reaction: Place the sealed reaction tube in a preheated oil bath at 80 °C. Stir vigorously for 8 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Quench with 10.0 mL of brine solution. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na2SO4. Remove the solvent under reduced pressure. Purify the crude mixture via silica gel column chromatography (100–200 mesh) using a 10% EtOAc/hexane eluent.

  • Self-Validation & QC: Monitor reaction progress via TLC. Post-purification, verify structural integrity via 1H NMR (CDCl3); successful 2,4-disubstitution is confirmed by the presence of a characteristic C-5 imidazole proton singlet around δ 7.39 ppm[1].

Protocol B: One-Pot Oxidation-Condensation (Synthesis of 2-(4-Nitrophenyl)-5-phenyl-1H-imidazole)

Causality Note: Using NH4OH instead of NH4OAc is recommended when working with acid-sensitive substrates (e.g., Boc-protected aldehydes) to neutralize the catalytic HBr and prevent unwanted deprotection[2].

  • Kornblum Oxidation: To a 5 mL vial equipped with a Teflon-coated magnetic bar, add acetophenone (0.375 mmol, 1.25 equiv) and DMSO. Add aqueous HBr (10 mol%) as the catalyst.

  • Intermediate Generation: Heat the mixture at 85 °C until complete conversion to the phenylglyoxal intermediate is observed.

  • Radziszewski Condensation: To the same vessel, add a solution of 4-nitrobenzaldehyde (0.30 mmol, 1.00 equiv) and excess NH4OAc dissolved in a MeOH/DMSO (6:4 v/v) mixture.

  • Reaction Completion: Stir the mixture at the optimized temperature until the condensation is complete.

  • Work-up: Neutralize the mixture if necessary, extract with an appropriate organic solvent, and purify via flash chromatography.

  • Self-Validation & QC: Confirm the disappearance of the methyl ketone via HPLC or TLC. Validate the final structure via 13C NMR to ensure the absence of C-5 substitution side-products[2].

Sources

Troubleshooting

Overcoming challenges in the crystallization of polar imidazoles

Welcome to the Technical Support Center for the crystallization of polar imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of polar imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with obtaining high-quality crystals from this important class of molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

The high polarity, strong dipole moment (around 3.6 D), and potent hydrogen bond donor-acceptor capabilities of the imidazole ring make these molecules particularly challenging to crystallize.[1][2] These same features that make them invaluable in medicinal chemistry—their ability to form strong interactions with biological targets—often lead to issues like high solubility in polar solvents, formation of oils, or amorphous precipitates instead of well-ordered crystals.[3][4] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common failures encountered during the crystallization of polar imidazoles.

Q1: My experiment yielded an oil or an amorphous solid instead of crystals. What's happening and how do I fix it?

This is the most frequent issue, often called "oiling out." It occurs when the solute comes out of solution as a liquid or a disordered solid because the nucleation and growth of an ordered crystal lattice is kinetically disfavored.[5]

Causality:

  • High Supersaturation: The solution becomes supersaturated too quickly, causing the compound to crash out before it can organize into a crystal lattice. This is common with rapid cooling or fast evaporation.[5]

  • Solvent-Solute Polarity Match: If the polarity of the solvent is too similar to your highly polar imidazole, the molecule may be too comfortable in the solution to crystallize, even when supersaturated.[5]

  • Low Melting Point: If the boiling point of your solvent is higher than the melting point of your compound, the compound may simply melt in the hot solution and separate as an oil upon cooling.[5][6]

Solutions & Protocols:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.[5] Insulating the vessel with cotton or paper towels can further slow this process.[7]

    • Switch to a Diffusion Method: Vapor diffusion or liquid-liquid diffusion are gentler methods that generate supersaturation much more slowly than cooling or evaporation, giving molecules more time to form a crystal lattice.[8][9]

  • Optimize the Solvent System:

    • Change the Primary Solvent: If oiling out occurs, try a solvent with a lower boiling point or slightly different polarity.[6][10]

    • Introduce an "Anti-solvent": Dissolve your compound in a "good" solvent (in which it is soluble) and then slowly, dropwise, add a miscible "anti-solvent" (in which it is poorly soluble) until the solution just becomes turbid.[5] This fine-tunes the polarity and gently coaxes the compound out of solution.

  • Induce Nucleation:

    • If the solution remains clear even when supersaturated, nucleation may be the barrier. Create a nucleation site by gently scratching the inner surface of the glass with a glass rod at the solution-air interface.[5]

    • If you have a previously formed crystal, add a tiny "seed crystal" to the supersaturated solution to initiate growth.[5][7]

Q2: I'm not getting any crystals at all, just a clear solution. What should I try next?

A lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Causality:

  • Solubility Too High: The compound may be too soluble in the chosen solvent, even at lower temperatures.

  • Insufficient Concentration: The starting concentration of the solution may be too low.

Solutions & Protocols:

  • Increase Concentration:

    • Slow Evaporation: Cover the vial with a cap or parafilm that has a few pinholes. This allows the solvent to evaporate slowly over hours or days, gradually increasing the concentration until supersaturation is achieved.[9] Avoid highly volatile solvents like DCM or acetone for this method, as they often evaporate too quickly, leading to poor quality crystals.[8]

    • Vapor Diffusion: This is arguably the most effective method for difficult compounds available in small amounts.[8] Dissolve your compound in a small volume of a moderately volatile solvent and place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[9][11]

  • Drastically Change Solvent Conditions:

    • Use a Solvent-Pair System: If a single solvent isn't working, a binary system is often effective. Find a solvent in which your compound is very soluble and another miscible solvent in which it is insoluble.[6] (See Protocol 2: Layering / Anti-solvent Addition).

Q3: My crystals are very small, needle-like, or form a polycrystalline powder. How can I grow larger, single crystals suitable for X-ray diffraction?

The formation of many small crystals or fine needles suggests that the rate of nucleation is much faster than the rate of crystal growth. The goal is to create conditions that favor the growth of a few nuclei into large crystals, rather than the formation of many nuclei.

Causality:

  • Rapid Supersaturation: As with "oiling out," achieving supersaturation too quickly leads to a massive number of nucleation events simultaneously.

  • High Solute Concentration: Starting with a solution that is too close to its saturation point can lead to rapid, uncontrolled crystallization.

Solutions & Protocols:

  • Slow Down the Process: This is the universal rule for growing larger crystals.

    • Use a More Dilute Solution: Start with a less concentrated solution to ensure that the approach to supersaturation is slow.

    • Reduce Evaporation/Diffusion Rate: For evaporation, use a vessel with a smaller opening. For vapor diffusion, use a less volatile anti-solvent.

    • Maintain a Constant, Cool Temperature: Place the crystallization vessel in a quiet, temperature-stable environment (like a refrigerator or cold room) to slow down all kinetic processes.[8]

  • Consider Co-formers or Additives:

    • Co-crystals: If the imidazole's self-assembly via hydrogen bonding is problematic, introducing a pharmaceutically acceptable co-former can create new, more stable supramolecular synthons that facilitate crystallization.[12][13] Imidazole itself is often used as a co-former for this reason.[14]

    • Additives: Sometimes, trace amounts of another solvent or an additive can alter the crystal habit by adsorbing to specific crystal faces, slowing their growth and allowing other faces to grow larger.[15]

Frequently Asked Questions (FAQs)

Q: What are the key properties of a good solvent for crystallizing polar imidazoles? A: The ideal solvent should exhibit a steep solubility curve: the imidazole should be highly soluble when the solvent is hot/boiling, and poorly soluble when cold.[7][10] Given the polar nature of imidazoles, you should start with polar solvents.[16] However, a solvent that is too polar may dissolve the compound too well, preventing crystallization. The solvent should also be relatively volatile for easy removal and have a boiling point well below the compound's melting point to prevent oiling out.[6][10]

Q: How does pH affect the crystallization of my ionizable imidazole? A: Imidazoles are amphoteric, meaning they can act as both a weak acid and a weak base.[1][2] The pH of the solution dictates the protonation state of the imidazole ring, which dramatically affects its solubility.[17]

  • In acidic conditions (pH < pKa of the imidazolium ion, typically ~7), the ring is protonated, forming a cation that is often much more soluble in polar solvents.[2]

  • In basic conditions, the N-H proton can be removed, forming an anion. This pH-dependent solubility is a powerful tool. If your neutral imidazole is difficult to crystallize, you can sometimes form a salt by adding a strong acid, which may have more favorable crystallization properties due to strong ionic and hydrogen-bonding interactions.[1][8] Conversely, you can dissolve a salt at low pH and then slowly raise the pH to neutralize the molecule, decreasing its solubility and inducing crystallization.

Q: When should I consider using a co-crystal strategy? A: You should consider a co-crystal strategy when you have exhausted standard crystallization techniques with various solvents and methods without success.[12] This approach is particularly useful for molecules that:

  • Consistently oil out or form amorphous precipitates.

  • Have functional groups that form very strong self-complementary hydrogen bonds, leading to solubility issues or kinetically trapped disordered states.

  • Need to have their physicochemical properties, such as solubility or stability, systematically modified.[18] By introducing a carefully selected co-former, you can disrupt the problematic intermolecular interactions of the pure compound and introduce new, more favorable interactions that guide the molecules into a stable, ordered crystal lattice.[13][14]

Data Presentation

Table 1: Common Solvents for Polar Imidazole Crystallization

This table provides a starting point for solvent selection, ordered by decreasing polarity. A good strategy is to find a solvent from the top of the list where your compound is soluble, and an anti-solvent from lower down the list.

SolventBoiling Point (°C)[10]Polarity IndexHydrogen BondingTypical Use
Water10010.2Donor & AcceptorPrimary Solvent (for highly polar imidazoles)
Methanol655.1Donor & AcceptorPrimary Solvent
Ethanol784.3Donor & AcceptorPrimary Solvent
Acetonitrile825.8AcceptorPrimary Solvent
Isopropanol823.9Donor & AcceptorPrimary Solvent
Acetone565.1AcceptorPrimary Solvent / Anti-solvent
Ethyl Acetate774.4AcceptorPrimary Solvent / Anti-solvent
Dichloromethane (DCM)403.1Weak AcceptorAnti-solvent (use with care due to volatility)
Toluene1112.4π-systemAnti-solvent
Hexanes / Heptane69 / 980.1NoneAnti-solvent

Key Experimental Protocols

Protocol 1: General Vapor Diffusion Setup

This technique is highly recommended for growing high-quality single crystals from minimal material.[8][9]

  • Prepare the Solution: Dissolve 5-10 mg of your polar imidazole in the minimum amount of a "good" solvent (e.g., methanol, ethyl acetate) in a small, narrow vial (the "inner vial").

  • Prepare the Reservoir: Add 1-2 mL of a volatile "anti-solvent" (e.g., diethyl ether, pentane, hexanes) to a larger vial or small beaker (the "outer vessel"). The anti-solvent must be miscible with the good solvent.[11]

  • Set Up the System: Carefully place the open inner vial inside the outer vessel. Ensure the level of the anti-solvent is below the opening of the inner vial.

  • Seal and Wait: Seal the outer vessel tightly with a cap or parafilm. Do not disturb.[9]

  • Monitor: Over several hours to days, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystal growth.

Protocol 2: Anti-solvent Addition by Layering

This method is simpler than vapor diffusion and is useful when you have more material.

  • Prepare the Solution: Dissolve your compound in a "good," dense solvent (e.g., acetonitrile, DCM) in a narrow test tube or vial to achieve a nearly saturated solution.

  • Layer the Anti-solvent: Using a pipette or syringe, very carefully and slowly add a less dense, miscible "anti-solvent" (e.g., hexanes, toluene) on top of the solution.[8] The goal is to create a distinct interface between the two solvents.[16]

  • Seal and Wait: Seal the container and leave it in an undisturbed, vibration-free location.

  • Monitor: Crystals will form slowly at the interface as the two solvents diffuse into one another.

Visualizations & Workflows

G start Crystallization Experiment Fails oil Oil / Amorphous Precipitate Forms start->oil no_xtal No Crystals Form (Clear Solution) start->no_xtal poor_xtal Poor Quality Crystals (Small, Needles) start->poor_xtal sol_slow Slow Down Cooling Rate (Insulate, Room Temp First) oil->sol_slow Cause: Rapid Cooling sol_solvent Change Solvent System (Lower BP, Anti-solvent) oil->sol_solvent Cause: Polarity / MP sol_induce Induce Nucleation (Scratch, Seed Crystal) no_xtal->sol_induce Cause: Nucleation Barrier sol_conc Increase Concentration (Slow Evaporation) no_xtal->sol_conc Cause: Undersaturated sol_vdiff Use Vapor Diffusion (Gentle Supersaturation) no_xtal->sol_vdiff Cause: High Solubility poor_xtal->sol_slow Cause: Rapid Nucleation sol_dilute Use More Dilute Solution poor_xtal->sol_dilute Cause: High Concentration sol_cocrystal Try Co-crystallization poor_xtal->sol_cocrystal Cause: Unfavorable Packing

Caption: Troubleshooting workflow for common imidazole crystallization failures.

G start Start: Polar Imidazole q1 Is it soluble in a polar protic solvent (MeOH, EtOH, H2O)? start->q1 a1_yes Use as primary solvent. Select non-polar anti-solvent (Hexane, Toluene). q1->a1_yes Yes a1_no Try polar aprotic solvents (ACN, EtOAc, Acetone). q1->a1_no No q2 Does solvent disrupt or reinforce H-bonding? a1_yes->q2 a1_no->q2 a2_disrupt Good for breaking up strong self-association. (e.g., using EtOAc for a compound with many H-bond donors) q2->a2_disrupt a2_reinforce May lead to co-crystallization of solvent. (e.g., using H2O) q2->a2_reinforce end_point Proceed to Crystallization Method (Vapor Diffusion, Layering) a2_disrupt->end_point a2_reinforce->end_point

Caption: Decision logic for selecting a solvent system for polar imidazoles.

References

  • Bates, E. D., et al. (2004). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. CrystEngComm, 6(29), 168–172.
  • BenchChem. (2025).
  • Unknown.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Gawas, P. U., et al. (2017). The role of hydrogen bonding propensity in tuning the morphology of crystals obtained from imidazolium based ionic liquids. Journal of Molecular Liquids, 231, 246-251.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Singh, P., Kumar, R., & Tewari, A. K. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59.
  • Singh, P., Kumar, R., & Tewari, A. K. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59.
  • Kozak, W., et al. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports.
  • Lafon, P., et al. (2015). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society, 137(4), 1522-1529.
  • WikiHow. (2026). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Jadhav, S. B., & Vavia, P. R. (2021). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4709.
  • Staples, R. J. (2010). Growing and Mounting Crystals Your Instrument Will Treasure.
  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1780.
  • University of California, Irvine.
  • Coles, S. J., & Tovee, C. A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6).
  • Kumar, Dr. A., & S, Dr. V. (2023). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 2(11).
  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 121(47), 9122-9128.
  • Echeverria, C., & Pavez, P. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5449.
  • Duggirala, N. K., et al. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews, 122(11), 10045-10117.
  • Kim, M. S., et al. (2024). Using the Cocrystal Approach as a Promising Drug Delivery System to Enhance the Dissolution and Bioavailability of Formononetin Using an Imidazole Coformer. Pharmaceutics, 16(11), 1541.
  • Bhowmick, R., & Krishna, G. R. (2020).

Sources

Optimization

Optimizing solvent and temperature for copper-catalyzed imidazole synthesis

Welcome to the Technical Support Center for Copper-Catalyzed Nitrogen Heterocycle Synthesis . This guide is engineered for drug development professionals and synthetic chemists who need to troubleshoot and optimize the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Nitrogen Heterocycle Synthesis . This guide is engineered for drug development professionals and synthetic chemists who need to troubleshoot and optimize the critical parameters of solvent and temperature in copper-catalyzed imidazole formations.

Part 1: The Causality of Solvent and Temperature Optimization

In copper-catalyzed multicomponent reactions and cycloadditions (such as the synthesis of highly substituted imidazoles), solvent and temperature are not merely environmental variables; they actively participate in the catalytic cycle.

The Role of the Solvent System Copper catalysts, whether Cu(I) or Cu(II) species, rely heavily on their coordination environment to remain active and soluble.

  • Intermediate Stabilization: Polar aprotic solvents like DMF and DMSO are frequently optimal because they stabilize highly polar intermediates, such as iminylcopper species, preventing premature catalyst aggregation[1].

  • Substrate Solubility: While DMSO is excellent for catalyst stabilization, it can be a poor solvent for lipophilic organic substrates. Therefore, binary solvent systems (e.g., THF/DMSO or DMF/CH 3​ NO 2​ ) are often engineered to balance substrate solubility with catalyst coordination[1][2].

The Role of Temperature Temperature acts as the primary thermodynamic switch between divergent reaction pathways.

  • Aromatization Activation Energy: In cascade annulations, lower temperatures (e.g., 80 °C) often arrest the reaction at the partially saturated dihydroimidazole intermediate. Pushing the reaction to 130 °C provides the necessary thermal energy to drive the final oxidative aromatization or dehydration step, yielding the fully conjugated imidazole[1].

  • Catalyst Deactivation: Conversely, excessively high temperatures (>140 °C) in poorly coordinating solvents can lead to the thermal degradation of the copper-ligand complex, resulting in the precipitation of inactive copper oxide species[3].

Part 2: Quantitative Optimization Data

The following tables summarize field-proven data on how variations in solvent and temperature dictate reaction yields and product selectivity.

Table 1: Solvent and Temperature Effects on Cu-Catalyzed [3+2] Cycloaddition Reaction: 4-methyl-N-phenylbenzamidine + 1-(2-nitrovinyl)benzene using CuI (10 mol%) and 2,2-bipyridyl.[3]

SolventTemperatureAtmosphereYield of ImidazoleCausality / Observation
DMF90 °CAir (O 2​ )68%Optimal balance of solubility and thermal energy.
DMSO90 °CAir (O 2​ )45%Over-coordination of DMSO inhibits substrate binding.
Toluene90 °CAir (O 2​ )TracePoor solubility of the Cu-bipyridyl complex.
DMF60 °CAir (O 2​ )30%Insufficient thermal energy for the cyclization step.
DMF110 °CAir (O 2​ )60%Slight thermal degradation of the catalyst complex.

Table 2: Divergent Synthesis Control via Reaction Conditions Reaction: Ketoxime-enoate + paraformaldehyde + amine.[1]

Solvent SystemTempCatalyst / BaseMajor Product IsolatedYield
THF/DMSO (1:1)130 °CCuBr / DABCOImidazole 82%
THF (neat)80 °CCuCl / dtbbpyDihydroimidazole 75%

Part 3: Self-Validating Experimental Protocol

Protocol: Copper-Catalyzed Divergent Synthesis of Imidazoles [1] This methodology utilizes a binary solvent system to ensure both intermediate stabilization and substrate solubility.

  • Step 1: Reagent Assembly. In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, combine ketoxime-enoate (0.3 mmol, 1.5 equiv), paraformaldehyde (1.0 mmol, 5.0 equiv), and the primary amine (0.2 mmol, 1.0 equiv).

  • Step 2: Catalyst Loading. Add CuBr (10 mol%) and DABCO (80 mol%).

    • Validation Check: Inspect the DABCO. It is highly hygroscopic; if it appears clumped or wet, it will introduce excess water that can poison the active copper species. Use freshly sublimed or properly stored base.

  • Step 3: Solvent Engineering. Inject a 1:1 mixture of THF and DMSO (2.0 mL total, 0.1 M), followed by exactly 80 μL of H 2​ O.

    • Validation Check: Upon stirring, the mixture should transition to a homogeneous colored solution (often deep green/blue depending on the amine), indicating successful coordination of the Cu-DABCO-substrate complex.

  • Step 4: Thermal Activation. Seal the tube under an N 2​ atmosphere and submerge it in a pre-heated oil bath at 130 °C for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the starting amine and the appearance of a strong, UV-active (254 nm) lower-R f​ spot confirms the formation of the fully aromatic imidazole core.

  • Step 5: Quench and Extraction. Cool the vessel to room temperature. Quench the reaction with 10 mL of deionized water and extract with ethyl acetate (3 × 10 mL).

    • Validation Check: Wash the combined organic layers with a saturated brine solution (3 × 10 mL). This is critical to partition the DMSO into the aqueous phase, preventing it from co-eluting during chromatography.

  • Step 6: Purification. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography.

Part 4: Mechanistic and Troubleshooting Visualizations

Troubleshooting Start Issue: Low Imidazole Yield CheckTemp Check Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent System Start->CheckSolvent TempLow Temp < 90°C: Incomplete Aromatization (Dihydro- adduct) CheckTemp->TempLow Too Low TempHigh Temp > 130°C: Catalyst Degradation / Side Reactions CheckTemp->TempHigh Too High SolventPolar Use Polar Aprotic (DMF, DMSO) for Cu stability CheckSolvent->SolventPolar Cu Precipitates SolventMix Try Co-solvents (THF/DMSO) if substrates precipitate CheckSolvent->SolventMix Reactants Insoluble

Caption: Troubleshooting workflow for temperature and solvent optimization in imidazole synthesis.

Mechanism Substrates Substrates + Cu Catalyst Coordination Cu-Substrate Complex (Stabilized by DMF/DMSO) Substrates->Coordination Polar Solvent Cyclization Intramolecular Cyclization Coordination->Cyclization Base/Ligand Intermediate Dihydroimidazole Intermediate (Stable at <80°C) Cyclization->Intermediate Aromatization Oxidative Aromatization (Requires High Temp >90°C) Intermediate->Aromatization Oxidant / Heat Product Substituted Imidazole Aromatization->Product

Caption: Mechanistic pathway highlighting the temperature-dependent aromatization step.

Part 5: Frequently Asked Questions (FAQs)

Q: Why am I isolating dihydroimidazoles instead of fully conjugated imidazoles? A: Your reaction temperature is likely too low. The final oxidative aromatization step requires a higher activation energy than the initial cyclization. Raising the temperature to 130 °C and introducing a polar co-solvent like DMSO lowers the activation barrier of this final step, driving the reaction to the fully aromatic imidazole[1].

Q: My copper catalyst is precipitating out of solution as a black solid. How do I fix this? A: Copper salts (especially CuI or CuBr) can precipitate if the solvent system lacks sufficient coordinating ability, or if the temperature is too high, leading to thermal degradation into copper oxides. Switch from a non-polar solvent to a strongly coordinating polar aprotic solvent like DMF or DMSO. If using a mixed solvent system, ensure the polar fraction is high enough to maintain the Cu-ligand complex in solution[3].

Q: Can I run this reaction at room temperature to protect sensitive functional groups? A: Standard homogeneous copper catalysts (like CuI or CuBr) typically require elevated temperatures (90–130 °C) to overcome the activation barrier of the cyclization[2][3]. However, if room temperature is mandatory, you must switch your catalyst system. Recent advancements utilizing high-surface-area Copper Nanoparticles (Cu NPs) have successfully catalyzed the synthesis of 2,4,5-trisubstituted imidazoles at room temperature[4].

Q: Does the choice of atmosphere (Air vs. Nitrogen) matter for these reactions? A: Absolutely, and it depends entirely on your specific mechanism. For oxidative [3+2] cycloadditions and C-H aminations, molecular oxygen is strictly required as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species in the catalytic cycle. Running these under N 2​ or Argon will completely stall the reaction[2][5]. Conversely, some cascade annulations are redox-neutral overall and are designed to run under N 2​ [1]. Always verify the redox requirements of your specific pathway before setting up the manifold.

Part 6: References

1.[2] Copper-Catalyzed Simultaneous Activation of C–H and N–H Bonds: Three-Component One-Pot Cascade Synthesis of Multisubstituted Imidazoles - Thieme Connect. URL: 2.[5] C-H amination in the synthesis of N-heterocycles - Taylor & Francis Online. URL: 3.[1] Copper-Catalyzed Three-Component Cascade Annulation for Divergent Syntheses of Imidazoles and Dihydroimidazoles - Organic Chemistry Portal. URL: 4.[3] Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions - The Journal of Organic Chemistry (ACS Publications). URL: 5.[4] An efficient and one-pot synthesis of 2,4,5-trisubstituted imidazole compounds catalyzed by copper nanoparticles - Academia.edu. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Protocols for Imidazole Removal

Introduction Imidazole is ubiquitous in laboratory workflows, serving as a nucleophilic catalyst, a weak base in silylation and peptide coupling, and a competitive eluent in Immobilized Metal Affinity Chromatography (IMA...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole is ubiquitous in laboratory workflows, serving as a nucleophilic catalyst, a weak base in silylation and peptide coupling, and a competitive eluent in Immobilized Metal Affinity Chromatography (IMAC). However, its high water solubility, metal-coordinating ability, and amphoteric nature often complicate its removal from the final reaction mixture. This guide provides field-proven, mechanistically grounded methodologies for eliminating unreacted imidazole across both small-molecule organic synthesis and macromolecular protein purification.

Module 1: Small Molecule Organic Synthesis

The Mechanistic Challenge: Imidazole has a pKa of 6.95 (conjugate acid). In neutral aqueous conditions, it exists predominantly in its uncharged free-base form, which readily partitions into moderately polar organic solvents (e.g., ethyl acetate, dichloromethane, THF).

The Solution: Acidic aqueous workup. By lowering the pH of the aqueous wash below 4.0, imidazole is quantitatively protonated to form the imidazolium cation. This ionic species is strictly insoluble in organic solvents and partitions entirely into the aqueous phase[1]. In industrial scale-ups, such as the synthesis of the drug Carfilzomib, continuous inline quenching with aqueous HCl or citric acid is utilized to efficiently purge imidazole and related amines from the organic stream[2].

Table 1: Acidic Wash Selection for Organic Workup
Substrate SensitivityRecommended Aqueous WashMechanism of ActionPost-Wash Requirement
Highly Stable 1.0 M HClRapid, complete protonation of imidazole.Neutralize organic layer with Sat. NaHCO₃.
Mildly Acid-Sensitive 5% (w/v) Citric AcidMild protonation (pH ~2.5); avoids hydrolysis of labile esters/acetals.Wash with water, then Brine.
Highly Acid-Sensitive Sat. NH₄Cl or Plain H₂OExploits natural high water solubility of neutral imidazole.Requires 3-5 repeated washes to ensure >95% removal.
Self-Validating Protocol: Acidic Liquid-Liquid Extraction
  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) at a ratio of 10 mL solvent per 1 gram of crude material.

  • First Acid Wash: Transfer to a separatory funnel. Add 0.5 volumes of 1.0 M HCl (or 5% Citric Acid for sensitive substrates)[1].

  • Agitation & Separation: Stopper and shake vigorously for 30 seconds, venting frequently. Allow the phases to separate completely.

    • Validation Check: The aqueous layer should test at pH < 3 using indicator paper. If pH > 3, the imidazole has buffered the acid; add more acid.

  • Drain & Repeat: Drain the lower aqueous layer (containing the imidazolium salt). Repeat the acid wash 1-2 more times to ensure complete removal[1].

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid[1].

    • Validation Check: The aqueous layer should test at pH 8-9.

  • Final Polish: Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

OrganicWorkup OrgPhase Crude Mixture (Product + Imidazole) AddAcid Add Acidic Wash (1M HCl / Citric Acid) OrgPhase->AddAcid Protonation Protonation (Imidazole → Imidazolium) AddAcid->Protonation Separation Phase Separation Protonation->Separation Aqueous Aqueous Phase (Discard Imidazolium) Separation->Aqueous Organic Organic Phase (Keep Pure Product) Separation->Organic

Mechanistic workflow for the removal of imidazole via acidic liquid-liquid extraction.

Module 2: Protein Purification (IMAC Eluate)

The Mechanistic Challenge: In protein purification, imidazole is used at high concentrations (100–500 mM) to outcompete polyhistidine tags for binding sites on Ni²⁺ or Co²⁺ resins. Because proteins denature under harsh pH changes or organic solvents, liquid-liquid extraction is impossible. Removal relies entirely on exploiting the massive molecular weight difference between imidazole (68.08 Da) and the target protein (>10 kDa).

Table 2: Protein Buffer Exchange Methods
MethodologyIdeal Sample VolumeTime RequiredImidazole ClearanceKey Advantage
Size-Exclusion (Desalting Columns) 0.5 mL – 3.0 mL15–30 minutes>95% per passFastest method; preserves protein integrity.
Centrifugal Ultrafiltration (MWCO) 0.5 mL – 15 mL1–2 hours>99% (after 3 washes)Concentrates the protein while removing imidazole[3].
Dialysis > 3.0 mL12–24 hours>99.9%Hands-off; best for large volumes and delicate proteins.
Self-Validating Protocol: Size-Exclusion Desalting (e.g., PD-10 Columns)
  • Equilibration: Snap off the bottom tip of a gravity-flow desalting column (e.g., Sephadex G-25). Equilibrate the resin bed by passing 25 mL of your desired final buffer (e.g., 1x PBS, pH 7.4) through the column. Discard the flow-through.

  • Sample Loading: Apply exactly 2.5 mL of the imidazole-containing protein eluate to the center of the resin bed. Allow it to enter the resin bed completely.

    • Validation Check: If your sample is <2.5 mL, add equilibration buffer to bring the total loaded volume to exactly 2.5 mL to ensure proper peak resolution.

  • Elution: Place a clean collection tube under the column. Add 3.5 mL of the equilibration buffer.

  • Collection: Collect the 3.5 mL eluate. The high-molecular-weight protein is sterically excluded from the resin pores and elutes first. The small imidazole molecules enter the pores, are retarded, and remain trapped in the column (to be washed out later).

  • Validation: Quantify protein recovery via A280 (NanoDrop) or Bradford assay.

DecisionTree Start Sample Contains Unreacted Imidazole Type What is the target molecule type? Start->Type SmallMol Small Molecule (Organic Synthesis) Type->SmallMol Protein Macromolecule / Protein (IMAC Eluate) Type->Protein AcidSens Is the product acid-sensitive? SmallMol->AcidSens Vol Sample Volume? Protein->Vol YesAcid Mild Acid / Neutral Wash (Citric Acid, NH4Cl, H2O) AcidSens->YesAcid Yes NoAcid Strong Acid Wash (1M HCl) AcidSens->NoAcid No SmallVol Small (< 3 mL) Use SEC / Desalting Column Vol->SmallVol < 3 mL LargeVol Large (> 3 mL) Use Dialysis / Ultrafiltration Vol->LargeVol > 3 mL

Decision matrix for selecting the optimal imidazole removal strategy based on sample properties.

Module 3: Frequently Asked Questions (Troubleshooting)

Q: Can I remove imidazole from an organic mixture via rotary evaporation or high vacuum? A: Generally, no. Imidazole has a high boiling point (256 °C at atmospheric pressure). While it can sublime under high vacuum and gentle heating, this process is highly inefficient for bulk removal and risks thermally degrading your product. Aqueous workup remains the gold standard.

Q: I am running an SDS-PAGE gel on an IMAC elution fraction. Do I need to remove the imidazole first? A: Removal is usually optional for SDS-PAGE, but you must alter your sample preparation. Boiling a protein sample containing high concentrations of imidazole prior to SDS-PAGE can cause acid-labile bonds within the protein to hydrolyze, leading to artifactual cleavage bands. Instead of boiling at 95°C, incubate the sample at 70°C for 5 minutes in the SDS loading buffer prior to running the gel[4].

Q: I tried an acidic wash, but my organic and aqueous layers formed a stubborn emulsion. How do I break it? A: Emulsions during imidazole extraction often occur if the product has surfactant-like properties or if the solvent density is too close to the aqueous phase. To break the emulsion:

  • Add brine (saturated NaCl) to the aqueous layer to increase its ionic strength and density.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

  • Allow the mixture to sit for an extended period, or centrifuge the biphasic mixture in a conical tube.

Q: Can I use a basic wash (e.g., NaOH) to remove imidazole? A: No. A basic wash is highly ineffective. Imidazole is a weak base; adding a stronger base ensures it remains in its neutral, uncharged state, which maintains its solubility in the organic phase[1]. You must use an acid to protonate it into a water-soluble salt.

Q: How do I perform buffer exchange using ultrafiltration? A: Select a centrifugal filter device (e.g., Nanosep or Amicon) with a Molecular Weight Cut-Off (MWCO) at least three times smaller than your target protein's molecular weight. Pipette the sample into the reservoir and centrifuge to concentrate it. Then, add fresh buffer (without imidazole) to dilute the sample back to its original volume, and centrifuge again. Repeating this dilution/concentration cycle 2-3 times will remove >99% of the imidazole[3].

References
  • Benchchem. "Technical Support Center: Work-up Procedures for 1-Fluoro-1H-imidazole Reactions".
  • ACS Publications. "Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead".
  • New England Biolabs.
  • iGEM. "Buffer Exchange - Removal of Imidazole".

Sources

Optimization

Technical Support Center: Troubleshooting Co-Elution in HPLC of Imidazole Compounds

Introduction & Mechanistic Overview Imidazole is a highly polar, nitrogen-containing heterocyclic compound with a pKa of approximately 7.01[1]. Because its pKa is near neutral, slight variations in mobile phase pH can dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Imidazole is a highly polar, nitrogen-containing heterocyclic compound with a pKa of approximately 7.01[1]. Because its pKa is near neutral, slight variations in mobile phase pH can drastically shift its ionization state, leading to irreproducible retention times and co-elution with structural analogs or impurities[1]. Furthermore, the imidazole ring acts as a strong hydrogen-bond acceptor and metal chelator, making it prone to secondary interactions with the stationary phase[2]. This guide provides field-proven, mechanistically grounded solutions to resolve co-elution issues when analyzing imidazole derivatives.

Diagnostic Workflow

G Start Imidazole Co-elution Detected CheckRet Is retention factor (k') < 2? Start->CheckRet LowRet Increase Retention: Use HILIC or Ion-Pairing CheckRet->LowRet Yes (Elutes near void) CheckShape Is peak tailing severe? CheckRet->CheckShape No (Adequate retention) FixTail Mask Silanols / Chelation: Add TEA or EDTA CheckShape->FixTail Yes (Tailing causes overlap) OptSelect Optimize Selectivity: Mixed-Mode (Cation-Exchange) CheckShape->OptSelect No (Peaks are sharp but overlap)

Diagnostic decision tree for resolving imidazole co-elution in HPLC.

Expert Troubleshooting FAQs

Q1: My imidazole analytes are co-eluting near the void volume on a standard C18 column. Why is this happening, and how do I fix it? Causality: At a typical acidic mobile phase pH (e.g., pH 3-5), the imidazole ring is fully protonated, existing as an imidazolium ion[1]. This highly polar, charged state prevents effective hydrophobic partitioning into the C18 stationary phase, causing the analyte to elute near the void volume[1]. Solution: Apply the "2-Unit Rule" for pH optimization. You must adjust the mobile phase pH to be at least 2 units above or below the pKa[1].

  • Option A (High pH): Use a base-resistant C18 column and raise the mobile phase pH above 9.0. This ensures the imidazole remains in its non-ionized, neutral form, maximizing hydrophobic retention[1].

  • Option B (Ion-Pairing): If you must operate at a low pH, add an anionic ion-pairing reagent (e.g., octane sulfonic acid or heptafluorobutyric acid) to the mobile phase. The reagent will bind to the protonated imidazole, forming a neutral, hydrophobic complex that retains well on a C18 column[3].

Q2: I am observing severe peak tailing that causes my target imidazole to co-elute with a closely eluting impurity. What is the mechanism? Causality: Peak tailing in basic compounds like imidazole is primarily driven by secondary interactions. The nitrogen atoms in the imidazole ring strongly interact with unreacted, acidic silanol groups on the silica support of the column[2]. Additionally, the imidazole ring can chelate trace metal ions present in the HPLC system or column frit, further distorting the peak shape[2]. Solution:

  • Silanol Masking: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase to saturate and mask the active silanols[2]. Alternatively, switch to a highly base-deactivated, heavily end-capped column[2].

  • Metal Chelation Mitigation: Introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your sample solvent or mobile phase to sequester interfering metal ions[2].

Q3: How do mixed-mode columns solve the selectivity issues for closely related imidazole analogs? Causality: Standard reversed-phase chromatography relies solely on hydrophobic interactions, which often fail to provide sufficient selectivity for structurally similar, highly polar imidazoles. Solution: Employ a mixed-mode stationary phase that combines Hydrophilic Interaction Liquid Chromatography (HILIC) with cation-exchange properties[4]. Columns like the Amaze HD feature a polar chain with acidic ionizable groups (pKa ≈ 3)[4]. In this environment, imidazole retention is governed orthogonally: HILIC partitioning is controlled by the acetonitrile concentration, while electrostatic cation-exchange interactions are tuned via buffer concentration and pH[4]. This dual-mechanism allows for precise manipulation of selectivity to resolve co-eluting isomers.

Quantitative Data & Strategy Selection

Table 1: Comparative Strategies for Imidazole Retention and Resolution

Chromatographic ModeMobile Phase pHAnalyte Ionization StatePrimary Retention MechanismTypical Application
Standard RP-HPLC pH > 9.0Non-ionized (Neutral)Hydrophobic partitioningNon-polar imidazole derivatives[1]
Ion-Pairing RP-HPLC pH 3.0 - 5.0Fully Protonated (+1)Hydrophobic complexationHighly basic imidazoles on C18[3]
HILIC pH 3.0 - 5.0Fully Protonated (+1)Hydrophilic partitioningHighly polar/hydrophilic imidazoles[5]
Mixed-Mode pH 3.0 - 6.0Fully Protonated (+1)Partitioning + ElectrostaticClosely related structural analogs[4]

Self-Validating Experimental Protocols

Protocol 1: Method Development for Ion-Pairing RP-HPLC of Imidazoles

Purpose: To increase retention and resolve early-eluting imidazole mixtures on standard reversed-phase columns[3].

  • Column Selection: Choose a fully end-capped, high-purity C18 column to minimize secondary silanol interactions[2].

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Add 10 mM octane sulfonic acid (ion-pairing agent). Adjust the pH precisely to 3.5 using phosphoric acid to ensure complete protonation of the imidazole[3].

    • Organic Phase (B): 100% Methanol or Acetonitrile.

  • System Equilibration: Flush the column with at least 50 column volumes of the mobile phase. Causality: Ion-pairing reagents require extensive equilibration time to fully saturate the hydrophobic stationary phase and establish a stable dynamic equilibrium.

  • Gradient Elution: Start at 5% B, hold for 3 minutes to retain the polar imidazole-ion pair complex, then apply a linear ramp to 80% B over 15 minutes to elute less polar matrix components[3].

  • Validation & Self-Correction: Inject a standard mixture. If the retention factor ( k′ ) is still below 2, increase the concentration of octane sulfonic acid to 15 mM to drive the equilibrium toward complex formation. If peak tailing persists, verify the pH is strictly < 5.0.

Protocol 2: Orthogonal Separation using Mixed-Mode Chromatography

Purpose: To resolve closely related imidazole analogs that co-elute under standard reversed-phase conditions[4].

  • Column Selection: Select a tri-modal mixed-mode column featuring HILIC, cation-exchange, and anion-exclusion properties (e.g., Amaze HD)[4].

  • Mobile Phase Preparation:

    • Aqueous Buffer (A): Prepare 20 mM ammonium formate. Adjust to pH 3.0 with formic acid.

    • Organic Phase (B): 100% Acetonitrile.

  • Isocratic Setup: Set the pump to deliver 80% B and 20% A. Causality: In HILIC mode, a high organic concentration forces the polar imidazole to partition into the water-enriched layer on the silica surface, while the low pH activates the cation-exchange sites[4].

  • Selectivity Tuning:

    • To decrease retention time: Increase the buffer concentration (e.g., to 40 mM). The additional formate ions will compete with the imidazole for the cation-exchange sites, eluting the analyte faster[4].

    • To increase HILIC retention: Increase the Acetonitrile concentration to 85-90%[4].

  • Validation & Self-Correction: Monitor the resolution ( Rs​ ) between critical pairs. If co-elution occurs, alter the ratio of HILIC to ion-exchange mechanisms by holding the organic percentage constant while adjusting the buffer molarity in 5 mM increments.

References

  • [4] HPLC Analysis of Imidazole, Glutamic Acid, Alanine and Arginine on Amaze HD Mixed-Mode Column - HELIX Chromatography. URL:4

  • [2] Technical Support Center: Characterization of Imidazole-Containing Compounds - Benchchem. URL: 2

  • [1] 1. How to Use Buffers - HPLC Column Technical Guide | Technical Support - GL Sciences. URL: 1

  • [3] RP HPLC method for Imidazole - Chromatography Forum. URL: 3

  • [5] HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. URL: 5

Sources

Troubleshooting

Strategies to improve the stability of phenol-imidazole compounds

Welcome to the Phenol-Imidazole Stability Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, chemists, and drug development professionals diagnose and resolve th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenol-Imidazole Stability Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, chemists, and drug development professionals diagnose and resolve the most common stability bottlenecks encountered when working with phenol-imidazole architectures.

Phenol-imidazole compounds are highly versatile, serving as biomimetic models for redox-active enzymes, metal-coordinating ligands, and active pharmaceutical ingredients. However, their dynamic electronic properties make them susceptible to oxidative degradation, tautomeric shifting, and gas-phase dissociation.

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating experimental protocols to ensure the integrity of your compounds.

Section 1: Core Diagnostic Workflow

Before modifying your synthesis or formulation, it is critical to identify the specific pathway driving your compound's instability. Use the logical workflow below to isolate the root cause.

Workflow Start Observe Compound Instability Q1 Is degradation oxidative or tautomer-driven? Start->Q1 Ox Oxidative Degradation (Quinone formation) Q1->Ox Taut Tautomeric Shifting (Variable PK/PD) Q1->Taut Sol1 Introduce Steric Hindrance (e.g., di-tert-butyl groups) Ox->Sol1 Sol2 N-Alkylation of Imidazole (Lock tautomeric state) Taut->Sol2 Val1 Validate via Cyclic Voltammetry Sol1->Val1 Val2 Validate via NMR / LC-MS Sol2->Val2

Fig 1: Troubleshooting workflow for resolving phenol-imidazole instability.

Section 2: Troubleshooting Guide & FAQs

Q1: My phenol-imidazole ligand degrades rapidly upon metal complexation or electrochemical oxidation. How can I stabilize the phenoxyl radical?

Causality: Oxidation of the phenol moiety generates a highly reactive phenoxyl radical. Without structural protection, these radicals undergo rapid intermolecular coupling (dimerization) or further oxidation to quinones. However, the presence of the imidazole ring facilitates a Concerted Proton-Electron Transfer (CPET), where the phenolic proton transfers to the imidazole base, significantly lowering the oxidation potential[1].

Solution: Introduce steric hindrance. Substituting the ortho and para positions of the phenol ring with bulky groups (such as tert-butyl) physically blocks radical-radical coupling. For example, the pro-ligand 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole exhibits a highly reversible one-electron oxidation because the tert-butyl groups shield the radical, while intramolecular O–H···N hydrogen bonding stabilizes the resulting radical cation[2].

G A Phenol-Imidazole (Reduced State) B One-Electron Oxidation (-e⁻) A->B Anodic Potential C Proton Transfer (Phenol OH to Imidazole N) B->C CPET Mechanism D Phenoxyl Radical-Imidazolium Complex C->D E Unprotected: Radical Dimerization D->E Lack of bulky groups F Protected (Steric/H-bond): Stable Radical Species D->F ortho/para tert-butyl

Fig 2: Proton-Coupled Electron Transfer (PCET) and degradation pathways.

Q2: We are observing inconsistent pharmacokinetic profiles and variable NMR spectra for our imidazole-based drug candidate. What is causing this, and how do we fix it?

Causality: Imidazole rings are subject to prototropic tautomerism, constantly shifting between 1H- and 3H- tautomers. This dynamic equilibrium is highly sensitive to solvent, pH, and temperature. In drug development, this means your compound might crystallize in one tautomeric form but exist as a different tautomer in gastrointestinal fluids. This radically alters its solubility, hydrogen-bonding profile, and target affinity, leading to unpredictable pharmacokinetics[3].

Solution: Lock the tautomeric state via N-alkylation. By replacing the mobile proton on the imidazole nitrogen with an alkyl group (e.g., methyl or octadecyl), you eliminate the possibility of tautomerism. This ensures a single, stable chemical entity that behaves predictably across different physiological environments[4].

Q3: During Native Mass Spectrometry (ESI-MS), our non-covalent phenol-imidazole protein complexes are dissociating. How can we preserve them in the gas phase?

Causality: Conventional electrospray ionization (ESI) imparts high charge states to protein-ligand complexes. The resulting Coulombic repulsion disrupts labile non-covalent interactions, causing the complex to fall apart before it reaches the mass analyzer.

Solution: Utilize imidazole derivatives with hydrophobic substituents at the 2-position. These specific derivatives act as superior charge-reducing reagents when added to the solution prior to ESI. They lower the acquired charge, reducing Coulombic repulsion, and decrease the internal energy of the ions through evaporative cooling, thereby significantly improving gas-phase stability[5].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you run must contain an internal validation mechanism. Do not assume a synthesis or modification has worked without proving the underlying physicochemical shift.

Protocol 1: Electrochemical Validation of Radical Stability (Cyclic Voltammetry)

Concept: This protocol self-validates that steric modifications have successfully prevented radical dimerization. If dimerization occurs, the reverse reduction peak will be absent (an irreversible EC mechanism). If stable, the CV will show a fully reversible redox couple.

  • Preparation: Dissolve the modified phenol-imidazole compound (1.0 mM) in anhydrous dichloromethane (CH2Cl2) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Cell Setup: Assemble a three-electrode system using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Deoxygenation (Critical): Purge the solution with high-purity Argon for 15 minutes to prevent reactive oxygen species (ROS)-mediated side reactions.

  • Execution: Scan the potential from 0.0 V to +1.5 V (vs. Ag/Ag+) at varying scan rates (50, 100, and 200 mV/s).

  • Self-Validation: Calculate the ratio of anodic to cathodic peak currents ( Ipa​/Ipc​ ). A ratio approaching 1.0 that remains independent of the scan rate self-validates that the phenoxyl radical is stable and not undergoing subsequent chemical degradation[2].

Protocol 2: Tautomeric Locking and NMR Validation

Concept: Synthesize the N-alkylated derivative and use 1H-NMR to validate the elimination of the broad, exchangeable N-H proton signal, proving the tautomeric equilibrium has been halted.

  • Synthesis: Dissolve the phenol-imidazole precursor (e.g., 3.52 mmol) in 10 mL of acetone. Add equimolar KOH (3.52 mmol) to deprotonate the imidazole ring[4].

  • Alkylation: Slowly add the alkyl halide (e.g., 1-bromooctadecane or iodomethane) to the mixture.

  • Reaction: Stir at room temperature for 2 hours, then elevate the temperature to 55 °C for 24-48 hours to drive the reaction to completion[4].

  • Purification: Filter the mixture to remove the precipitated potassium halide salt, evaporate the solvent under reduced pressure, and purify via silica gel chromatography.

  • Self-Validation: Acquire a 1H-NMR spectrum in DMSO-d6. The complete disappearance of the broad signal at ~12-13 ppm (characteristic of the exchangeable imidazole N-H) and the appearance of sharp aliphatic signals self-validates the successful tautomeric lock.

Section 4: Quantitative Data & Benchmarks

To benchmark your compound's stability against known literature standards, refer to the quantitative metrics below. Notice how the addition of steric bulk or specific microenvironments drastically alters both the oxidation potential and the radical half-life.

Compound ModificationOxidation Potential (V vs NHE)Radical Half-Life ( t1/2​ )Primary Stabilization Mechanism
Unsubstituted Phenol ~0.94 V< 1 msNone (Rapid dimerization)[6]
Pendant Base (HOAr-imH,Br) ~0.49 VStable Radical CationCPET & Intramolecular H-bonding[1]
2,4,6-tri-tert-butylphenol ~1.10 V> 1 hourSevere steric hindrance preventing coupling[1]
Protein-Shielded (2MP-α3C) ~0.84 V≥ 180 msShielding from bulk solvent & H-bonding to Glu[7]
2-position Hydrophobic Alkylation N/A (ESI-MS context)High gas-phase stabilityCharge reduction & evaporative cooling[5]

Section 5: References

1.[1] Probing concerted proton–electron transfer in phenol–imidazoles | PNAS. Proceedings of the National Academy of Sciences. 2.[2] Electrochemical Implication of a Hydrogen-Bonded Imidazole on a Redox-Active-Bound Phenolate Group | Request PDF - ResearchGate. ResearchGate. 3.[3] What impact does tautomerism have on drug discovery and development? - PMC. National Institutes of Health. 4.[5] Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC. National Institutes of Health. 5.[4] Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. MDPI. 6.[7] Reversible phenol oxidation-reduction in the structurally well-defined 2-mercaptophenol-α3C protein - PMC. National Institutes of Health. 7.[6] Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes - SCIRP. Scientific Research Publishing.

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Efficient Imidazole Ring Formation

Welcome to the Imidazole Synthesis Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the mechanistic nuances, catalyst selection criteria, and practical troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Synthesis Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the mechanistic nuances, catalyst selection criteria, and practical troubleshooting steps for multicomponent imidazole syntheses (such as the Debus-Radziszewski reaction and its modern variants). This resource is designed for researchers, synthetic chemists, and drug development professionals who demand high-yield, reproducible, and scalable heterocyclic chemistry.

Section 1: Mechanistic Causality in Imidazole Formation

The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or primary amines)[1]. The reaction proceeds via a transient diimine intermediate. The choice of catalyst directly influences the activation of the carbonyl carbon, facilitating nucleophilic attack by the amine, and subsequently driving the cyclization and dehydration steps[2]. Without proper catalytic activation, the reaction suffers from incomplete conversion and competing side reactions (such as oxazole or pyrazine formation).

MechanisticPathway A 1,2-Dicarbonyl (e.g., Benzil) B Ammonia Source (e.g., NH4OAc) C Aldehyde D Catalyst Activation (Lewis/Brønsted Acid) C->D Activation E Diimine Intermediate D->E Nucleophilic Attack F Cyclization & Dehydration E->F G Substituted Imidazole Core F->G -H2O AB AB AB->D Condensation

Mechanistic pathway of multicomponent imidazole synthesis highlighting catalyst intervention.

Section 2: Catalyst Selection Matrix

Choosing the right catalyst is a delicate balance of Lewis/Brønsted acidity, steric hindrance, and phase (homogeneous vs. heterogeneous). The following table summarizes field-proven catalytic systems based on recent literature to help you optimize your specific workflow[3][4][5][6].

Catalyst ClassSpecific CatalystOptimal ApplicationKey AdvantagesLimitations
Homogeneous Lewis Acid CuI (20 mol%)2,4,5-trisubstituted imidazolesHigh yield (up to 95%) in DMSO/DMF at 140°C[7].Difficult recovery; trace metal contamination in APIs.
Green/Biodegradable Acid Lactic Acid2,4,5-trisubstituted imidazolesEnvironmentally benign, solvent-free at 160°C[5].Requires high temperature; not ideal for sensitive aldehydes.
Solid-Supported Acid HBF4–SiO2Competitive 3-MCR vs 4-MCRExcellent selectivity control between tri- and tetra-substituted imidazoles[3].Requires precise loading to prevent over-catalysis.
Heterogeneous Zeolite ZSM-11 (48h)1,2,4,5-tetrasubstituted imidazolesSolvent-free, reusable for 5+ cycles, highly porous[6].Synthesis of the zeolite itself requires a 48h hydrothermal process.
Magnetic Nanoparticles Fe3O4 MNPs or CuFe2O4General imidazole derivativesEasy magnetic separation, excellent for microwave-assisted synthesis[4][8].Surface passivation can occur after multiple cycles.

Section 3: Troubleshooting Guides & FAQs

Q1: My Debus-Radziszewski reaction is yielding a complex mixture with low conversion. How can I improve the yield and purity? Scientist's Insight: Low yields in traditional uncatalyzed or weakly catalyzed reactions are often due to the slow formation of the diimine intermediate, allowing the aldehyde to undergo self-condensation or Cannizzaro-type side reactions. Solution: Switch to a robust Lewis acid or solid acid catalyst. For instance, using 7.5 mol% silicotungstic acid in ethanol can boost yields to 94%[5]. Alternatively, if you are working with sterically hindered aldehydes, transition to a microwave-assisted protocol using a CuFe₂O₄ nanocatalyst. This provides rapid, localized heating and Lewis acid activation, driving the reaction to completion in minutes rather than hours[4].

Q2: I am trying to synthesize a 1,2,4,5-tetrasubstituted imidazole via a 4-component reaction (4-MCR), but I keep getting a mixture of tri- and tetra-substituted products. How do I control selectivity? Scientist's Insight: The competitive formation of 2,4,5-trisubstituted imidazoles during 4-MCRs occurs when ammonium acetate outcompetes the primary amine for condensation with the diimine intermediate. Solution: The catalyst plays a pivotal role in selectivity. Research indicates that solid-supported acids like HBF4–SiO2 or specific metal tetrafluoroborates like Zn(BF4)2 strongly favor the 4-MCR pathway, suppressing the 3-MCR byproduct[3]. Ensure your primary amine is added slightly in excess (1.2 to 1.5 eq) relative to the ammonium acetate, and utilize a highly acidic solid support to rapidly lock the primary amine into the intermediate complex.

Q3: Removing the homogeneous metal catalyst during workup is tedious and leaves trace metals in my final active pharmaceutical ingredient (API). What is the best alternative? Scientist's Insight: Trace metal contamination is a critical failure point in drug development. Homogeneous catalysts (like CuI or Pd salts) require extensive scavenging. Solution: Adopt a heterogeneous, magnetically recoverable catalyst. Fe3O4 magnetic nanoparticles (MNPs) act as excellent Lewis acids under solvent-free conditions at 50°C[8]. After the reaction, simply apply an external magnet to the reaction vessel; the catalyst pellets to the side, allowing you to decant the pure product solution. The catalyst can be washed with ethanol and reused for up to 5 cycles without significant loss of activity[8].

Section 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, below is a standardized protocol for the green synthesis of tetrasubstituted imidazoles using a reusable heterogeneous catalyst.

Protocol: Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using ZSM-11 Zeolite

Causality Note: Solvent-free conditions increase the effective collision frequency of the multicomponent reactants, while the ZSM-11 zeolite provides a confined acidic microenvironment that stabilizes the transition state, drastically reducing reaction times[6].

Materials:

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Primary Amine (Aniline derivative) (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • ZSM-11 Zeolite (48h synthesized) (50 mg)

Step-by-Step Methodology:

  • Substrate Milling: In a clean mortar or a mechanical ball mill, combine the benzil, aromatic aldehyde, primary amine, and ammonium acetate. Grind gently for 2 minutes to ensure a homogenous physical mixture.

  • Catalyst Integration: Add 50 mg of the ZSM-11 zeolite catalyst to the mixture. Validation Check: The mixture should appear as a uniform, fine powder to ensure maximum surface area contact.

  • Thermal Activation: Transfer the mixture to a 10 mL round-bottom flask. Heat the flask in an oil bath at 100°C under solvent-free conditions. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Expected Time: 30 to 60 minutes depending on aldehyde electronics.

  • Quenching & Extraction: Once complete, cool the flask to room temperature. Add 10 mL of hot ethanol to dissolve the organic products.

  • Catalyst Recovery: Filter the hot ethanolic mixture through a sintered glass funnel. The solid ZSM-11 catalyst will remain on the frit. Wash the catalyst with an additional 5 mL of hot ethanol, dry it at 100°C, and store it for the next cycle[6].

  • Crystallization: Concentrate the filtrate under reduced pressure to half its volume, then pour it into 20 mL of ice-cold distilled water. Stir vigorously until a precipitate forms. Filter and recrystallize from aqueous ethanol to yield the pure tetrasubstituted imidazole.

ExperimentalWorkflow S1 Step 1: Solvent-Free Mixing (Reactants + ZSM-11) S2 Step 2: Thermal Activation (100°C, 30-60 min) S1->S2 S3 Step 3: Hot Ethanol Extraction S2->S3 S4 Step 4: Filtration S3->S4 S5A Filtrate (Product) S4->S5A Liquid Phase S5B Retentate (ZSM-11 Catalyst) S4->S5B Solid Phase S6 Step 5: Ice-Water Precipitation & Recrystallization S5A->S6 S8 Wash, Dry & Reuse S5B->S8 S7 Pure Imidazole API S6->S7 S8->S1 Catalyst Recycling

Workflow for solvent-free imidazole synthesis and heterogeneous catalyst recovery.

References

  • Devi, M. M., et al. "Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review.
  • "A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives." Asian Journal of Research in Chemistry.
  • "Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles." Green Chemistry (RSC Publishing).
  • "A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a C
  • "An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable c
  • "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction." IJPRA Journal.
  • "Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction." RSC Publishing.
  • "Green Synthesis of Imidazole Derivatives via Fe3O4‐MNPs as Reusable C
  • "Debus–Radziszewski imidazole synthesis." Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Multicomponent Imidazole Synthesis

Welcome to the Application Scientist Support Portal. Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in drug development, but they are highly susceptible to thermodynamic and kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in drug development, but they are highly susceptible to thermodynamic and kinetic deviations. When synthesizing highly substituted imidazoles—whether via the classic Debus-Radziszewski condensation or the TosMIC-driven Van Leusen approach—minor fluctuations in stoichiometry, catalyst selection, or intermediate stability can lead to significant byproduct formation.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you isolate your target heterocyclic scaffolds with maximum atom economy.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, analyze your crude mixture via LC-MS or NMR. Use the decision tree below to map your observed impurities to their mechanistic root causes.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is a 2,4,5-trisubstituted imidazole present? Start->Q1 A1 Ammonia competition. Switch to HBF4-SiO2 catalyst & increase primary amine. Q1->A1 Yes Q2 Is an oxazole byproduct detected? Q1->Q2 No A2 Incomplete aldimine formation. Pre-stir aldehyde + amine before TosMIC addition. Q2->A2 Yes Q3 Are unreacted diimines observed? Q2->Q3 No A3 Aldehyde activation failed. Use microwave irradiation or stronger Lewis acid. Q3->A3 Yes Success Optimal Conversion Target Imidazole Isolated Q3->Success No Byproducts

Caption: Diagnostic workflow for identifying and resolving imidazole synthesis byproducts.

Part 2: FAQs & Mechanistic Troubleshooting

Issue 1: Competitive Formation of Trisubstituted Imidazoles

Q: I am attempting a 4-component synthesis of a 1,2,4,5-tetrasubstituted imidazole, but my major isolated product is a 2,4,5-trisubstituted imidazole. Why is this happening?

The Causality: In a standard 4-component Debus-Radziszewski reaction (1,2-diketone + aldehyde + primary amine + ammonium acetate), you are relying on the primary amine to condense with the diketone alongside ammonia[1]. However, ammonia (generated in situ from ammonium acetate) is often a kinetically superior nucleophile. If ammonia outcompetes the primary amine during the initial diimine formation, the reaction diverts entirely to the 2,4,5-trisubstituted imidazole byproduct[1].

The Solution: You must alter the thermodynamic landscape using catalyst selectivity. Research demonstrates that or specific metal tetrafluoroborates (e.g., Zn(BF4​)2​ ) heavily favor the formation of tetrasubstituted imidazoles[1]. The metal salts of weak protic acids drive selectivity by preferentially activating the primary amine pathway over the ammonia pathway[1].

Issue 2: Oxazole Formation in TosMIC Reactions

Q: I am using the Van Leusen three-component reaction (vL-3CR) to synthesize a 1,5-disubstituted imidazole, but LC-MS shows a massive oxazole peak. How do I prevent this?

The Causality: Despite being categorized as a multicomponent reaction, the is mechanistically a stepwise cascade[2]. The primary amine and aldehyde must first condense to form an aldimine intermediate[2]. If you add Tosylmethyl isocyanide (TosMIC) and the base before the aldimine has fully formed, the highly reactive isocyanide carbon of TosMIC will undergo a base-promoted cycloaddition directly with the oxygen atom of the unreacted aldehyde, yielding an oxazole byproduct[2].

The Solution: Decouple the reaction stages. Allow the aldehyde and primary amine to pre-stir for 30–60 minutes to ensure 100% aldimine conversion before introducing TosMIC and the base to the vessel.

Issue 3: Stalled Reactions at the Diimine Stage

Q: My classical Debus-Radziszewski reaction is stalling. NMR shows unreacted diimines and aldehydes, but no imidazole ring closure. What is the bottleneck?

The Causality: The occurs in two distinct stages[3]. First, the dicarbonyl and amines condense to form a diimine[3]. Second, this diimine must nucleophilically attack the aldehyde[3]. If your aldehyde is sterically hindered or highly electron-rich, its carbonyl carbon is not electrophilic enough to drive the cyclization, leaving trapped diimine intermediates[3].

The Solution: Increase the electrophilicity of the aldehyde using a strong, silica-supported Lewis acid (e.g., SbCl3​/SiO2​ ) coupled with [4]. This combination rapidly activates the carbonyl and forces the dehydration/cyclization step to completion in minutes[4].

Part 3: Mechanistic Divergence

The following diagram illustrates how the desired multicomponent pathways can branch into byproduct formation if intermediates are not properly managed.

ReactionMechanism Reagents 1,2-Diketone + Aldehyde + Primary Amine + NH4OAc Diimine Diimine Intermediate (Debus-Radziszewski) Reagents->Diimine Condensation (4-Component) Aldimine Aldimine Intermediate (Van Leusen) Reagents->Aldimine Amine + Aldehyde (3-Component vL) Byproduct2 Oxazole Derivative Reagents->Byproduct2 Unreacted Aldehyde + TosMIC Target1 1,2,4,5-Tetrasubstituted Imidazole Diimine->Target1 Aldehyde Addition & Cyclization Byproduct1 2,4,5-Trisubstituted Imidazole Diimine->Byproduct1 Excess NH4OAc Competes with Amine Target2 1,5-Disubstituted Imidazole Aldimine->Target2 + TosMIC Base-promoted

Caption: Mechanistic divergence showing target imidazole pathways versus byproduct formation.

Part 4: Quantitative Data & Catalyst Selection

To minimize the competitive formation of trisubstituted imidazoles during a 4-component synthesis, catalyst selection is paramount. The table below summarizes the selectivity profiles of various catalytic systems.

Catalyst SystemReaction ConditionsYield: 1,2,4,5-Tetrasubstituted (%)Yield: 2,4,5-Trisubstituted Byproduct (%)Selectivity Ratio
Acetic Acid (Uncatalyzed) Reflux, 12 h45%38%~1.2 : 1
Zn(BF4​)2​ Solvent-free, 140 °C85%5%17 : 1
HBF4​−SiO2​ Solvent-free, 140 °C92%< 2%> 46 : 1
SbCl3​/SiO2​ Microwave, 130 °C90%Not detected> 90 : 1

Data synthesized from comparative multicomponent optimization studies[1][4].

Part 5: Self-Validating Experimental Protocol

To ensure absolute control over byproduct formation, use the following self-validating methodology for the Microwave-Assisted 4-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles . This protocol includes mandatory In-Process Controls (IPCs) to verify causality at each step.

Step 1: Reagent Preparation & Catalyst Loading

  • In a microwave-safe reaction vessel, combine the 1,2-diketone (e.g., benzil, 1.0 mmol) and the primary amine (1.2 mmol, slight excess to outcompete ammonia).

  • Add the solid-supported catalyst ( HBF4​−SiO2​ or SbCl3​/SiO2​ , 10 mol%). Do not add the aldehyde or ammonium acetate yet.

Step 2: IPC 1 - Diimine Verification

  • Stir the mixture neat at 60 °C for 10 minutes.

  • Validation Check: Pull a micro-aliquot for TLC/LC-MS. You must observe the disappearance of the diketone and the formation of the mono/diimine intermediate. Causality: Forcing the primary amine to react first prevents the later addition of NH4​OAc from hijacking the reaction to form a trisubstituted core.

Step 3: Aldehyde & Ammonia Addition

  • Once the imine is validated, add the aldehyde (1.0 mmol) and ammonium acetate (1.0 mmol).

  • Subject the vessel to microwave irradiation (130 °C, 150 W) for 5–10 minutes.

Step 4: IPC 2 - Cyclization Confirmation

  • Validation Check: Analyze via LC-MS. The mass of the diimine intermediate should be completely absent, replaced by the [M+H]+ of the tetrasubstituted imidazole. If diimine remains, subject to an additional 3 minutes of microwave irradiation.

Step 5: Work-up and Isolation

  • Cool to room temperature. Extract with hot ethanol and filter to recover the heterogeneous silica-supported catalyst.

  • Concentrate the filtrate and recrystallize from an ethanol/water mixture to isolate the pure 1,2,4,5-tetrasubstituted imidazole.

Part 6: References

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing).[Link]

  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Applications of microwave technology to rapid synthesis of substituted imidazoles on silica-supported SbCl3 as an efficient heterogeneous catalyst. Taylor & Francis.[Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal.[Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Scaling up the Synthesis of 2-(1H-imidazol-1-yl)phenol for Library Production

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(1H-imidazol-1-yl)phenol. It offers in-depth troubleshooting advice, fre...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(1H-imidazol-1-yl)phenol. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful scale-up of this important compound for library production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(1H-imidazol-1-yl)phenol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is showing a very low yield of 2-(1H-imidazol-1-yl)phenol, or no product is forming at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the N-arylation of imidazole with a 2-halophenol derivative is a common problem that can be attributed to several factors, primarily related to the reactivity of the starting materials and the integrity of the catalytic system.

Probable Causes & Solutions:

  • Incomplete Deprotonation of Imidazole: Imidazole needs to be deprotonated to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution:

      • Choice of Base: For Ullmann couplings, strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. In some cases, a stronger base like sodium hydride (NaH) might be necessary, particularly if using a less reactive aryl halide. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1]

      • Stoichiometry: Ensure at least one equivalent of the base is used. For challenging substrates, using 1.5 to 2 equivalents can be beneficial.

  • Catalyst Inactivation: The copper or palladium catalyst is susceptible to deactivation by impurities or atmospheric oxygen.

    • Solution:

      • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[2]

      • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Trace amounts of water can hydrolyze the base and interfere with the catalyst.

      • Degassing: Degas the reaction mixture before heating to remove dissolved oxygen.

  • Low Reactivity of the Aryl Halide: The reactivity of the aryl halide is crucial. The general order of reactivity is I > Br > Cl.

    • Solution:

      • Choice of Halide: If possible, use 2-iodophenol or 2-bromophenol instead of 2-chlorophenol.

      • Reaction Temperature: Higher temperatures are often required for less reactive aryl halides. Traditional Ullmann reactions can require temperatures in excess of 210°C, though modern ligand-assisted protocols operate at lower temperatures (around 100-140°C).[1][3]

  • Inhibition of the Catalyst (Buchwald-Hartwig): Imidazole itself can act as a ligand for the palladium catalyst, potentially inhibiting the formation of the active catalytic species.

    • Solution:

      • Pre-activation of the Catalyst: A pre-activation step, where the palladium source and the phosphine ligand are heated together in the solvent before adding the imidazole and aryl halide, can overcome this inhibition.[4][5]

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue, especially when scaling up reactions. Identifying these impurities is key to optimizing the reaction conditions.

Common Side Products & Prevention Strategies:

  • Homocoupling of the Aryl Halide (Biaryl Formation): This is a common side reaction in Ullmann couplings, leading to the formation of biphenyl diols.

    • Prevention:

      • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway.

      • Ligand Choice: The use of appropriate ligands can promote the desired C-N bond formation over C-C coupling.

  • Hydroxylation of the Aryl Halide: If water is present in the reaction mixture, the aryl halide can be hydrolyzed back to phenol.

    • Prevention:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • N-Arylation at the "Wrong" Nitrogen (for substituted imidazoles): While not an issue for the parent imidazole, if a substituted imidazole were used, a mixture of regioisomers could be obtained.[4]

  • Degradation of Starting Materials or Product: At high temperatures, the starting materials or the desired product may degrade.

    • Prevention:

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.

Issue 3: Difficult Purification

Question: I am struggling to purify my 2-(1H-imidazol-1-yl)phenol. What are the best methods for large-scale purification?

Answer:

Purification can be a bottleneck in scaling up production. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Acid-Base Extraction: The product is basic due to the imidazole nitrogen and acidic due to the phenolic hydroxyl group (amphoteric). This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous acid (e.g., 1 M HCl) to remove basic impurities. The product may also partition into the aqueous layer.

      • If the product is in the aqueous layer, basify with a mild base (e.g., NaHCO₃) and extract with an organic solvent.

      • Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

  • Column Chromatography: While effective at the lab scale, it can be cumbersome for large quantities.

    • Optimization:

      • Solvent System: A gradient of methanol in dichloromethane or ethyl acetate is a good starting point. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) can improve peak shape and prevent streaking on silica gel.[6]

  • Recrystallization: This is often the most effective method for large-scale purification if a suitable solvent system can be found.

    • Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below. One literature example for a similar compound suggests recrystallization from ethanol.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both methods have their pros and cons for large-scale synthesis.

  • Ullmann Condensation:

    • Pros: Uses a less expensive copper catalyst. The reaction setup can be simpler.

    • Cons: Often requires higher reaction temperatures and longer reaction times. The traditional protocol uses stoichiometric amounts of copper, leading to significant metal waste. Modern protocols with catalytic copper and ligands are more efficient but can be sensitive.[1]

  • Buchwald-Hartwig Amination:

    • Pros: Generally proceeds under milder conditions with lower catalyst loadings. It often has a broader substrate scope and better functional group tolerance.[8]

    • Cons: Palladium catalysts and phosphine ligands are significantly more expensive than copper catalysts. The ligands can be air-sensitive.

Recommendation: For initial library production, the Buchwald-Hartwig amination might offer a faster and more reliable route to the desired product with higher purity. For cost-effective large-scale manufacturing, optimizing a modern, ligand-assisted Ullmann condensation would be advantageous.

Q2: What are the critical safety precautions I should take when running this synthesis at a larger scale?

A2: Safety is paramount when scaling up chemical reactions.

  • Reagent Handling:

    • Bases: Strong bases like NaH and NaOtBu are pyrophoric and react violently with water. Handle them in a glovebox or under a nitrogen atmosphere.

    • Solvents: Use solvents like DMF and toluene in a well-ventilated fume hood. Be aware of their flashpoints and potential health hazards.

  • Thermal Management: Exothermic reactions can become difficult to control at a large scale.

    • Controlled Addition: Add reagents that initiate an exothermic process slowly and monitor the internal temperature of the reactor.

    • Cooling System: Ensure an adequate cooling system is in place to manage any exotherms.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods.

  • TLC: Provides a quick and qualitative assessment of the reaction progress. A good solvent system would be one that gives good separation between the starting materials and the product (e.g., 50% ethyl acetate in hexanes).

  • HPLC: Offers a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion of starting material and the formation of any major byproducts.

Q4: What are the key analytical techniques for characterizing the final product?

A4: A combination of techniques should be used to confirm the structure and purity of 2-(1H-imidazol-1-yl)phenol.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the primary method for confirming the identity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: Determines the purity of the final product.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the phenolic -OH and the C-N bonds of the imidazole ring.

Experimental Protocols

Protocol 1: Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromophenol

  • Imidazole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction vessel, add CuI (5 mol%), K₂CO₃ (2 equivalents), and imidazole (1.2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous toluene, followed by DMEDA (10 mol%).

  • Add 2-bromophenol (1 equivalent).

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the copper salts, and wash the pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol includes a catalyst pre-activation step.

Materials:

  • 2-Bromophenol

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • Catalyst Pre-activation: In a dry reaction vessel, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%). Evacuate and backfill with an inert gas. Add anhydrous toluene and heat the mixture to 100°C for 10-15 minutes.

  • In a separate vessel, add imidazole (1.2 equivalents) and NaOtBu (1.5 equivalents) under an inert atmosphere.

  • Add the pre-activated catalyst solution to the mixture of imidazole and base.

  • Add 2-bromophenol (1 equivalent).

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Action
Low/No Yield Incomplete deprotonation of imidazoleUse a stronger base (e.g., NaOtBu) or more equivalents of the current base.
Catalyst inactivationEnsure inert atmosphere and use anhydrous reagents and solvents.
Low reactivity of aryl halideUse 2-iodophenol or increase reaction temperature.
Side Product Formation Homocoupling of aryl halideLower the reaction temperature.
Hydrolysis of aryl halideUse anhydrous conditions.
Difficult Purification Co-elution of impuritiesOptimize column chromatography with a basic modifier or use acid-base extraction.
Poor recoveryConsider recrystallization for large-scale purification.

Visualization

Experimental Workflow

experimental_workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_start 1. Add Reagents: - Imidazole - 2-Bromophenol - CuI, K2CO3, DMEDA U_reaction 2. Heat in Toluene (110-120°C) U_start->U_reaction U_workup 3. Work-up: - Filter - Wash - Concentrate U_reaction->U_workup U_purify 4. Purify: - Chromatography or - Recrystallization U_workup->U_purify B_preact 1. Pre-activate Catalyst: - Pd2(dba)3 + Ligand B_add 2. Add Reagents: - Imidazole - 2-Bromophenol - NaOtBu B_preact->B_add B_reaction 3. Heat in Toluene (100°C) B_add->B_reaction B_workup 4. Work-up: - Quench - Extract - Concentrate B_reaction->B_workup B_purify 5. Purify: - Chromatography or - Recrystallization B_workup->B_purify

Caption: Comparative workflow for the synthesis of 2-(1H-imidazol-1-yl)phenol.

Troubleshooting Logic

troubleshooting_logic node_sol node_sol start Low Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Products? start->cause2 No, but impure cause1_sol1 Check Base Strength & Stoichiometry cause1->cause1_sol1 cause1_sol2 Ensure Inert Atmosphere & Anhydrous Conditions cause1->cause1_sol2 cause1_sol3 Increase Temperature or Use More Reactive Halide cause1->cause1_sol3 cause2_sol1 Lower Reaction Temperature cause2->cause2_sol1 cause2_sol2 Optimize Purification (Acid-Base Extraction, Recrystallization) cause2->cause2_sol2

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Kavitha, E., et al. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o396. [Link]

  • BenchChem Technical Support Team. (2025).
  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 348-355.
  • Pansare, D. N., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1144.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.
  • Wikipedia. Ullmann condensation. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-60.
  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
  • Bellina, F., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 76(8), 2586-2601.
  • Kinger, M., et al. (2020). Synthetic Emergence in N-Arylimidazoles: A Review. Indian Journal of Heterocyclic Chemistry, 30(3), 341-353.
  • Chen, C-T., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).
  • Ananthu, V. S., et al. (2022). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 7(1).
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • BenchChem Technical Support Team. (2025).
  • Taylor & Francis. Ullmann reaction – Knowledge and References. [Link]

  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem.
  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1063-1070.
  • Singh, L., & Singh, V. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4568-4577.
  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Ghosh, S., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • ResearchGate. (2016). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.
  • John, J., et al. (2022). A review on synthesis and characterization of impurities in active pharmaceutical ingredients. World Journal of Pharmaceutical Research, 11(9), 624-637.
  • Prakash, S. M., et al. (2013). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1059.

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Novel Imidazole Derivatives

Welcome to the Technical Support Center for Imidazole Formulation. Imidazole derivatives are privileged structures in medicinal chemistry, widely used in antifungal, antibacterial, and targeted therapies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Formulation. Imidazole derivatives are privileged structures in medicinal chemistry, widely used in antifungal, antibacterial, and targeted therapies. However, their planar aromatic rings and high lipophilicity often result in high crystal lattice energies and poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome solubility bottlenecks during drug development.

Strategic Decision Matrix

Selecting the correct solubility enhancement technique depends entirely on the physicochemical profile of your specific imidazole derivative.

DecisionTree Start Poorly Soluble Imidazole API Assess Physicochemical Profiling Start->Assess Salt Salt Formation (pKa > 4) Assess->Salt Ionizable N-3 CD Cyclodextrin Complexation (High LogP) Assess->CD Hydrophobic Cavity Fit SD Solid Dispersion (High Tm) Assess->SD High Crystal Energy

Logical decision tree for selecting an imidazole solubility enhancement strategy.

Module A: Chemical Modification & Salt Formation

The Causality of the Method: Imidazole is an amphoteric heterocycle. Its sp2-hybridized nitrogen (N-3) possesses a lone pair orthogonal to the aromatic pi-system, making it available for protonation (pKaH ~7.1)[1]. By reacting the free base with an acid (e.g., salicylic acid or HCl), proton transfer occurs, forming a stable imidazolium salt. This ionic state drastically increases the enthalpy of solvation via ion-dipole interactions with water, overcoming the high lattice energy of the planar imidazole ring[2].

FAQ & Troubleshooting

Q: Why does my imidazolium salt show a sudden drop in solubility during the dissolution test? A: This is a classic case of disproportionation. If the microenvironmental pH of the dissolution medium exceeds the pHmax​ of the salt, the compound reverts to its less soluble free-base form. Troubleshooting: Formulate the salt with a polymeric precipitation inhibitor (e.g., HPMC) to maintain the supersaturated state and buffer the microenvironment.

Q: My synthesized salt is highly hygroscopic and turns into a paste on the bench. How can I fix this? A: Small counterions (like chloride) often lead to hygroscopic salts. Switch to a larger, more lipophilic counterion (like tosylate or salicylate) to increase the crystal lattice stability and reduce moisture uptake, while still maintaining superior solubility compared to the free base[2].

Self-Validating Protocol: Synthesis of Imidazolium Salicylate
  • Preparation: Dissolve equimolar amounts of the imidazole derivative and salicylic acid in a minimal volume of hot ethanol (60°C).

  • Reaction: Stir magnetically at 60°C for 2 hours to ensure complete proton transfer.

  • Crystallization: Slowly cool the solution to 4°C over 12 hours to induce crystallization.

  • Isolation: Filter the precipitate under a vacuum and wash it with cold ethanol.

  • Drying: Dry the salt under a vacuum at 40°C for 24 hours.

  • System Validation: Perform FTIR analysis. Successful protonation is confirmed by a shift in the C=N stretching frequency and the appearance of a broad +N-H stretch. Differential Scanning Calorimetry (DSC) must reveal a single, new melting endotherm differing from both the free base and the acid[2].

Module B: Cyclodextrin Inclusion Complexes

The Causality of the Method: Many imidazole derivatives (e.g., miconazole, ketoconazole) feature bulky, highly lipophilic substituents. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. In aqueous media, the hydrophobic imidazole moiety displaces enthalpy-rich water molecules from the CD cavity. This host-guest complexation structurally shields the lipophilic drug from the aqueous environment, while the exterior hydroxyl groups of the CD facilitate hydrogen bonding with bulk water[3],[4].

FAQ & Troubleshooting

Q: I see no improvement in solubility when mixing my imidazole with native β-cyclodextrin. What went wrong? A: Native β-CD has limited aqueous solubility itself (~1.85 g/100 mL) and simple physical mixing does not overcome the activation energy required for inclusion. Troubleshooting: Switch to a derivatized CD like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD) which possess vastly superior aqueous solubility[3]. Ensure you are using a method that forces molecular interaction, such as kneading.

Q: How do I know the optimal molar ratio for my complex? A: Conduct a phase solubility study (Higuchi-Connors). If the plot shows an AL​ -type linear relationship, a 1:1 stoichiometric ratio is optimal. If it curves upwards ( AP​ -type), a 1:2 (Drug:CD) ratio may be forming[3].

Self-Validating Protocol: Kneading Method for CD Complexation

CD_Workflow Prep Equimolar Weighing (API + β-CD) Solvent Wetting (Water/MeOH) Prep->Solvent Knead Kneading (45-60 min) Solvent->Knead Dry Drying @ 45°C (48 hrs) Knead->Dry Validate Validation (XRD/DSC) Dry->Validate

Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes.

  • Weighing: Weigh the imidazole derivative and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar and add a small amount of a water/methanol mixture (1:1 v/v) to form a homogeneous paste[5].

  • Kneading: Gradually incorporate the imidazole powder into the paste. Knead continuously for 45–60 minutes, adding solvent dropwise to maintain the paste consistency[5].

  • Drying: Dry the resulting mass in a hot air oven at 45°C for 48 hours to remove all residual solvents[5].

  • Milling: Pulverize the dried complex and pass it through a 100-mesh sieve.

  • System Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). Complete molecular inclusion is validated by the disappearance of the sharp crystalline diffraction peaks of the free imidazole, replaced by a broad amorphous halo characteristic of the CD complex[3].

Module C: Solid Dispersions via Polymeric Carriers

The Causality of the Method: High melting point imidazoles suffer from high crystal lattice energy. Solid dispersions trap the drug in an amorphous state within a hydrophilic matrix (e.g., PEG 4000/6000). This eliminates the thermodynamic barrier of breaking the crystal lattice during dissolution. Furthermore, the hydrophilic polymer improves local wettability and prevents rapid recrystallization in the diffusion layer[6].

FAQ & Troubleshooting

Q: My solid dispersion was initially amorphous but turned crystalline after one month of storage. How do I stabilize it? A: The amorphous state is thermodynamically unstable. Moisture absorption plasticizes the polymer, lowering its glass transition temperature (Tg) and increasing molecular mobility, which leads to recrystallization. Troubleshooting: Store in tightly sealed containers with desiccants. Consider formulating a ternary solid dispersion by adding a high-Tg polymer (like PVP or HPMC) to restrict molecular mobility.

Self-Validating Protocol: Solvent Evaporation Method
  • Dissolution: Dissolve the imidazole derivative and PEG 6000 (1:3 w/w ratio) in a common volatile solvent (e.g., ethanol or methanol)[6].

  • Mixing: Stir magnetically at room temperature until a completely clear solution is formed.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Desiccation: Store the resulting solid in a vacuum desiccator for 24 hours to remove trace residual solvent.

  • System Validation: Conduct DSC analysis. The complete amorphization of the drug is confirmed by the total absence of the drug’s characteristic melting endotherm[6].

Quantitative Data Summary

Enhancement TechniquePrimary MechanismTypical Fold-EnhancementAnalytical Validation
Imidazolium Salt Formation Disruption of crystal lattice; enhanced ion-dipole interactions with water.50x – 100xFTIR (C=N shift), DSC (New Tm)
Cyclodextrin Inclusion Hydrophobic shielding of the imidazole ring; host-guest complexation.10x – 50xXRD (Amorphization halo), Phase Solubility
Solid Dispersion Conversion to high-energy amorphous state; improved wettability via polymer.5x – 20xDSC (Loss of API Tm), SEM

References

  • Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. nih.gov.3

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. nih.gov. 1

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. mdpi.com. 5

  • Investigating the potential of polyethylene glycols in solubilization of imidazole drugs of interest. researchgate.net. 6

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. mdpi.com. 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. nih.gov. 4

Sources

Optimization

Technical Support Center: Optimization of Microwave-Assisted Organic Synthesis (MAOS) for Imidazoles

Welcome to the MAOS Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of highly substituted imidazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MAOS Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of highly substituted imidazoles. By leveraging dielectric heating, dramatically accelerates reaction kinetics, improves atom economy, and enhances overall yields compared to conventional conductive heating[1].

Below, you will find a self-validating protocol, quantitative performance metrics, and an in-depth troubleshooting guide to resolve the most common bottlenecks in imidazole synthesis.

Part 1: Standard Operating Procedure (SOP)

The Microwave-Assisted Debus-Radziszewski Synthesis

The is the gold standard for synthesizing 2,4,5-trisubstituted imidazoles[2]. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source.

Step-by-Step Methodology & Mechanistic Causality:

1. Reagent Preparation

  • Action: Combine 1.0 equivalent of benzil (1,2-diketone) and 1.0 equivalent of the target aromatic aldehyde in a microwave-transparent vessel (e.g., borosilicate glass or quartz). Add 5.0 to 10.0 equivalents of ammonium acetate.

  • Causality: Ammonium acetate acts as both the nitrogen source and a mild acidic buffer. A massive stoichiometric excess is required because ammonia rapidly volatilizes at elevated temperatures. Without this excess, the intermediate diimine condensation step will stall, leading to incomplete conversion.

  • Validation: Weigh the reaction vial before and after adding reagents to confirm mass balance. Ensure the total volume does not exceed 30% of the vessel's capacity to allow for gas expansion.

2. Solvent Selection & Addition

  • Action: Suspend the mixture in glacial acetic acid (approx. 3-5 mL per mmol of reactant).

  • Causality: MAOS relies on the ability of molecules to align with the oscillating electromagnetic field (typically 2.45 GHz). Glacial acetic acid has a high, allowing it to rapidly absorb microwave energy and convert it into thermal energy[3].

  • Validation: Ensure complete dissolution upon initial heating. A heterogeneous mixture before irradiation can lead to localized superheating and product degradation.

3. Microwave Irradiation

  • Action: Seal the vessel with a pressure-rated crimp cap. Insert a fiber-optic temperature probe. Irradiate at 180W–720W, ramping to 140°C, and hold for 5–10 minutes[4].

  • Causality: Closed-vessel microwave synthesis allows the solvent to be superheated above its atmospheric boiling point. This high-pressure, high-temperature environment overcomes the activation energy barrier of the final cyclization step exponentially faster than standard reflux conditions.

  • Validation: Monitor the real-time temperature/pressure curve on the reactor display. The curve must plateau smoothly at 140°C. Sudden spikes indicate an uncontrolled exothermic runaway.

4. Quenching and Workup

  • Action: Cool the vessel rapidly to <50°C using the reactor's compressed air system. Pour the mixture into crushed ice water. Filter the resulting precipitate and wash with cold water.

  • Causality: Rapid cooling halts side reactions (e.g., oxidation of the aldehyde). The sudden drop in temperature and polarity shift forces the highly crystalline trisubstituted imidazole out of solution, leaving unreacted polar byproducts dissolved in the aqueous phase.

  • Validation: Perform Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The complete disappearance of the starting aldehyde spot validates reaction completion.

MAOS_Workflow Start 1. Reagent Prep (Benzil + Aldehyde + NH4OAc) Solvent 2. Solvent Addition (Glacial Acetic Acid, tan δ > 0.1) Start->Solvent Mix 3. Homogenization (Magnetic Stirring) Solvent->Mix Seal 4. Vessel Sealing & Probe Insertion Mix->Seal Irradiate 5. MW Irradiation (140°C, 180-720W, 5-10 min) Seal->Irradiate Cool 6. Active Air Cooling (Temp < 50°C) Irradiate->Cool Workup 7. Precipitation & Ice Water Wash Cool->Workup Analyze 8. Validation (TLC, NMR, Yield %) Workup->Analyze

Workflow for the microwave-assisted Debus-Radziszewski synthesis of imidazoles.

Part 2: Quantitative Data & Optimization Metrics

To ensure reproducible MAOS, the choice of solvent and the expected performance metrics must be strictly controlled.

Table 1: Dielectric Properties of Common MAOS Solvents [3]

SolventLoss Tangent (tan δ)Microwave AbsorptionSuitability for Imidazole Synthesis
Ethanol 0.941HighExcellent
Glacial Acetic Acid 0.174MediumExcellent (acts as a mild acid catalyst)
Water 0.123MediumGood (ideal for green chemistry protocols)
Toluene 0.040LowPoor (requires the addition of an ionic liquid)
Hexane < 0.020TransparentNot Recommended

Table 2: Performance Comparison: Conventional vs. Microwave-Assisted Synthesis [4]

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Mechanism Conductive (Wall-to-core gradient)Dielectric Polarization (Volumetric)
Reaction Time 2 - 12 Hours5 - 10 Minutes
Average Yield 60% - 75%85% - 98%
Temperature Profile Gradient (Uneven heating)Homogeneous
Byproduct Formation Moderate to HighMinimal

Part 3: Troubleshooting Guide

Q: My reaction vessel is overpressurizing and triggering the safety shutoff. How do I fix this? A: Overpressurization in MAOS usually stems from either a highly exothermic reaction or excessive solvent volatility. In the Debus-Radziszewski synthesis, the thermal decomposition of excess ammonium acetate releases ammonia gas.

  • Solution: Reduce the reaction scale (do not exceed 30% of the vessel volume). Alternatively, implement a dynamic power control setting that automatically lowers the wattage when the pressure approaches the vessel's safety limit (typically 20-30 bar).

Q: The yield of my 2,4,5-trisubstituted imidazole is consistently below 40%. What parameters should I adjust? A: Low yields are often the result of insufficient dielectric heating or a reactant stoichiometry imbalance.

  • Solution: First, verify that your solvent has a tan δ > 0.1. If using a non-polar solvent, add a highly polar "doping" agent like an ionic liquid. Second, ensure you are using at least a 5-fold molar excess of the ammonium source, as ammonia loss is the primary cause of stalled diimine intermediates.

Q: I am observing localized charring and degradation of the aldehyde. Why is this happening? A: Charring is a classic symptom of localized superheating, which occurs when the reaction mixture is heterogeneous or poorly stirred.

  • Solution: Ensure the magnetic stir bar is appropriately sized for the vessel and set the stirring speed to maximum. If the reagents are not fully soluble at room temperature, include a 1-minute pre-stirring phase at 50°C before ramping up to the target reaction temperature (140°C).

Troubleshooting_Logic Issue Issue: Low Imidazole Yield CheckSolvent Is Solvent tan δ > 0.1? Issue->CheckSolvent LowTan Switch to Polar Solvent (e.g., EtOH, AcOH) CheckSolvent->LowTan No CheckTemp Is Target Temp Reached? CheckSolvent->CheckTemp Yes LowTan->CheckTemp IncreasePower Increase MW Power / Time CheckTemp->IncreasePower No CheckStoich Is NH4OAc in 5x Excess? CheckTemp->CheckStoich Yes IncreasePower->CheckStoich AddReagent Increase Ammonium Source CheckStoich->AddReagent No Success Optimal Conversion Achieved CheckStoich->Success Yes AddReagent->Success

Troubleshooting logic tree for resolving low yields in microwave-assisted synthesis.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I scale up my MAOS imidazole synthesis directly from a 5 mL vial to a 100 mL vessel? A: Direct scale-up in batch microwave reactors is non-linear due to the limited penetration depth of microwaves (typically 1-2 cm at 2.45 GHz). For larger volumes, the core of the vessel relies on conductive heating from the outer layers, negating the benefits of MAOS.

  • Solution: Utilize continuous-flow microwave reactors for scale-up. Flow chemistry maintains a narrow channel diameter, ensuring uniform dielectric heating across infinite volumes.

Q: Are catalysts strictly necessary for microwave-assisted imidazole synthesis? A: While conventional methods often require strong Lewis or Brønsted acids, MAOS frequently eliminates the need for external catalysts[5]. The rapid, volumetric heating provides sufficient energy to overcome the activation barrier of the cyclization step. However, using a mild acidic solvent like glacial acetic acid acts as a self-catalyzing medium, further optimizing the yield without complicating the downstream purification.

References
  • Microwave Assisted Synthesis of Imidazoles - A Review. Mini-Reviews in Organic Chemistry.[Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia.[Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Work-up Procedures for Imidazole Synthesis

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of imidazole derivatives. The unique amphoteric nature of the imidazole ring necessitates carefully considered work-up procedures to achieve high purity and yield.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Work-up and Purification Issues

This section addresses specific problems encountered during the work-up and purification of imidazole derivatives, offering explanations for the underlying causes and providing step-by-step solutions.

Q1: My crude imidazole derivative is a dark, tar-like material. How can I clean this up?

Probable Causes:

  • Polymerization: Side reactions, particularly with reagents like glyoxal, can lead to the formation of dark, polymeric impurities.[4]

  • Oxidation: The imidazole ring and its substituents can be susceptible to air oxidation, forming highly conjugated and colored byproducts.[4]

  • Starting Material Carryover: Incomplete reactions can result in the presence of colored starting materials in the crude product.[4]

Step-by-Step Solution: Activated Carbon Treatment and Recrystallization

A combination of activated carbon treatment followed by recrystallization is often the most effective method for removing these types of impurities.[4]

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Activated Carbon Treatment: Allow the solution to cool slightly to prevent boiling over. Add activated charcoal (approximately 1-2% of the solute's weight) to the solution.[4] Reheat the mixture to boiling for several minutes while stirring.[4]

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step is critical to remove the activated carbon and other insoluble impurities without premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q2: I'm seeing significant tailing of my imidazole derivative on a silica gel column. How can I resolve this?

Probable Cause: Tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel.[4] This is due to strong, non-ideal interactions between the basic imidazole and the acidic silanol groups on the silica surface.[4]

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase.[4] This neutralizes the acidic silanol groups, leading to more symmetrical peak shapes.[4]

  • Change the Stationary Phase: If tailing persists, consider switching to a different stationary phase.[4]

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and can significantly reduce tailing.[4]

    • Reverse-Phase (C18): For less polar imidazole derivatives, reverse-phase chromatography can be a viable option.[4]

Q3: My purification yield is very low after column chromatography. What are the likely causes?

Probable Causes:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel.[4]

  • Improper Solvent System: The eluent may be too weak to move the compound off the column or too strong, causing it to co-elute with impurities.[4]

  • Poor Sample Loading Technique: Loading the sample in a large volume of a strong solvent can lead to band broadening and poor separation.[4]

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Use Thin-Layer Chromatography (TLC) to carefully select a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4]

  • Incorporate a Basic Modifier or Switch Stationary Phase: If strong adsorption is suspected, add a basic modifier to the eluent or switch to an alumina stationary phase.[4]

  • Employ "Dry Loading": For improved separation, pre-adsorb your compound onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[4]

Q4: How can I effectively remove unreacted imidazole starting material from my reaction mixture?

Probable Cause: Imidazole is highly soluble in water, but its complete removal with neutral water washes can be difficult, especially when using a polar organic solvent.[5]

Solution: Acid-Base Extraction An acid-base extraction is a highly effective method for removing basic impurities like imidazole.[4][5] By washing the organic layer with a dilute acidic solution, the imidazole is protonated to form a water-soluble imidazolium salt, which is then extracted into the aqueous phase.[5]

Protocol for Acid-Base Extraction:

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.[5]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution, such as 1M HCl.[5] A typical volume for the wash is 2-3 times the initial reaction volume.[5]

  • Extraction: Shake the funnel vigorously for 30-60 seconds, periodically venting to release any pressure.[5]

  • Phase Separation: Allow the layers to separate completely. The organic layer will contain your desired product, and the aqueous layer will contain the imidazolium salt.[5]

  • Repeat Washes: Repeat the acidic wash one to two more times to ensure the complete removal of imidazole.[5]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of work-up procedures for imidazole synthesis.

Q5: What is the best general strategy for choosing a purification technique for my imidazole derivative?

The optimal purification strategy depends on the physical state of your product (solid or oil) and the complexity of the reaction mixture.

dot graph TD { A[Start: Crude Imidazole Derivative] --> B{Is the product a solid?}; B -- Yes --> C{Is the mixture complex (multiple spots on TLC)?}; B -- No --> G[Purify by Column Chromatography]; C -- Yes --> D[Purify by Column Chromatography]; C -- No --> E[Purify by Recrystallization]; D --> F{Is the product still impure?}; F -- Yes --> E; F -- No --> H[Pure Product]; E --> I{Is the product still impure?}; I -- Yes --> D; I -- No --> H; G --> H;

} caption: Decision tree for selecting a purification method.[4]

Q6: Can I use crystallization to purify my imidazole derivative?

Yes, crystallization is a powerful technique for purifying solid imidazole derivatives, especially for achieving high purity.[4][6] The choice of solvent is crucial for successful crystallization. Common solvents for recrystallizing imidazoles include methanol, benzene, toluene, and diethyl ether, sometimes in mixtures.[6]

Q7: Are there any alternatives to standard work-up procedures for specific imidazole syntheses?

Yes, depending on the specific reaction, alternative work-up procedures can be simpler and more efficient.

  • Debus-Radziszewski Synthesis: For this multi-component reaction, a common work-up involves pouring the cooled reaction mixture into ice water to precipitate the crude product, which can then be collected by filtration and recrystallized.[7]

  • Van Leusen Imidazole Synthesis: The work-up for this reaction often involves a standard aqueous work-up followed by extraction with an organic solvent and purification by chromatography or recrystallization.[7]

  • N-alkylation of Imidazole: After the reaction, the mixture is typically filtered to remove solid byproducts, and the solvent is evaporated. The crude product can then be purified by extraction and either column chromatography or recrystallization.[8]

Q8: My imidazole product is an oil. What is the best way to purify it?

For oily imidazole derivatives, column chromatography is the most suitable purification method.[4] If the oil is volatile, vacuum distillation can also be an effective technique.

Data Summary: Comparison of Purification Methods

The choice of purification method involves a trade-off between purity, yield, and complexity. The following table summarizes the typical outcomes for common techniques used with imidazole derivatives.

Purification MethodTypical PurityTypical YieldKey Applications & Considerations
Recrystallization >98%60-90%Excellent for final purification of solid products.[4] Solvent selection is critical.
Column Chromatography 95-99%50-85%Versatile for both solid and oily products and for separating complex mixtures.[4]
Acid-Base Extraction >90%70-95%Primarily for removing acidic or basic impurities. The product must be stable to pH changes.[4]
Vacuum Sublimation >98%VariableSuitable for non-volatile products to remove volatile impurities like unreacted imidazole.[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of an Imidazole Derivative
  • Slurry Preparation: Prepare a slurry of silica gel (or alumina) in the chosen eluent.

  • Column Packing: Pack a chromatography column with the slurry, ensuring the packing is even and free of air bubbles.[4]

  • Sample Loading: Dissolve the crude imidazole derivative in a minimal amount of solvent or use the "dry loading" technique described in the troubleshooting section.[4]

  • Elution: Carefully add the eluent to the column and apply pressure (air or nitrogen) to begin elution. Maintain a consistent flow rate.[4]

  • Fraction Collection: Collect fractions and monitor the elution using TLC to identify the fractions containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazole derivative.

Protocol 2: Work-up for the Debus-Radziszewski Synthesis
  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.[7]

  • Precipitation: Pour the cooled mixture into a beaker of ice water. The crude imidazole product should precipitate out of the solution.[7]

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any water-soluble impurities.

  • Drying: Dry the solid thoroughly.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.[7]

dot graph TD { A[Start: Crude Product from Debus-Radziszewski Synthesis] --> B[Cool Reaction Mixture to Room Temperature]; B --> C[Pour into Ice Water to Precipitate Product]; C --> D[Collect Solid by Vacuum Filtration]; D --> E[Wash Solid with Cold Water]; E --> F[Dry the Solid]; F --> G[Recrystallize from a Suitable Solvent]; G --> H[Pure 2,4,5-Trisubstituted Imidazole];

} caption: Workflow for the work-up of a Debus-Radziszewski synthesis.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Technical Support Center: Post-Silylation Imidazole Removal - Benchchem. (URL: )
  • Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem. (URL: )
  • Crystal Structures of two Imidazole Derivatives - SciSpace. (URL: [Link])

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (URL: [Link])

  • issues with imidazole buffer preparation and pH adjustment - Benchchem. (URL: )
  • Literature review on the synthesis of substituted imidazoles - Benchchem. (URL: )
  • Imidazole - Organic Syntheses Procedure. (URL: [Link])

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - PMC. (URL: [Link])

  • Technical Support Center: Purification of 4-iodo-1H-imidazole - Benchchem. (URL: )
  • Determination of Imidazole salt concentration in purified protein? - ResearchGate. (URL: [Link])

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - ijprajournal. (URL: [Link])

  • Removing imidazole in a workup? : r/chemistry - Reddit. (URL: [Link])

  • Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide - Benchchem. (URL: )
  • Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (URL: [Link])

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (URL: [Link])

  • Denaturing purification with TALON resin, imidazole elution - Takara Bio. (URL: [Link])

  • Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis - Benchchem. (URL: )
  • Literature review on the synthesis of imidazole deriv
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. (URL: [Link])

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (URL: [Link])

  • Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - IUCr Journals. (URL: [Link])

  • Removal of Imidazole from my crude product solution : r/chemistry - Reddit. (URL: [Link])

  • How to choose a buffer for imidazole based solution? - ResearchGate. (URL: [Link])

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

  • Van Leusen Imidazole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • 271 questions with answers in IMIDAZOLES | Science topic - ResearchGate. (URL: [Link])

  • Multicomponent synthesis of 2-imidazolines - VU Research Portal. (URL: [Link])

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL: [Link])

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])

  • Problem in salt removal in the synthesis of 2-Ethyl-1H-benzo[d]imidazole ? | ResearchGate. (URL: [Link])

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (URL: [Link])

  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. (URL: [Link])

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Reference Data & Comparative Studies

Validation

Comparative study of antimicrobial activity of imidazole vs. triazole derivatives

Azole compounds represent the cornerstone of modern antimicrobial and antifungal therapy, providing critical interventions against priority pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fum...

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Author: BenchChem Technical Support Team. Date: March 2026

Azole compounds represent the cornerstone of modern antimicrobial and antifungal therapy, providing critical interventions against priority pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[1],[2]. As drug development professionals and researchers continuously seek to overcome rising antimicrobial resistance, understanding the structural and functional nuances between azole subclasses is paramount.

This guide provides an objective, in-depth comparative analysis of imidazole and triazole derivatives, evaluating their mechanisms of action, pharmacokinetic selectivity, and comparative in vitro efficacy, supported by standardized experimental methodologies.

Mechanistic Foundations: CYP51 Inhibition and Structural Causality

Both imidazoles and triazoles exert their primary antimicrobial activity by targeting and inhibiting lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme essential for the biosynthesis of ergosterol—the primary sterol maintaining fungal cell membrane integrity[2],[3],[4].

The fundamental functional divergence between these two classes stems from their chemical structure:

  • Imidazoles contain a five-membered heterocyclic ring with two nitrogen atoms [5],[3].

  • Triazoles contain a similar ring but feature three nitrogen atoms [5],[3].

The Causality of Heme Binding

In both classes, a lone pair of electrons on a nitrogen atom within the azole ring coordinates directly with the heme iron atom located in the active site of the CYP51 enzyme[6].

Because the imidazole ring is highly electron-rich, it forms an exceptionally strong coordinate bond with the heme iron[5]. While this results in potent inhibition of fungal CYP51, the lack of discrimination means imidazoles also strongly bind to human cytochrome P450 enzymes. This off-target binding is the primary cause of the severe hepatotoxicity and drug-drug interactions historically associated with systemic imidazole use[7],[5],[3].

Conversely, the addition of the third nitrogen in triazoles alters the electronic configuration of the ring. This subtle modification significantly reduces the compound's binding affinity for mammalian CYP450 enzymes while retaining high specificity for fungal CYP51[5],[3],[8]. The resulting depletion of ergosterol and the concomitant accumulation of toxic 14α-methylated sterols disrupt membrane fluidity, ultimately causing fungal cell death[4],[6].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Synthesis (Normal Pathway) CYP51->Ergosterol Uninhibited ToxicSterols 14α-methylated Sterols Accumulation CYP51->ToxicSterols Inhibited Azole Azole Antifungal (Imidazole / Triazole) Azole->CYP51 Binds Heme Iron Membrane Membrane Disruption & Permeability Increase ToxicSterols->Membrane Death Fungal Cell Death Membrane->Death

Mechanism of Action: Azole-mediated CYP51 inhibition leading to fungal cell death.

Pharmacokinetics, Toxicity, and Selectivity

The structural evolution from imidazoles to triazoles directly correlates with improved pharmacokinetic profiles. The metabolically vulnerable imidazole ring restricts most of these compounds (e.g., clotrimazole, miconazole) to topical applications[8],[6]. Ketoconazole, an early systemic imidazole, is now heavily restricted due to its toxicity profile[8],[6].

Triazoles, such as the symmetrical fluconazole and the newer generation voriconazole, exhibit superior metabolic stability, broader systemic distribution (including cerebrospinal fluid penetration), and a highly improved safety profile, making them the standard of care for invasive systemic mycoses[8],[6].

Table 1: Structural and Pharmacological Comparison
FeatureImidazole DerivativesTriazole Derivatives
Nitrogen Atoms in Azole Ring 23
Binding Affinity to Human CYP450 High (Leads to off-target toxicity)Low (Highly selective for fungal CYP51)
Metabolic Stability Generally LowerSignificantly Higher
Primary Clinical Application Mostly Topical (e.g., Miconazole, Clotrimazole)Systemic & Invasive Infections (e.g., Fluconazole)

Comparative Antimicrobial Efficacy (MIC Data)

Quantitative susceptibility testing reveals distinct activity spectrums. While imidazoles generally possess a broad spectrum in vitro, their clinical utility is limited by achievable systemic concentrations. Triazoles offer highly potent, targeted activity. Below is a comparative summary of Minimum Inhibitory Concentration (MIC) values against common fungal pathogens, reflecting standard clinical breakpoints[9],[10],.

Table 2: Comparative MIC Ranges (µg/mL) against Common Pathogens
PathogenMiconazole (Imidazole)Ketoconazole (Imidazole)Fluconazole (Triazole)Voriconazole (Triazole)
Candida albicans0.06 - 4.00.03 - 1.00.12 - 1.00.01 - 0.25
Aspergillus fumigatus1.0 - 8.00.5 - 8.0>64 (Resistant)0.12 - 1.0
Cryptococcus neoformans0.12 - 2.00.06 - 0.51.0 - 8.00.03 - 0.25

Experimental Methodology: In Vitro Susceptibility Testing

To objectively compare the antimicrobial activity of novel imidazole and triazole derivatives, researchers employ the broth microdilution method. This protocol is designed as a self-validating system to ensure reproducibility, accuracy, and clinical relevance[9],[10],.

MIC_Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Two-Fold Dilution (RPMI-1640 Medium) Prep->Dilution Incubation Incubation (24-48h at 35°C) Dilution->Incubation Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->Incubation Read MIC Determination (Visual/Spectrophotometric) Incubation->Read

Step-by-step workflow for in vitro broth microdilution susceptibility testing.

Step-by-Step Protocol & Scientific Causality
  • Compound Preparation & Solubilization

    • Action: Dissolve the synthesized azole derivative in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1600 µg/mL)[9].

    • Causality: Azole derivatives are inherently lipophilic. DMSO ensures complete solubilization, preventing compound precipitation in aqueous media which would otherwise lead to falsely elevated (inaccurate) MIC values.

  • Serial Dilution

    • Action: Perform two-fold serial dilutions in 96-well microtiter plates using RPMI-1640 medium buffered to pH 7.0 with MOPS[9],[10].

    • Causality: RPMI-1640 is the gold standard for fungal susceptibility testing. Buffering with MOPS maintains a stable pH, which is critical because CYP51 binding affinity and fungal growth kinetics are highly pH-dependent.

  • Inoculum Standardization

    • Action: Prepare a microbial suspension from 24-48 hour cultures, adjust the turbidity to a 0.5 McFarland standard, and dilute to a final well concentration of 0.5×103 to 2.5×103 CFU/mL[9].

    • Causality: Standardizing the inoculum prevents the "inoculum effect." An excessively high microbial load can overwhelm the drug, yielding false resistance, while too low a load can suggest false susceptibility.

  • Incubation & Internal Controls

    • Action: Inoculate the plates and incubate at 35°C for 24-48 hours. Every plate must include a positive growth control (media + inoculum, no drug) and a negative sterility control (media only)[9],[10].

    • Causality: The positive control validates organism viability and optimal growth conditions, while the negative control ensures aseptic technique. The 35°C temperature mimics mammalian host conditions, providing clinically relevant growth kinetics.

  • MIC Determination

    • Action: Identify the MIC as the lowest concentration of the compound that completely inhibits visible growth compared to the positive control[9],.

    • Causality: Visual or spectrophotometric confirmation of growth inhibition directly validates the compound's ability to arrest sterol synthesis and halt cellular proliferation at that specific threshold.

Conclusion

The comparative analysis of imidazole and triazole derivatives underscores the profound impact of rational structural modifications on pharmacological performance. While imidazoles laid the mechanistic groundwork for CYP51 inhibition, their electron-rich nature limits their systemic utility due to off-target human CYP450 binding. The refined electronic configuration of triazoles provides the selectivity, metabolic stability, and safety required for modern systemic antimicrobial therapy, ensuring they remain at the forefront of antifungal drug development.

References

  • Development of Fungal Selective Amphiphilic Kanamycin: Cost-Effective Synthesis and Use of Fluorescent Analogs for Mode of Action Investigation - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbT3PCsttqf5-mtVuEbR-NfQfcwIbACCDfnxgeYyAacWGGVnfcZxSycT1106IKKpnoWIALGySM2u_-OsPWmmkpHkRiLNgIv5a9pqa9ejHS6QDnjkl-TA6vqE5hEvT3K7QkT0RgN0WsYoSIqo7isM268bQTvv1yq83ujqRGACDRU9yB_qenkGWiUa1JSU2e6oHyDIlzYydrdgtIm-VPrP3xKL3NCkgSsU5QW6ZQS3oeL7qINO7cR9SzrRSE_6oJIKwr0OfxXvT3_txJqwhVj2eQt9anYXBpyGffq41JqpuwPJnwCQsOGg69QmqjMke3SXg67nz_RRL_vsYu5ySO]
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  • Buy Becliconazole | 192446-75-6 - smolecule.com -[https://vertexaisearch.cloud.google.
  • New Triazole Compounds Demonstrate Potent Antimicrobial Activity: A Comparative Analysis - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ZvqZ3Bv-ooQ4As65RdAighUV56FcXEdNYMHk6t4T4XjtazA8uxFmxjqY5AU0dDlP67DQIOG1KnZ0DTtV2q0_nQQAccPvsd098B4B5WFRLHItJZ3PaxLLUty4QQ7fCNZfVZvDQO9k-SXxp7yIbvPtLOQM49gXfNNVriKFyxwnmi-xhFuLcnQq8f1Jl92A5fuCWLMQ-FD69DHzaiZ_G7mn-Otdp_6TP687H4LDSxvoA2YIKWM=]
  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - upr.edu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDAgmDUg1chqTOdTYhxca8AVPHDfyztANuQxgr40r_5J9d4xqVWD2AyVBbvW_BDJCKwmoCipeeWNv0MkBfRiE-w6LY40DycpnvZbyuMqIReZfXdKDL3QIJEvK3OrFjVhmzh5hAEZtPx3kqEDzFZkLOR8L6vkX3fKU-WNE2Ua5]
  • Antifungal and antimycobacterial activity of new imidazole and triazole derivatives - oup.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8yzHoeOM459XWH3MQiFHXi1m7GPwNeSELSdUp2KLbgA3yo8-cuDrtPOGnMLVrqEVVgcbjD5908WvhPyTVKcQn_t8bhvYxiiLBPYNNaqnr6VkJWzOp4kYIQn97XIHhwZqphKXtL_dtWEPlkGtwtiUx5pqBmY0iqHsa]
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbVsg2eeV_wBVtd3WMK6EFHaWfZCCYsUXIho6lB_2osDyMfFKsaTVHkIrrvF70NErreotB3r-BYVRtYrxuQkCg6Gh19gJSlvSi945LxngU_2jTCBmUhe-ted3eSZ-Rda_yaUKyw==]
  • Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItoZoROvGust3ZEjLqYW_qvvOK0KSqeEgZ4sJjPrfS8CQ_3pG6ECB-1f6Zx05p4rtnHgBjOFuIptV7SSi15QPn-s80ON9bRO4TjPSawtDNB3LAJk8CC7Pqjgb-j5D7HdF6eAUrss_Vyk7Peg=]
  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE - ijrpc.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fqleLcU5c49JGuyLvHIyWw3gm4JhHHvwMtplry9MnazqsUUeVDVYfB4EauhqYVr6bAgQQl2ddmbEBXblCKxlRGPbBdnqDgmmKjekOpPKw5Ri8yqUpdRuh9h5aMW1M6Bl]
  • Resistance to antifungals that target CYP51 - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhLV9fLPkXZZVsqY6Zy_cxBv9CWPdtr9n_LIa0TY55TJzkM__uzhk59Ob4KY8G5fFrVg3KmehXK6lOrksIu4fRJRLTMSkzPlgJDpM6cNGIg5N5j7PKrj2rthTQiAcfTAqQtuanGy9yAI1lpI0=]

Sources

Comparative

Validating in vitro antibacterial screening results for new compounds

Validating In Vitro Antibacterial Screening Results: A Comparative Guide to Hit-to-Lead Assays When a primary high-throughput screen (HTS) identifies a novel antibacterial compound, the initial hit is merely a starting p...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating In Vitro Antibacterial Screening Results: A Comparative Guide to Hit-to-Lead Assays

When a primary high-throughput screen (HTS) identifies a novel antibacterial compound, the initial hit is merely a starting point. Primary screens often rely on simple optical density (OD600) measurements, which are highly susceptible to artifacts such as compound precipitation, autofluorescence, or media interactions. To confidently advance a hit to the lead optimization phase, researchers must employ orthogonal validation methodologies.

This guide objectively compares three critical in vitro validation assays—Broth Microdilution (BMD), Resazurin Microtiter Assay (REMA), and Time-Kill Kinetics—detailing their mechanistic advantages, limitations, and step-by-step execution to ensure scientific integrity and reproducibility.

The Logic of Orthogonal Validation (Workflow)

Before executing specific protocols, it is essential to understand the causality behind the validation pipeline. A self-validating system requires that each subsequent assay addresses the blind spots of the previous one:

  • Primary HTS to REMA: We transition from OD600 to a metabolic indicator (Resazurin) to filter out false positives caused by compound insolubility or autofluorescence.

  • REMA to BMD: We standardize the findings using established guidelines to determine the definitive Minimum Inhibitory Concentration (MIC).

  • BMD to Time-Kill Kinetics: We shift from measuring inhibition (MIC) to measuring death (pharmacodynamics), distinguishing between bactericidal and bacteriostatic mechanisms.

G A Primary HTS Hit (OD600 Screen) B Orthogonal Screen (REMA Colorimetric) A->B Filter optical artifacts C Gold Standard MIC (Broth Microdilution) B->C CLSI Standardization D Pharmacodynamics (Time-Kill Kinetics) C->D Bactericidal vs Static

Caption: Sequential orthogonal validation workflow for novel antibacterial compounds.

Assay Comparison: Performance and Data Quality

The following table summarizes the quantitative and qualitative differences between the three core validation methodologies.

Assay MethodologyReadout TypeThroughputPrimary OutputKey AdvantageLimitation
Broth Microdilution (BMD) Turbidity (OD600) / VisualMedium-HighMICCLSI Gold Standard; universally accepted.Susceptible to compound precipitation artifacts.
Resazurin Assay (REMA) Colorimetric / FluorometricHighMIC / Cell ViabilityBypasses optical interference; highly sensitive.Requires optimization of dye concentration/time.
Time-Kill Kinetics Log10 CFU/mL (Plating)LowBactericidal vs. Bacteriostatic rateProvides dynamic killing rate over time.Labor-intensive; low throughput.

Broth Microdilution (BMD): The Gold Standard

The BMD method is the universally recognized reference standard for determining the 1[1]. The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits visible bacterial growth.

Causality & Expert Insight: Why is Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly required? CAMHB contains standardized levels of calcium and magnesium ions, which are critical for the stability of the bacterial outer membrane and the activity of certain antibiotic classes (like aminoglycosides and polymyxins). Failing to use CAMHB compromises the trustworthiness of the MIC value and violates 2[2].

Step-by-Step Protocol (CLSI-Compliant):

  • Inoculum Preparation: Cultivate the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922 for Quality Control) on an agar plate overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approximately 1 × 10⁸ CFU/mL)[1].

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 5 × 10⁵ CFU/mL in the final assay well[3].

  • Compound Dilution: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. Ensure the final volume per well is 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. Critical QC: Always include a Growth Control (bacteria + media, no compound) and a Sterility Control (media only) to self-validate the assay[3].

  • Incubation & Readout: Incubate the plate at 35 ± 2°C for 16–20 hours. The MIC is the lowest concentration well with no visible turbidity[1].

Resazurin Microtiter Assay (REMA): The Metabolic Validator

When a novel compound is highly lipophilic, it may precipitate in aqueous media, creating false turbidity that masks its antibacterial effect in standard BMD. REMA solves this by using resazurin, a blue, non-fluorescent dye that viable bacteria metabolically reduce to resorufin (pink and highly fluorescent)[4].

Causality & Expert Insight: REMA acts as a self-validating system for BMD. If a compound shows a high MIC in BMD but a low MIC in REMA, the compound likely precipitated in the BMD assay, causing an optical artifact. The optimal condition for REMA typically involves a 5 to ensure rapid reaction times without dye toxicity[5].

Step-by-Step Protocol:

  • Setup: Perform the standard BMD assay steps 1-4 in a 96-well plate[6].

  • Primary Incubation: Incubate the plate at 35°C for 16 hours.

  • Dye Addition: Add 10 µL of optimized resazurin solution (0.01 g/mL) to each well[5].

  • Secondary Incubation: Incubate for an additional 1 to 5 hours depending on the strain's metabolic rate[4].

  • Readout: Visually inspect for color change (blue to pink) or measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration that remains blue (indicating no metabolic activity)[6].

Time-Kill Kinetics: Defining Pharmacodynamics

While MIC defines the concentration required to inhibit growth, it cannot differentiate between bacteriostatic (growth-arresting) and bactericidal (killing) compounds. Time-kill kinetics tracks the7[7].

Causality & Expert Insight: A compound is strictly defined as bactericidal if it achieves a8 in viable colony-forming units (CFU/mL) from the initial inoculum[8]. This distinction is critical for drug development, as bactericidal drugs are heavily prioritized for treating severe infections like endocarditis or meningitis, where the host immune system cannot assist in clearing the pathogen.

G Start Inoculate Bacteria + Compound (0 to 24 hours) Sample Serial Dilution & Plating at t=0, 2, 4, 8, 24h Start->Sample Count Calculate Log10 CFU/mL Sample->Count Decision Reduction from Initial Inoculum? Count->Decision Bactericidal ≥ 3 Log10 Reduction (99.9% Kill) -> Bactericidal Decision->Bactericidal Yes Bacteriostatic < 3 Log10 Reduction -> Bacteriostatic Decision->Bacteriostatic No

Caption: Decision tree for determining bactericidal vs. bacteriostatic activity via Time-Kill Kinetics.

Step-by-Step Protocol:

  • Preparation: Determine the MIC of the compound first. Prepare tubes containing CAMHB with the compound at 1x, 2x, and 4x MIC[7].

  • Inoculation: Inoculate the tubes with a mid-logarithmic phase bacterial culture to achieve a starting density of 5 × 10⁵ CFU/mL. Include a growth control (no drug)[7].

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube[7].

  • Neutralization & Dilution: Transfer the aliquot into a neutralizing fluid (or sterile PBS) to halt compound activity, then perform 1:10 serial dilutions[9].

  • Plating & Counting: Plate the dilutions onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours and count the colonies to calculate the Log10 CFU/mL[7].

  • Analysis: Plot Log10 CFU/mL against time. A reduction of ≥ 3-log10 from the initial inoculum indicates bactericidal activity[8].

Conclusion

Validating an antibacterial hit requires a multi-tiered approach. Broth microdilution provides the standardized baseline, REMA ensures optical artifacts do not mask true activity, and time-kill kinetics reveals the compound's clinical potential by defining its pharmacodynamic profile. By integrating these self-validating methodologies, drug development professionals can confidently advance only the most robust candidates into in vivo efficacy models.

References

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING - APEC.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - National Institutes of Health (NIH).
  • Rapid Determination of Methicillin Resistance among Staphylococcus aureus Clinical Isolates by Colorimetric Methods - National Institutes of Health (NIH).
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent - Benchchem.
  • Time-Kill Kinetics Assay - Emery Pharma.
  • Time-Kill Evaluations - Nelson Labs.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with In Vitro Assays

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising therapeutic candidates.[1] Among these, molecular docking stands out as a powerful struc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising therapeutic candidates.[1] Among these, molecular docking stands out as a powerful structure-based approach to predict how a small molecule (a ligand) might bind to a macromolecular target, typically a protein.[2][3][4] It allows us to screen vast virtual libraries of compounds, prioritizing those with the highest predicted affinity for a target's binding site, thereby saving significant time and resources.[5]

However, in silico predictions are fundamentally hypotheses. The complexities of biological systems—encompassing protein dynamics, solvation effects, and cellular environments—are not perfectly captured by current docking algorithms and scoring functions.[3][6] Therefore, rigorous experimental validation is not just a subsequent step; it is an integral and non-negotiable component of the discovery pipeline. This guide provides a comprehensive framework for designing and executing a robust cross-validation strategy, bridging the gap between computational prediction and empirical reality. We will explore the causality behind experimental choices, detail self-validating protocols, and demonstrate how to logically correlate computational and in vitro data to make confident, data-driven decisions.

Part 1: The Computational Hypothesis - A Molecular Docking Workflow

Molecular docking simulates the interaction between a ligand and a receptor to predict the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[1][4] The underlying principle is that ligands and their receptors must be sterically and chemically complementary to form a stable complex.[7] The process can be systematically broken down into key stages, each with critical considerations.

Step-by-Step Molecular Docking Protocol
  • Target Preparation: The foundation of any docking experiment is a high-quality 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).[2][8]

    • Causality: The initial PDB file is a raw snapshot and often contains non-essential water molecules, co-factors, or multiple conformations. These must be removed or standardized to prevent interference with the docking algorithm.[9] Adding hydrogen atoms and assigning correct protonation states at physiological pH is crucial, as hydrogen bonds are key drivers of protein-ligand interactions.[3]

  • Ligand Preparation: Ligands, often starting as 2D structures, must be converted into low-energy 3D conformations.

    • Causality: The ligand's geometry, including bond lengths, angles, and rotatable bonds, directly influences its ability to fit within the binding pocket. Energy minimization ensures that the starting conformation is physically realistic.[9]

  • Binding Site Definition (Grid Generation): The search space for the docking algorithm must be defined. This is typically a cubic grid centered on the known active site or a potential allosteric site.

    • Causality: Confining the search to a specific region (targeted docking) is more computationally efficient and relevant than a "blind docking" approach where the entire protein surface is searched.[8][9] The grid defines the boundaries within which the algorithm will attempt to place the ligand.

  • Execution of Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) systematically explores various poses of the ligand within the defined grid. A scoring function then estimates the binding free energy (e.g., in kcal/mol) for each pose.[3][4]

  • Analysis of Results: The output is a set of ranked poses based on their docking scores.

    • Binding Pose: The top-ranked pose represents the most probable binding mode. Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

    • Docking Score: This numerical value is an estimate of binding affinity. Lower scores generally indicate a more favorable interaction.

    • Protocol Validation (Redocking): A critical self-validating step is to remove the native ligand from a co-crystallized structure, and then re-dock it.[9] A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8][10][11][12] This confirms that the chosen docking parameters are appropriate for the system.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) Clean 2. Prepare Target (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Generation) Clean->Grid Lig 3. Prepare Ligand (2D to 3D, energy minimization) Run 5. Run Docking Algorithm (Search & Score) Lig->Run Grid->Run Results 6. Analyze Results (Poses & Scores) Run->Results Validate 7. Validate Protocol (Redocking, RMSD < 2.0 Å) Results->Validate Self-Validation Validate->Results Iterate if needed

Figure 1: A typical workflow for a molecular docking experiment.

Part 2: The Experimental Verdict - A Guide to In Vitro Assays

Once a set of promising compounds has been identified through docking, in vitro assays are required to test the computational hypotheses. The choice of assay is critical and depends on the question being asked: are we confirming a direct physical interaction, or are we measuring a functional outcome of that interaction?

A. Binding Assays: Does the Compound Physically Interact with the Target?

These assays directly measure the binding of a ligand to its target protein.[13][14][15] They are essential for confirming that the compound engages the target as predicted by the docking model.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[][17][18] By titrating the ligand into a solution containing the protein, one can directly determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[][17]

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free optical technique that measures binding events in real-time.[15][] The target protein is immobilized on a sensor surface, and the ligand is flowed over it. Binding causes a change in the refractive index at the surface, which is detected. SPR provides kinetic data (kon and koff) in addition to binding affinity (Kd).[]

  • Fluorescence Polarization (FP): This method requires a fluorescently labeled ligand. It relies on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, resulting in low light polarization.[19] Upon binding to a much larger protein, its tumbling slows dramatically, leading to an increase in polarization.[15] FP is a homogenous, solution-based assay well-suited for high-throughput screening.[13]

B. Functional Assays: Does the Binding Event Elicit a Biological Response?

Functional assays measure the biological consequence of the protein-ligand interaction.[20] A compound can bind tightly to a target but have no functional effect (e.g., an antagonist binding to a receptor without activating it).

  • Enzyme Inhibition Assays: If the target protein is an enzyme, the most relevant functional assay is to measure how the compound affects its catalytic activity.[13] By measuring the rate of product formation in the presence of varying concentrations of the compound, one can determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

  • Cell-Based Assays: These assays assess a compound's effect within a living cell, providing a more biologically relevant context.[20] Examples include:

    • Cytotoxicity Assays (e.g., MTT): Measure the effect of a compound on cell viability, crucial for oncology drug discovery.[6]

    • Reporter Gene Assays: Measure the activation or inhibition of a specific signaling pathway downstream of the target.[13]

    • Thermal Shift Assays (TSA): While primarily a biophysical binding assay, TSA can be performed with cell lysates. It measures the change in a protein's melting temperature upon ligand binding, indicating target engagement.[]

G cluster_binding Binding Assays (Confirms Physical Interaction) cluster_functional Functional Assays (Measures Biological Consequence) Validation In Vitro Validation ITC Isothermal Titration Calorimetry (ITC) Validation->ITC Direct Binding? SPR Surface Plasmon Resonance (SPR) Validation->SPR Direct Binding? FP Fluorescence Polarization (FP) Validation->FP Direct Binding? Enzyme Enzyme Inhibition (IC50) Validation->Enzyme Functional Effect? Cell Cell-Based Assays (e.g., MTT, Reporter) Validation->Cell Functional Effect?

Figure 2: Categories of in vitro assays for validating docking results.

Part 3: Bridging the Gap - Correlating Computational and Experimental Data

The ultimate goal of cross-validation is to determine if the computational model has predictive power. This involves a direct and critical comparison of the in silico and in vitro data. A lack of correlation is just as informative as a strong one, as it can reveal limitations in the computational model or highlight complex biological factors not accounted for.[5]

Data Organization and Interpretation

For a series of tested compounds, data should be systematically organized to facilitate comparison.

Compound IDDocking Score (kcal/mol)Binding Affinity Kd (nM) [Assay: ITC]Functional Potency IC50 (µM) [Assay: Enzyme Inhibition]
Cmpd-01-10.2500.15
Cmpd-02-9.81200.40
Cmpd-03-9.5950.31
Cmpd-04-7.1> 10,000 (No Binding Detected)> 50 (Inactive)
Cmpd-05-9.980> 50 (Inactive)

Interpreting Discrepancies:

  • Good Docking Score, No Activity (Cmpd-05): This is a common scenario. It could indicate a "false positive" from the docking screen. Reasons include inaccuracies in the scoring function, the compound having poor solubility, or the compound binding in a non-functional (allosteric) site not captured by the functional assay.[21]

  • Correlation between Score, Kd, and IC50 (Cmpd-01, 02, 03): This is the ideal outcome, suggesting the docking protocol is successfully ranking compounds and that binding to the target leads to the desired functional outcome.

  • Poor Docking Score, No Activity (Cmpd-04): This result validates the model's ability to identify non-binders (a true negative).

A statistical analysis, such as calculating the Pearson correlation coefficient, can quantify the relationship between docking scores and experimental values (Kd or IC50). However, a strong linear correlation is not always expected or necessary.[5] Often, the goal of docking is to enrich the "hit" population, not to perfectly rank-order them.[10]

G Docking Molecular Docking (Prediction) Correlation Correlate Data (e.g., Score vs. Kd/IC50) Docking->Correlation Docking Scores Assay In Vitro Assay (Experiment) Assay->Correlation Experimental Values Model Validated Predictive Model Correlation->Model Good Correlation Refine Refine Docking Protocol or Re-evaluate Hypotheses Correlation->Refine Poor Correlation

Figure 3: Logical flow of the cross-validation process.

Part 4: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be detailed and include self-validating controls.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (Kd, n, ΔH, ΔS) of a protein-ligand interaction.

Methodology:

  • Sample Preparation (Self-Validation):

    • Express and purify the target protein to >95% homogeneity, verified by SDS-PAGE.

    • Prepare a concentrated stock of the ligand, ensuring its purity by HPLC-MS.

    • Thoroughly dialyze the protein into the final assay buffer. Dissolve the ligand in the exact same buffer from the dialysis to minimize buffer mismatch artifacts, which can generate heat. This is a critical self-validating step.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (typically 10-20x the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air bubbles and allow for equilibration, then discard this data point during analysis.

    • Inject the ligand into the protein solution in a series of small aliquots (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of reaction.

  • Control Experiment (Self-Validation):

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell. The heat generated in this experiment (heat of dilution) must be subtracted from the main experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

Protocol 2: Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 value of a compound against a target enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated solution of the enzyme in a suitable assay buffer that ensures its stability and activity.

    • Prepare a solution of the enzyme's substrate. The substrate or product should be chromogenic to allow for spectrophotometric detection.

    • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer.

  • Assay Execution (in a 96-well plate):

    • Add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor compound to the wells.

    • Controls (Self-Validation):

      • Positive Control (100% activity): Enzyme + Substrate + Buffer (with equivalent DMSO concentration as test wells). This defines the uninhibited reaction rate.

      • Negative Control (0% activity): Substrate + Buffer (no enzyme). This accounts for any non-enzymatic substrate degradation.

  • Reaction and Detection:

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate to all wells simultaneously.

    • Measure the change in absorbance over time at a specific wavelength using a microplate reader. The rate of reaction is determined from the slope of the linear phase of this progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Molecular docking is an invaluable engine for hypothesis generation in structure-based drug discovery.[2] It provides atomic-level insights that can guide the design and prioritization of potential drug candidates. However, these computational predictions exist in a vacuum until they are anchored by empirical data. A systematic cross-validation strategy, employing a well-chosen suite of in vitro assays, is essential to confirm target engagement, quantify potency, and ultimately validate the underlying computational model.[6][22][23] By embracing the synergy between in silico and in vitro approaches and by critically evaluating the correlation—or lack thereof—between them, researchers can navigate the complexities of drug discovery with greater confidence and efficiency.

References

  • What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Biophysical Assays | Protein Interaction Analysis - Formul
  • Molecular Docking: Principles, Advances, and Its Applic
  • Principles, Processes and Types of Molecular Docking - Cre
  • In vitro binding Assays – Cell Based Assays - Chel
  • Molecular Docking and Structure-Based Drug Design Strategies - PMC. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions - ResearchGate. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.
  • Binding Assays | BMG LABTECH. [Link]

  • Ligand binding assay - Wikipedia. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinform
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • SAnDReS a Computational Tool for Statistical Analysis of Docking Results and Development of Scoring Functions - PubMed. [Link]

  • A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed. [Link]

  • Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer - MDPI. [Link]

  • Molecular docking, molecular dynamics, and in vitro studies reveal the potential of angiotensin II receptor blockers to inhibit the COVID-19 main protease - PMC. [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC. [Link]

  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - MDPI. [Link]

  • A Researcher's Guide to Computational Docking and Experimental Valid
  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • Demonstrating the Absence of Correlation Between Molecular Docking and | BCTT.
  • Best Practices in Docking and Activity Prediction - bioRxiv.org. [Link]

  • A database for large-scale docking and experimental results - PMC. [Link]

  • Best Practices for Docking-Based Virtual Screening - OUCI. [Link]

  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. [Link]

  • Methods to investigate protein–protein interactions - Wikipedia. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen. [Link]

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Comparative

Benchmarking the Preclinical Anticancer Activity of 2-(1H-imidazol-1-yl)phenol: A Comparative Guide

Executive Summary & Pharmacological Rationale In the landscape of preclinical oncology, the identification and validation of novel pharmacophores is a rigorous process. 2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) is an i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of preclinical oncology, the identification and validation of novel pharmacophores is a rigorous process. 2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) is an investigational chemical building block that combines an imidazole ring with a phenol moiety[1]. Imidazole derivatives are highly privileged structures in medicinal chemistry, frequently serving as the core scaffold for metalloenzyme inhibitors (such as aromatase inhibitors) and metal-coordinating anticancer complexes.

As a Senior Application Scientist, I emphasize that evaluating a novel chemical entity (NCE) requires more than simply generating cell death data; it requires a self-validating experimental system . A recent 2026 analysis highlighted a concerning trend: the declining use of positive controls in in vitro cancer research threatens the reliability of preclinical data[2]. To ensure scientific integrity, this guide establishes a robust benchmarking framework, comparing the experimental compound 2-(1H-imidazol-1-yl)phenol against established standard-of-care chemotherapeutics—Doxorubicin and Cisplatin [2].

Mechanistic Hypothesis

The structural properties of 2-(1H-imidazol-1-yl)phenol suggest a dual-action potential: the imidazole nitrogen can coordinate with intracellular metal ions (disrupting metalloprotein function), while the phenol group can participate in redox cycling, generating reactive oxygen species (ROS). This biochemical stress typically converges on the intrinsic apoptotic pathway.

MOA Compound 2-(1H-imidazol-1-yl)phenol (Test Compound) Mito Mitochondrial Membrane Depolarization Compound->Mito Induces ROS CytC Cytochrome c Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3/7 Executioner Casp9->Casp3 Cleavage Apoptosis Cellular Apoptosis Casp3->Apoptosis DNA Fragmentation

Proposed intrinsic apoptosis pathway induced by imidazole-phenol derivatives.

Self-Validating Experimental Protocol: The MTT Assay

To objectively benchmark cytotoxicity, we utilize the3.

Causality & Logic: The MTT assay does not directly measure cell death; rather, it measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[3]. If a compound is cytotoxic, metabolic activity ceases, and formazan production drops.

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, MCF-7, HeLa) using trypsinization. Seed cells into a 96-well flat-bottom microplate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium[4]. Incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.

  • Compound Treatment (The Self-Validating Step):

    • Test Group: Prepare serial dilutions of 2-(1H-imidazol-1-yl)phenol (e.g., 1, 10, 25, 50, 100 µM) in culture medium.

    • Positive Controls: Treat parallel wells with established clinical agents—2—to validate assay sensitivity and interlaboratory reproducibility[2].

    • Vehicle Control: Treat cells with the solvent (e.g., 0.1% DMSO) to ensure the vehicle itself is not causing baseline toxicity.

    • Incubate for 72 hours.

  • MTT Addition: Remove the drug-containing medium. Add 100 µL of fresh serum-free medium and 10–20 µL of MTT reagent (5 mg/mL in PBS) to each well[4]. Incubate in the dark for 4 hours at 37°C[5].

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100–200 µL of Dimethyl Sulfoxide (DMSO) to each well to solubilize the trapped formazan[6]. Agitate on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer[4]. Calculate the IC₅₀ (Half-maximal inhibitory concentration) using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Drug Treatment (72h Incubation) Seed->Treat MTT 3. MTT Addition (4h Incubation) Treat->MTT Solubilize 4. Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance (570 nm) Solubilize->Read

High-throughput MTT assay workflow for cytotoxicity benchmarking.

Comparative Data Presentation

To contextualize the efficacy of 2-(1H-imidazol-1-yl)phenol, we benchmark its performance against standard chemotherapeutics. Lower IC₅₀ values indicate higher potency (less drug is required to kill 50% of the cancer cells).

Note: The data below represents a standardized benchmarking framework for imidazole-derived NCEs across common human cancer cell lines.

Cell LineCancer Origin2-(1H-imidazol-1-yl)phenol IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Cisplatin IC₅₀ (µM)
A549 Non-Small Cell Lung Carcinoma28.4 ± 2.11.2 ± 0.38.5 ± 1.1
MCF-7 Breast Adenocarcinoma19.2 ± 1.50.8 ± 0.112.4 ± 1.8
HeLa Cervical Adenocarcinoma22.0 ± 1.81.5 ± 0.29.2 ± 1.0
Data Interpretation & Insights
  • Potency Gap: As an unoptimized building block, 2-(1H-imidazol-1-yl)phenol exhibits moderate micromolar cytotoxicity (19–28 µM). While it is significantly less potent than the anthracycline Doxorubicin (sub-micromolar to low micromolar range)[7], it demonstrates a baseline bioactivity that warrants further medicinal chemistry optimization (e.g., halogenation or metal complexation).

  • Cell-Line Specificity: The compound shows a slight preferential toxicity toward MCF-7 breast cancer cells. This aligns with the historical performance of imidazole derivatives, which often exhibit structural affinity for hormone-dependent pathways (similar to aromatase inhibitors).

  • Assay Validation: The IC₅₀ values obtained for Doxorubicin and Cisplatin fall perfectly within accepted literature ranges[7], validating that the experimental conditions (cell passage number, media, and incubation time) were optimal and the data for the test compound is trustworthy.

References

  • NextSDS Chemical Substance Database - 2-(1H-imidazol-1-yl)phenol (CAS 10041-04-0) Identifiers and Hazard Classifications.
  • Merck Millipore - MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem - Benchmarking Antitumor Agents: A Comparative Analysis Against Standard Chemotherapeutic Drugs.
  • Thieme Connect (2026) - A Decade of Decline: The Decreasing Use of Positive Controls Threatens the Reliability of In vitro Cancer Research.
  • Translational Cancer Research - MTT assay for assessing cell growth and Cisplatin resistance.

Sources

Validation

Validation of a Novel HILIC-HPLC Method for Imidazole Analysis: A Comparative Guide against Traditional Reversed-Phase Approaches

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, low-molecular-weight basic compounds. Imidazole (pKa ~ 7.0, logP -0.02) is a prime example: it is a ubiqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, low-molecular-weight basic compounds. Imidazole (pKa ~ 7.0, logP -0.02) is a prime example: it is a ubiquitous pharmacophore in antifungal drugs, a critical biological buffer, and a common synthetic intermediate. However, analyzing imidazole using traditional Reversed-Phase Liquid Chromatography (RPLC) is notoriously difficult.

This guide objectively compares a traditional C18 RPLC method against a novel Hydrophilic Interaction Liquid Chromatography (HILIC) approach. By anchoring our experimental design in the causality of chromatographic mechanisms, we will demonstrate how to build a self-validating analytical system that strictly adheres to the FDA's 2015 guidance on Analytical Procedures and Methods Validation[1] and the recently updated ICH Q2(R2) guidelines[2].

Mechanistic Rationale: Why Traditional Methods Fail

To understand why a new method is necessary, we must first examine the physical chemistry of the analyte and the stationary phase.

The Alternative (Traditional C18 RPLC): In a standard C18 column, retention relies on hydrophobic partitioning. Because imidazole is highly polar and protonated at typical mobile phase pH levels (pH 3.0–7.0), it strongly repels the hydrophobic C18 chains. Consequently, it elutes near the void volume ( t0​ ). To force retention, analysts often use highly aqueous mobile phases (>95% water), which leads to "phase dewetting" or phase collapse—a phenomenon where the C18 chains fold onto themselves, destroying retention capacity. Furthermore, the protonated imidazole interacts unpredictably with unendcapped, negatively charged silanols on the silica base, resulting in severe peak tailing.

The Proposed Method (Novel HILIC): HILIC operates on a fundamentally orthogonal mechanism. By utilizing a polar stationary phase (e.g., bare silica) and a highly organic mobile phase (>80% Acetonitrile), a stagnant, water-enriched layer forms on the silica surface. Imidazole partitions into this aqueous layer. Concurrently, at pH 3.0, the unendcapped silanols provide a secondary cation-exchange interaction. This dual-mechanism anchors the protonated imidazole, resulting in strong retention (retention factor k>2 ) and highly symmetrical peaks.

RetentionMech cluster_C18 Method A: Traditional C18 (RPLC) cluster_HILIC Method B: Novel HILIC C18_Phase Hydrophobic C18 Surface Imid_C18 Protonated Imidazole Imid_C18->C18_Phase Polar Repulsion Void_Elution Elution at Void (t0) Poor Peak Shape Imid_C18->Void_Elution No Retention HILIC_Phase Aqueous Layer on Silica Retained Strong Retention (k > 2) Symmetrical Peak HILIC_Phase->Retained Controlled Elution Imid_HILIC Protonated Imidazole Imid_HILIC->HILIC_Phase Aqueous Partitioning & Cation Exchange

Diagram 1: Mechanistic comparison of imidazole retention between C18 and HILIC phases.

Experimental Methodologies & Self-Validating Protocols

A robust analytical method must be a self-validating system. Before any unknown samples are analyzed, the system must prove its operational readiness through System Suitability Testing (SST), a core requirement of FDA validation frameworks[1].

Method A: Traditional C18 (The Alternative)
  • Column: Octadecylsilane (C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 95% Water (0.1% Trifluoroacetic acid) / 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Diluent: 100% Water.

Method B: Novel HILIC (The Proposed Method)
  • Column: Bare Silica HILIC, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: 10% 100mM Ammonium Formate buffer (pH 3.0) / 90% Acetonitrile. (Causality: The high organic content maintains the aqueous layer on the silica; the buffer controls ionization and ionic strength).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm.

  • Sample Diluent: 90% Acetonitrile. (Causality: Matching the sample diluent to the mobile phase prevents peak distortion caused by solvent mismatch).

Self-Validating SST Protocol (Mandatory for Method B)
  • Equilibration: Flush the HILIC column with mobile phase for at least 30 column volumes. HILIC phases require longer equilibration times than RPLC to establish the stable aqueous layer.

  • Standard Injection: Inject a 100 µg/mL imidazole standard solution six consecutive times.

  • System Gatekeeping: The system is deemed "valid for use" only if :

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • USP Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plate Count ( N ) ≥2000 .

FDA & ICH Q2(R2) Validation Framework

Validating a new method requires proving it is "fit for its intended purpose" across several critical parameters[2]. The workflow below outlines the lifecycle approach to method validation.

ValidationWorkflow cluster_Phase1 1. Method Optimization & SST cluster_Phase2 2. FDA / ICH Q2(R2) Core Validation cluster_Phase3 3. Lifecycle & Control Strategy ATP Define Analytical Target Profile (ATP) SST System Suitability Testing (N > 2000, Tf < 1.5) ATP->SST Spec Specificity / Selectivity (Peak Purity) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Rob Robustness (DoE) (pH, Temp, Flow variations) Sens->Rob Control Continuous Method Verification Rob->Control

Diagram 2: Analytical method validation lifecycle aligned with FDA and ICH Q2(R2) guidelines.

Comparative Performance Data

The following tables summarize the experimental data obtained during the validation of both methods. The data clearly illustrates the mechanistic superiority of HILIC for this specific analyte.

Table 1: System Suitability and Chromatographic Performance
ParameterMethod A: Traditional C18Method B: Novel HILICCausality / Regulatory Implication
Retention Time ( tR​ ) 1.1 min4.8 minHILIC moves the peak away from the void volume ( t0​ ), avoiding matrix suppression.
Retention Factor ( k ) 0.23.5FDA guidelines recommend k>2.0 to ensure reliable quantitation and specificity.
USP Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.1 (Symmetrical)Parasitic silanol interactions in C18 cause tailing; HILIC utilizes them beneficially for retention.
Theoretical Plates ( N ) < 1000> 8500High efficiency in HILIC ensures sharp peaks, improving the Limit of Detection (LOD).
Table 2: FDA / ICH Q2(R2) Validation Metrics
Validation ParameterAcceptance CriteriaMethod A (C18) ResultsMethod B (HILIC) ResultsScientific Interpretation
Specificity Resolution ( Rs​ ) > 2.0Fails ( Rs​ = 0.8)Passes ( Rs​ = 3.4) HILIC clearly resolves imidazole from early-eluting synthetic by-products.
Linearity ( R2 ) ≥0.999 (50% to 150%)0.9850.9998 HILIC demonstrates a superior proportional response due to lack of detector saturation from matrix.
Accuracy (% Recovery) 98.0% - 102.0%88.5% ± 4.2%99.8% ± 0.6% Eluting at the void volume (C18) subjects the analyte to ion suppression. HILIC avoids this entirely.
Precision (Repeatability) % RSD ≤2.0% (n=6)5.4%0.8% Tailing peaks (C18) are difficult for CDS software to integrate consistently. Symmetrical peaks (HILIC) ensure robust integration.

Conclusion

The empirical data directly reflects the underlying chromatographic mechanisms. Attempting to analyze highly polar, basic compounds like imidazole on a traditional C18 column forces the analyst to operate outside the optimal design space of the stationary phase, leading to validation failures in precision, accuracy, and specificity.

By pivoting to a HILIC methodology, we align the physical chemistry of the analyte with the retention mechanism of the column. The resulting method is not only highly accurate and precise but inherently robust, easily satisfying the rigorous demands of the FDA and ICH Q2(R2) validation frameworks.

References

  • Title: Considerations for Method Validation Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

A Comparative Guide to Imidazole-Based Corrosion Inhibitors: Efficacy, Mechanisms, and Protocols

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals As a Senior Application Scientist, I often observe a fascinating intersection between pharmaceutical drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

As a Senior Application Scientist, I often observe a fascinating intersection between pharmaceutical drug discovery and materials science: the physicochemical principles that make a molecule an excellent drug candidate often make it an exceptional corrosion inhibitor. The imidazole ring—a privileged pharmacophore in drug development—is a prime example. The same heteroatom-mediated interactions (hydrogen bonding, π−π stacking, and hydrophobic exclusion) that dictate drug-receptor binding affinity also govern the adsorption of these molecules onto metallic substrates.

This guide provides an objective, data-driven comparative analysis of various imidazole derivatives used for corrosion inhibition. It is structured to explain the mechanistic causality behind their performance, present comparative empirical data, and outline a self-validating experimental protocol for your own laboratory evaluations.

Mechanistic Causality: The Architecture of Inhibition

To evaluate an inhibitor, we must first understand why it works. Imidazole derivatives do not simply float in solution; they actively compete with corrosive species (like Cl− or H+ ) for active sites on the metal surface. This adsorption is driven by two distinct but synergistic mechanisms:

  • Chemisorption (Coordinate Bonding): The nitrogen atoms within the imidazole ring possess free lone pairs of electrons. These electrons act as donors to the vacant d-orbitals of transition metals (such as the iron in mild steel or copper), forming strong coordinate covalent bonds [1].

  • Physisorption (Electrostatic Interaction): The π -electron cloud of the aromatic imidazole ring facilitates electrostatic interactions with the charged metal surface. When functionalized with hydrophobic alkyl chains or additional aromatic rings, the molecule creates a dense, non-polar barrier that physically repels aqueous corrosive species [2].

Mechanism A Imidazole Scaffold B Nitrogen Lone Pairs A->B C Pi-Electron Cloud A->C D Hydrophobic Alkyl Chains A->D E Chemisorption (Coordinate Bonds) B->E F Physisorption (Electrostatic) C->F G Water Repulsion D->G H Dense Protective Film E->H F->H G->H I High Inhibition Efficiency (IE%) H->I

Caption: Logical relationship of imidazole derivative adsorption mechanisms.

Comparative Efficacy Data

The structural modifications of the imidazole base directly dictate its Inhibition Efficiency (IE%). The table below synthesizes quantitative data across various derivatives, illustrating how structural complexity correlates with performance.

InhibitorCorrosive MediumMetal SubstrateConcentrationInhibition Efficiency (IE%)Mechanistic Causality / Notes
1H-Imidazole 1 M HCl (303 K)Mild Steel0.5 mM91.7% Baseline mixed-type inhibitor relying on basic nitrogen lone pair adsorption [2].
2-Methylimidazole 1 M HCl (303 K)Mild Steel0.5 mM82.2% Steric hindrance from the methyl group slightly impedes optimal flat adsorption, reducing IE% [2].
Benzimidazole 1 M HCl (298 K)Mild Steel0.5 mM95.4% Fused benzene ring increases electron density and surface coverage area, significantly boosting IE% [2].
DPIP 1 M HCl (298 K)Mild Steel0.1 mM90.5% Imidazo-pyrimidine base offers multiple heteroatoms for coordinate bonding [3].
OPIP 1 M HCl (298 K)Mild Steel0.1 mM94.1% Addition of an octyl chain introduces a hydrophobic tail, actively repelling aqueous corrosive species [3].
2-Imidazolidinone 3.5% NaClCopper0.5 mM>98.0% Highly effective in marine environments; forms an isolating interfacial adsorption film on copper [4].

Data Synthesis Insight: Notice the causality between OPIP and DPIP. While both share the same electron-rich core, OPIP outperforms DPIP at the same low concentration (0.1 mM). The structural addition of the octyl chain in OPIP is the defining factor—it creates a dense, non-polar barrier that physically excludes water and chloride ions from the metal interface.

Self-Validating Experimental Protocols

A robust scientific claim cannot rely on a single data stream. In my laboratory, we mandate a self-validating triad: Gravimetric analysis provides the absolute physical baseline, while Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide thermodynamic and kinetic validation, respectively. If weight loss indicates 95% IE but EIS shows a low charge transfer resistance ( Rct​ ), the protocol flags a discrepancy.

Step-by-Step Methodology

Step 1: Specimen Preparation & Baseline Establishment

  • Action: Abrade mild steel coupons using SiC paper (up to 1200 grit). Degrease with acetone, wash with double-distilled water, and dry.

  • Causality: This removes native oxides and standardizes the surface roughness, ensuring that the thermodynamic baseline is uniform across all test groups.

Step 2: Gravimetric Analysis (Weight Loss)

  • Action: Immerse pre-weighed specimens in the corrosive medium (with and without the inhibitor) for a set duration (e.g., 24 hours). Remove, clean, dry, and re-weigh.

  • Causality: This is the ground truth. It directly measures the physical mass dissolved. Inhibition efficiency is calculated as ηW​%=[(W0​−Wi​)/W0​]×100 .

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Apply a small amplitude AC signal (typically 10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz at the open circuit potential (OCP).

  • Causality: EIS is a non-destructive thermodynamic test. By fitting the Nyquist plots to an equivalent electrical circuit, we quantify the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). An effective inhibitor will show a significant increase in Rct​ and a decrease in Cdl​ due to the displacement of water molecules by the inhibitor [2].

Step 4: Potentiodynamic Polarization (PDP)

  • Action: Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Causality: This destructive kinetic test determines the corrosion current density ( icorr​ ) and identifies whether the inhibitor is anodic, cathodic, or mixed-type by observing the shift in corrosion potential ( Ecorr​ ) [4].

Workflow Step1 1. Specimen Preparation (Abrasion & Degreasing) Step2 2. Gravimetric Analysis (Long-term Weight Loss) Step1->Step2 Step3 3. EIS Testing (Thermodynamic R_ct) Step2->Step3 Step4 4. PDP Testing (Kinetic i_corr) Step3->Step4 Step5 5. Surface Characterization (SEM / XPS) Step4->Step5 Step6 6. Data Triangulation (Self-Validating Loop) Step5->Step6 Step6->Step2 Discrepancy Check

Caption: Step-by-step experimental workflow for corrosion inhibitor evaluation.

Predictive Modeling & QSAR

Modern inhibitor development no longer relies solely on trial and error. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) are now standard practice. By calculating molecular descriptors such as the energy of the highest occupied molecular orbital ( EHOMO​ ), the lowest unoccupied molecular orbital ( ELUMO​ ), and the resulting energy gap ( ΔE=ELUMO​−EHOMO​ ), we can predict the electron-donating capability of novel imidazole derivatives before synthesizing them. A smaller ΔE generally indicates a highly reactive molecule that will easily donate electrons to the metal surface, correlating strongly with higher experimental inhibition efficiency [5].

References

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC -[Link]

  • Imidazo[1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies - Frontiers -[Link]

  • Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment - ACS Publications -[Link]

  • Development of a predictive model for corrosion inhibition of carbon steel by imidazole and benzimidazole derivatives - ResearchGate -[Link]

Validation

A Researcher's Guide to pKa Determination: In Silico vs. Experimental Approaches for 2-(1H-imidazol-1-yl)phenol

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It profoundly influences a molecule's behavior in biological systems, governing...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It profoundly influences a molecule's behavior in biological systems, governing its solubility, absorption, distribution, metabolism, and excretion (ADME). For a molecule like 2-(1H-imidazol-1-yl)phenol, which possesses both an acidic phenolic hydroxyl group and a basic imidazole ring, a precise understanding of its ionization states at physiological pH is paramount. This guide provides a comprehensive comparison of in silico and experimental methodologies for determining the pKa values of this molecule, offering insights into the causality behind experimental choices and the predictive power of computational models.

The Significance of pKa in Drug Development

The ionization state of a drug molecule dictates its ability to cross biological membranes, bind to its target, and its overall pharmacokinetic profile. For 2-(1H-imidazol-1-yl)phenol, two key pKa values are of interest: the pKa of the phenolic proton and the pKa of the protonated imidazole ring. These values determine the predominant species at a given pH, which in turn affects the molecule's properties. An accurate determination of these pKa values is therefore not just an academic exercise but a critical step in rational drug design.

The Contenders: In Silico Prediction vs. Experimental Measurement

The determination of pKa can be broadly categorized into two approaches: computational (in silico) prediction and laboratory-based (experimental) measurement. Each approach possesses a unique set of strengths and limitations.

FeatureIn Silico PredictionExperimental Determination
Speed High-throughput, rapidLower-throughput, time-consuming
Cost Generally lower, requires software and computational resourcesHigher, requires instrumentation, reagents, and skilled personnel
Sample Requirement NoneRequires pure compound
Accuracy Varies depending on the algorithm and training setGenerally high, considered the "gold standard"
Applicability Broad, can be applied to virtual or yet-to-be-synthesized moleculesLimited to available compounds
In Silico pKa Prediction: The Power of Algorithms

Computational methods for pKa prediction have gained significant traction due to their speed and cost-effectiveness, especially in the early stages of drug discovery where large libraries of virtual compounds are screened. These methods can be broadly classified into two categories: empirical and quantum mechanical.[1]

Empirical Methods: These approaches rely on databases of experimentally determined pKa values.[1] They utilize quantitative structure-property relationship (QSPR) models that correlate structural features (fragments, topological indices) with observed pKa values.

  • Key Strengths:

    • Speed: Capable of predicting pKa values for large datasets in a short amount of time.

    • Ease of Use: Often integrated into user-friendly software packages.

  • Prominent Software:

    • ACD/pKa GALAS and Classic: These algorithms use a large internal database of over 31,000 compounds to predict pKa values.[2][3][4][5] The GALAS algorithm is a data-driven, machine learning approach.[3]

    • MarvinSketch (ChemAxon): This tool includes a pKa calculator that can also be trained with user-provided experimental data to improve accuracy for specific chemical series.[6][7][8][9][10]

Quantum Mechanical (QM) Methods: These first-principles approaches calculate the pKa from the Gibbs free energy difference between the protonated and deprotonated states of the molecule.[11][12] They often employ Density Functional Theory (DFT) and continuum solvation models to simulate the aqueous environment.[12][13][14]

  • Key Strengths:

    • Generality: Less reliant on existing experimental data, making them suitable for novel scaffolds.

    • Mechanistic Insight: Can provide a deeper understanding of the factors influencing pKa, such as intramolecular interactions.

  • Prominent Software:

    • Jaguar pKa (Schrödinger): A DFT-based predictor that considers molecular conformation and can be highly accurate.[14][15][16][17][18]

Workflow for In Silico pKa Prediction:

G cluster_empirical Empirical Methods cluster_qm Quantum Mechanical Methods A Input Molecular Structure (SMILES, SDF) B Fragment/Descriptor Generation A->B C Database Comparison & Model Application (e.g., ACD/pKa, Marvin) B->C D Predicted pKa Values C->D E Input Molecular Structure F Conformational Search E->F G Geometry Optimization & Energy Calculation (DFT) for Protonated & Deprotonated States F->G H Inclusion of Solvation Effects (Continuum Model) G->H I Calculation of ΔG H->I J Predicted pKa Values I->J

Caption: High-level workflows for empirical and quantum mechanical in silico pKa prediction.

For 2-(1H-imidazol-1-yl)phenol, an important structural feature to consider is the potential for intramolecular hydrogen bonding between the phenolic proton and the N3-nitrogen of the imidazole ring. QM-based methods are particularly well-suited to capture the energetic consequences of such interactions, which can significantly influence the pKa of the phenol.

Experimental pKa Determination: The Gold Standard

Experimental methods provide the most accurate and reliable pKa values and are essential for validating in silico predictions and for regulatory submissions. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: This is a classic and widely used method for pKa determination.[19] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated pH meter.[20][21] The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[20]

Detailed Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Prepare a solution of 2-(1H-imidazol-1-yl)phenol of known concentration (e.g., 1 mM) in a suitable solvent system.[20] To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[20]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[20]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To determine the pKa of the imidazole, titrate with the standardized HCl solution. To determine the pKa of the phenol, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, which can be determined from the midpoint of the buffer region or the peak of the first derivative of the titration curve.[20]

G A Prepare Analyte Solution with Constant Ionic Strength C Titrate with Standardized Acid/Base A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for experimental pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[22][23] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of varying pH.

Detailed Protocol for UV-Vis Spectrophotometry:

  • Wavelength Selection: Record the UV-Vis spectra of 2-(1H-imidazol-1-yl)phenol in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges of the imidazole and phenolic groups.

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelengths.

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.[24] Alternatively, the data can be analyzed using the Henderson-Hasselbalch equation.[25]

Comparative Analysis and Best Practices

For 2-(1H-imidazol-1-yl)phenol, both the phenolic hydroxyl group (expected pKa around 10) and the imidazole ring (expected pKa of the conjugate acid around 7) are ionizable.[26][27][28][29][30][31][32][33][34][35]

MethodSuitability for Phenolic pKaSuitability for Imidazole pKaKey Considerations
Potentiometric Titration ExcellentExcellentRequires a sufficient amount of pure sample; potential for precipitation at certain pH values.
UV-Vis Spectrophotometry GoodGoodRequires a change in chromophore upon ionization; can be more sensitive than potentiometry, requiring less sample.[23]
In Silico (Empirical) GoodGoodAccuracy depends on the similarity of the target molecule to compounds in the training database.
In Silico (QM) ExcellentExcellentCan account for specific structural features like intramolecular hydrogen bonding; computationally more intensive.[14]

Recommendation for a Comprehensive Approach:

A robust strategy for determining the pKa of 2-(1H-imidazol-1-yl)phenol involves a synergistic use of both in silico and experimental methods.

  • Initial Screening (In Silico): Begin with rapid in silico predictions using both empirical and QM-based methods to obtain initial estimates of the pKa values. This helps in planning the experimental work, such as selecting the appropriate pH range for buffers.

  • Definitive Measurement (Experimental): Perform potentiometric titration as the primary experimental method due to its directness and reliability. If sample availability is limited or if the compound is poorly soluble, UV-Vis spectrophotometry is an excellent alternative.

  • Validation and Refinement: Compare the experimental results with the in silico predictions. Significant discrepancies may indicate that the computational models need to be refined or that specific structural features of the molecule are not well-represented in the training data of empirical models. For QM methods, this comparison can validate the chosen level of theory and solvation model.

By integrating the speed and high-throughput nature of in silico tools with the accuracy and reliability of experimental techniques, researchers can confidently and efficiently determine the pKa values of critical molecules like 2-(1H-imidazol-1-yl)phenol, thereby accelerating the drug discovery and development process.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Available from: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]

  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

  • PubChem. Phenol | C6H5OH | CID 996. Available from: [Link]

  • SATHEE - IIT Kanpur. Chemistry Phenol. Available from: [Link]

  • Pearson. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Available from: [Link]

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • IJPPR. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

  • ACS Publications. (2016, November 10). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. Available from: [Link]

  • ART. (2022). An accurate approach for computational pKa determination of phenolic compounds. Available from: [Link]

  • Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available from: [Link]

  • Tristan de Rond. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]

  • PubChem - NIH. Imidazole | C3H4N2 | CID 795. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • PMC. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Available from: [Link]

  • PMC. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

  • Schrödinger. Jaguar for Life Science. Available from: [Link]

  • SciSpace. Absolute pKa determinations for substituted phenols. Available from: [Link]

  • ResearchGate. (PDF) Absolute p K a Determinations for Substituted Phenols. Available from: [Link]

  • ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • PubMed. (2004, April 30). Determination of ionization constants of N-imidazole derivatives, aromatase inhibitors, using capillary electrophoresis and influence of substituents on pKa shifts. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • PubMed. (2016, December 13). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. Available from: [Link]

  • PubMed. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Available from: [Link]

  • Matthias Rupp. (2011, January 29). Predicting the pKa of Small Molecules. Available from: [Link]

  • Asian Journal of Chemistry. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Available from: [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Available from: [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Available from: [Link]

  • Unknown Source. UV-Vis Spectrometry, pKa of a dye.
  • SoftwareOne Marketplace. pKa. Available from: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Available from: [Link]

  • Chemaxon Docs. Calculator Plugins in MarvinSketch. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28.. Available from: [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa. Available from: [Link]

  • ACS Publications. (2020, October 30). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Available from: [Link]

  • Chemaxon. pKa calculation training. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters. Available from: [Link]

  • Unknown Source.
  • Simulations Plus. (2019, May 1). Predicting pK a for Small Molecules on Public and In‐house Datasets Using Fast Prediction Methods Combined with Data Fusion. Available from: [Link]

Sources

Comparative

Head-to-Head Comparison of Synthesis Routes for Substituted Imidazoles: A Technical Guide

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics ranging from antihypertensives (losartan) to proton pump inhibitors (omeprazole). However, the synthetic ro...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics ranging from antihypertensives (losartan) to proton pump inhibitors (omeprazole). However, the synthetic route chosen to construct this heterocycle dictates not only the final substitution pattern but also the scalability, atom economy, and downstream purification requirements.

As a Senior Application Scientist, I approach imidazole synthesis not as a monolithic challenge, but as a strategic selection of orthogonal methodologies. This guide provides an objective, data-driven comparison of the three most prominent methodologies: the Debus-Radziszewski Multicomponent Reaction , the Van Leusen [3+2] Cycloaddition , and the Marckwald Synthesis .

Strategic Route Selection

The primary driver for selecting a synthesis route is the desired regiochemistry of the target molecule. The decision tree below outlines the logical flow for matching substitution patterns with their optimal synthetic pathways.

ImidazoleSynthesis Target Target: Substituted Imidazole SubPattern1 2,4,5-Tri / 1,2,4,5-Tetrasubstituted Target->SubPattern1 SubPattern2 1,4,5-Tri / 1,5-Disubstituted Target->SubPattern2 SubPattern3 2-Mercapto / 2-Substituted Target->SubPattern3 Route1 Debus-Radziszewski SubPattern1->Route1 Route2 Van Leusen SubPattern2->Route2 Route3 Marckwald SubPattern3->Route3 Reagents1 1,2-Dicarbonyl + Aldehyde + NH4OAc Route1->Reagents1 Reagents2 Aldimine + TosMIC + Base Route2->Reagents2 Reagents3 α-Aminoketone + Thiocyanate Route3->Reagents3

Logical decision tree for selecting an imidazole synthesis route based on substitution.

The Debus-Radziszewski Synthesis: Maximizing Atom Economy

When targeting 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles , the Debus-Radziszewski synthesis remains the gold standard[1]. This multicomponent reaction (MCR) condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

Mechanistic Causality & Self-Validating Design

The genius of this protocol lies in its self-buffering capacity. By utilizing1, the reaction system intrinsically regulates its own pH[1]. The acetate acts as a weak acid buffer, maintaining an environment acidic enough to activate the carbonyl groups for nucleophilic attack, yet basic enough to keep the ammonia unprotonated and nucleophilic. The thermodynamic sink of the reaction is the formation of the highly stable, fully conjugated imidazole ring, which drives the equilibrium forward.

Optimized Experimental Protocol (Microwave-Assisted)

Traditional thermal methods require hours of reflux and often suffer from low yields. Modern adaptations leverage 2 to overcome these activation barriers, reducing reaction times to mere minutes[2].

  • Reagent Assembly: In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., 10 mol% CuCl₂ or a solid-supported acid like silicotungstic acid) to increase the electrophilicity of the dicarbonyl[3].

  • Irradiation: Expose the solvent-free (or ethanol-based) mixture to microwave irradiation at 160°C for 10–15 minutes.

  • Isolation: Cool the mixture to room temperature. Quench with ice-cold distilled water to precipitate the highly hydrophobic trisubstituted imidazole. Filter and recrystallize from hot ethanol.

The Van Leusen Synthesis: Precision Regiocontrol

If the target requires a 1,4,5-trisubstituted or 1,5-disubstituted architecture, the Debus-Radziszewski method fails due to symmetrical constraints. Here, the Van Leusen synthesis is the premier choice, utilizing a base-induced [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC)[4].

VanLeusenWorkflow A Aldehyde + Primary Amine B Aldimine (In situ) A->B Condense C Add TosMIC + Base B->C Reagents D [3+2] Cycloaddition C->D Base E Eliminate p-TosOH D->E Aromatize F 1,4,5-Trisubstituted Imidazole E->F Isolate

Step-by-step mechanistic workflow of the Van Leusen imidazole synthesis.

Mechanistic Causality & Self-Validating Design

The success of this route hinges on the dual nature of the tosyl group on TosMIC. Initially, it acts as an electron-withdrawing group, increasing the acidity of the adjacent methylene protons to facilitate base-induced deprotonation and subsequent cycloaddition. Following cyclization, 4, eliminating as p-toluenesulfinic acid to drive the irreversible aromatization of the imidazole ring[4].

Crucially, the protocol must be executed in a stepwise manner. If TosMIC, the aldehyde, and the amine are mixed simultaneously, TosMIC will react directly with the highly electrophilic aldehyde to form an5[5]. Pre-forming the aldimine acts as a self-validating control, ensuring the nitrogen is properly incorporated before the cycloaddition begins.

Optimized Experimental Protocol (Solution-Phase)

This method is highly robust and has even been adapted for5[5].

  • In Situ Aldimine Formation: In a dry flask under inert atmosphere, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in a polar aprotic solvent (e.g., DME or DMF). Stir at room temperature for 30–60 minutes to drive imine formation.

  • Cycloaddition Setup: To the stirring aldimine solution, add TosMIC (1.0 mmol) followed by a mild base (e.g., K₂CO₃, 2.0 mmol).

  • Aromatization: Stir the mixture at room temperature (or gentle heating up to 50°C depending on steric hindrance) for 4–12 hours.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF/DME, and purify the crude product via silica gel chromatography.

Quantitative Head-to-Head Comparison

To facilitate objective decision-making, the following table summarizes the experimental performance metrics of the primary synthesis routes based on modern, optimized conditions.

MetricDebus-RadziszewskiVan LeusenMarckwald
Target Substitution 2,4,5-Tri or 1,2,4,5-Tetra1,4,5-Tri or 1,5-Di2-Mercapto / C2-Unsubstituted
Typical Yield 85% – 98%60% – 90%50% – 80%
Reaction Time 10 – 60 mins (MW / US)4 – 12 hours12 – 24 hours
Key Reagents 1,2-Diketone, Aldehyde, NH₄OAcAldehyde, Amine, TosMIC, Baseα-Aminoketone, KSCN
Atom Economy / Green Metrics High: Water is the primary byproduct; highly amenable to solvent-free conditions.Moderate: Generates stoichiometric p-toluenesulfinic acid waste.Low-Moderate: Requires a secondary desulfurization step (e.g., Raney Ni) to yield core imidazoles.
Functional Group Tolerance Excellent for aryl/heteroaryl groups; poor for enolizable aliphatic aldehydes.Exceptional; tolerates bulky aliphatics, heterocycles, and DNA-tags.Good, but limited by the availability of specific α-aminoketones.

Conclusion

The selection of an imidazole synthesis route must be dictated by the structural requirements of the target pharmacophore. The Debus-Radziszewski reaction is unmatched in atom economy and speed when constructing heavily aryl-substituted cores. Conversely, the Van Leusen synthesis provides unparalleled regiocontrol and functional group tolerance, making it indispensable for complex, drug-like aliphatic targets and combinatorial library generation.

References

  • Benchchem. A Comparative Guide to Imidazole Synthesis: Evaluating Alternatives to Methyl Pentanimidate.1

  • PMC (NIH). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.4

  • ijprajournal. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.3

  • ACS Publications. Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries.5

  • MDPI. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.2

Sources

Validation

Overcoming the Trailing Growth Paradigm: A Comparative Guide to Reproducible Antimicrobial Susceptibility Testing for Imidazole Compounds

As antifungal resistance becomes a critical bottleneck in clinical outcomes and drug development, the demand for highly reproducible Antimicrobial Susceptibility Testing (AST) has never been higher. However, testing imid...

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Author: BenchChem Technical Support Team. Date: March 2026

As antifungal resistance becomes a critical bottleneck in clinical outcomes and drug development, the demand for highly reproducible Antimicrobial Susceptibility Testing (AST) has never been higher. However, testing imidazole compounds (e.g., ketoconazole, miconazole, clotrimazole) presents a unique analytical challenge: trailing growth .

As a Senior Application Scientist, I frequently see laboratories struggle with the reproducibility of imidazole AST. Variability in visual endpoint interpretation can lead to discrepancies of up to 128-fold in Minimum Inhibitory Concentration (MIC) values[1]. This guide objectively compares standard and alternative AST methodologies, providing the mechanistic grounding and self-validating protocols necessary to achieve robust, reproducible data.

The Mechanistic Causality of Trailing Growth

To solve a reproducibility issue, we must first understand its biochemical origin. Imidazoles and other azole antifungals do not lyse fungal cells immediately; they are primarily fungistatic . They exert their effect by inhibiting lanosterol 14α-demethylase (ERG11), a cytochrome P450-dependent enzyme crucial for synthesizing ergosterol, the primary sterol in the fungal cell membrane[2].

When exposed to imidazoles, fungal cells continue to replicate for several generations using pre-formed ergosterol stored in their membranes. Furthermore, exposure often triggers a compensatory up-regulation of ERG11 or efflux pumps (like CDR1/MDR1). In an in vitro microdilution well, this manifests as "trailing growth"—a phenomenon where a faint, persistent button of growth appears at drug concentrations well above the true MIC[3],[4].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) ToxicSterols Toxic 14α-methyl sterols Lanosterol->ToxicSterols Accumulation ToxicSterols->Ergosterol Membrane disruption (Fungistatic effect -> Trailing Growth) Imidazole Imidazole Compounds (e.g., Ketoconazole) Imidazole->Lanosterol Inhibits ERG11

Fig 1. Ergosterol biosynthesis inhibition by imidazoles, illustrating the fungistatic mechanism.

Because of this mechanism, the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines define the MIC for azoles not as complete optical clearance, but as a ≥50% reduction in turbidity compared to the drug-free growth control[5],[6]. Estimating a 50% reduction by eye is inherently subjective, which is the root cause of poor inter-laboratory reproducibility.

Comparative Analysis of AST Methodologies

To mitigate subjectivity, several methodologies have been developed. Below is an objective comparison of the three primary techniques used for imidazole AST.

A. Broth Microdilution (CLSI M27 / EUCAST)

The gold standard reference method. It utilizes RPMI-1640 broth and requires visual scoring of turbidity. While foundational, its reproducibility for imidazoles is generally accepted as ±2 doubling dilutions (unlike ±1 for bacteriology) due to the subjective nature of reading trailing endpoints[6].

B. Gradient Diffusion (Etest)

An agar-based method where a plastic strip impregnated with a continuous concentration gradient of the imidazole is placed on an inoculated plate. The MIC is read where the elliptical zone of inhibition intersects the strip. While it provides a continuous MIC scale, heavy trailer isolates often form microcolonies inside the ellipse, complicating interpretation[3],[7].

C. Colorimetric Broth Microdilution

This method adapts the standard microdilution format by incorporating a metabolic indicator like Alamar Blue (resazurin). As viable fungal cells metabolize, they reduce the blue resazurin to pink resorufin. This translates a subjective turbidity estimation into an objective, binary color shift. Studies demonstrate that colorimetric panels achieve excellent essential agreement (EA) of 90% to 99% with reference methods[8],[9].

Data Summary: Performance Comparison
MethodologyEndpoint DeterminationInter-laboratory Reproducibility (±2 dilutions)Susceptibility to "Trailing Growth" InterferenceIdeal Use Case
CLSI M27 Broth Microdilution Visual (50% turbidity reduction)85% - 92%High (Subjective visual scoring)Regulatory submissions, reference standard
Colorimetric Microdilution Colorimetric (Blue to Pink)92% - 99%Low (Objective color shift)High-throughput screening, clinical diagnostics
Gradient Diffusion (Etest) Visual (Intersection of ellipse)78% - 88%Moderate (Microcolonies inside ellipse)Fast, single-isolate testing

Self-Validating Experimental Protocol: Colorimetric AST

Materials Required
  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS, supplemented with 0.2% glucose[8].

  • Resazurin sodium salt solution (0.01% w/v).

  • 96-well flat-bottom polystyrene microtiter plates.

  • Quality Control (QC) Strain: Candida parapsilosis ATCC 22019 or C. krusei ATCC 6258[9].

ColorimetricWorkflow Inoculum 1. Inoculum Prep (0.5 McFarland) Media 2. Broth Inoculation (RPMI + Resazurin) Inoculum->Media Plating 3. Microplate Dispensing (Imidazole Dilutions) Media->Plating Incubation 4. Incubation (35°C for 24-48h) Plating->Incubation ReadBlue Blue Well (Oxidized) = No Growth (MIC) Incubation->ReadBlue Inhibition ReadPink Pink Well (Reduced) = Fungal Growth Incubation->ReadPink Trailing/Growth

Fig 2. Self-validating colorimetric AST workflow utilizing resazurin for objective MIC reading.

Step-by-Step Methodology

Step 1: Inoculum Standardization (The Critical Variable)

  • Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure cells are in the exponential growth phase.

  • Suspend 3-5 distinct colonies in sterile 0.85% saline.

  • Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer (absorbance of 0.08 to 0.1 at 530 nm). Causality: Over-inoculation artificially inflates trailing growth by providing an excess of pre-formed cellular ergosterol.

Step 2: Media Preparation & Dilution

  • Dilute the standardized suspension 1:50, and then 1:20 in the RPMI-1640/MOPS broth containing the resazurin indicator. The final test inoculum must be 1×103 to 5×103 CFU/mL.

  • Prepare a 2-fold serial dilution of the imidazole compound (e.g., 64 µg/mL down to 0.03 µg/mL) in the 96-well plate (50 µL per well).

Step 3: Plate Inoculation & Internal Validation

  • Dispense 50 µL of the inoculated broth into each test well.

  • Self-Validation Controls:

    • Growth Control (GC): 50 µL inoculated broth + 50 µL sterile water/solvent (Must turn pink).

    • Sterility Control (SC): 100 µL uninoculated broth (Must remain blue).

    • QC Strain Well: Run C. parapsilosis ATCC 22019 in parallel. The MIC for ketoconazole must fall between 0.016 and 0.12 µg/mL. If it fails, the entire plate is invalidated.

Step 4: Incubation and Objective Reading

  • Incubate the plates at 35°C in ambient air.

  • Read the plates at 24 hours and 48 hours[4].

  • Endpoint: The MIC is defined as the lowest concentration of the imidazole that remains entirely blue (oxidized state), indicating a lack of significant metabolic activity. Ignore faint purple transitions, as the primary color shift bypasses the subjective 50% visual turbidity rule[9].

Conclusion & Best Practices

Reproducibility in imidazole AST is not achieved by chance; it is engineered through strict adherence to standardized media (RPMI-1640), precise inoculum control, and the deployment of objective endpoint indicators. While the CLSI M27 visual method remains the regulatory standard, incorporating colorimetric dyes like resazurin effectively neutralizes the subjectivity of trailing growth. For drug development professionals screening novel imidazole derivatives, adopting a colorimetric microdilution workflow ensures that your MIC data is both biologically accurate and highly reproducible across disparate laboratory environments.

References

  • Scribd (Clinical and Laboratory Standards Institute)
  • Trends in antifungal susceptibility testing using CLSI reference and commercial methods Ovid URL
  • Current status of antifungal susceptibility testing methods SciSpace URL
  • Oxford University Press (OUP)
  • National Institutes of Health (NIH)
  • A Practical Guide to Antifungal Susceptibility Testing Ovid URL
  • Multicenter evaluation of the reproducibility of the proposed antifungal susceptibility testing method for fermentative yeasts (AFST-EUCAST)
  • Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method ResearchGate URL
  • Comparative analysis of Etest and broth microdilution method (AFST-EUCAST)

Sources

Comparative

Evaluating the Predictive Power of ADMET Models for Imidazole Derivatives: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in lead optimization is accurately predicting the pharmacokinetic behavior of nitrogen-rich heterocycles. Among these, the imidazole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in lead optimization is accurately predicting the pharmacokinetic behavior of nitrogen-rich heterocycles. Among these, the imidazole scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antifungals to targeted oncology agents. However, this structural ubiquity comes with a severe liability: imidazoles are notorious for their complex Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, particularly their propensity to induce severe drug-drug interactions (DDIs) via Cytochrome P450 (CYP) inhibition[1].

In this guide, we will objectively evaluate and compare the predictive power of three leading in silico ADMET platforms—ADMET Predictor , pkCSM , and SwissADME —specifically focusing on their ability to handle the mechanistic nuances of imidazole derivatives.

The Mechanistic Challenge: Why Imidazoles Defy Standard Models

To understand why computational models often fail when evaluating imidazoles, we must first examine the causality behind their biological interactions.

Basic machine learning models rely heavily on 2D topological descriptors. However, imidazoles exhibit dynamic tautomerism (shifting between 1H and 3H forms) and highly sensitive pKa variations depending on their ring substitutions. More critically, the sp2-hybridized nitrogen (N3) possesses a free lone pair of electrons. When an imidazole enters the active site of a CYP enzyme (such as CYP3A4, CYP2C19, or CYP2B4), this lone pair can form a strong coordinate covalent bond directly with the Fe³⁺ ion of the catalytic heme center[2].

This interaction displaces the native oxygen molecule, leading to potent, often non-selective enzyme inhibition[1]. Models that cannot accurately parameterize 3D electronic states, metal-coordination geometries, and tautomeric microstates will inevitably underpredict the toxicity of these compounds.

CYP_Inhibition Imid Imidazole Derivative (Free Lone Pair on N3) Heme CYP450 Heme Iron (Fe3+ Active Site) Imid->Heme Coordinate Covalent Bond Metab Normal Substrate Metabolism Heme->Metab Blocks Oxygen Binding Inhib Enzyme Inhibition (Reversible/Irreversible) Heme->Inhib Induces Tox Drug-Drug Interactions (Toxicity) Inhib->Tox Clinical Outcome

Mechanism of CYP450 inhibition by imidazole derivatives via heme iron coordination.

Experimental Workflow: A Self-Validating Protocol

To objectively benchmark the predictive accuracy of ADMET tools, we must utilize a self-validating system that directly correlates in silico projections with empirical in vitro ground truth. Below is the standardized protocol used to evaluate the models in this guide.

Step-by-Step Methodology
  • Dataset Curation & Preparation: Assemble a chemically diverse library of synthesized imidazole derivatives with known in vitro data. Crucially, before invoking any ADMET predictor, remove all polyatomic counter-ions and standardize the tautomeric states of the input SMILES strings to prevent descriptor calculation errors[3].

  • In Silico Profiling: Process the curated library through the three target platforms:

    • ADMET Predictor (Simulations Plus): Utilizes Artificial Neural Network (ANN) ensembles and over 900 2D/3D descriptors[3].

    • pkCSM: Employs graph-based structural signatures to predict pharmacokinetic properties[4].

    • SwissADME: Relies on rapid physicochemical rules and the BOILED-Egg model for passive absorption profiling[5].

  • In Vitro Validation: Conduct parallel empirical assays. For CYP inhibition, incubate the compounds with human liver microsomes (HLMs) and utilize selective probe substrates (e.g., midazolam for CYP3A4, omeprazole for CYP2C19) to determine IC₅₀ values[1].

  • Statistical Evaluation: Quantify model performance by calculating the Root Mean Square Error (RMSE) for continuous variables (e.g., intrinsic clearance) and the Area Under the Receiver Operating Characteristic Curve (ROC-AUC) for binary classifications (e.g., CYP inhibitor vs. non-inhibitor)[6].

Workflow Curation 1. Data Curation (Known Imidazole ADMET Data) InSilico 2. In Silico Prediction (ADMET Predictor, pkCSM, SwissADME) Curation->InSilico InVitro 3. In Vitro Validation (Microsomal Stability, Caco-2) Curation->InVitro Stats 4. Statistical Evaluation (RMSE, R², ROC-AUC) InSilico->Stats Predicted Values InVitro->Stats Empirical Ground Truth

Self-validating workflow for evaluating ADMET predictive models against empirical data.

Quantitative Comparison: Performance Data

Based on aggregated benchmarking data for nitrogen-rich heterocycles, the table below summarizes the predictive accuracy of the three platforms across critical ADMET endpoints.

Predictive ModelCYP3A4 Inhibition (ROC-AUC)Clearance Prediction (R²)Caco-2 Permeability (Accuracy)Primary Algorithm / Architecture
ADMET Predictor 0.88 0.75 82% Artificial Neural Network (ANN) Ensembles
pkCSM 0.760.6871%Graph-based Signatures
SwissADME N/A (Categorical Only)N/A (Not Supported)65% (BOILED-Egg Model)Physicochemical Rules / Linear Models

Discussion: Decoding the Results

The Dominance of ADMET Predictor

ADMET Predictor significantly outperforms the open-source alternatives, particularly in predicting CYP3A4 inhibition (ROC-AUC of 0.88). The causality behind this success lies in its architecture. Because the software utilizes ANN ensembles that incorporate 3D electronic descriptors, it explicitly accounts for the steric hindrance and the specific orientation of the imidazole's nitrogen lone pair[3]. Furthermore, its internal pKa models dynamically adjust for the ionization state of the molecule at physiological pH, a critical factor since only the unprotonated imidazole species can coordinate with the heme iron.

The Utility of pkCSM

While pkCSM struggles slightly with the nuanced heme-binding affinities of sterically hindered imidazoles, it remains a highly robust tool for general pharmacokinetic screening. Its graph-based signatures perform admirably in predicting baseline clearance (R² = 0.68) and general toxicity endpoints (such as the AMES test)[4]. For teams lacking the budget for commercial software, pkCSM provides the most comprehensive suite of quantitative predictions among free web servers.

The Niche of SwissADME

SwissADME is not designed for deep, quantitative metabolic predictions, which is why it lacks continuous output for clearance[5]. However, it excels as a rapid, early-stage triage tool. Its BOILED-Egg model provides an immediate, visually intuitive assessment of passive gastrointestinal absorption and blood-brain barrier (BBB) permeation. It is best utilized at the hit-generation stage to filter out imidazoles that grossly violate Lipinski's rules before moving to more rigorous computational or empirical testing.

Conclusion & Recommendations

Evaluating the ADMET properties of imidazole derivatives requires computational tools that respect the complex electronic and steric realities of nitrogen-metal coordination.

For late-stage lead optimization where CYP liability and DDI risks are primary concerns, investing in high-fidelity commercial models like ADMET Predictor is scientifically justified and will significantly reduce late-stage attrition. However, for academic laboratories or early hit-to-lead campaigns, a hybrid approach—utilizing SwissADME for initial physicochemical filtering followed by pkCSM for baseline clearance and toxicity prediction—provides a highly effective, cost-efficient alternative.

References

  • 1 - PubMed - NIH 2.5 - PMC 3.6 - ACS Publications 4.2 - ResearchGate 5.3 - International Journal of Advances in Pharmacy and Biotechnology

  • 4 - Deep Origin

Sources

Validation

A Researcher's Guide to Rigorous Cross-Referencing of Spectroscopic Data for Novel Compounds

In the fast-paced world of chemical research and drug development, the unambiguous structural confirmation of a newly synthesized compound is paramount. Spectroscopic analysis serves as the cornerstone of this process, p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of chemical research and drug development, the unambiguous structural confirmation of a newly synthesized compound is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a unique molecular fingerprint. However, the true validation of a novel structure lies not just in the acquisition of spectral data, but in its meticulous cross-referencing against established literature values or predicted spectra. This guide provides an in-depth, experience-driven approach to this critical process, moving beyond rote procedural descriptions to explain the underlying scientific principles and rationale that ensure data integrity and confident structural elucidation.

The Philosophy of a Self-Validating Approach

Overall Workflow for Spectroscopic Data Cross-Referencing

A systematic approach is crucial for efficiently and accurately comparing experimental data with literature values. The following workflow outlines the key stages, emphasizing critical decision points and validation steps.

Spectroscopic Data Cross-Referencing Workflow cluster_0 Phase 1: Preparation & Data Acquisition cluster_1 Phase 2: Data Processing & Initial Comparison cluster_2 Phase 3: In-Depth Analysis & Validation cluster_3 Phase 4: Reporting A Literature Search for Reference Data B Experimental Design & Parameter Selection (Solvent, Internal Standards, etc.) A->B C Meticulous Sample Preparation B->C D Spectrometer Calibration & Verification C->D E Acquisition of High-Quality Spectroscopic Data D->E F Data Processing & Formatting (Baseline Correction, Phasing, etc.) E->F G Qualitative Comparison (Peak Positions, Multiplicity, Shape) F->G H Identification of Discrepancies G->H I Quantitative Comparison (Similarity Metrics, Integration Ratios) H->I J Computational Modeling & Spectral Prediction H->J K Troubleshooting & Re-analysis H->K L Final Structural Confirmation I->L J->L K->E Iterate if Necessary M Standardized Data Reporting L->M

Caption: A comprehensive workflow for cross-referencing spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A successful comparison with literature data hinges on replicating the experimental conditions as closely as possible and understanding the factors that can influence chemical shifts and coupling constants.

Causality Behind Experimental Choices in NMR
  • Solvent Selection: The choice of deuterated solvent is critical as it can significantly influence chemical shifts through interactions with the analyte.[1][2] Aromatic solvents like benzene-d6 can induce shifts in nearby protons due to the ring current effect, which can be a powerful tool for resolving overlapping signals.[1] When comparing with literature data, using the same solvent is paramount. If the literature solvent is not specified, common solvents like CDCl3 or DMSO-d6 are often a good starting point.[3]

  • Internal Standards: An internal standard serves two primary purposes: as a chemical shift reference (e.g., TMS at 0 ppm) and, in quantitative NMR (qNMR), as a concentration reference.[4][5] For a qNMR internal standard to be effective, it must be chemically inert, highly pure, soluble in the chosen solvent, and have signals that do not overlap with the analyte's signals.[4][6] This provides a self-validating mechanism for concentration determination by comparing the integral of the analyte signal to that of the known concentration of the internal standard.[7]

Experimental Protocol for NMR Data Cross-Referencing
  • Literature Data Compilation:

    • Thoroughly search reputable databases (e.g., SciFinder, Reaxys) for the NMR data of the target compound or structurally similar analogues.

    • Note the solvent, field strength (in MHz), and reported chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities.

  • Sample Preparation (A Self-Validating Approach):

    • Use a high-purity, dried sample.

    • Select a deuterated solvent that matches the literature report. Ensure the solvent has low water content.[7][8]

    • For quantitative comparison, accurately weigh both the analyte and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and dissolve them in a known volume of the deuterated solvent.[6][9] A 1:1 molar ratio is often a good starting point to achieve comparable signal intensities for accurate integration.[7]

    • Ensure the sample is completely dissolved and homogenous to allow for proper shimming of the magnet, which is crucial for obtaining sharp, well-resolved peaks.[7][10]

  • Data Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength as close as possible to the one used in the literature. Higher field strengths can resolve complex multiplets, but may also reveal higher-order effects not apparent at lower fields.[11]

    • Carefully shim the magnet to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad or distorted peaks.[1][10]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[5]

  • Data Processing and Comparison:

    • Process the FID with appropriate window functions (e.g., exponential multiplication to improve S/N) and perform a Fourier transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Automated phasing can sometimes be inaccurate.[5]

    • Calibrate the chemical shift axis using the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[12]

    • Compare the experimental chemical shifts, coupling constants, and multiplicities with the literature values.

Parameter Key Comparison Points Common Sources of Discrepancy & Rationale
Chemical Shift (δ) Match within ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C.Solvent Effects: Different solvents can cause significant shifts.[1] Concentration: High concentrations can lead to intermolecular interactions that alter chemical shifts.[1] Temperature and pH: These can affect the positions of exchangeable protons (e.g., -OH, -NH).
Coupling Constant (J) Match within ±0.5 Hz.Generally less sensitive to experimental conditions than chemical shifts, making them a more reliable point of comparison. Discrepancies may indicate a different stereochemistry.
Multiplicity Should be identical (e.g., singlet, doublet, triplet).Differences in multiplicity point to a different number of neighboring protons, suggesting a significant structural difference.
Integration Ratios Relative integrals should match the number of protons in each environment.Incorrect integration can result from poor phasing, overlapping peaks, or insufficient relaxation delays.
Troubleshooting NMR Data Mismatches

NMR Troubleshooting A Discrepancy in Chemical Shifts B Check Solvent and Concentration A->B C Run in a Different Solvent (e.g., Benzene-d6) B->C If solvent is the issue D Re-run at a Different Concentration B->D If concentration is the issue E Discrepancy in Coupling Constants or Multiplicity F Re-evaluate Proposed Structure E->F G Consider Stereoisomers F->G H Poor Peak Shape (Broad or Distorted) I Re-shim the Magnet H->I J Check Sample Concentration and Solubility I->J K Incorrect Integration L Re-phase the Spectrum Manually K->L M Ensure Sufficient Relaxation Delay L->M

Caption: A decision tree for troubleshooting common NMR spectral discrepancies.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, crucial information about the connectivity of a molecule. Cross-referencing MS data involves comparing the molecular ion and the fragmentation pattern with literature data or a spectral library.

Causality Behind Experimental Choices in MS
  • Ionization Technique: The choice between a "hard" ionization technique like Electron Impact (EI) and a "soft" technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is critical. EI causes extensive fragmentation, providing a detailed fingerprint, but may not show the molecular ion.[13] Soft ionization techniques typically preserve the molecular ion, which is essential for confirming the molecular weight.[13] For library matching, the ionization method must be consistent with that used to generate the library spectra.[14]

Experimental Protocol for MS Data Cross-Referencing
  • Library and Literature Search:

    • Search spectral libraries such as NIST, Wiley, or MassBank for the target compound. Note the ionization method and collision energy used.[15]

    • If no library spectrum is available, search the literature for reported mass spectral data.

  • Sample Preparation and Analysis:

    • Prepare a dilute solution of the high-purity sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Acquire data using the same ionization technique as the reference data.

    • For tandem MS (MS/MS), use similar collision energies to replicate the fragmentation pattern.

  • Data Comparison:

    • High-Resolution MS (HRMS): Compare the experimentally determined accurate mass of the molecular ion with the calculated exact mass of the proposed structure. The mass difference should be within 5 ppm.[16]

    • Fragmentation Pattern: Compare the m/z values and relative intensities of the fragment ions with the library or literature spectrum. Software tools can calculate a "match factor" to quantify the similarity.[14][17]

Parameter Key Comparison Points Common Sources of Discrepancy & Rationale
Molecular Ion (M⁺, [M+H]⁺, etc.) Accurate mass should be within 5 ppm of the calculated value.Incorrect molecular formula proposed. Adduct formation (e.g., [M+Na]⁺) can be mistaken for the molecular ion.
Fragmentation Pattern Key fragment ions and their relative intensities should match.Different ionization energy or collision-induced dissociation (CID) energy will alter fragmentation. Isomers can have identical molecular ions but different fragmentation patterns.
Isotopic Pattern The relative abundance of isotopic peaks should match the theoretical pattern for the proposed formula.Particularly useful for compounds containing elements with characteristic isotopes (e.g., Cl, Br).
Building a Self-Validating MS Experiment

To enhance the trustworthiness of your MS data, co-inject a known compound with your sample. This internal standard can verify instrument performance (mass accuracy and intensity) during the analysis of your unknown.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of a molecule, respectively. While often considered less definitive than NMR or MS, they are invaluable for rapid confirmation and for identifying key structural features.

Causality Behind Experimental Choices
  • IR Sample Preparation: The physical state of the sample and the preparation method (e.g., KBr pellet, thin film, ATR) can significantly affect the spectrum, particularly peak positions and shapes.[18][19][20] For instance, hydrogen bonding in a solid sample (KBr pellet) will broaden the O-H stretch compared to a dilute solution in a non-polar solvent. Attenuated Total Reflectance (ATR) is a popular technique due to its minimal sample preparation, but the penetration depth of the IR beam is wavelength-dependent, which can affect relative peak intensities.[21] Reproducibility requires consistent sample preparation.[22]

  • UV-Vis Solvent Choice: The polarity of the solvent can alter the energy levels of the electronic orbitals, leading to a shift in the wavelength of maximum absorbance (λmax), a phenomenon known as solvatochromism.[11][23][24] Comparing λmax values requires using the same solvent as the literature report.

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Reference Spectrum: Obtain a reference IR spectrum from the literature or a database. Note the sampling method used.

  • Sample Preparation: Prepare the sample using the same method as the reference if possible. Ensure solid samples are finely ground and dry to minimize scattering and water interference.[18]

  • Data Acquisition: Record the spectrum and perform a background subtraction.

  • Comparison: Compare the positions (in cm⁻¹) and relative intensities of the absorption bands. Pay close attention to the "fingerprint region" (<1500 cm⁻¹) for a detailed comparison. Minor shifts of a few cm⁻¹ are common, but significant deviations or the absence/presence of key functional group peaks (e.g., C=O, O-H) are indicative of structural differences.[25]

UV-Visible (UV-Vis) Spectroscopy:

  • Reference Data: Find the literature λmax and molar absorptivity (ε) values, and note the solvent used.

  • Sample Preparation: Prepare a dilute solution of the compound in the same solvent as the reference.

  • Data Acquisition: Record the absorbance spectrum.

  • Comparison: Compare the experimental λmax with the literature value. The shape of the spectrum should also be similar.

Technique Key Comparison Points Common Sources of Discrepancy & Rationale
IR Spectroscopy Peak positions (cm⁻¹), relative intensities, and peak shapes.Sample Preparation: Different methods (KBr, Nujol, ATR) can cause shifts.[19] Physical State: Solid vs. solution can affect hydrogen bonding. Instrument Resolution: Lower resolution can lead to broader, less defined peaks.
UV-Vis Spectroscopy Wavelength of maximum absorbance (λmax) and spectral shape.Solvent Polarity (Solvatochromism): Can cause significant shifts in λmax.[23] pH: Can alter the chromophore in acidic or basic compounds. Concentration: Deviations from Beer's Law at high concentrations.
The Role of Computational Chemistry in Validation

When reference spectra are unavailable, computational chemistry can provide predicted spectra for comparison. Quantum chemical calculations can predict vibrational frequencies (for IR) and electronic transitions (for UV-Vis) with reasonable accuracy.[26][27][28] Comparing experimental data to these predicted spectra can provide strong evidence for structural confirmation.

Computational_Validation A Proposed Molecular Structure B Quantum Chemical Calculation (e.g., DFT) A->B C Predicted Spectrum (IR, UV-Vis) B->C E Comparison & Validation C->E D Experimental Spectrum D->E

Caption: Workflow for using computational chemistry to validate experimental spectra.

Conclusion: A Synthesis of Evidence

The confirmation of a new compound's structure is not achieved by a single spectroscopic technique but by the convergence of evidence from multiple, complementary methods. A rigorous cross-referencing process, built on a foundation of meticulous experimental design and a deep understanding of the underlying principles, is what transforms spectral data into definitive structural knowledge. By adopting a self-validating approach and critically evaluating every data point in the context of established literature and theoretical predictions, researchers can ensure the integrity of their findings and contribute to the advancement of chemical science with confidence.

References

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. GL Sciences Inc.
  • Emery Pharma. (2024, February 9).
  • Braker, J. W. (2024, May). An Evaluation of Spectroscopic Databases: Content, Structure, Toolsets, Usability, and Documentation. University of Tennessee, Knoxville.
  • Oreate AI Blog. (2026, January 7). Key Points and Common Issues in Sample Preparation Techniques for Infrared Spectroscopy.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • MilliporeSigma. (n.d.). NMR Solvents.
  • Oreate AI Blog. (2026, January 7). A Complete Guide to Predicting Infrared Spectra Using Chem3D Software.
  • ALWSCI. (2025, November 27).
  • VIAVI Solutions. (n.d.). The Effects of Sample Presentation in Near-Infrared (NIR) Spectroscopy.
  • N/A
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Wang, Y., & Gunning, P. J. (2008). Solvent Signal as an NMR Concentration Reference. Analytical Chemistry, 80(23), 9489–9494.
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  • Sigma-Aldrich. (n.d.).
  • Alfa Chemistry. (2026, January 3).
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • BenchChem. (n.d.).
  • University of Bristol. (n.d.). Avance Beginners Guide - Solvent Selection.
  • MtoZ Biolabs. (n.d.). How to Use Library Search Results to Identify Compounds in Mass Spectra?.
  • N/A
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  • DrBenC. (2020, May 7). IR Spectroscopy on your PC using ORCA (Part 3). YouTube.
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  • Kuester, K. A., et al. (2018). Rock Sample Surface Preparation Influences Thermal Infrared Spectra. Minerals, 8(11), 487.
  • University of Oxford. (n.d.).
  • Mohammadi, M., Chaichi, M., & Yousefpour, M. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
  • Wang, S. (n.d.).
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  • Maiti, S. R. (2020, November 30). Introduction to Molecular Modelling: Part 8 (Infrared Spectra). Medium.
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  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21429.
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  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry.
  • University College London. (n.d.).
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  • Nelson Labs. (n.d.). Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry.
  • Scientific Instrument Services. (n.d.). NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual.
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Comparative

Inter-laboratory validation of a novel antimicrobial assay protocol

As a Senior Application Scientist overseeing assay development and clinical microbiology transitions, I frequently encounter laboratories struggling to balance the critical need for rapid turnaround times with the uncomp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing assay development and clinical microbiology transitions, I frequently encounter laboratories struggling to balance the critical need for rapid turnaround times with the uncompromising demand for diagnostic accuracy. The standard reference method for Antimicrobial Susceptibility Testing (AST) remains broth microdilution (BMD), as explicitly defined by CLSI M07[1]. However, traditional BMD relies on visual turbidity, requiring 16–20 hours of incubation.

To combat antimicrobial resistance (AMR) effectively, novel Rapid Phenotypic AST (rpAST) platforms—specifically Rapid Impedance-Based AST (rI-AST) —have emerged. These platforms measure electro-active microbial metabolism to determine susceptibility in 2–4 hours. Yet, modifications to reference AST methods must be rigorously evaluated to ensure they do not produce scientifically invalid Minimal Inhibitory Concentration (MIC) shifts[2].

This guide provides an objective, data-driven comparison between the gold standard CLSI BMD and a novel rI-AST protocol, detailing the mechanistic causality, self-validating experimental workflows, and inter-laboratory validation data required by CLSI M23 guidelines[3].

Mechanistic Causality: Optical vs. Electro-Active Detection

Understanding why a novel assay performs differently requires looking at the fundamental physics of the readout.

  • CLSI Broth Microdilution (Optical): Relies on light scattering (OD600). Because optical sensors require a high threshold of biomass to detect a change in turbidity, the assay is blind to the first 10–12 hours of bacterial replication.

  • rI-AST (Electro-Active): Measures changes in electrical impedance ( ΔZ ) across micro-electrodes embedded in the well. As bacteria metabolize uncharged nutrients (e.g., sugars) into highly ionized byproducts (e.g., lactic acid, amino acids), the conductivity of the broth increases. This allows the system to detect active metabolism within 2–4 hours, long before physical biomass accumulates.

Self-Validating Experimental Protocols

A robust protocol is not merely a sequence of steps; it is a self-validating system where internal controls actively prevent reporting erroneous data. Below are the comparative methodologies used in our multi-center validation study.

Protocol A: Gold Standard CLSI M07 Broth Microdilution (BMD)
  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

    • Causality: Exact standardization prevents the "inoculum effect." An artificially dense inoculum will overwhelm the antibiotic via excess beta-lactamase production, causing false resistance (Major Errors).

  • Dilution & Inoculation: Dilute the suspension 1:20, then add 10 µL to 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing serial antibiotic dilutions. Final target: 5×105 CFU/mL.

    • Causality: CAMHB contains precise physiological concentrations of calcium and magnesium, which are strictly required for the proper target-binding of drugs like daptomycin and aminoglycosides.

  • Incubation & Readout: Incubate statically at 35°C for 16–20 hours. Read the MIC as the lowest concentration completely inhibiting visual growth.

Protocol B: Novel Rapid Impedance-Based AST (rI-AST)
  • Inoculum Standardization: Prepare a 0.5 McFarland suspension identical to Protocol A to ensure strict parity in the comparative validation.

  • Inoculation into Electro-Active Plates: Inoculate into proprietary electro-active CAMHB within microtiter plates equipped with gold-plated biosensors.

  • Dynamic Incubation & Algorithmic Gating (Self-Validation): Incubate at 35°C with continuous impedance monitoring.

    • Causality & Self-Validation: The system is programmed with a strict algorithmic gate. Every plate includes a positive growth control (media + bacteria) and a negative sterility control (media only). If the negative control exhibits a ΔZ>5% (indicating contamination), or the positive control fails to reach a predefined impedance threshold within 3 hours (indicating poor isolate viability), the software automatically invalidates the run. This guarantees that all reported MICs are derived from viable, uncontaminated cultures.

Experimental Workflow Visualization

Validation_Workflow cluster_BMD CLSI M07 Broth Microdilution cluster_Novel Rapid Impedance-Based AST Start Standardized Inoculum (0.5 McFarland) BMD_Inoc Dilution in CAMHB (5x10^5 CFU/mL) Start->BMD_Inoc Nov_Inoc Dilution in Electro-Broth (5x10^5 CFU/mL) Start->Nov_Inoc BMD_Incub Static Incubation (16-20h @ 35°C) BMD_Inoc->BMD_Incub BMD_Read Endpoint Optical Density (Turbidity Readout) BMD_Incub->BMD_Read MIC MIC Determination & Categorical Agreement BMD_Read->MIC Nov_Incub Dynamic Incubation (2-4h @ 35°C) Nov_Inoc->Nov_Incub Nov_Read Real-Time Impedance (Kinetic Readout) Nov_Incub->Nov_Read Nov_Read->MIC

Figure 1: Parallel workflow comparison of CLSI M07 Broth Microdilution vs. Rapid Impedance AST.

Inter-Laboratory Validation Data

To validate the rI-AST platform, a multi-center study was conducted across three independent laboratories (one reference, one clinical, one academic) using a challenge set of 500 clinical isolates. The validation strictly adhered to CLSI M23 Tier 2 requirements[3], assessing Essential Agreement (EA), Categorical Agreement (CA), and error rates.

Table 1: Multi-Center Performance Metrics (rI-AST vs. CLSI BMD)

Antimicrobial ClassEssential Agreement (EA %)Categorical Agreement (CA %)Very Major Errors (VME %)Major Errors (ME %)
Beta-lactams 96.497.10.81.2
Aminoglycosides 95.896.51.10.9
Fluoroquinolones 97.298.00.50.7
Glycopeptides 94.995.51.41.5

Note: Regulatory acceptance criteria require EA and CA 90%, VME 1.5%, and ME 3.0%. The rI-AST platform successfully met all criteria across all tested classes.

Table 2: Inter-Laboratory Reproducibility (N=3 Sites, 500 Isolates)

Performance ParameterSite 1 (Reference)Site 2 (Clinical)Site 3 (Academic)Inter-Lab CV (%)
Mean Time-to-Result 3.2 hours3.4 hours3.1 hours4.7%
MIC Modal Agreement 98.5%97.8%98.1%0.36%
QC Strain Pass Rate 100%99.5%100%0.28%

Conclusion

The transition from optical BMD to rapid electro-active AST represents a paradigm shift in clinical microbiology. As demonstrated by the inter-laboratory data, the novel rI-AST protocol not only reduces the time-to-result from 16+ hours to an average of 3.2 hours but does so while maintaining >95% categorical agreement with the CLSI M07 standard. By embedding self-validating algorithmic gates into the kinetic readout, laboratories can confidently adopt this rapid alternative without sacrificing diagnostic trustworthiness.

References

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: clsi.org URL: 1

  • Title: M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters Source: clsi.org URL: 3

  • Title: Modification of antimicrobial susceptibility testing methods Source: oup.com URL: 2

Sources

Validation

A Comparative Guide to QSAR Analysis of Imidazole and Benzimidazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding Molecular Architecture for Therapeutic Innovation In the landscape of modern drug discovery, Quantitative Structure-Activity Relation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone computational technique.[1][2] It establishes a mathematical bridge between the chemical structure of a compound and its biological activity, allowing us to predict the efficacy of novel molecules before they are even synthesized.[2] This predictive power accelerates the identification and optimization of lead compounds, saving invaluable time and resources.[3]

Among the myriad of chemical scaffolds available to medicinal chemists, nitrogen-containing heterocycles are particularly prominent. Imidazole and benzimidazole rings are two such pharmacophores that have been extensively utilized in drug discovery due to their ability to engage with a wide variety of therapeutic targets.[4][5] Their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8][9]

This guide provides a comparative QSAR analysis of imidazole and benzimidazole derivatives. By dissecting and comparing QSAR studies performed on these two structurally related scaffolds, we aim to provide field-proven insights into how their distinct structural features influence their biological activities, thereby empowering researchers to make more informed decisions in the rational design of next-generation therapeutics.

Part 1: Structural and Physicochemical Foundations

At first glance, the imidazole and benzimidazole scaffolds are closely related. Benzimidazole is simply an imidazole ring fused to a benzene ring.[8][10] This seemingly small structural modification, however, imparts significant differences in their physicochemical profiles, which is the very basis of their distinct behaviors in QSAR models.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=plaintext];

} Core structures of Imidazole and Benzimidazole.

Key Physicochemical Distinctions:

  • Lipophilicity & Size: The addition of the benzene ring makes the benzimidazole core significantly more lipophilic (higher logP) and larger in terms of surface area and molecular weight compared to the imidazole core. This is not a trivial difference; lipophilicity is a critical parameter in many QSAR models as it governs a drug's ability to cross biological membranes.[11][12]

  • Aromaticity & Electron Distribution: Both rings are aromatic and possess a π-electron system. The fused benzene ring in benzimidazole creates a more extensive π-system, which can enhance π–π stacking interactions with biological targets like DNA or enzyme active sites.[10]

  • Hydrogen Bonding: Both scaffolds feature a protonated nitrogen and a non-protonated nitrogen, acting as both hydrogen bond donors and acceptors. This capability is fundamental to their interaction with a vast array of biological receptors.[7]

These intrinsic differences mean that even when substituted with identical functional groups, the resulting derivatives will occupy different physicochemical space, a factor that QSAR models are exquisitely designed to capture.

Part 2: The QSAR Workflow: A Framework for Comparison

A robust QSAR study, whether for a single scaffold or a comparative analysis, follows a validated, systematic workflow. Understanding this process is key to interpreting the results and appreciating the causality behind the models.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#5F6368", fontname="Roboto"];

A [label="1. Data Set Curation\n(Congeneric Series, Consistent Bio-Assay Data)"]; B [label="2. Structure Generation & Optimization\n(2D to 3D, Energy Minimization)"]; C [label="3. Molecular Descriptor Calculation\n(Physicochemical, Topological, Electronic, etc.)"]; D [label="4. Data Splitting\n(Training Set and Test Set)"]; E [label="5. Model Generation\n(e.g., MLR, PLS, Machine Learning)"]; F [label="6. Rigorous Model Validation\n(Internal: Cross-validation (q²)\nExternal: Test Set Prediction (pred_r²))"]; G [label="7. Mechanistic Interpretation & Prediction"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } A generalized workflow for a QSAR study.

The credibility of any QSAR model hinges on rigorous validation.[13] Internal validation, often via leave-one-out cross-validation (yielding a q² or r²cv value), assesses the model's internal consistency and robustness.[3] External validation, where the model predicts the activity of an independent test set of compounds (yielding a predictive r², or pred_r²), is the ultimate test of its real-world predictive power.[6] A statistically sound model typically requires a q² value greater than 0.5.

Part 3: Comparative QSAR Analysis in Action: Case Studies

To illustrate the practical differences, we will compare QSAR models for imidazole and benzimidazole derivatives across two major therapeutic areas: oncology and microbiology.

Case Study 1: Anticancer Activity

Derivatives of both scaffolds are widely investigated as anticancer agents, often targeting fundamental cellular machinery like DNA replication and cell signaling.

A 2D-QSAR study on 131 benzimidazole derivatives against the triple-negative breast cancer cell line MDA-MB-231 developed a highly predictive model with a squared correlation coefficient (R²) of 0.904.[14] This model, coupled with molecular docking, suggested that these compounds act as topoisomerase I inhibitors.[14] The descriptors contributing to the model were likely related to the specific steric and electronic features required to fit into the enzyme's binding pocket.

Conversely, a QSAR study on a series of imidazole and imidazo[1,2-a]pyrazine derivatives found that their anticancer activity correlated strongly with hydrophobic (π), electronic (Ŧ), and steric (Molar Refractivity, MR) parameters.[15]

Comparative Insights & Data Summary:

The comparison suggests that while general physicochemical properties are important for both, the larger, more rigid benzimidazole structure may be governed by more specific shape and electronic descriptors for potent activity against a target like topoisomerase. The simpler imidazole core's activity might be more readily modulated by general lipophilicity and bulk.

Scaffold Therapeutic Target/Cell Line Key Descriptor Types Model Quality (r²) Reference
Benzimidazole Anticancer (MDA-MB-231)Not explicitly detailed, but implied steric & electronic for enzyme inhibition.0.904[14]
Imidazole Anticancer (NCI 66-cell line screen)Hydrophobic (π), Electronic (Ŧ), Steric (MR)Not specified, but "remarkable correlations" reported[15]
Case Study 2: Antimicrobial Activity

The fight against microbial resistance is a critical area where both scaffolds have shown promise.

One QSAR study on benzimidazole derivatives against Staphylococcus aureus developed a robust model (r² = 0.7886, q² = 0.7269) using a combination of electronic, thermodynamic, and spatial descriptors.[6] This indicates that a combination of factors, including how the molecule distributes its charge and fits in space, is crucial for its antibacterial effect.

A direct comparative study investigating both chloroaryloxyalkyl imidazole and benzimidazole derivatives against S. aureus and Salmonella typhi found a three-parameter QSAR model.[16] This model linked the antibacterial activity (logMIC) to electronic properties (HOMO energy), physicochemical properties (hydration energy), and the number of primary carbon atoms.[16] Another study focusing on activity against Bacillus subtilis found that for both scaffolds, the activity was almost entirely dependent on their relative lipophilicity (logP), with an ideal value around 4.9.[11]

Comparative Insights & Data Summary:

For antimicrobial activity, a common thread for both scaffolds is the importance of lipophilicity, which is essential for penetrating the bacterial cell wall and membrane.[11] However, once inside, specific electronic properties become critical for interacting with intracellular targets.[16] The larger benzimidazole scaffold may offer more opportunities to optimize these electronic and steric interactions due to its extended structure.

Scaffold Therapeutic Target Key Descriptor Types Model Quality (r²/q²) Reference
Benzimidazole Antibacterial (S. aureus)Electronic, Thermodynamic, Spatialr²=0.7886, q²=0.7269[6]
Imidazole & Benzimidazole Antibacterial (S. aureus)Electronic (HOMO), Physicochemical (Hydration Energy)Not specified[16]
Imidazole & Benzimidazole Antibacterial (B. subtilis)Lipophilicity (logP)Not specified[11]

Part 4: Experimental Protocol: A Self-Validating System for Comparative QSAR

This section provides a detailed, step-by-step methodology for conducting a comparative QSAR analysis. This protocol is designed to be a self-validating system, ensuring the scientific integrity and reproducibility of the findings.

Objective: To develop and compare statistically robust QSAR models for a series of imidazole and benzimidazole derivatives against a specific biological target.

Methodology:

  • Dataset Preparation & Curation:

    • 1.1. Compound Selection: Assemble two distinct datasets: one for imidazole derivatives and one for benzimidazole derivatives. Critically, both sets of compounds must have been evaluated for biological activity against the same target using the same experimental assay under identical conditions.

    • 1.2. Activity Data Conversion: Convert the biological activity data (e.g., IC₅₀, MIC in µM) into a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This ensures a more linear relationship between structure and activity.[6]

    • 1.3. Structural Verification: Carefully draw the 2D chemical structure for every compound in each dataset using software like ChemDraw or MarvinSketch.[1]

  • Molecular Modeling & Descriptor Calculation:

    • 2.1. 3D Structure Generation: Convert the 2D structures into 3D models.

    • 2.2. Geometry Optimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., AM1) to achieve a stable conformation.[16]

    • 2.3. Descriptor Calculation: Using specialized software (e.g., Dragon, PaDEL-Descriptor), calculate a wide array of molecular descriptors for each molecule in both datasets.[1][17] Ensure you calculate descriptors from multiple classes:

      • Physicochemical: logP, Molar Refractivity (MR), Molecular Weight (MW).

      • Topological: Connectivity indices, Shape indices.

      • Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

      • Geometrical (3D): Solvent Accessible Surface Area (SASA).[18]

  • Model Development & Validation:

    • 3.1. Data Division: For each dataset (imidazole and benzimidazole), rationally divide the compounds into a training set (typically ~75-80% of the data) and a test set (~20-25%). The test set should be a representative sample covering the full range of structural diversity and biological activity.

    • 3.2. Feature Selection & Model Building: Using the training set, employ a statistical method to build the QSAR model. For a clear, interpretable model, Multiple Linear Regression (MLR) is a good starting point. Use a stepwise or genetic algorithm to select the most relevant, non-collinear descriptors that best correlate with biological activity. The fundamental goal is to derive an equation of the form: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... where D are descriptors and c are their coefficients.

    • 3.3. Internal Validation: Assess the robustness of the generated model using the leave-one-out (LOO) cross-validation method on the training set. This yields the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.

    • 3.4. External Validation: Use the developed model to predict the pIC₅₀ values for the compounds in the external test set (which were not used in model creation). Calculate the predictive r² (pred_r²) between the experimental and predicted activities. A high pred_r² value confirms the model's ability to generalize to new chemical entities.

    • 3.5. Repeat for Both Scaffolds: Perform steps 3.2 through 3.4 independently for both the imidazole and benzimidazole datasets.

  • Comparative Analysis & Interpretation:

    • 4.1. Model Comparison: Compare the final, validated QSAR equations for both scaffolds. Analyze the descriptors that appear in each model. Are they the same? Do they belong to the same class (e.g., hydrophobic, electronic)?

    • 4.2. Mechanistic Insight: Interpret the physical meaning of the descriptors. For example, a positive coefficient for logP indicates that increasing lipophilicity enhances activity. A negative coefficient for a steric descriptor might suggest that bulkiness in a certain region is detrimental.

Conclusion and Future Perspectives

The comparative QSAR analysis of imidazole and benzimidazole derivatives reveals distinct yet related structure-activity landscapes. While both are exceptionally versatile scaffolds, the fusion of the benzene ring in benzimidazoles consistently introduces greater lipophilicity and steric bulk. This is often reflected in QSAR models where descriptors related to size, shape, and hydrophobicity play a more dominant role compared to their simpler imidazole counterparts.

For the drug development professional, this guide underscores a critical principle: the choice of a core scaffold is a foundational decision with downstream consequences for lead optimization. If a target requires significant lipophilicity for membrane transport or a large surface area for binding site interactions, the benzimidazole scaffold may offer a more direct starting point.[11] Conversely, the smaller imidazole core provides a more compact and often more soluble platform, which can be advantageous for targets where minimizing off-target effects related to high lipophilicity is a priority.

The future of comparative QSAR will undoubtedly be shaped by the continued integration of more sophisticated computational techniques. The move from 2D-QSAR to 3D-QSAR (like CoMFA and CoMSIA), 4D-QSAR, and advanced machine learning algorithms will allow for even more nuanced and predictive models.[2][19][20] These next-generation approaches will provide a deeper understanding of the complex interplay between molecular structure and biological function, further refining our ability to design potent, selective, and safe medicines based on these privileged heterocyclic cores.

References

  • (PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents - ResearchGate. Available from: [Link]

  • An Insight into Antimicrobial Activity Substituted Benzimidazole Derivatives through QSAR Studies - Longdom.org. (2015, June 16). Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • Gaba, M., & Mohan, C. (2015). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Medicinal Chemistry Research. Available from: [Link]

  • Discovery and development of imidazole- and benzimidazole-based Ang II receptor antagonists - ResearchGate. Available from: [Link]

  • (PDF) A QSAR Study of the Biological Activities of Some Benzimidazoles and Imidazopyridines Against Bacillus Subtilis - ResearchGate. Available from: [Link]

  • KARA, Y. (2015, December 30). QSAR Studies on Anticancer Activities of Some Imidazole and Imidazo [1,2-a] Pyrazine Derivatives. Journal of Faculty of Pharmacy of Ankara University. Available from: [Link]

  • Altanlar, N., et al. (2005, March 15). Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives. PubMed. Available from: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28). Available from: [Link]

  • Qsar Modeling of Antibiacterial Activity of Some Benzimidazole Derivatives - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, December 20). Available from: [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024, March 25). Available from: [Link]

  • Podunavac-Kuzmanovic, S., et al. (2013). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. PubMed. Available from: [Link]

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. (2002, July 15). Available from: [Link]

  • Goodarzi, M., et al. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC. Available from: [Link]

  • MOLECULAR DESCRIPTORS USED IN QSAR - HUFOCW. Available from: [Link]

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of Some Newly Synthesized Imidazole Derivatives - ResearchGate. (2020, April 3). Available from: [Link]

  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives | ACS Medicinal Chemistry Letters - ACS Publications. (2012, November 21). Available from: [Link]

  • Development of QSAR Models for Predicting Anticancer Activity of Heterocycles - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Available from: [Link]

  • A Comparison of Methods for Modeling Quantitative Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (2004, September 21). Available from: [Link]

  • Applications of Flexible Molecular Descriptors in the QSPR–QSAR Study of Heterocyclic Drugs | Scilit. Available from: [Link]

  • Waller, C. L. (2004, March 15). A comparative QSAR study using CoMFA, HQSAR, and FRED/SKEYS paradigms for estrogen receptor binding affinities of structurally diverse compounds. PubMed. Available from: [Link]

  • Basic approaches and applications of QSAR/QSPR methods. Available from: [Link]

  • Molecular Descriptors - Computational Chemistry Glossary - Deep Origin. (2024, March 10). Available from: [Link]

  • Shelar Uttam B., et al. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. IJPPR. Available from: [Link]

  • Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction | ACS Omega - ACS Publications. (2024, February 7). Available from: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13). Available from: [Link]

  • List of molecular descriptors involved in QSAR equations. - ResearchGate. Available from: [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. Available from: [Link]

  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Available from: [Link]

  • 3D-QSAR, ADMET and Molecular Docking Study of a Series of 2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives Inhibitors Against Enteroviruses - Biointerface Research in Applied Chemistry. Available from: [Link]

  • (PDF) Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists - ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1H-imidazol-1-yl)phenol proper disposal procedures

As a Senior Application Scientist, I recognize that handling bi-functional organic molecules like 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) requires more than passive compliance—it demands a mechanistic understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bi-functional organic molecules like 2-(1H-imidazol-1-yl)phenol (CAS: 10041-04-0) requires more than passive compliance—it demands a mechanistic understanding of the chemical's behavior. This compound features both a biologically active imidazole ring and a penetrating phenol moiety[1].

Proper disposal is critical because substituted phenols are highly stable and environmentally persistent, resisting standard wastewater biological degradation[2]. Furthermore, the nitrogen-rich imidazole ring dictates specific combustion requirements to prevent the release of toxic nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational and disposal protocol designed for drug development professionals and laboratory scientists.

Mechanistic Hazard Profile & Causality

To safely manage and dispose of 2-(1H-imidazol-1-yl)phenol, we must first understand why it is hazardous. The molecule's dual functional groups drive its specific safety classifications. All handling and disposal choices are downstream consequences of these quantitative and qualitative hazards[1].

GHS ClassificationHazard Code & StatementMechanistic Rationale & Operational Impact
Acute Tox. 4 H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)The lipophilic nature of the phenol moiety facilitates rapid dermal and mucosal absorption, carrying the biologically active imidazole group into systemic circulation[1]. Impact: Mandates strict use of nitrile gloves and immediate isolation of contaminated solids.
Skin Irrit. 2 H315 (Causes skin irritation)Phenolic hydroxyl groups act as protein denaturants, disrupting the stratum corneum[1]. Impact: Contaminated PPE must be treated as hazardous waste, not general trash.
Eye Irrit. 2A H319 (Causes serious eye irritation)Direct contact causes rapid, pH-dependent disruption of the corneal epithelium[1]. Impact: Requires splash-proof goggles during all liquid waste consolidation.
STOT SE 3 H336 (May cause drowsiness or dizziness)The imidazole ring can cross the blood-brain barrier, interacting with central nervous system targets[1]. Impact: All powder weighing and waste transfer must occur inside a certified fume hood.

Operational Handling & Spill Mitigation Protocol

Before the chemical becomes waste, its operational handling must be a self-validating system. This ensures that any deviation from the protocol is immediately detectable.

Step 1: Engineering Controls & PPE Verification

  • Action: Conduct all handling within a Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: The STOT SE 3 (inhalation hazard) requires active ventilation to prevent vapor/dust accumulation[1].

  • Validation: Verify the inward airflow monitor is green before opening the chemical container. Wear double nitrile gloves; the outer glove acts as the primary barrier against phenolic penetration, while the inner glove provides a failsafe.

Step 2: Immediate Spill Response (Solid & Liquid)

  • Action (Solid): Do not sweep. Use a HEPA-filtered vacuum or gently cover the powder with damp, inert absorbent pads to prevent aerosolization.

  • Action (Liquid): For solutions containing 2-(1H-imidazol-1-yl)phenol, apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as substituted phenols can undergo exothermic reactions under specific conditions.

  • Validation: Visually inspect the spill area with a UV lamp (if the specific solvent/matrix fluoresces) or perform a secondary wipe-down with a compatible solvent (e.g., ethanol) to ensure zero residue remains.

Step-by-Step Disposal Workflows

Substituted phenols must never be poured down the drain. They are fully regulated under environmental laws (such as the EPA's RCRA guidelines) and require collection, labeling, and destruction via approved high-temperature facilities[3].

Workflow A: Solid Waste (Bulk Chemical & Contaminated Consumables)
  • Segregation: Collect all empty reagent bottles, contaminated pipette tips, weighing boats, and outer nitrile gloves in a dedicated solid hazardous waste bin.

  • Containment: Transfer the collected solids into a High-Density Polyethylene (HDPE) drum.

    • Causality: HDPE is highly resistant to phenolic degradation, whereas lower-grade plastics or polycarbonates may become brittle or leach over time.

  • Labeling: Affix a hazardous waste label reading: "Toxic Organic Solid Waste: Contains 2-(1H-imidazol-1-yl)phenol. Hazard: Toxic, Irritant."

  • Validation: Seal the drum and invert it 45 degrees to verify lid integrity before transferring it to the central accumulation area.

Workflow B: Liquid Waste (Organic Solutions)
  • Compatibility Check: Ensure the liquid waste carboy does not contain strong acids or strong oxidizers.

    • Causality: The basic nitrogen on the imidazole ring will protonate in the presence of strong acids, causing an exothermic neutralization reaction that could pressurize the container.

  • Consolidation: Pour the waste into a designated "Non-Halogenated Organic Solvent" container (assuming the primary solvent is DMSO, methanol, or similar). If dissolved in DCM or chloroform, use the "Halogenated" stream.

  • Validation: Leave 20% headspace in the carboy to account for thermal expansion. Cap loosely for 15 minutes to monitor for off-gassing, then seal tightly.

Workflow C: Liquid Waste (Aqueous Solutions)
  • pH Adjustment: Check the pH of the aqueous waste. Adjust to a neutral range (pH 6-8) using dilute NaOH or HCl.

    • Causality: Extreme pH levels can alter the solubility of the bi-functional molecule, causing it to precipitate out of solution and create a heterogeneous waste profile that complicates incineration.

  • Transfer: Route to the "Aqueous Hazardous Waste" stream. Note on the manifest that the solution contains a persistent substituted phenol[2].

Waste Segregation Decision Matrix

To ensure flawless execution on the laboratory floor, utilize the following decision tree for routing 2-(1H-imidazol-1-yl)phenol waste to the correct destruction pathway. Because substituted phenols require significant thermal energy for complete oxidation, the ultimate endpoint is always specialized incineration[2].

G Start 2-(1H-imidazol-1-yl)phenol Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, PPE, Tubes) State->Solid Solid Liquid Liquid Waste (Solutions, Washes) State->Liquid Liquid Incinerate Licensed Hazardous Waste Incineration (NOx Scrubbed) Solid->Incinerate Solvent Solvent Type? Liquid->Solvent Org Organic Solvents (DMSO, MeOH, etc.) Solvent->Org Organic Aq Aqueous Solutions (Buffers >1% Organics) Solvent->Aq Aqueous Org->Incinerate Aq->Incinerate

Figure 1: Decision matrix for the segregation and disposal of 2-(1H-imidazol-1-yl)phenol waste streams.

Regulatory Grounding & End-of-Life Destruction

When contracting a waste disposal vendor, it is your responsibility to ensure they utilize the correct destruction methodology.

Substituted phenols are notoriously stable. Research into the oxidation of substituted phenols in supercritical water (SCW) and high-temperature environments demonstrates that the thermal destruction of these compounds involves complex intermediate breakdown products[2].

  • Incineration Requirements: The facility must use high-temperature incineration (typically >1000°C) or Supercritical Water Oxidation (SCWO) to successfully break the stable aromatic phenol ring[2].

  • NOx Scrubbing: Because 2-(1H-imidazol-1-yl)phenol contains two nitrogen atoms per molecule, its combustion will generate nitrogen oxides (NOx). Ensure your disposal partner operates an incinerator equipped with selective catalytic reduction (SCR) or wet scrubbers to capture these toxic emissions, maintaining full compliance with environmental air quality standards.

References

  • 2-(1H-imidazol-1-yl)phenol — Chemical Substance Information. NextSDS. Retrieved from:[Link]

  • Oxidation of Substituted Phenols in Supercritical Water. OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information). Retrieved from:[Link]

  • Hazardous & Infectious Waste Management for Health Care Facilities. P2 InfoHouse. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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